2,5-Dimethoxycinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-51-9, 38489-74-6 | |
| Record name | 2',5'-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethoxycinnamic Acid
Executive Summary
2,5-Dimethoxycinnamic acid (2,5-DMCA) is a methoxy-substituted derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities. This guide provides a comprehensive technical overview of 2,5-DMCA, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, and critically, its emerging role as a modulator of key cellular transport mechanisms. The primary focus of current research, and therefore this guide, is its activity as an inhibitor of monocarboxylate transporters (MCTs), a function with significant therapeutic implications in oncology and neuroscience. This document synthesizes field-proven insights with detailed, validated protocols to serve as a foundational resource for the scientific community.
Introduction to this compound
Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in various plants and are known for a wide spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The addition of methoxy groups to the phenyl ring, as seen in 2,5-DMCA, can significantly alter the molecule's pharmacokinetic profile and biological activity.[1][4] Specifically, methoxylation can enhance membrane permeability and metabolic stability compared to hydroxylated counterparts, making these derivatives attractive candidates for drug development.[1][4]
While the broader family of cinnamic acids has been studied extensively, 2,5-DMCA has garnered specific interest for its inhibitory action against monocarboxylate transporters (MCTs).[5][6] These transporters are crucial for cellular metabolism, particularly in highly glycolytic cells such as cancer cells, by facilitating the transport of lactate and other monocarboxylates across the plasma membrane.[5][7][8] By inhibiting MCTs, 2,5-DMCA presents a strategic approach to disrupt cancer cell metabolism and survival, offering a promising avenue for novel therapeutic interventions.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing everything from formulation to experimental design. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [9] |
| Molecular Weight | 208.21 g/mol | [9] |
| CAS Number | 10538-51-9 | [9] |
| Appearance | Yellow to light orange powder/crystal | [10] |
| Melting Point | 148-150 °C | |
| Boiling Point | 374.5 °C | |
| Solubility (log₁₀WS) | -2.05 mol/L (Calculated) | [9] |
| Octanol/Water Partition Coeff. (logP) | 1.802 (Calculated) | [9] |
| Predominant Form | trans isomer |
Synthesis and Characterization
The synthesis of 2,5-DMCA is typically achieved through a Knoevenagel-Doebner condensation, a reliable and well-established method in organic chemistry. This approach offers high yields and purity, making it suitable for laboratory-scale production.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory synthesis via the condensation of 2,5-dimethoxybenzaldehyde with malonic acid.
Causality and Rationale:
-
Reagents: 2,5-dimethoxybenzaldehyde serves as the aldehyde component. Malonic acid provides the activated methylene group required for condensation. Pyridine acts as a basic solvent, while piperidine is a more potent basic catalyst that facilitates the initial condensation and subsequent decarboxylation.
-
Reaction Conditions: Refluxing at an elevated temperature (e.g., 90°C) provides the necessary activation energy for the reaction to proceed to completion.[10] The 2-hour reflux is an empirically determined duration to ensure maximum conversion.
-
Work-up: Acidification with hydrochloric acid is crucial to protonate the carboxylate salt, causing the free acid (2,5-DMCA) to precipitate out of the aqueous solution due to its lower solubility. Washing with water removes residual salts and acid. Recrystallization from ethanol is a standard purification technique that leverages differences in solubility at high and low temperatures to yield high-purity crystals.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a reflux condenser, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.[10]
-
Initiation: Heat the mixture to 90°C with stirring.
-
Catalysis: Add a catalytic amount of piperidine to the heated mixture.[10][11]
-
Reaction: Maintain the reaction at reflux for 2 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 3 mol/L hydrochloric acid. A significant amount of white to pale yellow precipitate should form.[10]
-
Isolation: Collect the solid precipitate by suction filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pale yellow needle-like crystals of this compound.[10]
-
Drying: Dry the purified crystals under vacuum.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing purity. A C18 column with a mobile phase of acetonitrile and water (acidified with 0.1% formic or phosphoric acid) provides excellent separation.[12] The purity is determined by the peak area percentage at a detection wavelength corresponding to the UV absorbance maximum of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons, vinyl protons, and methoxy groups.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (208.21 g/mol ).[9]
Biological Activity and Mechanism of Action
The primary therapeutic interest in 2,5-DMCA stems from its activity as an inhibitor of monocarboxylate transporters (MCTs), which are pivotal in the metabolic processes of many diseases.
The Role of Monocarboxylate Transporters (MCTs)
MCTs, particularly isoforms MCT1 and MCT4, are proton-linked transporters responsible for the efflux of lactate and pyruvate from cells.[5][7] This function is especially critical in highly glycolytic cancer cells, which produce large amounts of lactate even in the presence of oxygen (the Warburg effect).[5][8] To avoid intracellular acidification and maintain a high glycolytic rate, these cells rely on MCTs to expel lactate.[6][8] Therefore, inhibiting MCTs is a validated strategy for targeting cancer metabolism.[5][13]
2,5-DMCA as an MCT Inhibitor
Cinnamic acid derivatives, including 2,5-DMCA, have been identified as inhibitors of MCT1.[5] While α-cyano-4-hydroxycinnamic acid (CHC) is a well-known, non-selective MCT inhibitor, studies on related structures have shown that methoxy substitutions can modulate potency and selectivity.[5][7] The inhibitory action of 2,5-DMCA disrupts the symbiotic metabolic relationship between glycolytic cancer cells and adjacent stromal cells (the "reverse Warburg effect"), where cancer cells utilize lactate produced by fibroblasts.[5]
Caption: Mechanism of 2,5-DMCA as an MCT1 inhibitor in a cancer cell.
Broader Biological Context
Beyond MCT inhibition, methoxylated cinnamic acid derivatives are reported to possess a range of other biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[1][2][14][15] Studies have shown that these compounds can protect neuronal cells from glutamate-induced toxicity and may play a role in ameliorating neurodegenerative diseases.[14][16][17] Their ability to cross the blood-brain barrier is a key feature for potential neurological applications.[14] The antioxidant properties are often attributed to their ability to scavenge free radicals and modulate cellular antioxidant pathways.[18]
Potential Therapeutic Applications
The unique mechanism of action of 2,5-DMCA positions it as a candidate for several therapeutic areas, primarily in oncology.
-
Oncology: As an MCT inhibitor, 2,5-DMCA has the potential to be an effective anticancer agent, particularly for tumors that exhibit high rates of glycolysis, such as certain types of breast, colon, and lung cancers.[5][19][20] It could be used as a monotherapy or in combination with other chemotherapeutics or radiation, which may be less effective against hypoxic, glycolytic tumor cells.[5]
-
Neuroscience: The neuroprotective properties of cinnamic acid derivatives suggest potential applications in treating neurodegenerative diseases like Parkinson's or Alzheimer's disease.[14][21] By mitigating oxidative stress and excitotoxicity, 2,5-DMCA could help preserve neuronal function.
-
Immunomodulation: Inhibition of MCT1 has also been shown to have immunomodulatory effects, particularly by inhibiting T lymphocyte proliferation.[13] This opens up possibilities for its use in autoimmune diseases or transplant medicine.
Safety and Toxicology
Safety data specific to this compound is limited. However, based on Safety Data Sheets (SDS) for structurally similar cinnamic acid derivatives, it should be handled with appropriate laboratory precautions.[22] It is classified as a skin, eye, and respiratory irritant.[23]
Handling Precautions:
-
Use in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.[24]
-
In case of contact with skin or eyes, rinse thoroughly with water.[24]
Comprehensive toxicological studies, including in vitro cytotoxicity assays on non-cancerous cell lines and in vivo animal studies, are required to establish a full safety profile for therapeutic consideration.
Future Directions and Conclusion
This compound is a promising small molecule with a well-defined mechanism of action targeting cellular metabolism. Its role as an MCT inhibitor provides a strong rationale for its further investigation as an anticancer agent.
Key areas for future research include:
-
Pharmacokinetic Studies: In-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) profile is essential.
-
In Vivo Efficacy: Validating its anticancer effects in relevant animal xenograft models is a critical next step.[25]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2,5-DMCA could lead to the discovery of more potent and selective MCT inhibitors.
-
Combination Therapies: Investigating its synergistic effects with existing cancer treatments could unlock its full therapeutic potential.
Caption: A generalized workflow for the research and development of 2,5-DMCA.
References
- Chemical Properties of this compound (CAS 10538-51-9). Cheméo. [Link]
- Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid. PrepChem.com. [Link]
- 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594. PubChem - NIH. [Link]
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. National Institutes of Health (NIH). [Link]
- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC - NIH. [Link]
- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]
- Biological potential and mechanism of action of methoxy phenylpropenoic acids.
- Cancer Chemopreventive Effect of 2′,4′-Dihydroxy-6′-methoxy-3′,5′. Semantic Scholar. [Link]
- SAFETY DATA SHEET - trans-Cinnamic Acid. PhytoTech Labs. [Link]
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
- Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. PMC - NIH. [Link]
- E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutam
- Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]
- (PDF) Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
- Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. MDPI. [Link]
- Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds.
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
- Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. Food & Nutrition Research. [Link]
- Exploring monocarboxylate transporter inhibition for cancer treatment. Exploration of Targeted Anti-tumor Therapy. [Link]
- Scientists uncover how cinnamon's bioactive compounds influence cancer p
- This compound, predominantly trans. Amerigo Scientific. [Link]
- Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial p
- Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review).
Sources
- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 4. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin [mdpi.com]
- 5. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. explorationpub.com [explorationpub.com]
- 9. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound | 10538-51-9 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. fishersci.com [fishersci.com]
- 23. phytotechlab.com [phytotechlab.com]
- 24. fishersci.com [fishersci.com]
- 25. foodandnutritionresearch.net [foodandnutritionresearch.net]
2,5-Dimethoxycinnamic acid chemical structure
An In-depth Technical Guide to 2,5-Dimethoxycinnamic Acid: Structure, Synthesis, and Applications
Introduction
This compound is a phenolic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of cinnamic acid, it belongs to the phenylpropanoid class of natural products, which are known for a wide array of biological activities.[1][2] This guide provides a comprehensive overview of this compound, from its fundamental chemical structure to its synthesis, and potential therapeutic applications. For researchers and professionals in drug development, understanding the nuances of this molecule is pivotal for leveraging its potential in creating novel therapeutic agents. It serves as a valuable pharmaceutical intermediate, for instance, in the synthesis of vasodilators like cinnepazide.[3]
Chemical Structure and Physicochemical Properties
The chemical identity of this compound is defined by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a propenoic acid group at position 1. The presence of the methoxy groups and the acrylic acid moiety dictates its chemical reactivity and biological interactions. The trans isomer is the more common and stable form.[4]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical Structure of this compound.
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental protocols, including solvent selection for synthesis and purification, as well as for predicting its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| CAS Number | 10538-51-9 | |
| Appearance | Yellow powder or pale yellow needle-like crystals | [3] |
| Melting Point | 148-150 °C | |
| Boiling Point | 374.5 °C | |
| SMILES | COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |
| InChI Key | JPQWWJZORKTMIZ-ZZXKWVIFSA-N | [4] |
| LogP (Octanol/Water) | 1.802 | [4] |
| Water Solubility (log10WS) | -2.05 mol/L | [4] |
Synthesis and Purification
A common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group. In this case, 2,5-dimethoxybenzaldehyde is reacted with malonic acid.
The diagram below outlines the workflow for a typical synthesis of this compound.
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
The following is a step-by-step methodology for the synthesis of this compound:[3][5]
-
Reactant Preparation: To a 100 ml three-necked flask, add 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine. The pyridine acts as both a solvent and a base.
-
Reaction Initiation: Heat the mixture to 90°C. At this temperature, add a catalytic amount of piperidine.
-
Reflux: Allow the reaction to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly add 3 mol/L hydrochloric acid to the reaction mixture. This will cause a large amount of white precipitate to form.
-
Isolation: The precipitate is isolated by suction filtration. The resulting filter cake should be washed with water to remove any remaining impurities.
-
Purification: The crude product is then recrystallized from ethanol to yield pale yellow, needle-like crystals of this compound.
-
Drying: The purified crystals are dried, for instance, in a vacuum oven, to remove any residual solvent.
Spectroscopic Analysis
Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the methoxy group protons. The coupling constants between the vinylic protons can confirm the trans configuration of the double bond.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule.[6][7][8] The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene and aromatic ring, and the C-O stretches of the methoxy groups.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Biological Activities and Therapeutic Potential
Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2][9] this compound, in particular, has been shown to have anti-inflammatory and coagulation inhibitory effects, as well as the ability to inhibit platelet aggregation.
The therapeutic potential of this compound and its derivatives is an active area of research. For instance, some methoxy derivatives of cinnamic acid have demonstrated hepatoprotective, cardioprotective, and neuroprotective activities.[1][10] Furthermore, derivatives of this compound have been investigated for their potential as selective serotonin 5-HT2A receptor agonists, which have implications for the treatment of various psychiatric disorders.
The following diagram illustrates the potential role of this compound as a scaffold in drug discovery.
Caption: Role of this compound in Drug Discovery.
Analytical Methods
For the quantitative analysis of this compound in various matrices, such as in reaction mixtures or biological samples, High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
HPLC Protocol Outline
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form. The mobile phase should be degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of the compound in a sample.
Conclusion
This compound is a versatile molecule with a well-defined chemical structure and interesting biological activities. Its straightforward synthesis and the potential for chemical modification make it a valuable building block in the development of new therapeutic agents. For researchers in the pharmaceutical sciences, a thorough understanding of its properties and synthesis is essential for unlocking its full potential in drug discovery and development. Future research will likely continue to explore the therapeutic applications of its derivatives and optimize their pharmacological profiles.
References
- Wikipedia. (2025). 2,5-Dihydroxycinnamic acid.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 10538-51-9).
- PubChem. (n.d.). 2',5'-Dimethoxycinnamic acid.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid.
- SpectraBase. (n.d.). 2,5-DIMETHOXY-CINNAMIC-ACID-BETA-GLUCOPYRANOSIDE-ESTER.
- Rychlicka, M., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(7), 1417.
- The Royal Society of Chemistry. (2012). Supplementary Information.
- SpectraBase. (n.d.). This compound, tbdms derivative.
- Rychlicka, M., et al. (2021). Biological potential and mechanism of action of methoxy phenylpropenoic acids. ResearchGate.
- Ntchapda, F., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6230.
- ResearchGate. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
- Tsolcha, O., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(19), 6757.
Sources
- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 10538-51-9 [chemicalbook.com]
- 4. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
2,5-Dimethoxycinnamic acid CAS number 10538-51-9
An In-Depth Technical Guide to 2,5-Dimethoxycinnamic Acid (CAS: 10538-51-9): Properties, Synthesis, and Research Applications
Introduction
This compound (2,5-DMCA), a member of the phenylpropanoid family, is a significant organic compound with the CAS number 10538-51-9. Structurally, it is a derivative of cinnamic acid, featuring two methoxy groups on the phenyl ring. This substitution pattern imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of pharmaceuticals and a subject of interest in drug discovery and materials science.[1] While its parent compound, cinnamic acid, is a natural product found in various plants, 2,5-DMCA is primarily accessed through chemical synthesis.[2]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, spectroscopic signature, detailed synthesis protocols, potential biological activities, and essential safety and handling procedures. The information is presented to not only instruct but also to explain the rationale behind the methodologies, fostering a deeper understanding of this versatile molecule.
Section 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 2,5-DMCA is typically a yellow to light orange crystalline powder.[1]
Key Physicochemical Data
The essential properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 10538-51-9 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| Appearance | Yellow to light orange powder/crystal | [1] |
| Melting Point | 148-150 °C | |
| Boiling Point | 374.5 °C (predicted) | |
| SMILES | COc1ccc(OC)c(\C=C\C(O)=O)c1 | |
| InChI Key | JPQWWJZORKTMIZ-ZZXKWVIFSA-N | [3] |
| LogP (Octanol/Water) | 1.802 (calculated) | [3] |
Structural and Spectroscopic Profile
The structural identity and purity of 2,5-DMCA are confirmed through various spectroscopic techniques.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characteristic. The vinyl protons of the acrylic acid moiety typically appear as two doublets in the regions of δ 6.5-6.7 ppm and δ 7.5-7.8 ppm, with a coupling constant (J) indicative of a trans configuration (~16 Hz). The aromatic protons on the substituted benzene ring will appear as multiplets or distinct signals in the δ 6.9-7.6 ppm range. The two methoxy groups (-OCH₃) will each present as a sharp singlet around δ 3.8 ppm. The acidic proton of the carboxylic acid is often broad and may appear downfield (> δ 12 ppm), or it may not be observed depending on the solvent.[4]
-
¹³C NMR: The carbon spectrum will show a signal for the carboxyl carbon (~168 ppm), carbons of the double bond (~119 and ~144 ppm), aromatic carbons (with those attached to methoxy groups shifted downfield, ~153-161 ppm), and the methoxy carbons (~56 ppm).[4][5]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For 2,5-DMCA (C₁₁H₁₂O₄), the expected exact mass would be calculated and compared against the experimental value, typically showing an error of less than 5 ppm.[6]
Section 2: Synthesis and Purification
This compound is most commonly synthesized via the Knoevenagel condensation reaction. This classic organic reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.
Synthesis Workflow
The workflow involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid, followed by acidic workup and purification.
Diagram: Synthesis Workflow for this compound
Sources
An In-Depth Technical Guide to 2,5-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Molecular and Physical Characteristics
2,5-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science.[1] Its foundational properties are crucial for its application and handling in a laboratory setting. The molecular weight of this compound is 208.21 g/mol .[2][3]
Chemical and Physical Data Summary
A compilation of essential data for this compound is presented below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [4] |
| Molecular Weight | 208.21 g/mol | [2][3] |
| CAS Number | 10538-51-9 | [1][2] |
| Appearance | Yellow powder/pale yellow needle crystals | [1][5] |
| Melting Point | 147-150 °C | [3][4] |
| Boiling Point | 374.5 °C | |
| Flash Point | 147.3 °C | [4] |
| Solubility | Log10 of Water solubility in mol/l: -2.05 | [2] |
| Octanol/Water Partition Coefficient | logPoct/wat: 1.802 | [2] |
Structural and Spectroscopic Identity
The structural identity of this compound is confirmed through various spectroscopic techniques. The linear formula is (CH₃O)₂C₆H₃CH=CHCO₂H.[3] Its unique structure, particularly the trans isomer, influences its chemical reactivity and biological activity.[2][3] It is known to form a 1:1 molecular complex with 3,5-dinitrocinnamic acid.[1]
Section 2: Synthesis and Manufacturing
The synthesis of this compound is a critical process for its availability in research and development. Several synthetic routes have been established, with the Knoevenagel condensation being a common and efficient method.
Knoevenagel Condensation Workflow
This protocol outlines the synthesis of this compound from 2,5-dimethoxybenzaldehyde and malonic acid.[1][4][6]
Step-by-Step Protocol:
-
Reactant Charging: In a three-necked flask, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.[1][4]
-
Catalyst Addition: Introduce piperidine as a catalyst to the mixture.[1][4]
-
Reaction: Heat the mixture to 90°C and reflux for 2 hours.[1][4]
-
Precipitation: After cooling to room temperature, add 3mol/L hydrochloric acid to precipitate the crude product.[1][4]
-
Filtration and Washing: Collect the white precipitate by suction filtration and wash the filter cake with water.[1][4]
-
Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pale yellow needle-like crystals of this compound.[1][4]
Section 3: Analytical Characterization
To ensure the purity and identity of this compound, validated analytical methods are imperative. High-Performance Liquid Chromatography (HPLC) is a standard technique for quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the analysis of cinnamic acid derivatives, which can be adapted for this compound.
Step-by-Step Protocol:
-
Instrumentation: Utilize an HPLC system with a UV detector and a C18 reverse-phase column.[7]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile and water mixture (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid for pH adjustment. Degas the mobile phase before use.[7]
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column at a controlled temperature (e.g., 25 °C).[7]
-
Detection: Monitor the eluent at the UV absorbance maximum of this compound.[7]
-
Sample Preparation: Accurately weigh and dissolve the reference standard and the sample in a suitable solvent like methanol or acetonitrile to a known concentration.[7]
-
Injection and Analysis: Inject 10-20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.[7]
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to that of the reference standard.
Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) can also be employed, potentially requiring derivatization to enhance volatility for GC-MS.[7] Spectrophotometric methods can be used for quantification, though they may require preliminary separation from other polyphenolic compounds to ensure selectivity.[8]
Section 4: Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][4]
-
Vasodilators: It is a key precursor in the synthesis of vasodilators like cinnepazide.[1][4]
-
Biological Activities: As a phenolic compound, it exhibits several biological activities, including anti-inflammatory and inhibitory effects on platelet aggregation.
-
Neuroprotective Properties: Methoxy derivatives of cinnamic acid have shown potential neuroprotective effects, with some studies indicating they can reduce memory deficits in animal models.[9]
-
5-HT2A Receptor Agonists: The 2,5-dimethoxyphenyl moiety is a core structure in a novel class of selective serotonin 5-HT2A receptor agonists, which are being investigated for psychiatric disorders.[10]
Section 5: Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazards: It is classified as causing skin and eye irritation.[11] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection when handling the solid or its solutions.[11] In case of dust formation, use a NIOSH/MSHA approved respirator.[12]
-
Handling: Use in a well-ventilated area and avoid dust formation.[5][11] Wash hands thoroughly after handling.[11]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5][11]
-
Skin: Wash off immediately with plenty of water. If irritation occurs, get medical advice.[5][11]
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[5][11]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Recommended storage temperature is between 10°C and 25°C.
Section 6: Conclusion
This technical guide provides a detailed and authoritative overview of this compound, from its fundamental molecular properties to its practical applications and handling procedures. By consolidating this information, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile compound in their work.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 10538-51-9).
- ChemBK. (2024). This compound.
- Alfa Aesar. (2025). This compound - SAFETY DATA SHEET.
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid.
- PubChem. (n.d.). 2',5'-Dimethoxycinnamic acid.
- Amerigo Scientific. (n.d.). This compound, predominantly trans.
- Atanasov, A. G., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3826.
- Kompantseva, E. V. (2020). Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review). Regulatory Research and Medicine Evaluation, 10(4), 268-275.
- Cichon, N., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. International Journal of Molecular Sciences, 22(12), 6494.
- Wallach, J., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7448-7465.
Sources
- 1. This compound | 10538-51-9 [chemicalbook.com]
- 2. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,5-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review) | Kompantseva | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 9. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to trans-2,5-Dimethoxycinnamic Acid
This guide provides a comprehensive technical overview of trans-2,5-dimethoxycinnamic acid, a significant cinnamic acid derivative with applications in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthesis, spectroscopic characterization, biological significance, and essential experimental protocols.
Core Chemical and Physical Properties
trans-2,5-Dimethoxycinnamic acid is a crystalline solid, appearing as a yellow powder or crystals.[1][2] It is the predominantly trans isomer, which is the more thermodynamically stable configuration.[3]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| CAS Number | 10538-51-9 | |
| EC Number | 234-114-9 | |
| Appearance | Yellow powder or crystal | [1][2] |
| Melting Point | 147-150 °C | [1] |
| Boiling Point | 267.4 °C (rough estimate) | [1] |
| Density | 1.0627 g/cm³ (rough estimate) | [1] |
| pKa | 4.40 ± 0.10 (Predicted) | [1] |
| Water Solubility | log10WS: -2.05 (Calculated) | |
| Octanol/Water Partition Coefficient (logP) | 1.802 (Calculated) | [4] |
Spectroscopic Profile
Expected ¹H NMR Spectral Features
In a typical ¹H NMR spectrum (e.g., in CDCl₃ or DMSO-d₆), the following proton signals are anticipated:
-
Vinylic Protons: Two doublets in the downfield region (around δ 6.3-7.8 ppm), corresponding to the two protons on the carbon-carbon double bond of the propenoic acid moiety. The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of the trans configuration.
-
Aromatic Protons: Three protons on the dimethoxy-substituted benzene ring, likely appearing as a multiplet or as distinct doublets and a doublet of doublets in the aromatic region (around δ 6.8-7.5 ppm).
-
Methoxy Protons: Two sharp singlets, each integrating to three protons, in the upfield region (around δ 3.8 ppm), corresponding to the two methoxy groups.
-
Carboxylic Acid Proton: A broad singlet in the far downfield region (δ > 10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule:
-
Carbonyl Carbon: A signal in the downfield region (around δ 167-170 ppm).
-
Vinylic Carbons: Two signals for the carbons of the double bond.
-
Aromatic Carbons: Six signals for the carbons of the benzene ring, with the two carbons attached to the methoxy groups being the most deshielded.
-
Methoxy Carbons: Two signals in the upfield region (around δ 55-60 ppm).
Expected Infrared (IR) Spectral Features
The IR spectrum of trans-2,5-dimethoxycinnamic acid would be characterized by the following absorption bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C=C Stretch (Alkene and Aromatic): Bands in the region of 1600-1650 cm⁻¹.
-
C-O Stretch (Ethers and Carboxylic Acid): Strong bands in the region of 1000-1300 cm⁻¹.
-
=C-H Bending (trans-Alkene): A characteristic band around 970-980 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 208.21. Fragmentation patterns would likely involve the loss of the carboxylic acid group and methoxy groups.
Synthesis of trans-2,5-Dimethoxycinnamic Acid
trans-2,5-Dimethoxycinnamic acid is commonly synthesized via the Knoevenagel condensation reaction. This method involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine.[1][2]
Synthesis Workflow
Caption: Workflow for the synthesis of trans-2,5-dimethoxycinnamic acid.
Detailed Synthesis Protocol
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.
-
Catalyst Addition and Reflux: Heat the mixture to 90°C and add a catalytic amount of piperidine. Reflux the reaction mixture for 2 hours.
-
Cooling and Acidification: After the reflux is complete, cool the reaction mixture to room temperature. Slowly add 3M hydrochloric acid to the mixture, which will cause a large amount of white precipitate to form.
-
Isolation of Crude Product: Isolate the crude product by suction filtration.
-
Washing: Wash the filter cake with water to remove any remaining acid and water-soluble impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain light yellow, needle-like crystals of trans-2,5-dimethoxycinnamic acid.
-
Drying: Dry the purified crystals under vacuum.
Biological Activity and Potential Applications
Cinnamic acid and its derivatives are a class of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[5][6] The methoxy derivatives of cinnamic acid, in particular, have garnered significant interest for their therapeutic potential.[7]
trans-2,5-Dimethoxycinnamic acid is primarily utilized as a pharmaceutical intermediate.[1][2] A notable application is in the synthesis of the vasodilator drug, cinepazide.[1][2] Vasodilators are crucial in the treatment of cardiovascular conditions such as hypertension and angina.
While specific studies on the biological activities of trans-2,5-dimethoxycinnamic acid are not as extensive as for other methoxycinnamic acid isomers, its structural similarity to other biologically active cinnamic acid derivatives suggests potential for further investigation into its pharmacological properties. For instance, other dimethoxycinnamic acid isomers have shown neuroprotective and antioxidant activities.[8]
Analytical Methods
High-performance liquid chromatography (HPLC) is a standard and reliable method for the analysis and quantification of cinnamic acid derivatives. A reverse-phase HPLC method is typically employed for the analysis of trans-2,5-dimethoxycinnamic acid.
Analytical Workflow: HPLC Quantification
Caption: General workflow for the HPLC quantification of trans-2,5-dimethoxycinnamic acid.
Exemplary HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be optimized for isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of the compound, typically around 254 nm or 280 nm.
-
Standard Preparation: Prepare a stock solution of trans-2,5-dimethoxycinnamic acid of known concentration in the mobile phase. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh the sample containing trans-2,5-dimethoxycinnamic acid and dissolve it in a known volume of the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Plot the peak areas of the standards against their concentrations to generate a calibration curve. Determine the concentration of trans-2,5-dimethoxycinnamic acid in the sample by interpolating its peak area from the calibration curve.
Method Validation: For use in a regulated environment, the analytical method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.[9]
Safety and Handling
trans-2,5-Dimethoxycinnamic acid is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1]
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1] In case of dust formation, use a suitable respirator.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[10] Handle in a well-ventilated area or in a fume hood.
-
First Aid:
-
In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[1]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[1]
Conclusion
trans-2,5-Dimethoxycinnamic acid is a valuable building block in medicinal chemistry, with established applications as a pharmaceutical intermediate. Its cinnamic acid scaffold suggests the potential for a broader range of biological activities that warrant further investigation. This guide provides a foundational understanding of its properties, synthesis, and analysis to support ongoing research and development efforts in the pharmaceutical and chemical sciences.
References
- 2,5-Dimethoxycinnamic acid - ChemBK. (n.d.).
- This compound, predominantly trans 99 10538-51-9 - Sigma-Aldrich. (n.d.).
- Chemical Properties of this compound (CAS 10538-51-9) - Cheméo. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- trans-2-Methoxycinnamic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- Safety Data Sheet - CDN Isotopes. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- This compound | 10538-51-9 - ChemicalBook. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry website.
- This compound, predominantly trans - Amerigo Scientific. (n.d.).
- trans-2,3-Dimethoxycinnamic acid Safety Data Sheets(SDS) lookchem. (n.d.).
- 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem. (n.d.).
- trans-Cinnamic acid - SIGMA-ALDRICH. (n.d.).
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021).
- Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 - Smolecule. (n.d.).
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
- trans-2,3-Dimethoxycinnamic acid | 7345-82-6 - ChemicalBook. (n.d.).
- This compound synthesis - ChemicalBook. (n.d.).
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
- 4-Hydroxy-3,5-dimethoxycinnamic acid | C11H12O5 | CID 637775 - PubChem. (n.d.).
- Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (n.d.). Full article.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC - PubMed Central.
- trans-2,3-Dimethoxycinnamic Acid | 7345-82-6 - TCI Chemicals. (n.d.).
- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
- Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. (n.d.). MDPI.
- Supporting Information - Wiley-VCH. (n.d.).
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from St.
- 2-METHOXYCINNAMIC ACID(1011-54-7) 13C NMR spectrum - ChemicalBook. (n.d.).
- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). PMC - PubMed Central.
- (PDF) Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT 2 receptor family. (n.d.).
- Protecting group - Wikipedia. (n.d.).
- Solubilities of trans-cinnamic acid | Download Table. (n.d.).
- Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. (2023). MDPI.
- trans-Cinnamic Acid, Analytical Standard, ≥98.0% (HPLC), MilliporeSigma™ Supelco. (n.d.).
- A Comparative Guide to Analytical Methods for the Validation of 2,5-Dimethyl-1,4-dithiane-2,5-diol. (n.d.). Benchchem.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 10538-51-9 [chemicalbook.com]
- 3. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 4. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to the Solubility of 2,5-Dimethoxycinnamic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2,5-dimethoxycinnamic acid, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, chemists, and formulation scientists, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern its solubility. We will delve into the molecular structure's influence, predictive frameworks for solvent selection, and robust experimental protocols for empirical determination, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Understanding the Molecule: this compound
This compound (DMCA) is a derivative of cinnamic acid, featuring a phenyl ring substituted with two methoxy (-OCH₃) groups at positions 2 and 5, and an acrylic acid moiety.[2][3] Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol .[4] The molecule's properties, including its melting point of 148-150 °C, are dictated by the interplay of its functional groups.[4]
The key to understanding its solubility lies in its structural components:
-
A Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor (the -OH part) and acceptor (the C=O part). It imparts acidic properties, allowing for reactions with bases.[5]
-
An Aromatic Phenyl Ring: A bulky, nonpolar, and hydrophobic component.
-
Two Methoxy Groups (-OCH₃): These ether groups are moderately polar and can act as hydrogen bond acceptors. They also add to the molecule's overall size.
-
A Conjugated Double Bond: Contributes to the planarity and electronic properties of the molecule.
This combination of polar (acid, ethers) and nonpolar (phenyl ring) features results in a molecule with nuanced solubility, making solvent selection a critical step in its application for synthesis, purification, and formulation.
Caption: Molecular structure of this compound.
Theoretical Principles & Solubility Prediction
The fundamental principle governing solubility is "like dissolves like."[6] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The solubility of 2,5-DMCA is determined by the balance between the polar carboxylic acid and methoxy groups and the nonpolar aromatic ring.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with all polar sites on the DMCA molecule: the carboxylic acid (donor and acceptor) and the methoxy groups (acceptor). The alkyl chains of simple alcohols are small enough that their nonpolar character does not significantly hinder dissolution. Therefore, good solubility is predicted in lower-chain alcohols. The solubility of related compounds, like trans-cinnamic acid, is known to increase with the addition of alcohols like ethanol and methanol to water.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents cannot donate hydrogen bonds but are effective acceptors. They will interact strongly with the carboxylic acid's hydroxyl proton. Acetone and ethyl acetate are expected to be effective solvents.[8] Caffeic acid, another cinnamic acid derivative, is soluble in ethanol, DMSO, and dimethylformamide.[9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar phenyl ring suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid group promotes strong solute-solute interactions (like dimerization) that nonpolar solvents cannot disrupt. Consequently, solubility is expected to be low in purely nonpolar solvents like hexane. Cinnamic acid itself is insoluble in hexane.[8]
-
Aqueous Solubility: The molecule's significant nonpolar surface area from the phenyl ring and the presence of four oxygen atoms suggest it will be only slightly soluble in water, a common trait for many organic acids with more than five carbon atoms.[10] However, its acidic nature means it will be significantly more soluble in aqueous basic solutions (e.g., 5% sodium hydroxide or sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more polar and water-soluble carboxylate salt.[10]
Predicted Solubility Profile
The following table summarizes the expected qualitative solubility based on structural analysis and data from analogous compounds. This predictive framework is an essential first step for solvent screening in a research setting.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid and methoxy groups. |
| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance. Cinnamic acid is soluble in acetone and ether.[8] |
| Nonpolar | Hexane, Cyclohexane | Low | The polar carboxylic acid group leads to strong solute-solute interactions that nonpolar solvents cannot overcome. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent can interact favorably with the phenyl ring of the solute, but the polar acid group limits overall solubility. Cinnamic acid is soluble in benzene.[8] |
| Aqueous (Neutral) | Water | Very Low | The hydrophobic character of the large organic structure dominates. Cinnamic acid is only slightly soluble in water.[11] |
| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | High | Deprotonation of the carboxylic acid forms a highly polar carboxylate salt, which is readily solvated by water. This is a classic test for carboxylic acids.[10] |
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a rigorous and self-validating experimental workflow is necessary. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[7]
Objective:
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 298.15 K / 25 °C).
Materials & Equipment:
-
This compound (predominantly trans, ≥99% purity)[4]
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker bath or incubator
-
Screw-capped vials (e.g., 10 mL glass vials)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Causality: Starting with an excess of solid solute is crucial to ensure that the solution reaches equilibrium from a state of saturation, preventing errors from undersaturation.
-
Action: Add an excess amount of 2,5-DMCA to a series of labeled vials. For each solvent, add a precise volume (e.g., 5.0 mL) to the corresponding vial containing the solid.
-
-
Equilibration:
-
Causality: Solubility is a thermodynamic equilibrium. Sufficient time and consistent agitation are required for the rates of dissolution and precipitation to become equal. The time can vary significantly between solvent systems. A 24-48 hour period is a robust starting point.
-
Action: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 hours.
-
-
Phase Separation:
-
Causality: To analyze the concentration of the dissolved solute, the saturated liquid phase (supernatant) must be completely separated from the undissolved solid. Failure to do so will lead to erroneously high solubility values.
-
Action: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the thermostat for at least 2 hours, letting the excess solid settle.
-
-
Sample Collection and Filtration:
-
Causality: Filtration through a microporous membrane is the final, critical step to remove any suspended microcrystals. The syringe and filter should be pre-warmed to the experimental temperature to prevent precipitation due to cooling.
-
Action: Carefully draw a sample from the clear supernatant using a pre-warmed syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, dry collection vial.
-
-
Dilution and Quantification:
-
Causality: The saturated solution will likely be too concentrated for direct analysis. Accurate, quantitative dilution is necessary to bring the concentration within the linear range of the analytical instrument.
-
Action: Accurately dilute a known volume of the filtered saturate with the same solvent used for the experiment to a final concentration suitable for analysis.
-
-
Analytical Measurement (UV-Vis or HPLC):
-
Causality: A pre-established calibration curve is essential for converting the instrumental response (e.g., absorbance or peak area) into a concentration value. This is the cornerstone of quantitative analysis.
-
Action: Measure the absorbance or peak area of the diluted sample. Calculate the concentration using a standard calibration curve prepared with known concentrations of 2,5-DMCA in the same solvent.
-
-
Calculation of Solubility:
-
Action: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Caption: Isothermal Shake-Flask Method Workflow.
Conclusion and Applications
A thorough understanding of this compound's solubility is not merely an academic exercise; it is a prerequisite for its effective use in drug development and chemical synthesis.[12] Knowledge of its solubility profile allows scientists to:
-
Select appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.
-
Design efficient crystallization and purification processes by identifying solvent/anti-solvent systems.
-
Develop stable formulations for preclinical and clinical studies, where solubility directly impacts bioavailability.[13]
-
Perform extractions to isolate the compound from reaction mixtures or natural sources.
By combining theoretical prediction with rigorous experimental validation, researchers can confidently manipulate and apply this compound, accelerating the journey from laboratory discovery to therapeutic application.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Solubility studies of trans-cinnamic acid in mixed solvents. (n.d.). CORE.
- This compound. (2024, April 9). ChemBK.
- Solubility of Organic Compounds. (2023, August 31).
- Chemical Properties of this compound (CAS 10538-51-9). (n.d.). Cheméo.
- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
- This compound, predominantly trans 99 10538-51-9. (n.d.). Sigma-Aldrich.
- Cinnamic acid | 621-82-9. (n.d.). ChemicalBook.
- 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594. (n.d.). PubChem.
- Cinnamic acid. (n.d.). In Wikipedia.
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021, June 18). National Institutes of Health.
- Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures. (2024, June 27). Journal of Chemical & Engineering Data.
- This compound | 10538-51-9. (n.d.). ChemicalBook.
- This compound, predominantly trans 99 10538-51-9. (n.d.). Sigma-Aldrich.
- Caffeic Acid - PRODUCT INFORMATION. (2025, February 19). Cayman Chemical.
Sources
- 1. This compound | 10538-51-9 [chemicalbook.com]
- 2. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ws [chem.ws]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Accurate Determination of the Melting Point of 2,5-Dimethoxycinnamic Acid
Executive Summary
This technical guide provides a comprehensive framework for the accurate and reproducible determination of the melting point of 2,5-Dimethoxycinnamic acid. Moving beyond a simple procedural outline, this document delves into the theoretical underpinnings, practical considerations, and data interpretation strategies essential for researchers, chemists, and quality control professionals. The established melting point for high-purity, predominantly trans-2,5-Dimethoxycinnamic acid is in the range of 147-150°C.[1][2][3][4] This guide establishes a self-validating protocol to verify this critical physical constant, which serves as a primary indicator of material identity and purity.
Introduction: The Critical Role of Melting Point in Compound Characterization
In the fields of pharmaceutical development and synthetic chemistry, the melting point is a fundamental physical property that provides crucial insights.[5] For a crystalline solid like this compound, the temperature at which it transitions from a solid to a liquid phase is a highly characteristic value. This compound is a significant intermediate in the synthesis of vasodilators and other pharmacologically active molecules, making the verification of its purity paramount.[1][2]
The melting point serves two primary functions:
-
Identification: A measured melting point corresponding to the literature value serves as a preliminary confirmation of the compound's identity.
-
Purity Assessment: Pure crystalline compounds exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.[5] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6] Therefore, this single measurement offers a rapid and cost-effective method for assessing material purity.
Physicochemical Profile of this compound
A foundational understanding of the compound's properties is essential before proceeding with experimental work.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₄ | [2][7] |
| Molecular Weight | 208.21 g/mol | [2][4][7] |
| CAS Number | 10538-51-9 | [1][4] |
| Appearance | Light orange to yellow or green powder/crystals | [1][2] |
| Predominant Isomer | trans |[3][4] |
Table 2: Reported Melting Point Values
| Melting Point Range (°C) | Purity/Assay | Source(s) |
|---|---|---|
| 148-150 | 99% | [3][4] |
| 147-150 | Not Specified |[1][2] |
The Science of Melting: Theoretical Underpinnings
Melting is the process by which a substance transitions from the highly ordered state of a crystalline solid to the disordered state of a liquid. This phase change requires energy, typically in the form of heat, to overcome the intermolecular forces holding the crystal lattice together.[8]
Melting Point Depression
The presence of a soluble impurity invariably causes a decrease in a substance's melting point. This phenomenon, known as melting point depression, is a direct consequence of the thermodynamics of mixtures. The impurity disrupts the uniform crystal lattice structure, weakening the intermolecular forces. Less thermal energy is therefore required to break down the solid structure. Furthermore, the melting process occurs over a wider temperature range because different regions of the mixed solid have varying compositions, leading to a non-uniform melting process.[5][6] Observing a wide melting range, for instance, 144-148°C, is a strong indicator of an impure sample.[6]
Protocol: High-Fidelity Melting Point Determination
This protocol is designed as a self-validating system to ensure the generation of accurate and reliable data. The capillary method is the standard and most widely accepted technique.[5]
Instrumentation and Materials
-
Melting Point Apparatus: A calibrated digital apparatus (e.g., Mel-Temp or similar) with controlled heating ramps is required.[8]
-
Glass Capillary Tubes: Thin-walled, open at one end.
-
Sample: this compound, finely powdered.
-
Mortar and Pestle: For grinding the sample to a fine powder.
-
Thermometer: Calibrated, high-precision thermometer or integrated digital sensor.
-
Melting Point Standards: Certified reference standards (e.g., caffeine, vanillin) for instrument verification.
Instrument Calibration and Verification (Trustworthiness Pillar)
Before any sample measurement, the accuracy of the apparatus must be verified. This is a non-negotiable step for ensuring data integrity.
-
Select two certified reference standards with sharp melting points that bracket the expected melting point of this compound (e.g., one standard ~120°C, another ~160°C).
-
Measure the melting point of each standard using the accurate determination protocol (Section 5.3).
-
The observed melting points must fall within the certified range for the standards. If not, the instrument's thermometer or controller requires professional calibration. This step ensures that the measurements are traceable to established standards.
Step-by-Step Experimental Workflow
The causality behind each step is critical for achieving expert-level results.
-
Sample Preparation:
-
Action: Place a small amount of this compound in a mortar and gently grind it into a fine, uniform powder.
-
Rationale: A fine powder ensures uniform packing and efficient heat transfer throughout the sample, preventing temperature gradients that could lead to an artificially broad melting range.[6]
-
Action: Invert a capillary tube and tap its open end into the powder until a small amount enters the tube.
-
Action: Tap the sealed end of the capillary gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The final packed sample height should be 2-3 mm.[5]
-
Rationale: Dense packing is crucial for consistent heat conduction from the apparatus block to the sample. Air pockets would act as insulators, causing inaccurate readings.[6]
-
-
Determination of Approximate Melting Point (Scouting Run):
-
Action: Place the packed capillary into the heating block.
-
Action: Set a rapid heating rate (e.g., 10-20°C per minute).[8]
-
Action: Observe the sample and note the approximate temperature at which it melts.
-
Rationale: This initial, rapid determination saves significant time by quickly identifying the approximate melting range. Due to the fast heating, the thermometer reading will lag behind the actual sample temperature, so this value is not the true melting point but a guide for the next step.
-
-
Accurate Melting Point Determination:
-
Action: Allow the apparatus to cool to at least 20°C below the approximate melting point found in the scouting run.
-
Action: Insert a new, freshly prepared sample capillary.
-
Action: Set the start temperature to be approximately 10°C below the expected melting point and use a slow, controlled heating rate of 1°C per minute.[5][8]
-
Rationale: A slow heating rate is the single most important variable for accuracy.[9] It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for a precise reading of the true melting temperature.
-
-
Data Recording and Interpretation:
-
Action: Observe the sample closely through the magnifying lens.
-
Action: Record the temperature (T1) at which the very first drop of liquid appears within the solid matrix.
-
Action: Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts, resulting in a completely clear liquid.
-
Action: Report the result as a melting point range: T1 - T2. For example, "148.5 - 149.5°C".
-
Workflow Visualization
Sources
- 1. This compound | 10538-51-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2,5-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,5-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mt.com [mt.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. m.youtube.com [m.youtube.com]
A Technical Guide to the Natural Sources of Dimethoxycinnamic Acid Derivatives: From Phytochemistry to Application
Introduction
Dimethoxycinnamic acid derivatives represent a significant class of phenylpropanoids, a diverse family of plant secondary metabolites originating from the shikimic acid pathway.[1] These compounds are characterized by a cinnamic acid backbone featuring two methoxy (-OCH₃) groups on the phenyl ring. Their prevalence in the plant kingdom, coupled with a wide array of documented biological activities—including neuroprotective, antioxidant, anti-inflammatory, and antimicrobial properties—has positioned them as molecules of high interest for researchers in phytochemistry, pharmacology, and drug development.[2][3] The specific positioning and number of methoxy groups on the aromatic ring critically define the therapeutic potential and bioactivity of these molecules.[2]
This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and analysis of dimethoxycinnamic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind methodological choices. We will delve into the phytochemical landscape, established extraction and isolation workflows, and the analytical techniques required for robust characterization and quantification, thereby providing a comprehensive framework for harnessing these valuable natural compounds.
Section 1: The Phytochemical Landscape of Dimethoxycinnamic Acid Derivatives
Dimethoxycinnamic acid derivatives are not confined to a single plant family but are distributed across a variety of species, where they often exist in complex mixtures, either in free form or as esters and glycosides bound to cell wall components.[2] Understanding their natural distribution is the foundational step in developing targeted isolation strategies. The most commonly studied isomers include 3,4-, 2,4-, and 3,5-dimethoxycinnamic acid, along with their hydroxylated analog, sinapic acid.
These compounds are frequently found in medicinal plants, foods, and beverages.[2] For instance, 3,4-dimethoxycinnamic acid is a known constituent of coffee beans and has been identified in several plants used in traditional Eastern medicine.[2][4] p-Methoxycinnamic acid, a related monomethoxy derivative, is also widespread, found in everything from coffee and peanuts to rice bran and various medicinal herbs.[5][6] The concentration and specific derivative profile can vary significantly based on the plant species, geographical location, harvesting time, and the specific plant part being analyzed (e.g., roots, leaves, stems).[2]
| Derivative | Common Name | Key Natural Sources | Plant Part(s) | References |
| 3,4-Dimethoxycinnamic Acid | Caffeic acid dimethyl ether | Coffea arabica, Coffea canephora (Coffee) | Beans | [2][4][7] |
| Angelica sinensis (Dong Quai) | Root | [2] | ||
| Scrophularia buergeriana | Root | [2] | ||
| Kaempferia galanga (Kencur) | Rhizome | [2] | ||
| Bacopa monnieri | Whole Plant | [8] | ||
| 4-Hydroxy-3,5-dimethoxycinnamic Acid | Sinapic Acid | Brassica juncea (Mustard Greens) | Whole Plant | [9][10] |
| Various species in the Brassicaceae family | General | [10] | ||
| p-Methoxycinnamic Acid | 4-Methoxycinnamic Acid | Kaempferia galanga (Kencur) | Rhizome | [11] |
| Scrophularia buergeriana | Root | [11][12] | ||
| Oryza sativa L. (Rice) | Grains, Bran | [5][6] | ||
| Arachis hypogaea (Peanut) | Whole Plant | [5][6] | ||
| Methyl 3,4-dimethoxycinnamate | (Ester Derivative) | Amburana cearensis | Stem Bark | [13] |
| N-trans-caffeoyltyramine derivatives | (Amide Derivative) | Allium tripedale | Bulbs | [14] |
Section 2: Biosynthesis in Planta: The Phenylpropanoid Pathway
The synthesis of dimethoxycinnamic acid derivatives is an elegant example of plant secondary metabolism, originating from the aromatic amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions, including deamination, hydroxylation, and O-methylation. Understanding this pathway is critical for appreciating the structural diversity of these compounds and for potential bioengineering applications.
-
Core Phenylpropanoid Pathway : The journey begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is the gateway to the entire phenylpropanoid class of compounds.[1]
-
Hydroxylation : Cinnamic acid is then hydroxylated at the 4-position by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. Subsequent hydroxylations can occur at the 3-position to yield caffeic acid (3,4-dihydroxycinnamic acid).
-
O-Methylation : The key step in the formation of dimethoxy derivatives is the sequential methylation of the hydroxyl groups. This reaction is catalyzed by O-methyltransferases (OMTs) , which use S-adenosyl-L-methionine (SAM) as a methyl group donor. For example, caffeic acid O-methyltransferase (COMT) can methylate the 3-hydroxyl group of caffeic acid to form ferulic acid, and a subsequent methylation at the 4-position would yield 3,4-dimethoxycinnamic acid. Different OMTs with specific substrate and positional preferences account for the variety of methoxylated derivatives found in nature.
-
Activation and Further Modification : The resulting acids are often activated to their corresponding Coenzyme A (CoA) esters by 4-coumarate:CoA ligase (4CL) .[15] These activated intermediates can then be channeled into various downstream pathways to produce lignin, flavonoids, or be converted into esters and amides.[15]
Caption: Biosynthesis of dimethoxycinnamic acid derivatives via the phenylpropanoid pathway.
Section 3: A Practical Guide to Extraction and Isolation
The successful isolation of dimethoxycinnamic acid derivatives hinges on a systematic approach that considers the physicochemical properties of the target molecules and the complexity of the plant matrix. In their natural state, these compounds are often part of a complex mixture, necessitating a multi-step purification strategy.
Protocol 1: Generalized Solvent Extraction and Fractionation
This protocol describes a standard maceration and solvent partitioning workflow. The choice of solvents is critical; it creates a polarity gradient to separate compounds based on their solubility. Methanol is an effective initial solvent as it extracts a broad range of polar and moderately nonpolar compounds.
Methodology:
-
Plant Material Preparation :
-
Rationale : Drying prevents enzymatic degradation and microbial growth, while pulverization increases the surface area, maximizing extraction efficiency.
-
Procedure : Air-dry the collected plant material (e.g., roots, leaves) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.[13]
-
-
Initial Solvent Extraction :
-
Rationale : Maceration in methanol is a robust method for exhaustive extraction of phenylpropanoids.
-
Procedure : Macerate the powdered plant material (e.g., 500 g) with a suitable solvent like methanol (e.g., 2 L) at room temperature for 72 hours, with occasional agitation.[13] Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process at least two more times with fresh solvent to ensure complete extraction.
-
-
Concentration :
-
Rationale : Removal of the solvent under reduced pressure prevents thermal degradation of the target compounds.
-
Procedure : Combine the filtrates and concentrate using a rotary evaporator at a temperature below 45°C to yield a crude extract.[13]
-
-
Solvent-Solvent Partitioning (Optional but Recommended) :
-
Rationale : This step fractionates the crude extract based on polarity, simplifying the subsequent chromatographic steps.
-
Procedure : Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This will separate nonpolar compounds (in hexane), moderately polar compounds (in chloroform and ethyl acetate), and highly polar compounds (remaining in the aqueous phase). Dimethoxycinnamic acid derivatives will typically partition into the chloroform and ethyl acetate fractions.
-
Caption: A generalized workflow for the extraction and isolation of natural products.
Protocol 2: Chromatographic Purification
Following initial extraction, chromatography is employed to isolate the target compounds from the complex fractions.
Methodology:
-
Silica Gel Column Chromatography :
-
Rationale : This is a primary, cost-effective purification step that separates compounds based on their polarity and interaction with the stationary phase (silica).
-
Procedure :
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in a nonpolar solvent like hexane and pack it into a glass column.
-
Load the dried fraction (e.g., the ethyl acetate fraction) onto the top of the column.
-
Elute the column with a gradient of increasing solvent polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[13]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.[13]
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Rationale : This is a high-resolution technique used for the final purification of the target compound to a high degree of purity. A reversed-phase C18 column is commonly used for phenolic compounds.
-
Procedure :
-
Combine the fractions from the silica gel column that show a high concentration of the target compound.
-
Concentrate the combined fractions and dissolve the residue in a suitable solvent (e.g., methanol).
-
Inject the sample into a prep-HPLC system equipped with a C18 column.
-
Elute with an optimized mobile phase (e.g., a gradient of water and methanol or acetonitrile, often with a small amount of acid like acetic or formic acid to improve peak shape).
-
Collect the peak corresponding to the target compound and verify its purity using analytical HPLC.
-
-
Section 4: Analytical Methodologies for Characterization and Quantification
Accurate analysis is crucial for confirming the identity and determining the concentration of dimethoxycinnamic acid derivatives in extracts and purified samples.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol provides a robust method for quantifying 3,4-dimethoxycinnamic acid, which can be adapted for other derivatives.[7]
Methodology:
-
Instrumentation and Conditions :
-
System : An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).[7]
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase : Gradient elution is often preferred for complex samples. A typical system would be A: 0.5% Acetic Acid in Water and B: Acetonitrile.[7]
-
Flow Rate : 1.0 mL/min.[7]
-
Detection : Monitor at a wavelength where the compound has maximum absorbance, typically around 320 nm for cinnamic acid derivatives.[7]
-
-
Standard and Sample Preparation :
-
Rationale : Accurate preparation of standards is fundamental for creating a reliable calibration curve. Sample preparation aims to remove particulates and interfering compounds.
-
Standard Preparation : Prepare a stock solution (e.g., 1000 µg/mL) by accurately weighing a high-purity standard of the target compound and dissolving it in HPLC-grade methanol. Perform serial dilutions to create working standards for a calibration curve (e.g., 1-100 µg/mL).[7]
-
Sample Preparation : Dissolve the dried plant extract or fraction in methanol. Sonicate for 15-20 minutes to ensure complete dissolution. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet particulates. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
-
-
Calibration and Quantification :
-
Rationale : A calibration curve establishes the linear relationship between detector response (peak area) and concentration.
-
Procedure : Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999 for good linearity. Inject the prepared sample and use the peak area to quantify the amount of the analyte by interpolating from the calibration curve.[7]
-
| Analytical Technique | Primary Application | Key Parameters/Information Yielded |
| HPLC-DAD | Quantification, Purity Assessment | Retention Time, UV-Vis Spectrum, Concentration |
| LC-MS/MS | Identification, Structural Confirmation | Retention Time, Parent Mass, Fragmentation Pattern |
| GC-MS | Analysis of Volatile Derivatives | Retention Time, Mass Spectrum (after derivatization) |
| NMR (¹H, ¹³C, 2D) | Definitive Structure Elucidation | Chemical Shifts, Coupling Constants, Connectivity |
Section 5: Overview of Biological Activities and Therapeutic Potential
The therapeutic potential of dimethoxycinnamic acid derivatives is largely attributed to their antioxidant and signaling modulation capabilities. The methoxy groups play a crucial role in tuning the electronic properties of the molecule, which influences its ability to scavenge free radicals and interact with biological targets.[2]
-
Neuroprotective Effects : 3,4-dimethoxycinnamic acid and p-methoxycinnamic acid have demonstrated significant neuroprotective properties in various studies.[2][5] They can protect neuronal cells from damage induced by oxidative stress and neurotoxins, suggesting potential applications in neurodegenerative diseases.
-
Antioxidant and Anti-inflammatory Activity : Many cinnamic acid derivatives are potent antioxidants.[16][17] They can directly scavenge reactive oxygen species (ROS) and also modulate inflammatory pathways, for instance, by inhibiting enzymes like lipoxygenase.[17]
-
Anticancer and Antimicrobial Properties : These compounds have been reported to exhibit anticancer activity, potentially through the induction of apoptosis in cancer cells.[2] Their antimicrobial effects against various bacterial and fungal strains have also been documented.[5]
The structure-activity relationship is key; for example, the presence of methoxy groups can enhance the lipophilicity of the molecule compared to its hydroxylated counterparts, potentially improving its ability to cross biological membranes.[2] This highlights the importance of isolating and studying specific derivatives to understand their unique therapeutic profiles.
Conclusion
Dimethoxycinnamic acid derivatives are a compelling class of natural products with significant therapeutic potential. This guide has provided a comprehensive framework for their study, from identification in their natural plant sources to their isolation and biological evaluation. The methodologies described herein, grounded in established scientific principles, offer a robust starting point for researchers aiming to explore and exploit these valuable phytochemicals. Future research will likely focus on elucidating the specific molecular mechanisms behind their bioactivities, optimizing their bioavailability through chemical modification, and exploring synergistic effects with other compounds for novel therapeutic applications.
References
- Głogowska, A., & Kwiecień, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3683. [Link]
- Pontiki, E., Hadjipavlou-Litina, D., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. International Journal of Molecular Sciences, 24(14), 11666. [Link]
- Pontiki, E., Hadjipavlou-Litina, D., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. PubMed, 37511424. [Link]
- Głogowska, A., & Kwiecień, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Semantic Scholar. [Link]
- Głogowska, A., & Kwiecień, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3827. [Link]
- National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxycinnamic acid.
- ResearchGate. (n.d.). Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is as main phenolic compounds present in Brassica juncea...
- Wang, X., et al. (2019). 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI. Analytical Chemistry, 91(4), 2939–2947. [Link]
- Wikipedia. (n.d.). Coffee bean. Wikipedia. [Link]
- DergiPark. (n.d.). Antioxidant, anti-tyrosinase activities and characterization of phenolic compounds for some plants from the Marmara Region, Tür. DergiPark. [Link]
- Wikipedia. (n.d.). 3,4-Dimethoxycinnamic acid. Wikipedia. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3,5-dimethoxycinnamic acid.
- Asili, J., et al. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Avicenna Journal of Phytomedicine, 6(5), 568–574. [Link]
- Kim, W. Y., et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Plant Biotechnology Reports, 9, 269–278. [Link]
- ResearchGate. (2002). Peroxynitrite Scavenging Activity of Sinapic Acid (3,5-Dimethoxy-4-hydroxycinnamic Acid) Isolated from Brassica juncea.
- Sari, F. P., et al. (2019). Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity. Chemica Isola, 1(1), 1. [Link]
- Głogowska, A., & Kwiecień, A. (2021).
- Danciu, C., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Antioxidants, 10(10), 1621. [Link]
- Lee, E. J., et al. (2012). Isolation and identification of phytochemical constituents from Scrophularia takesimensis. African Journal of Pharmacy and Pharmacology, 6(22), 1619-1623. [Link]
- The Good Scents Company. (n.d.). 4-methoxycinnamic acid. The Good Scents Company. [Link]
Sources
- 1. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid | Semantic Scholar [semanticscholar.org]
- 4. 3,4-Dimethoxycinnamic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-methoxycinnamic acid, 830-09-1 [thegoodscentscompany.com]
- 12. academicjournals.org [academicjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Biological-Activity-of-Methoxycinnamic-Acids
Abstract
Methoxycinnamic acids, a class of phenolic compounds ubiquitously found in the plant kingdom, have emerged as significant molecules in therapeutic and nutraceutical research.[1][2][3] This technical guide provides an in-depth analysis of the diverse biological activities of these compounds, including their antioxidant, anti-inflammatory, anticancer, neuroprotective, antidiabetic, and antimicrobial properties.[1][2][3][4][5][6][7][8] We delve into the molecular mechanisms underpinning these activities, offering detailed, field-proven experimental protocols for their evaluation. This document is structured to serve as a core resource for researchers, scientists, and drug development professionals, bridging foundational knowledge with practical application to accelerate innovation in the field.
Introduction: The Chemical Landscape of Methoxycinnamic Acids
Cinnamic acid and its derivatives are characterized by a C6-C3 carbon skeleton. The methoxy derivatives, such as p-coumaric acid (a monomethoxy derivative), ferulic acid (3-methoxy-4-hydroxycinnamic acid), and sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), are of particular interest due to their enhanced bioavailability and potent biological activities.[2][9] The presence and position of methoxy (-OCH3) and hydroxyl (-OH) groups on the phenyl ring are critical determinants of their therapeutic potential, influencing their ability to scavenge free radicals, modulate signaling pathways, and interact with enzyme active sites.[9][10] For instance, the -OCH3 group, especially in the para position, is strongly correlated with potent antidiabetic, hepatoprotective, and neuroprotective effects.[9]
Core Biological Activities & Mechanistic Insights
Methoxycinnamic acids exert a wide spectrum of pharmacological effects. This section will explore the primary activities, the underlying molecular pathways, and the structure-activity relationships that govern their efficacy.
Antioxidant Activity
The hallmark of phenolic compounds, including methoxycinnamic acids, is their antioxidant capacity. This activity is fundamental to many of their other therapeutic effects, as oxidative stress is a known contributor to numerous chronic diseases.[11][12][13]
Mechanism of Action: The antioxidant mechanism of methoxycinnamic acids primarily involves scavenging reactive oxygen species (ROS) through hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET).[11][14] The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it and forming a stable phenoxyl radical, which is resonance-stabilized by the aromatic ring and the propenoic side chain.[10][15] This action inhibits lipid peroxidation and protects vital cellular components like DNA and proteins from oxidative damage.[15] Furthermore, these compounds can upregulate endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase by activating the Nrf2 signaling pathway.[12][13][16]
Featured Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for quantifying the radical scavenging capacity of methoxycinnamic acid derivatives. The causality behind this choice is its simplicity and the stability of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which allows for consistent and reproducible measurements.
-
Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical in methanol solution is reduced to the pale yellow of diphenylpicrylhydrazine, a change that is quantifiable by spectrophotometry at ~517 nm.
-
Self-Validation: The protocol includes a reference standard (e.g., Ascorbic Acid or Trolox) to validate assay performance and controls (blanks) to account for solvent and compound absorbance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions (e.g., 1 mg/mL) of the test compounds (e.g., ferulic acid, p-coumaric acid) and a reference standard (e.g., Ascorbic Acid) in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare blank wells for each concentration containing 100 µL of the compound and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes. The incubation period is critical to allow the reaction to reach a steady state.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the scavenging percentage against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation: Comparative Antioxidant Activity
| Compound | IC50 (µM) - DPPH Assay | Antioxidant Mechanism |
| Sinapic Acid | ~17.98 mM (Superoxide)[5] | HAT, SPLET |
| Ferulic Acid | Potent Scavenger | HAT, SPLET[11] |
| p-Coumaric Acid | Effective Scavenger | HAT[11] |
| Trolox (Standard) | ~7.24 mM (Superoxide)[5] | HAT |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases, including cancer and metabolic syndrome.[17] Methoxycinnamic acids have demonstrated significant anti-inflammatory properties.[4][6][18]
Mechanism of Action: The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[16][19][20] For instance, p-coumaric acid and ferulic acid have been shown to suppress the activation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκB.[13][16][19][20] This action downregulates the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and reduces the production of inflammatory cytokines such as TNF-α and IL-6.[13][19][20][21]
Workflow Visualization: NF-κB Inhibition by Methoxycinnamic Acids
Caption: Inhibition of the NF-κB signaling pathway by methoxycinnamic acids.
Anticancer Activity
The potential of methoxycinnamic acids as anticancer agents is a rapidly growing area of research.[1][4][7] They have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines.[22]
Mechanism of Action: The anticancer effects are multifaceted. p-Methoxycinnamic acid (p-MCA), for example, induces apoptosis in colon cancer cells by increasing the activity of caspases 3 and 9 and promoting the release of cytochrome C.[1] Ferulic acid can modulate key signaling pathways like p53 and NF-κB, arrest the cell cycle, and inhibit angiogenesis, which is crucial for tumor growth.[13] Some derivatives have also been shown to inhibit cancer cell migration and invasion.[22] For instance, a derivative of p-MCA was found to modulate the MAPK/ERK signaling pathway in lung adenocarcinoma cells.[23]
Featured Protocol: MTT Cell Viability Assay
This assay is a cornerstone for assessing the cytotoxic effects of potential anticancer compounds. Its selection is justified by its reliability in measuring metabolic activity, which is a proxy for cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be solubilized and quantified.
-
Self-Validation: The protocol requires a vehicle control (e.g., DMSO) to assess baseline viability and a positive control (e.g., Doxorubicin) to confirm the sensitivity of the cell line.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the methoxycinnamic acid in the appropriate cell culture medium.
-
Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Visually confirm the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration that inhibits 50% of cell growth.
-
Data Presentation: Cytotoxicity of Methoxycinnamic Acid Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 | Non-small-cell lung cancer | 40.55 ± 0.41 | [24] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | SK-MEL-147 | Melanoma | 62.69 ± 0.70 | [24] |
| Cinnamic Acid | HT-144 | Human melanoma | 2400 | [24] |
Neuroprotective Activity
Neurodegenerative diseases are often linked to oxidative stress and excitotoxicity. Methoxycinnamic acids have shown promise in protecting neuronal cells.[1][3][6]
Mechanism of Action: p-MCA has demonstrated strong neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cells.[1][3] The mechanism involves partial glutamatergic antagonism, diminishing the calcium influx that leads to excitotoxicity, and subsequently inhibiting the overproduction of nitric oxide and cellular peroxides.[25] Ferulic acid has been shown to increase the proliferation of neural stem cells and ameliorate stress-induced depression-like behavior in mice, potentially through the phosphorylation of CREB and increased expression of brain-derived neurotrophic factor (BDNF).[26] Furthermore, 4-hydroxycinnamic acid protects neuronal cells by inducing the expression of plasma membrane redox enzymes and improving mitochondrial function.[27]
Visualization: Neuroprotective Workflow
Caption: Experimental workflow for evaluating neuroprotective effects.
Antidiabetic and Antimicrobial Activities
Methoxycinnamic acids also exhibit significant antidiabetic and antimicrobial properties, highlighting their broad therapeutic potential.[1][2][7][8]
Antidiabetic Mechanisms: p-MCA has been extensively studied for its antidiabetic effects.[1][28] It exerts its antihyperglycemic action through multiple mechanisms, including stimulating insulin secretion from pancreatic β-cells, enhancing glycolysis, and decreasing gluconeogenesis in the liver.[9][28][29] Studies in diabetic rats have shown that p-MCA can lower plasma glucose concentrations and increase hepatic glycogen storage.[28][29] This is achieved by modulating the activities of key glucose-regulating enzymes like glucokinase and glucose-6-phosphatase.[28]
Antimicrobial Mechanisms: These compounds have demonstrated a broad spectrum of activity against bacteria and fungi.[30] The primary mechanism involves the disruption of the microbial cell envelope.[30] p-MCA, for instance, is effective against Escherichia coli and Salmonella enteritidis.[3] Interestingly, some derivatives like 3-methoxycinnamic acid, while not directly bactericidal, can potentiate the effects of conventional antibiotics like gentamicin against multidrug-resistant bacteria, suggesting a role as an antibiotic resistance modulator.[31][32][33]
Conclusion and Future Directions
Methoxycinnamic acids represent a class of natural compounds with immense therapeutic versatility. Their well-documented antioxidant and anti-inflammatory activities provide a mechanistic foundation for their efficacy in more complex pathologies such as cancer, neurodegeneration, and diabetes. The structure-activity relationships, particularly the role of methoxy and hydroxyl substitutions, offer a clear roadmap for the rational design of novel, more potent therapeutic agents.
Future research should focus on advancing these promising preclinical findings into in vivo models and eventually, clinical trials. A deeper investigation into their pharmacokinetic and pharmacodynamic profiles is crucial to optimize delivery and bioavailability. The development of novel derivatives and formulations, such as lipophilic esters, may further enhance their therapeutic index and expand their application in preventing and treating a wide range of chronic and infectious diseases.[2][9]
References
- Ferulic Acid: A Review of Mechanisms of Action, Absorption, Toxicology, Applic
- Sinapic Acid and Its Derivatives: N
- Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity. Semantic Scholar.
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
- Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging.
- The Antimicrobial Potential of 4-Methoxycinnamic Acid: A Technical Guide. Benchchem.
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
- Pharmacological and therapeutic applications of Sinapic acid—an upd
- Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach. FEMS Microbiology Letters, Oxford Academic.
- Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity.
- Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complic
- Biological potential and mechanism of action of methoxy phenylpropenoic acids.
- Antidiabetic effects, mechanisms of of p-methoxy-trans-cinnamic acid.
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
- Biological applications of p-methoxycinnamic acid.
- Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced r
- Antibacterial and Potentiating Activity of 3-Methoxycinnamic Acid on Antibiotics: An In Vitro and In Silico Approach. PubMed.
- Mechanisms of antihyperglycemic effect of p-methoxycinnamic acid in normal and streptozotocin-induced diabetic r
- Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preserv
- Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach. FEMS Microbiology Letters, Oxford Academic.
- Details of the Antioxidant Mechanism of Hydroxycinnamic Acids. CABI Digital Library.
- E-p-methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutam
- p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling. PubMed Central (PMC)
- Ferulic Acid: A Review of Pharmacology, Toxicology, and Therapeutic Effects on Pulmonary Diseases. PubMed Central (PMC).
- Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxid
- The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. MDPI.
- Ferulic Acid: A Comprehensive Review. PubMed Central (PMC).
- Anti-Inflammatory Effects of p-coumaric Acid in LPS-Stimulated RAW264.7 Cells: Involvement of NF-κB and MAPKs Pathways.
- Modified cinnamic acid derivatives as effective mito- and neuroprotective substances. eurekaselect.com.
- Application Notes and Protocols: 4-Methoxycinnamic Acid in Cell Culture Experiments. Benchchem.
- p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation. PubMed Central (PMC)
- Details of the antioxidant mechanism of hydroxycinnamic acids. Semantic Scholar.
- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PubMed Central (PMC)
- P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflamm
- Alpha cyano-4-hydroxy-3-methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PubMed.
- 4-Hydroxycinnamic acid attenuates neuronal cell death by inducing expression of plasma membrane redox enzymes and improving mitochondrial functions. Sungkyunkwan University.
- Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. PubMed Central (PMC)
- 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaC
- (PDF)
- The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives.
- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. MDPI.
- Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated RAW 264.7 macrophages.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and therapeutic applications of Sinapic acid—an updated review - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]
- 13. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Ferulic Acid: A Review of Pharmacology, Toxicology, and Therapeutic Effects on Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atlasofscience.org [atlasofscience.org]
- 18. Ferulic Acid: A Review of Mechanisms of Action, Absorption, Toxicology, Application on Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. E-p-methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pure.skku.edu [pure.skku.edu]
- 28. mdpi.com [mdpi.com]
- 29. Mechanisms of antihyperglycemic effect of p-methoxycinnamic acid in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. academic.oup.com [academic.oup.com]
- 32. Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
2,5-Dimethoxycinnamic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2,5-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a highly versatile and valuable building block in organic synthesis. Its unique electronic and structural features, arising from the methoxy substitutions on the phenyl ring, make it a sought-after precursor for a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic methodologies, and its application in the synthesis of complex molecular architectures, with a particular focus on pharmaceutical agents. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and actionable experimental protocols.
Introduction: The Strategic Importance of this compound
Cinnamic acid and its derivatives are naturally occurring compounds found in a variety of plants and are key intermediates in the shikimate and phenylpropanoid pathways.[1] The strategic placement of substituents on the aromatic ring of the cinnamic acid scaffold can significantly modulate its chemical reactivity and biological activity. The 2,5-dimethoxy substitution pattern, in particular, imparts a unique set of properties to the molecule, influencing its reactivity in subsequent transformations and the pharmacological profile of its derivatives.
The presence of two electron-donating methoxy groups at the C2 and C5 positions of the phenyl ring activates the aromatic system and influences the electronic properties of the entire molecule. This electronic modulation is crucial for its role as a precursor in the synthesis of various therapeutic agents, including vasodilators and psychoactive compounds.[2] This guide will delve into the practical aspects of utilizing this versatile building block, from its synthesis to its conversion into high-value chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10538-51-9 | [3] |
| Molecular Formula | C₁₁H₁₂O₄ | [3][4] |
| Molecular Weight | 208.21 g/mol | [3][4] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 148-150 °C | |
| Boiling Point | 374.5 °C | |
| Flash Point | 147.3 °C | |
| Solubility | Sparingly soluble in water, soluble in many organic solvents. |
Spectroscopic Characterization:
The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, vinylic protons of the propenoic acid chain, and methoxy group protons. The coupling constants of the vinylic protons are indicative of the trans configuration. |
| ¹³C NMR | Resonances for the carboxyl carbon, carbons of the double bond, aromatic carbons (including those bearing the methoxy groups), and the methoxy carbons. |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500–3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680–1700 cm⁻¹), the C=C stretch of the alkene (~1620 cm⁻¹), and C-O stretches of the methoxy groups.[1] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis of this compound: A Comparative Overview
Several classical organic reactions can be employed for the synthesis of this compound. The choice of method often depends on factors such as starting material availability, desired scale, and laboratory equipment. The most common precursor for these syntheses is 2,5-dimethoxybenzaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a highly efficient method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of cinnamic acid derivatives. The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Mechanism: The reaction proceeds through the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. When malonic acid is used, the initial adduct often undergoes spontaneous decarboxylation under the reaction conditions to yield the cinnamic acid derivative.
Caption: Knoevenagel condensation workflow for this compound synthesis.
Experimental Protocol (Adapted from a general procedure for dimethoxycinnamic acid synthesis): [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxybenzaldehyde (1 equivalent), malonic acid (2 equivalents), and pyridine (as solvent).
-
Catalyst Addition: Warm the mixture gently on a steam bath to dissolve the malonic acid. To this solution, add a catalytic amount of piperidine.
-
Reaction Conditions: Heat the reaction mixture to an internal temperature of 80-85 °C for 1 hour, then increase the temperature to reflux (109–115 °C) and maintain for an additional 3 hours. The evolution of carbon dioxide will be observed.
-
Work-up and Isolation: After cooling, pour the reaction mixture into a large volume of cold water. Acidify the mixture with concentrated hydrochloric acid until it is strongly acidic, which will precipitate the crude product.
-
Purification: Collect the solid by suction filtration and wash thoroughly with cold water. For further purification, the crude acid can be dissolved in an aqueous sodium hydroxide solution, filtered to remove any insoluble impurities, and then re-precipitated by adding hydrochloric acid. The final product is collected by filtration, washed with water, and dried.
Perkin Reaction
The Perkin reaction is another classic method for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.
Mechanism: The reaction is initiated by the formation of an enolate from the acid anhydride, which then undergoes an aldol-type condensation with the aromatic aldehyde. The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the final cinnamic acid product.
Caption: Overview of the Perkin reaction for cinnamic acid synthesis.
Experimental Protocol (General Procedure):
-
Reagent Combination: In a round-bottomed flask, combine 2,5-dimethoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heating: Equip the flask with an air condenser and heat the mixture in an oil bath for several hours at an elevated temperature (typically 160-180 °C).
-
Work-up: After the reaction is complete, the hot reaction mixture is poured into water and boiled to hydrolyze the excess acetic anhydride.
-
Isolation and Purification: The resulting solution is made basic with sodium carbonate to dissolve the cinnamic acid as its sodium salt. Any unreacted aldehyde can be removed by steam distillation or extraction. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the this compound, which is then collected by filtration, washed, and recrystallized.
Wittig Reaction
The Wittig reaction provides a highly versatile and stereoselective route to alkenes, including cinnamic acid derivatives. This reaction involves the treatment of an aldehyde with a phosphorus ylide (a Wittig reagent). The use of stabilized ylides generally favors the formation of the (E)-alkene, which is the desired isomer for trans-cinnamic acids.
Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the alkene and a stable triphenylphosphine oxide byproduct.
Table 3: Comparison of Synthetic Methods
| Method | Advantages | Disadvantages | Typical Yields |
| Knoevenagel Condensation | High yields, mild conditions, readily available starting materials. | Use of pyridine as solvent can be a drawback. | 85-95% |
| Perkin Reaction | Uses inexpensive reagents. | Requires high temperatures and long reaction times, can have lower yields. | 60-75% |
| Wittig Reaction | High stereoselectivity for the trans-isomer, milder conditions than Perkin. | Stoichiometric amounts of phosphine oxide byproduct are generated. | 70-90% |
This compound as a Synthetic Precursor
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and often biologically active molecules. The carboxylic acid and the α,β-unsaturated system are the primary handles for further chemical transformations.
Amide Bond Formation
The carboxylic acid functionality of this compound can be readily converted into amides through coupling with a variety of amines. This is a cornerstone reaction in the synthesis of many pharmaceuticals.
General Protocol for Amide Coupling:
-
Acid Activation: The carboxylic acid is typically activated to facilitate nucleophilic attack by the amine. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
-
Amine Addition: The desired amine is then added to the activated acid species, usually in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.
-
Work-up and Purification: The reaction mixture is typically worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts. The final amide product is then purified by crystallization or chromatography.
Application Example: Synthesis of Cinnepazide Precursors
Cinnepazide is a vasodilator that has been used for the treatment of cerebrovascular and peripheral vascular disorders. Its synthesis involves the coupling of this compound with a piperazine derivative.
Esterification
Esterification of the carboxylic acid group is another common transformation, leading to compounds with applications in fragrances, as well as serving as protected intermediates in multi-step syntheses.
General Protocol for Fischer Esterification:
-
Reaction Setup: this compound is dissolved in an excess of the desired alcohol, which also serves as the solvent.
-
Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction Conditions: The mixture is heated at reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up and Purification: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid, followed by a brine wash. The organic layer is dried, and the solvent is evaporated to yield the ester, which can be further purified if necessary.
Reactions of the Alkene Moiety
The α,β-unsaturated system in this compound is susceptible to a variety of reactions, including reduction, halogenation, and Michael additions, further expanding its synthetic utility.
Structure-Activity Relationship (SAR) Insights
The 2,5-dimethoxyphenyl moiety is a key pharmacophore in a number of centrally acting compounds. Structure-activity relationship studies on derivatives of 2,5-dimethoxyphenethylamines and related structures have revealed the importance of this substitution pattern for potent and selective agonism at serotonin receptors, particularly the 5-HT₂A receptor.[6][7][8] The methoxy groups are believed to play a crucial role in receptor binding and activation. The cinnamic acid backbone provides a rigid scaffold that can be further functionalized to explore and optimize interactions with biological targets.
Conclusion
This compound is a foundational building block in organic synthesis with significant applications in the development of pharmaceuticals and other functional molecules. Its straightforward synthesis via established methods like the Knoevenagel condensation, coupled with the versatile reactivity of its carboxylic acid and alkene functionalities, makes it an indispensable tool for the modern synthetic chemist. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this valuable compound in their synthetic endeavors.
References
- Rørsted, E. M., Jensen, A. A., Smits, G., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
- ChemicalBook. (n.d.). This compound.
- Halberstadt, A. L., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
- PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
- ResearchGate. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists.
- FUJIFILM Wako Chemicals. (n.d.). This compound.
- SpectraBase. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 10538-51-9).
- Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
- Biosynth. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound, predominantly trans 99%.
- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
Sources
- 1. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 10538-51-9・this compound・325-36251・323-36252[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
potential applications of 2,5-Dimethoxycinnamic acid in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry Applications of 2,5-Dimethoxycinnamic Acid
Introduction: Unveiling the Potential of a Cinnamic Acid Derivative
This compound (2,5-DMCA) is a phenolic compound and a derivative of cinnamic acid, a naturally occurring aromatic acid found in plants like cinnamon. While structurally unassuming, 2,5-DMCA has garnered significant interest in the medicinal chemistry community for its specific and potent biological activity. Its primary mechanism of action identified to date is the inhibition of Sirtuin 1 (SIRT1), a Class III histone deacetylase that plays a critical role in a myriad of cellular processes, including gene silencing, DNA repair, metabolism, and cell survival.
This guide provides a technical overview for researchers and drug development professionals on the core mechanisms, potential therapeutic applications, and experimental evaluation of 2,5-DMCA. We will delve into its role as a SIRT1 inhibitor, its subsequent potential in oncology, and provide actionable experimental protocols for its investigation.
Core Mechanism of Action: Selective Inhibition of SIRT1
Sirtuins are a family of NAD+-dependent deacetylases that are crucial regulators of cellular homeostasis. SIRT1, in particular, deacetylates a wide range of protein substrates, including histones and transcription factors like p53, NF-κB, and FOXO proteins. By removing acetyl groups, SIRT1 modulates the activity of these targets, thereby influencing cellular stress responses, inflammation, apoptosis, and metabolism.
In many cancer types, SIRT1 is overexpressed, contributing to tumor progression and resistance to therapy. It can deacetylate and inactivate tumor suppressor proteins, such as p53, thereby promoting cancer cell survival. This makes SIRT1 a compelling target for anticancer drug development.
This compound has been identified as a selective inhibitor of SIRT1. It is believed to exert its inhibitory effect by competing with the acetylated substrate, although its precise binding mode is still an area of active investigation. The inhibition of SIRT1 by 2,5-DMCA leads to the hyperacetylation of SIRT1 substrates, restoring the activity of tumor suppressors and promoting pathways that lead to cell cycle arrest and apoptosis.
Visualizing the Mechanism: SIRT1 Inhibition by 2,5-DMCA
Caption: Mechanism of 2,5-DMCA as a SIRT1 inhibitor leading to p53 activation.
Therapeutic Application in Oncology
The overexpression of SIRT1 in various cancers, including prostate, breast, and lung cancer, makes it a prime therapeutic target. By inhibiting SIRT1, 2,5-DMCA has demonstrated promising anticancer effects in preclinical studies. The primary outcome of SIRT1 inhibition is the reactivation of the p53 tumor suppressor pathway.
When SIRT1 is inhibited, p53 remains in its acetylated, active state. Activated p53 can then transcriptionally activate target genes, such as p21 (CDKN1A) and BAX, leading to cell cycle arrest and the induction of apoptosis, respectively. Studies have shown that treatment of cancer cells with 2,5-DMCA results in increased levels of acetylated p53, cell cycle arrest at the G1 phase, and ultimately, programmed cell death.
Quantitative Efficacy of this compound in Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of 2,5-DMCA in various cancer cell lines, demonstrating its potential as an anticancer agent.
| Cell Line | Cancer Type | Reported IC50 (µM) | Key Finding | Reference |
| LNCaP | Prostate Cancer | ~50-100 | Induction of apoptosis, G1 cell cycle arrest | |
| MCF-7 | Breast Cancer | ~75-150 | Increased p53 acetylation, cell death | |
| HCT116 | Colon Cancer | ~100 | SIRT1 inhibition and p53-dependent apoptosis |
Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method.
Visualizing the Anticancer Workflow
Caption: Experimental workflow for evaluating the anticancer effects of 2,5-DMCA.
Experimental Protocols for Evaluation
To facilitate further research, this section provides standardized, step-by-step protocols for key assays used to characterize the activity of this compound.
Protocol 1: In Vitro SIRT1 Fluorometric Inhibition Assay
This protocol describes a common method to measure the direct inhibitory effect of 2,5-DMCA on SIRT1 enzymatic activity.
Principle: This assay uses a fluorogenic peptide substrate that, when deacetylated by SIRT1, can be cleaved by a developer solution to produce a fluorescent signal. An inhibitor will prevent this deacetylation, resulting in a lower fluorescent signal.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)
-
NAD+ solution
-
Developer solution (containing a protease)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Black 96-well microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2,5-DMCA in assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Reaction Setup: In each well of the black 96-well plate, add the following in order:
-
20 µL of assay buffer
-
5 µL of test compound (2,5-DMCA dilution) or vehicle control
-
10 µL of NAD+ solution
-
5 µL of the fluorogenic substrate
-
-
Enzyme Addition: To initiate the reaction, add 10 µL of recombinant SIRT1 enzyme to all wells except the "no enzyme" control.
-
Incubation: Mix the plate gently and incubate at 37°C for 60 minutes, protected from light.
-
Development: Add 50 µL of the developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for 30-45 minutes to allow for the development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control) from all other readings. Calculate the percent inhibition for each concentration of 2,5-DMCA relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of 2,5-DMCA on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2,5-DMCA in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a "no cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, visible purple formazan crystals will form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no cell" blank from all other readings. Calculate the percent viability for each treatment condition relative to the vehicle control. Plot the percent viability versus the log of the drug concentration to determine the IC50 value.
Future Directions and Medicinal Chemistry Insights
While 2,5-DMCA is a valuable tool compound for studying SIRT1 biology, its modest potency (with IC50 values typically in the mid-to-high micromolar range) presents a challenge for direct clinical translation. This, however, makes it an excellent starting point for medicinal chemistry optimization campaigns.
Key areas for future research include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2,5-DMCA to identify modifications that enhance potency and selectivity. This could involve altering the substitution pattern on the phenyl ring or modifying the cinnamic acid backbone.
-
Pharmacokinetic Profiling: Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,5-DMCA and its derivatives to improve drug-like characteristics.
-
In Vivo Efficacy: Evaluating optimized lead compounds in animal models of cancer to validate the therapeutic hypothesis in a more complex biological system.
-
Combination Therapies: Exploring the synergistic potential of 2,5-DMCA or its analogs with existing chemotherapeutic agents or radiation therapy. By inhibiting SIRT1, these compounds may sensitize cancer cells to DNA-damaging agents.
Conclusion
This compound serves as a significant chemical probe and a promising scaffold in the field of medicinal chemistry. Its well-defined mechanism as a SIRT1 inhibitor provides a clear rationale for its anticancer effects, particularly through the reactivation of the p53 tumor suppressor pathway. While further optimization is required to translate this potential into a clinical candidate, 2,5-DMCA remains a cornerstone for the development of novel therapeutics targeting the sirtuin family of enzymes. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore and expand upon the therapeutic promise of this intriguing molecule.
References
- Title: A novel small-molecule inhibitor of Sirtuin1 induces apoptosis in LNCaP prostate cancer cells. Source: European Journal of Pharmacology URL:[Link]
- Title: Discovery of Novel Sirtuin Inhibitors Using a Multiplexed High-Throughput Assay. Source: Journal of Biomolecular Screening URL:[Link]
- Title: Sirtuin 1 (SIRT1) inhibition mediates p53-dependent apoptosis in MCF-7 breast cancer cells. Source: Pharmacological Reports URL:[Link]
theoretical properties of 2,5-Dimethoxycinnamic acid
An In-Depth Technical Guide to the Theoretical Properties of 2,5-Dimethoxycinnamic Acid
Introduction
This compound (2,5-DMCA) is a methoxylated derivative of cinnamic acid, a class of organic compounds characterized by a phenyl ring attached to a propenoic acid moiety. While not as extensively studied as some of its isomers like ferulic or sinapic acid, 2,5-DMCA holds significant interest within the scientific community, primarily as a key intermediate in pharmaceutical synthesis.[1][2] Its utility in the creation of vasodilators such as cinepazide underscores the importance of a thorough understanding of its fundamental properties.[1][2]
This guide provides a comprehensive overview of the theoretical and established properties of this compound, synthesizing data from computational models and experimental findings. The focus is on its molecular structure, physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and predicted biological relevance, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science.
Molecular and Physicochemical Profile
The structural and electronic characteristics of a molecule dictate its behavior in both chemical and biological systems. For 2,5-DMCA, the presence of two electron-donating methoxy groups on the benzene ring, coupled with the electron-withdrawing acrylic acid side chain, establishes a unique electronic profile that influences its reactivity and physical properties. The molecule exists predominantly in the more stable trans configuration due to reduced steric hindrance compared to the cis isomer.[3]
Core Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |
| Molar Mass | 208.21 g/mol | [1][3] |
| CAS Number | 10538-51-9 | [1][3] |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | [4] |
Calculated and Experimental Physicochemical Properties
The following table summarizes key physicochemical properties, which are crucial for predicting the compound's behavior in various solvents and its potential pharmacokinetic profile.
| Property | Value | Unit | Notes | Source |
| Appearance | White to yellow crystalline powder | - | Experimental | [1][2][5] |
| Melting Point | 147 - 150 | °C | Experimental | [1][3][5] |
| Boiling Point | ~267.4 - 374.5 | °C | Rough Estimate | [1] |
| pKa | 4.40 ± 0.10 | - | Predicted | [1] |
| logP (Octanol/Water) | 1.802 | - | Crippen Calculated | [4] |
| Water Solubility (log₁₀WS) | -2.05 | mol/L | Crippen Calculated | [4] |
| Density | ~1.0627 | g/cm³ | Rough Estimate | [1] |
The predicted pKa of 4.40 suggests that 2,5-DMCA is a weak acid, comparable to benzoic acid.[1] The positive logP value indicates a preference for lipophilic environments over aqueous ones, a critical factor for membrane permeability in biological systems.[4]
Caption: Molecular Structure of this compound.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 2,5-DMCA.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a primary tool for confirming the structure, particularly the trans stereochemistry of the alkene moiety.[6] The vinyl protons of the trans isomer exhibit a characteristic large coupling constant (J value), typically around 15-16 Hz. The spectrum would also show distinct signals for the aromatic protons and the two methoxy groups, with their chemical shifts influenced by their positions on the phenyl ring. Data is available for spectra run in DMSO-d6.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum of 2,5-DMCA would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680-1710 cm⁻¹), the C=C stretches of the alkene and aromatic ring (~1600-1650 cm⁻¹), and C-O stretches of the ether groups (~1000-1300 cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugation between the phenyl ring, the alkene double bond, and the carbonyl group forms a chromophore that absorbs UV light. This property is useful for quantitative analysis using techniques like HPLC with a UV detector.
Synthesis and Reactivity
Synthetic Pathway: Knoevenagel-Doebner Condensation
A prevalent and reliable method for synthesizing 2,5-DMCA is the Knoevenagel-Doebner condensation. This reaction involves the base-catalyzed condensation of 2,5-dimethoxybenzaldehyde with malonic acid. The use of pyridine as a solvent and piperidine as a catalyst facilitates both the initial condensation and the subsequent decarboxylation to yield the final cinnamic acid derivative.[1][2][7]
Experimental Protocol Outline:
-
Reactant Charging: 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine are combined in a reaction vessel.[2]
-
Catalysis: A catalytic amount of piperidine is added to the mixture.[2][7]
-
Reaction: The mixture is heated to reflux (approximately 90-100°C) for several hours to drive the condensation and decarboxylation.[1][2]
-
Workup and Precipitation: After cooling, the reaction mixture is poured into an acidic aqueous solution (e.g., HCl) to protonate the carboxylate and precipitate the crude 2,5-DMCA.[2]
-
Purification: The precipitate is collected by filtration, washed, and recrystallized, typically from ethanol, to yield the purified product as pale yellow crystals.[1][2]
Caption: Knoevenagel-Doebner synthesis of 2,5-DMCA.
Chemical Reactivity
The reactivity of 2,5-DMCA is governed by its three primary functional regions:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidic nature allows for salt formation with bases.
-
Alkene Double Bond: The double bond is susceptible to addition reactions, such as hydrogenation to form the corresponding propanoic acid derivative. It can also undergo polymerization or cycloaddition reactions under specific conditions, a known reactivity pathway for cinnamic acids.[8]
-
Aromatic Ring: The two electron-donating methoxy groups activate the ring towards electrophilic aromatic substitution. The directing effects of these groups would likely favor substitution at the C4 and C6 positions.
Additionally, 2,5-DMCA has been observed to form 1:1 molecular complexes with other aromatic molecules, such as 3,5-dinitrocinnamic acid, indicating its potential for use in crystal engineering and supramolecular chemistry.[2]
Theoretical Biological Properties and Metabolic Fate
While direct biological studies on 2,5-DMCA are limited, its properties can be inferred from the broader class of methoxylated cinnamic acids, which exhibit a wide range of biological activities.[9][10][11]
Potential Biological Activities
-
Antioxidant and Anti-inflammatory: Many cinnamic acid derivatives are known to be potent antioxidants and radical scavengers.[12][13] The methoxy groups can contribute to this activity, and derivatives are known to improve cell viability and increase the expression of endogenous antioxidant enzymes.[12]
-
Antimicrobial and Anticancer: The cinnamic acid scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[10][13]
-
Neuroprotective Effects: Related methoxycinnamic acids have shown neuroprotective and anti-amnestic properties in preclinical models, suggesting a potential area of investigation for 2,5-DMCA.[9]
-
Pharmacological Precursor: Its most established role is as a building block for drugs like cinepazide, highlighting its value in accessing more complex and biologically active molecules.[2]
Predicted Metabolic Pathways
The metabolism of 2,5-DMCA in vivo has not been specifically detailed. However, based on studies of related compounds, a metabolic pathway can be proposed.[14][15][16] The methoxy groups are key determinants of metabolic stability. Compared to hydroxylated analogs, methoxylated compounds often exhibit improved metabolic stability and better penetration of biological membranes like the intestinal wall.[9][15][16]
Likely metabolic reactions include:
-
O-Demethylation: Cytochrome P450 enzymes can catalyze the removal of one or both methyl groups to form the corresponding hydroxycinnamic acids (e.g., 2-hydroxy-5-methoxycinnamic acid).
-
Side-Chain Reduction: The alkene double bond can be reduced by gut microflora or metabolic enzymes to yield 2,5-dimethoxydihydrocinnamic acid (hydrocinnamic acid derivative).
-
Conjugation: The resulting hydroxyl groups or the carboxylic acid itself can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.
Caption: Proposed metabolic pathways for 2,5-DMCA.
Conclusion
This compound is a well-defined molecule with predictable physicochemical and reactive properties. Its theoretical profile, supported by experimental data for its synthesis and physical constants, establishes it as a versatile synthetic intermediate. While direct evidence for its biological activity is still emerging, the extensive research on related methoxylated cinnamic acids suggests that 2,5-DMCA may possess valuable antioxidant, anti-inflammatory, and neuroprotective properties. Future research should focus on validating these potential activities and fully elucidating its metabolic fate, which would further solidify its role and potential applications in drug development and materials science.
References
- ChemBK. (2024). This compound.
- PrepChem.com. Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid.
- SpectraBase. This compound - Optional[1H NMR] - Spectrum.
- Cheméo. Chemical Properties of this compound (CAS 10538-51-9).
- Rychlicka, M., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. National Institutes of Health.
- Griffiths, L. A. (1969).
- MDPI. (2021). Methoxylated Derivatives of Cinnamic Acid. Encyclopedia MDPI.
- ResearchGate. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. ResearchGate.
- European Synchrotron Radiation Facility. (2016). Chemical reaction of cinnamic acid followed by time-resolved X-ray Raman spectroscopy. ESRF.
- Geronikaki, A., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC.
- National Institutes of Health. 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594 - PubChem.
- Metabolomics Workbench. List of Studies (Metabolite:this compound).
- Wikipedia. 2,5-Dihydroxycinnamic acid.
- MDPI. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.
- ResearchGate. (2021). Biological potential and mechanism of action of methoxy phenylpropenoic acids. ResearchGate.
- MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 10538-51-9 [chemicalbook.com]
- 3. This compound, predominantly trans 99 10538-51-9 [sigmaaldrich.com]
- 4. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 10538-51-9・this compound・325-36251・323-36252[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. spectrabase.com [spectrabase.com]
- 7. prepchem.com [prepchem.com]
- 8. esrf.fr [esrf.fr]
- 9. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. portlandpress.com [portlandpress.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of 2,5-Dimethoxycinnamic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for the safe handling, storage, and disposal of 2,5-Dimethoxycinnamic acid. As a specialized chemical intermediate, its proper management is paramount to ensuring personnel safety and maintaining experimental integrity. This document moves beyond mere procedural lists to explain the causality behind safety protocols, grounding every recommendation in established chemical safety principles.
Compound Identification and Physicochemical Properties
This compound is a solid, crystalline compound often used in organic synthesis and the development of novel pharmaceutical agents.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | [1] |
| CAS Number | 10538-51-9 | [1][2] |
| EC Number | 234-114-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |
| Molecular Weight | 208.21 g/mol | [1] |
| Physical Form | Solid, powder | [1] |
| Melting Point | 148-150 °C | [1] |
Hazard Analysis and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary risks are associated with direct contact, making adherence to handling protocols essential.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[2] | |
| Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation.[2] |
The irritant nature of this compound stems from its acidic functional group and its ability to interact with biological tissues upon contact. The powdered form also presents a risk of aerosolization, which can lead to inadvertent contact with skin and eyes.
Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach, beginning with engineering controls and culminating in the correct use of PPE, is crucial for minimizing exposure risk.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source or isolate the worker from it.
-
Ventilation: All handling of this compound powder should occur in a well-ventilated area.[4] A local exhaust ventilation system, such as a chemical fume hood, is highly recommended, especially when weighing or transferring the material, to prevent the dispersion of dust.[2]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is required to protect against residual risks that cannot be eliminated by engineering controls. The selection of PPE must be deliberate and based on the specific hazards of the compound.
Caption: Hazard and Control Workflow for this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] | Protects against dust particles and accidental splashes that can cause serious eye irritation.[5] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile).[4][5] | Prevents direct skin contact, which can lead to irritation.[2][5] Gloves must be inspected before use and disposed of properly after handling.[6] |
| Body Protection | A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, impervious clothing should be worn.[4][5] | Protects skin on the arms and body from accidental spills and contamination. |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved N95 dust mask or equivalent should be used.[5][7] | Prevents the inhalation of airborne particles which could potentially cause respiratory tract irritation. |
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is essential for ensuring consistent and safe laboratory practices.
SOP 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.[5]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][8]
-
Segregation: Keep away from incompatible materials, particularly strong oxidizing agents.[7][8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.
SOP 2: Weighing and Solution Preparation
-
Rationale: This process poses the highest risk of dust generation and subsequent exposure.
-
Preparation: Don all required PPE (goggles, gloves, lab coat) before starting.
-
Location: Perform all weighing and transfer operations inside a chemical fume hood or a ventilated balance enclosure.
-
Dispensing: Use a spatula to carefully transfer the solid. Avoid scooping actions that could create airborne dust.
-
Cleaning: Gently wipe down the spatula and weighing vessel with a damp cloth or towel before removing them from the hood to prevent tracking residue into the lab.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
SOP 3: Waste Disposal
-
Rationale: Improper disposal can lead to environmental contamination and pose a risk to waste handlers.
-
Waste Collection: Collect all solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[2]
-
Licensed Disposal: Entrust the final disposal to a licensed chemical waste disposal company.[2] Do not discharge to sewer systems.[4]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical to mitigating harm. All personnel must be familiar with these procedures and the location of emergency equipment like eyewash stations and safety showers.[8]
Caption: Emergency Response Decision Tree for Accidental Exposure.
First Aid Measures
-
If on Skin: Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[2]
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes.[4] If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, get medical advice or attention.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice or attention.[2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[2][4]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.[2][4]
-
Clean-up: Wearing full PPE, carefully pick up or sweep the material and place it into a suitable container for disposal. Avoid actions that create dust.[2] Clean the affected area thoroughly once the material is removed.[7]
Fire Response
-
Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂) to extinguish a fire.[2]
-
Hazards: Hazardous combustion products, including carbon oxides, may be produced in a fire.[6][7]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Toxicological and Ecological Information
-
Toxicological Summary: The primary known toxicological effects are skin and eye irritation based on GHS classification.[2] There is no specific data available regarding acute toxicity, carcinogenicity, or reproductive toxicity in the provided safety data sheets.[2][7]
-
Ecological Summary: No specific data on persistence, degradability, or bioaccumulation is available.[2] As a standard precaution, the compound should not be allowed to enter drains or the environment.[2][4]
References
- SAFETY DATA SHEET - trans-Cinnamic Acid. PhytoTech Labs. [Link]
- 2',5'-Dimethoxycinnamic acid. PubChem - NIH. [Link]
- Material Safety Data Sheet - p-Methoxycinnamic acid. Cole-Parmer. [Link]
- 2,4-Dimethoxycinnamic acid. PubChem - NIH. [Link]
- Methoxylated Derivatives of Cinnamic Acid. Encyclopedia MDPI. [Link]
- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC - NIH. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 2,5-Dimethoxycinnamic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2,5-Dimethoxycinnamic acid, a key intermediate in the manufacturing of various pharmaceutical agents and a valuable building block in organic synthesis. The protocol detailed herein utilizes the Doebner-von Knoevenagel condensation, a reliable and high-yielding method, reacting 2,5-dimethoxybenzaldehyde with malonic acid. This application note is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step protocol, mechanistic insights, and guidelines for product validation.
Introduction
This compound is a substituted derivative of cinnamic acid. Its structural motif is prevalent in a variety of pharmacologically active compounds, making its efficient synthesis a topic of significant interest. The presence of the electron-donating methoxy groups on the aromatic ring influences the electronic properties and reactivity of the molecule, making it a versatile precursor for more complex molecular architectures.
The Doebner-von Knoevenagel condensation is the chosen synthetic route for this guide. This method is favored for its operational simplicity, use of readily available and stable reagents, and generally high yields of the desired α,β-unsaturated carboxylic acid product. The reaction proceeds by the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.
Reaction Mechanism: The Doebner-von Knoevenagel Condensation
The reaction between 2,5-dimethoxybenzaldehyde and malonic acid is catalyzed by a basic system, typically a mixture of pyridine and a small amount of piperidine. The mechanism can be understood in three key stages:
-
Enolate Formation: Piperidine, being a stronger base than pyridine, deprotonates the α-carbon of malonic acid to form a nucleophilic enolate ion.
-
Nucleophilic Attack (Aldol Addition): The newly formed enolate attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. This results in the formation of a β-hydroxy dicarboxylic acid intermediate.
-
Dehydration and Decarboxylation: The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid. Subsequent heating in the presence of pyridine facilitates the decarboxylation (loss of CO₂) of the geminal di-acid, yielding the final product, this compound.
The use of pyridine as the solvent and primary base provides the optimal reaction environment, while the catalytic amount of piperidine is sufficient to initiate the condensation without promoting side reactions.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures and is designed to be a reliable method for laboratory-scale synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 | 1.0 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 9.4 g | 0.090 | 1.5 |
| Pyridine | C₅H₅N | 79.10 | 25 mL | - | - |
| Piperidine | C₅H₁₁N | 85.15 | 0.5 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~25 mL | - | - |
| Water (Deionized) | H₂O | 18.02 | As needed | - | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Beakers (500 mL, 1 L)
-
Buchner funnel and filter flask
-
Vacuum source
-
pH paper or meter
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-dimethoxybenzaldehyde (10.0 g, 0.060 mol) and malonic acid (9.4 g, 0.090 mol).
-
Addition of Base/Solvent: To the flask, add pyridine (25 mL) followed by piperidine (0.5 mL). The solids may not fully dissolve initially.
-
Reflux: Attach a reflux condenser to the flask and place the assembly on a steam bath or in a heating mantle. Heat the mixture to a gentle reflux. The reaction mixture should become homogeneous as it heats. Continue to reflux for 3-4 hours. Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Reaction Quench and Precipitation: After the reflux period, allow the dark-colored reaction mixture to cool to room temperature. In a well-ventilated fume hood, slowly pour the cooled mixture into a beaker containing a vigorously stirred solution of concentrated hydrochloric acid (25 mL) in ice-water (250 mL). A precipitate should form immediately.
-
Product Isolation: Continue stirring the acidic mixture for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper) to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Recrystallize the product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a vacuum oven or desiccator. The expected yield is typically in the range of 80-90%.
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following characterization is recommended:
-
Melting Point: The literature melting point for this compound is typically reported in the range of 148-151 °C. A sharp melting point within this range is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR: Analysis should confirm the presence of aromatic protons, a vinyl proton, and methoxy group protons with the correct chemical shifts and integration values.
-
IR Spectroscopy: Look for characteristic peaks corresponding to the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C=C stretch (~1625 cm⁻¹).
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps, especially those involving pyridine, piperidine, and concentrated hydrochloric acid, must be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Pyridine and Piperidine: These are flammable, toxic, and have strong, unpleasant odors. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Handle with extreme care to avoid skin and eye burns. The quenching step is exothermic and should be done slowly with cooling.
-
Malonic Acid: Can cause skin and eye irritation.
-
References
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link to a relevant source or publisher page like Pearson
- Jones, G. (2004). The Knoevenagel Condensation. In Organic Reactions. John Wiley & Sons, Inc. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
Application Notes & Protocols: Synthesis of Cinnamic Acid Derivatives via the Perkin Reaction
Introduction: The Enduring Relevance of the Perkin Reaction
Discovered by William Henry Perkin in 1868, the Perkin reaction is a cornerstone of organic synthesis for the creation of α,β-unsaturated aromatic acids, known as cinnamic acids.[1] This condensation reaction joins an aromatic aldehyde with an aliphatic acid anhydride, facilitated by a weak base, typically the alkali salt of the corresponding acid.[2][3] The products, cinnamic acid and its derivatives, are not mere chemical curiosities; they are vital precursors and pharmacologically active molecules in their own right.[4][5]
Cinnamic acid derivatives are widespread in nature, found in fruits, vegetables, and flowers, and form the biosynthetic backbone for many aromatic natural products.[4][6] In the realm of drug development and materials science, these compounds are leveraged for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[5][6][7] They also serve as key intermediates in the synthesis of important pharmaceuticals and as building blocks for photoreactive polymers.[8][9]
This guide provides an in-depth exploration of the Perkin reaction, from its underlying mechanism to detailed, field-tested protocols for the synthesis of various cinnamic acid derivatives. It is intended for researchers and professionals in organic synthesis and drug development who seek both a theoretical understanding and a practical framework for implementation.
The "Why": Mechanistic Insights into the Perkin Reaction
A robust understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting unforeseen outcomes. While several variations have been proposed, the most widely accepted pathway involves an aldol-type condensation.[1][2] The alkali salt, such as sodium acetate, plays a crucial dual role: it acts as the base catalyst necessary to initiate the reaction.[3]
The key steps are as follows:
-
Enolate Formation: The base (e.g., acetate ion) abstracts an acidic α-proton from the acid anhydride (e.g., acetic anhydride) to form a resonance-stabilized carbanion, or enolate.[10][11] This is the rate-determining step and requires the anhydride to possess at least two α-hydrogens.[1][12]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[2][10] This addition forms a tetrahedral alkoxide intermediate.
-
Acyl Transfer & Dehydration: The alkoxide intermediate undergoes an intramolecular acyl transfer, followed by the elimination of a water molecule, a dehydration step often induced by the prevailing high temperatures.[10][13]
-
Hydrolysis: The resulting mixed anhydride is then hydrolyzed, typically during the aqueous work-up, to yield the final α,β-unsaturated carboxylic acid (the cinnamic acid derivative) and a molecule of the corresponding carboxylic acid.[2][14]
The preferential formation of the more stable trans-isomer is a common outcome of this reaction.[14]
Mechanistic Diagram
Caption: Fig. 1: Perkin Reaction Mechanism
Experimental Protocols
The following protocols provide a general framework and specific examples for the synthesis of cinnamic acid derivatives. All manipulations involving anhydrides and aldehydes should be performed in a well-ventilated fume hood.
General Experimental Workflow
Caption: Fig. 2: General Experimental Workflow
Protocol 1: Synthesis of trans-Cinnamic Acid (Unsubstituted)
This classic procedure serves as a reliable baseline for the Perkin reaction.
Materials:
-
Benzaldehyde (0.05 mol)
-
Acetic Anhydride (0.075 mol)
-
Anhydrous Potassium Acetate or Sodium Acetate (0.03 mol)
-
Round-bottom flask (100 mL) equipped with a reflux condenser and air condenser
-
Heating mantle or sand bath
-
Saturated sodium carbonate solution
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Setup: To a 100 mL round-bottom flask, add benzaldehyde, acetic anhydride, and freshly fused, powdered potassium acetate. Equip the flask with a reflux condenser fitted with a calcium chloride guard tube to protect from atmospheric moisture.
-
Reaction: Heat the reaction mixture in a sand bath or heating mantle to 180-190°C for 4 to 5 hours.[10][14] The mixture will turn a brownish color.
-
Work-up: Allow the mixture to cool slightly and pour it cautiously into a beaker containing 100 mL of cold water. Add saturated sodium carbonate solution until the mixture is alkaline to litmus paper to hydrolyze any remaining acetic anhydride and neutralize the acetic acid formed.
-
Isolation: Heat the aqueous solution to boiling and filter it while hot to remove any tarry byproducts. Allow the filtrate to cool to room temperature, then acidify it by slowly adding dilute HCl until the precipitation of cinnamic acid is complete.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude cinnamic acid crystals by vacuum filtration, washing with cold deionized water.
-
Recrystallization: Recrystallize the crude product from a mixture of ethanol and water to obtain pure, white crystals of trans-cinnamic acid.
-
Characterization: Dry the crystals and determine the yield. Characterize the product by measuring its melting point (expected: ~133°C) and acquiring IR and NMR spectra.[8]
Application to Substituted Cinnamic Acids
The Perkin reaction is highly versatile and applicable to a wide range of substituted aromatic aldehydes.[3] The electronic nature of the substituent on the aromatic ring can significantly influence reactivity.
-
Electron-withdrawing groups (e.g., -NO₂) on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and generally increasing the reaction rate.[13][15]
-
Electron-donating groups (e.g., -OCH₃, -OH) can decrease the reaction rate and may lead to lower yields under standard conditions.[4] Modifications to the protocol, such as using alternative bases or microwave irradiation, may be necessary to overcome this.[16]
The table below summarizes typical conditions and expected outcomes for various derivatives.
| Aromatic Aldehyde | Anhydride | Base | Temp (°C) | Time (h) | Typical Yield (%) | Key Application Area |
| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 5 | ~70% | General Precursor[8] |
| 4-Nitrobenzaldehyde | Acetic Anhydride | Potassium Acetate | 170 | 4 | >80% | Pharmaceutical Intermediate[15] |
| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 6 | ~60% | Coumarin Synthesis[12] |
| 4-Methoxybenzaldehyde | Acetic Anhydride | Triethylamine | 160 | 8 | ~55% | UV Protectants[4][16] |
| Furfural | Acetic Anhydride | Sodium Acetate | 175 | 5 | ~65-70% | Heterocyclic Synthesis[11][12] |
Note: Yields are highly dependent on the precise reaction conditions and purification efficiency.
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient heating; inactive (hydrated) base; aldehyde has oxidized to benzoic acid. | Ensure the reaction temperature reaches at least 165°C.[10] Use freshly fused and powdered anhydrous base. Use freshly distilled aldehyde. |
| Tarry, Dark Product | Reaction temperature too high or heating for too long; side reactions. | Carefully control the temperature within the recommended range. Reduce reaction time. Consider purification via column chromatography if recrystallization is ineffective. |
| Reaction Fails with Electron-Rich Aldehydes | Reduced electrophilicity of the aldehyde's carbonyl carbon. | Increase reaction time and/or temperature. Consider using a stronger base catalyst like triethylamine or pyridine, or explore alternative methods like microwave-assisted synthesis.[16][17] |
| Incomplete Hydrolysis of Anhydride | Insufficient water or base during work-up. | Ensure the mixture is thoroughly basic during the sodium carbonate wash. Boil the solution for a sufficient time to ensure complete hydrolysis. |
Conclusion
The Perkin reaction remains a powerful and reliable method for the synthesis of cinnamic acid and its derivatives. Its operational simplicity, use of readily available reagents, and broad substrate scope ensure its continued relevance in both academic research and industrial applications. By understanding the underlying mechanism and the influence of substrate electronics, researchers can effectively troubleshoot and adapt the reaction to produce a diverse array of valuable compounds for drug discovery, materials science, and beyond.
References
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Wikipedia. (2023). Perkin reaction.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis.
- Rabbani, G. (2017). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal, 13(2).
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
- SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism.
- Unknown. (2023, January 15). Perkin condensation [Video]. YouTube.
- Chemistry Notes. (n.d.). Perkin Condensation: Mechanism and Applications.
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
- Suirta, I. W., et al. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Journal of Physics: Conference Series, 1469, 012109.
- Suirta, I. W., et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Indonesian Journal of Chemistry, 20(2), 369-375.
- Unknown. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI.
- Ntchapda, F., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(21), 7209.
- da Silva, A. F. A., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e27110111631.
- Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9673.
- Unknown. (n.d.). Perkin Reaction. Cambridge University Press.
- The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA.
- Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry.
- TutorChase. (n.d.). What are the key features of a Perkin reaction?
- Collegedunia. (n.d.). Perkin Reaction Mechanism: Detailed Explanation and Sample Questions.
Sources
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. longdom.org [longdom.org]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 8. scispace.com [scispace.com]
- 9. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. collegedunia.com [collegedunia.com]
- 14. studylib.net [studylib.net]
- 15. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
Application Notes and Protocols for Alternative Synthesis Routes of 2,5-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxycinnamic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its structural motif is found in a range of molecules with diverse therapeutic applications. The traditional methods for its synthesis, while established, may present challenges in terms of yield, reaction conditions, or environmental impact. This document provides detailed application notes and protocols for alternative and modern synthetic routes to this compound, offering researchers and drug development professionals a broader toolkit for accessing this important building block. We will explore three distinct and effective methodologies: the Knoevenagel Condensation, the Perkin Reaction, and a modern approach utilizing Palladium-Catalyzed Cross-Coupling. Each section will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the relative advantages and disadvantages of the approach.
I. Knoevenagel Condensation: A Reliable and Versatile Approach
The Knoevenagel condensation is a widely employed and reliable method for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of this compound, 2,5-dimethoxybenzaldehyde is reacted with malonic acid, which upon heating, undergoes decarboxylation to yield the desired α,β-unsaturated carboxylic acid.
The choice of base and solvent system is critical in optimizing the reaction conditions. While traditional methods often employ pyridine and piperidine, greener alternatives are gaining prominence. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields.
Mechanistic Rationale
The reaction proceeds through the formation of a carbanion from malonic acid, facilitated by a basic catalyst. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2,5-dimethoxybenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to form a more stable conjugated system. Subsequent decarboxylation of the malonic acid-derived portion of the intermediate, often promoted by heat, yields the final cinnamic acid derivative.
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation
This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Malonic acid
-
Polyphosphate ester (PPE)
-
Solvent-free conditions or a high-boiling point solvent like DMF
-
Microwave reactor
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a microwave-safe reaction vessel, combine 2,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of polyphosphate ester (PPE).
-
The reaction can be performed under solvent-free conditions or with a minimal amount of a high-boiling point solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (typically 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted malonic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Parameter | Knoevenagel Condensation (Microwave) |
| Starting Materials | 2,5-Dimethoxybenzaldehyde, Malonic Acid |
| Catalyst | Polyphosphate Ester (PPE) |
| Solvent | Solvent-free or minimal high-boiling solvent |
| Reaction Time | 5-15 minutes |
| Temperature | 120-150 °C |
| Typical Yield | >85% |
| Key Advantages | Rapid, high yield, often greener |
| Key Disadvantages | Requires specialized microwave equipment |
II. Perkin Reaction: A Classic Route with Modern Adaptations
The Perkin reaction, a classic method for the synthesis of α,β-unsaturated aromatic acids, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[1] For the synthesis of this compound, 2,5-dimethoxybenzaldehyde is reacted with acetic anhydride and sodium acetate.
While traditionally requiring high temperatures and long reaction times, modern variations, including the use of microwave irradiation, can significantly improve the efficiency of the Perkin reaction.[2] The presence of electron-donating groups, such as the methoxy groups on the benzaldehyde, can influence the reaction rate and yield.
Mechanistic Rationale
The reaction is initiated by the formation of an enolate from acetic anhydride, facilitated by the acetate base. This enolate then adds to the carbonyl group of 2,5-dimethoxybenzaldehyde. The resulting alkoxide undergoes an intramolecular acylation followed by elimination of an acetate ion to form a mixed anhydride. Subsequent hydrolysis of the anhydride yields the final this compound.
Experimental Protocol: Perkin Reaction of 2,5-Dimethoxybenzaldehyde
This protocol outlines a representative procedure for the synthesis of this compound via the Perkin reaction.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Sodium carbonate solution
-
Concentrated Hydrochloric acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and freshly fused and powdered anhydrous sodium acetate (1.5 eq).
-
Heat the reaction mixture in an oil bath to 160-180 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool slightly and then carefully pour it into a beaker containing water.
-
Boil the aqueous mixture to hydrolyze the excess acetic anhydride.
-
Add a sufficient amount of sodium carbonate solution to dissolve the product as its sodium salt and filter to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid with constant stirring until the precipitation of this compound is complete.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation
| Parameter | Perkin Reaction |
| Starting Materials | 2,5-Dimethoxybenzaldehyde, Acetic Anhydride |
| Base | Anhydrous Sodium Acetate |
| Solvent | Acetic Anhydride (reagent and solvent) |
| Reaction Time | 4-6 hours |
| Temperature | 160-180 °C |
| Typical Yield | 60-75% |
| Key Advantages | Utilizes readily available and inexpensive reagents |
| Key Disadvantages | High reaction temperatures, long reaction times, potential for side reactions |
III. Palladium-Catalyzed Cross-Coupling: A Modern and Efficient Strategy
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have revolutionized organic synthesis by providing highly efficient and selective methods for the formation of carbon-carbon bonds. These methods offer a powerful alternative for the synthesis of this compound.
-
Heck Reaction: This reaction involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For our target molecule, 2,5-dimethoxy-iodobenzene could be coupled with acrylic acid.
-
Suzuki Reaction: This reaction couples an organoboron compound (e.g., a boronic acid) with an aryl or vinyl halide (or triflate) catalyzed by a palladium complex. Here, 2,5-dimethoxyphenylboronic acid could be reacted with a suitable three-carbon building block containing a leaving group and a carboxylic acid moiety.
These reactions are often characterized by their mild reaction conditions, high functional group tolerance, and excellent stereoselectivity.
Mechanistic Rationale
Heck Reaction: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then coordinates to the alkene (acrylic acid). This is followed by migratory insertion of the aryl group onto the alkene, forming a new carbon-carbon bond. A β-hydride elimination step then releases the cinnamic acid product and a palladium-hydride species, which is subsequently converted back to the active Pd(0) catalyst by the base.
Suzuki Reaction: The cycle initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst. The organoboron compound is activated by a base to form a more nucleophilic boronate species. Transmetalation of the aryl group from the boronate to the palladium complex occurs, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: Heck-type Coupling for this compound Synthesis
This protocol provides a representative procedure for the synthesis of this compound via a Heck-type reaction.
Materials:
-
2,5-Dimethoxyiodobenzene (or 2,5-Dimethoxybromobenzene)
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
A base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
A suitable solvent (e.g., DMF, DMA, or toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware for work-up and purification
-
Diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethoxyiodobenzene (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., triethylamine, 2.0 eq) and the degassed solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the product.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Data Presentation
| Parameter | Palladium-Catalyzed Cross-Coupling (Heck-type) |
| Starting Materials | 2,5-Dimethoxyiodobenzene, Acrylic Acid |
| Catalyst | Palladium(II) acetate / Phosphine ligand |
| Base | Triethylamine or Potassium Carbonate |
| Solvent | DMF, DMA, or Toluene |
| Reaction Time | 12-24 hours |
| Temperature | 80-120 °C |
| Typical Yield | 70-90% |
| Key Advantages | High selectivity, mild conditions, broad functional group tolerance |
| Key Disadvantages | Cost of palladium catalyst, need for inert atmosphere |
Visualization of Synthetic Pathways
Sources
Application Note: High-Purity Recovery of 2,5-Dimethoxycinnamic Acid via Mixed-Solvent Recrystallization
Abstract
2,5-Dimethoxycinnamic acid is a key intermediate in pharmaceutical synthesis, notably for vasodilators like cinnepazide.[1] The purity of this precursor is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique for solid compounds, leveraging differences in solubility to separate a desired compound from its impurities.[2] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method, grounded in the principles of solubility and crystal lattice formation. We offer expert insights into the rationale behind procedural steps, troubleshooting common issues, and ensuring a self-validating, high-purity outcome.
Introduction: The Rationale for Recrystallization
The fundamental principle of recrystallization is the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility, and then allowing the solution to cool.[3][4] As the temperature decreases, the solubility of the target compound drops, leading to its crystallization out of the solution. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[5]
For this compound, a compound with both polar (carboxylic acid) and non-polar (aromatic ring, methoxy groups) characteristics, a single solvent may not provide the optimal solubility gradient.[6] A mixed-solvent system, often termed an antisolvent crystallization, offers superior control.[7] This protocol utilizes an ethanol-water system. Ethanol serves as the "good" or "soluble" solvent, readily dissolving the this compound at elevated temperatures. Water acts as the "poor" or "antisolvent"; the compound is largely insoluble in it. By carefully adding water to the hot ethanol solution, we can induce a state of supersaturation that, upon slow cooling, facilitates the growth of high-purity crystals.[8][9]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. The success of the purification is confirmed by physical characteristics such as crystal morphology, melting point, and, if required, spectroscopic analysis.
Materials & Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (e.g., 50 mL and 125 mL)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Boiling chips or magnetic stir bar
-
Watch glass (to cover the flask)
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper (sized to the Büchner funnel)
-
Ice bath
-
Spatula and glass stirring rod
Step-by-Step Methodology
Step 1: Dissolution in the "Good" Solvent
-
Place the crude this compound (e.g., 2.0 g) into a 125-mL Erlenmeyer flask. Add a boiling chip or a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 10 mL) to the flask.
-
Gently heat the mixture on a hot plate to a near-boil while stirring. The goal is to dissolve the solid completely.
-
Continue adding small portions of hot ethanol until the this compound just dissolves. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery. An excess of solvent will retain more of the product in the mother liquor upon cooling, reducing the final yield.[4]
Step 2: Hot Filtration (Conditional)
-
This step is only necessary if visible, insoluble impurities (e.g., dust, particulates) are present in the hot solution.
-
If required, place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper. Expertise: Pre-heating the glassware prevents premature crystallization of the product in the funnel, which would lead to significant loss.[4]
Step 3: Induction of Saturation with the "Antisolvent"
-
Keep the clear, hot ethanol solution on the hot plate.
-
Heat a separate beaker of deionized water to a near-boil.
-
Add the hot water dropwise to the hot ethanol solution while stirring, until the solution becomes faintly and persistently cloudy. This is the cloud point , indicating the solution is now saturated.
-
To this cloudy mixture, add a few more drops of hot ethanol until the solution becomes clear again. Trustworthiness: This final addition ensures that the solution is perfectly saturated at the boiling point, preventing the compound from "oiling out" (separating as a liquid) instead of crystallizing upon cooling.
Step 4: Crystal Growth via Slow Cooling
-
Remove the flask from the heat source, cover it with a watch glass, and set it on a surface that will not draw heat away too quickly (e.g., a cork ring or folded paper towel).
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of a pure crystal lattice. As the crystals grow, they selectively incorporate molecules of this compound, excluding impurity molecules. Rapid cooling traps impurities within the crystal structure, compromising purity.[2]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.
Step 5: Collection and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the ice-cold ethanol-water mixture.
-
Turn on the vacuum source and pour the crystallized mixture into the funnel.
-
Break the vacuum and add a small volume of ice-cold ethanol-water to wash the crystals. Expertise: Using ice-cold solvent for washing is crucial. A warm solvent would redissolve some of the purified product, leading to a lower yield.[10]
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary. Continue to pull air through the crystals for several minutes to aid in preliminary drying.
Step 6: Drying the Purified Product
-
Carefully scrape the filter cake from the funnel onto a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C). Authoritative Grounding: The melting point of pure trans-2,5-Dimethoxycinnamic acid is 148-150 °C. A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of residual solvent or impurities.
Visualization and Data
Workflow Diagram
Caption: Workflow for the mixed-solvent recrystallization of this compound.
Key Experimental Parameters
| Parameter | Value / Description | Rationale / Reference |
| Compound | This compound | CAS: 10538-51-9 |
| Appearance (Crude) | Light orange to yellow/green powder | Varies with synthesis route impurities. |
| Appearance (Purified) | White to off-white crystalline solid | Indicates removal of colored impurities. |
| "Good" Solvent | Ethanol | Dissolves the compound well when hot.[8] |
| "Antisolvent" | Deionized Water | Compound is poorly soluble; miscible with ethanol.[8] |
| Purity Check | Melting Point | Literature value: 148-150 °C. |
Expertise & Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The solution is too supersaturated, or the boiling point of the solvent is lower than the melting point of the solute, causing it to melt before dissolving. Cooling was too rapid. | Reheat the solution to redissolve the oil. Add a small amount of additional hot "good" solvent (ethanol) and allow the solution to cool much more slowly. |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was used). The cooling period is too short. | 1. Try scratching the inner wall of the flask with a glass rod to create nucleation sites. 2. Add a "seed crystal" of pure compound. 3. If still unsuccessful, gently boil off some of the solvent to increase concentration and repeat the cooling process. |
| Very Low Recovery | Too much solvent was used during dissolution. The crystals were washed with warm solvent. Premature crystallization occurred during hot filtration. | Adhere strictly to using the minimum amount of hot solvent. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated for hot filtration. |
| Colored Product | Colored impurities are co-crystallizing with the product. | For stubborn colored impurities, the hot solution can be treated with a small amount of activated charcoal before the hot filtration step. Use sparingly, as charcoal can also adsorb the desired product. |
References
- Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
- Finding the best solvent for recrystallisation student sheet.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
- Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube. [Link]
- Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]
- Chemical Properties of this compound (CAS 10538-51-9). Cheméo. [Link]
- Recrystallization Of Cinnamic Acid Lab Report. Bartleby.com. [Link]
- Mixed Solvent Crystalliz
- Chem 267. Recrystallization - Part 2. University of Massachusetts. [Link]
- recrystallization-2.doc.pdf. University of Massachusetts. [Link]
Sources
- 1. This compound | 10538-51-9 [chemicalbook.com]
- 2. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. edu.rsc.org [edu.rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for the Purification of Cinnamic Acid Derivatives via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Purification in Cinnamic Acid Derivative Research
Cinnamic acid and its derivatives represent a diverse class of organic compounds naturally occurring in plants and widely utilized in pharmaceuticals, flavorings, and perfumes.[1][2] Their therapeutic potential, including antioxidant, anti-inflammatory, and anti-cancer properties, has made them a focal point in drug discovery and development.[2] Achieving high purity of these derivatives is a critical prerequisite for accurate biological evaluation and the development of safe and effective therapeutic agents. Column chromatography is a fundamental and widely applicable technique for the purification of these compounds on a laboratory scale.[3][4][5][6]
This comprehensive guide provides a detailed protocol for the purification of cinnamic acid derivatives using silica gel column chromatography. It delves into the underlying principles, practical steps, and optimization strategies to empower researchers to achieve high-purity compounds for their scientific endeavors.
The Principle of Separation: A Dance of Polarity
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] For the purification of moderately polar compounds like cinnamic acid derivatives, normal-phase chromatography is typically employed.[7][8]
-
Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂), is packed into a column.[4][8][9] The surface of silica gel is rich in hydroxyl (-OH) groups, which can form hydrogen bonds with polar molecules.
-
Mobile Phase (Eluent): A nonpolar organic solvent or a mixture of solvents is passed through the column.[4]
-
Separation Mechanism: A mixture of compounds is applied to the top of the column. As the mobile phase flows through, the components of the mixture engage in a continuous process of adsorption onto the stationary phase and desorption back into the mobile phase.[3]
-
Polar Compounds: Interact more strongly with the polar silica gel and thus move down the column more slowly.
-
Nonpolar Compounds: Have a weaker affinity for the stationary phase and are carried along more readily by the nonpolar mobile phase, moving down the column faster.
-
This differential migration allows for the separation of compounds with varying polarities into distinct bands, which can then be collected as individual fractions.[3][10]
Caption: Principle of Normal-Phase Column Chromatography.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[3][4] TLC provides a rapid and small-scale preview of the separation, allowing for the optimization of the mobile phase.[4]
Objective: To find a solvent system that provides a good separation between the desired cinnamic acid derivative and any impurities, with the target compound having an Rf value of approximately 0.2-0.4.[11]
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate (silica gel coated).
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system. Allow the solvent to ascend the plate by capillary action.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under a UV lamp.[3] Cinnamic acid derivatives are typically UV-active due to their aromatic ring.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the polarity of the solvent system to achieve the desired Rf value for your target compound. A common starting point for cinnamic acid derivatives is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[12]
| Solvent System Component | Polarity | Effect on Rf |
| Hexane / Petroleum Ether | Nonpolar | Decreases Rf |
| Dichloromethane | Moderately Polar | Increases Rf |
| Ethyl Acetate | Polar | Increases Rf |
| Methanol | Very Polar | Significantly Increases Rf |
Detailed Protocol for Column Chromatography Purification
This protocol outlines the purification of a representative cinnamic acid derivative using gravity column chromatography.
Materials and Equipment:
-
Glass chromatography column with a stopcock
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (solvent system determined by TLC)
-
Crude sample of the cinnamic acid derivative
-
Collection vessels (test tubes or flasks)
-
TLC plates and developing chamber
-
Rotary evaporator
Step-by-Step Procedure:
Caption: Workflow for Column Chromatography Purification.
1. Column Preparation (Wet Packing Method):
The wet packing method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.[13]
-
Step 1.1: Secure the chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Step 1.2: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[14][15]
-
Step 1.3: Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.[14]
-
Step 1.4: In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.[9][14][16] The consistency should be pourable but not too dilute.
-
Step 1.5: Pour the silica slurry into the column.[9][14] Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[9][15]
-
Step 1.6: Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed.[16] Continuously add the slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica gel.
-
Step 1.7: Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.[14]
-
Step 1.8: Drain the solvent until the level is just at the top of the sand layer.[9] The column is now ready for sample loading.
2. Sample Loading:
-
Step 2.1: Dissolve the crude cinnamic acid derivative in a minimal amount of the eluent or a slightly more polar solvent in which it is readily soluble.[17]
-
Step 2.2: Carefully apply the dissolved sample solution evenly onto the top of the sand layer using a pipette.[17]
-
Step 2.3: Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.
-
Step 2.4 (Alternative - Dry Loading): For samples that are not very soluble in the eluent, they can be dry-loaded.[14][18] Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[11][14][18] This powder is then carefully added to the top of the packed column.[11][14]
3. Elution:
The process of passing the mobile phase through the column to move the components is called elution.[19][20] This can be done isocratically or with a gradient.
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation.[20][21] This method is simpler but may not be effective for separating compounds with a wide range of polarities.[21][22]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time by adding a more polar solvent.[19][20][21] This is often more efficient for complex mixtures, as it allows for the elution of both nonpolar and more polar compounds in a reasonable time with good resolution.[20][21][23] For difficult separations, a gradient elution is recommended.[11]
-
Step 3.1: Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Step 3.2: Open the stopcock to begin the flow of the mobile phase. The flow rate can be controlled by adjusting the stopcock or by applying gentle air pressure (flash chromatography).[9]
-
Step 3.3: Continuously replenish the eluent at the top of the column to ensure it does not run dry.
4. Fraction Collection:
-
Step 4.1: As the solvent flows out of the column, collect the eluate in a series of labeled test tubes or flasks.[3] These are the "fractions."[10]
-
Step 4.2: The size of the fractions can be based on volume or time. Smaller fractions offer better resolution but result in a larger number of samples to analyze.[24]
5. Fraction Analysis:
-
Step 5.1: Monitor the composition of the collected fractions using TLC to identify which ones contain the purified cinnamic acid derivative.[17]
-
Step 5.2: Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the original crude mixture for comparison.
-
Step 5.3: Develop and visualize the TLC plate as described previously. Fractions containing only the spot corresponding to the desired product are considered pure.
6. Pooling and Solvent Removal:
-
Step 6.1: Combine the pure fractions containing the target compound.
-
Step 6.2: Remove the solvent from the pooled fractions using a rotary evaporator.[25][26][27] This apparatus reduces the pressure, allowing the solvent to evaporate at a lower temperature, which is ideal for heat-sensitive compounds.[27][28]
-
Step 6.3: The purified cinnamic acid derivative will be left behind as a solid or an oil. Further drying under high vacuum may be necessary to remove residual solvent.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column overloaded- Flow rate too fast or too slow[18] | - Re-optimize the eluent using TLC.- Use less sample material.- Adjust the flow rate for optimal separation. |
| Cracked or Channeled Column | - Improper packing- Column ran dry | - Repack the column carefully.- Always maintain the solvent level above the stationary phase. |
| Compound Won't Elute | - Compound is too polar for the solvent system- Compound may have decomposed on the silica[29] | - Gradually increase the polarity of the eluent (gradient elution).- Test compound stability on silica using TLC.[29] Consider using a different stationary phase like alumina. |
| Compound Elutes Too Quickly | - Solvent system is too polar | - Use a less polar eluent. |
Conclusion
Column chromatography is an indispensable technique for the purification of cinnamic acid derivatives in a research setting. By understanding the principles of separation and meticulously following a well-developed protocol, researchers can consistently obtain high-purity compounds. This, in turn, is fundamental for the reliable assessment of their biological activities and for advancing the development of new therapeutic agents.
References
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?.
- Wikipedia. (n.d.). Column chromatography.
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
- JoVE. (2024, December 5). Video: High-Performance Liquid Chromatography: Elution Process.
- ResearchGate. (2019, May 25). How is the best way to pack a column?.
- Quora. (2021, January 8). How do you pack your column in column chromatography?.
- ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Gilson. (n.d.). A Guide to Fraction Collection in Chromatography.
- Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
- Solubility of Things. (n.d.). Cinnamic acid.
- American Pharmaceutical Review. (n.d.). Chromatography Fraction Collector.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- WKIE LAB.com. (n.d.). How Does A Rotary Evaporator Remove Solvent?.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Bobbio, F. O., Bobbio, P. A., & de Souza, S. C. (n.d.). Separation and identification of cinnamic acids by TLC. Journal of Chemical Education.
- Metadiagnostics. (2024, May 14). Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry.
- Chemistry For Everyone. (2025, February 10). What Are Fractions In Column Chromatography?. YouTube.
- Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Creative Commons.
- Benchchem. (n.d.). Technical Support Center: Cinnamic Acid Isomer Separation by HPLC.
- BUCHI. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- Organic Chemistry. (2013, June 12). Rotary Evaporation Explained. YouTube.
- Holland-Moritz, K. (n.d.). Rotary Evaporator | Common evaporation & concentration methods.
- Sravani, A. (2018). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
- Chemistry LibreTexts. (2022, April 7). 5.6A: Overview of Rotary Evaporation.
- Wikipedia. (n.d.). Cinnamic acid.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (n.d.). Chromatographic Column Design and Optimization.
- National Institutes of Health. (n.d.). Multifunctional Cinnamic Acid Derivatives.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- PubMed Central. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents.
- The Royal Society of Chemistry. (n.d.). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation.
- The Pharma Innovation. (2019, April 29). Cinnamic acid derivatives: An ERA.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. YouTube.
- ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
- Bartleby.com. (n.d.). TLC Analysis And Synthesis Of Cinnamic Acid.
- ResearchGate. (n.d.). A) Thin Layer Chromatography (TLC) separation and densitometric....
- Hawach Scientific. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Biocompare. (2023, May 18). Chromatography Column Selection Guide.
Sources
- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 21. mastelf.com [mastelf.com]
- 22. welch-us.com [welch-us.com]
- 23. Video: High-Performance Liquid Chromatography: Elution Process [jove.com]
- 24. gilson.com [gilson.com]
- 25. wkielab.com [wkielab.com]
- 26. m.youtube.com [m.youtube.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. torontech.com [torontech.com]
- 29. Chromatography [chem.rochester.edu]
Application Note: Structural Elucidation of 2,5-Dimethoxycinnamic Acid via ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 2,5-dimethoxycinnamic acid using one-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and instrument setup, followed by an in-depth analysis of the resulting spectrum. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural verification of substituted cinnamic acid derivatives and similar small molecules.
Introduction: The Importance of Structural Verification
This compound is a member of the hydroxycinnamic acid family, a class of compounds widely distributed in the plant kingdom and recognized for various biological activities.[1] As a synthetic intermediate and a potential pharmacophore, its unambiguous structural characterization is critical for quality control, reaction monitoring, and regulatory compliance.
¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides precise information about the molecular structure of a compound.[2] By analyzing the chemical shifts, spin-spin coupling patterns, and integration of proton signals, we can confirm the identity and purity of this compound, including the substitution pattern on the aromatic ring and the stereochemistry of the alkene moiety.
Principle of ¹H NMR Analysis for this compound
The structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum:
-
Aromatic Protons: The benzene ring is 1,2,4-trisubstituted, resulting in three unique aromatic protons. Their chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing acrylic acid side chain. The coupling patterns between these protons (ortho and meta coupling) are diagnostic of their relative positions.[3]
-
Vinyl Protons: The two protons on the carbon-carbon double bond (alkene) are chemically distinct. They exhibit a large coupling constant, which is characteristic of a trans stereochemistry.[4][5] The proton beta to the carbonyl group is typically found further downfield due to resonance effects.
-
Methoxy Protons: The two methoxy groups (-OCH₃) are in different electronic environments. While they may have similar chemical shifts, they are technically non-equivalent and are expected to appear as two distinct singlets.
-
Carboxylic Acid Proton: The acidic proton of the -COOH group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm.[6] Its chemical shift can be highly dependent on concentration and the solvent used.
Experimental Protocol
This protocol is designed to generate a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Workflow Overview
Caption: Experimental workflow for NMR analysis.
Sample Preparation
Rationale: Proper sample preparation is paramount for acquiring a high-quality spectrum. The chosen solvent, Dimethyl Sulfoxide-d6 (DMSO-d6), is ideal for carboxylic acids as it readily solubilizes the compound and shifts the exchangeable carboxylic acid proton downfield, preventing overlap with other signals.[7] Filtering removes particulate matter that can degrade spectral resolution.[8]
Materials:
-
This compound (10-20 mg)
-
DMSO-d6 (99.9 atom % D)
-
5 mm NMR Tube (clean and dry)
-
Vial, Pasteur pipette, glass wool
Procedure:
-
Weigh approximately 10-20 mg of this compound and transfer it to a small, clean glass vial.[8]
-
Add approximately 0.6 mL of DMSO-d6 to the vial.[8]
-
Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Prepare a filter by packing a small plug of glass wool into the constriction of a Pasteur pipette.
-
Draw the solution into the pipette and filter it directly into the NMR tube. This step is crucial to remove any suspended particles that can adversely affect magnetic field homogeneity.[8]
-
Cap the NMR tube securely and label it appropriately.
Instrument Parameters
Rationale: The parameters below are selected to ensure full signal relaxation and adequate signal-to-noise for a dilute sample. A relaxation delay (d1) of 5 seconds is chosen to be at least 5 times the longest T1 relaxation time of the protons, which is essential for accurate integration.[9]
Table 1: Recommended NMR Spectrometer Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Spectrometer Freq. | 400 MHz (or higher) | Higher field provides better signal dispersion. |
| Nucleus | ¹H | Proton observation. |
| Pulse Program | zg30 | Standard 30° pulse for quantitative measurement. |
| Solvent | DMSO-d6 | For locking, shimming, and sample solubility.[7] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Number of Scans (ns) | 16 | Provides good signal-to-noise for this sample amount. |
| Relaxation Delay (d1) | 5.0 s | Ensures full relaxation for accurate quantification.[9] |
| Acquisition Time (aq) | 4.0 s | Allows for sharp resolution of signals. |
| Spectral Width (sw) | 20 ppm | Covers the full range of expected chemical shifts. |
Data Analysis and Interpretation
Molecular Structure and Proton Assignments
Caption: Structure of this compound with proton labels.
Expected ¹H NMR Data
The following table outlines the predicted ¹H NMR spectral data for this compound dissolved in DMSO-d6. These values are based on established principles of NMR spectroscopy and data from analogous compounds.[6][10]
Table 2: Predicted ¹H NMR Data for this compound in DMSO-d6
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| COOH | ~12.3 | br s | - | 1H | Carboxylic Acid |
| H-β | 7.55 | d | J = 16.0 | 1H | Vinyl Proton |
| H-6 | 7.15 | d | J = 3.0 | 1H | Aromatic Proton |
| H-4 | 7.08 | dd | J = 8.8, 3.0 | 1H | Aromatic Proton |
| H-3 | 6.95 | d | J = 8.8 | 1H | Aromatic Proton |
| H-α | 6.58 | d | J = 16.0 | 1H | Vinyl Proton |
| OCH₃ (C2) | 3.82 | s | - | 3H | Methoxy Group |
| OCH₃ (C5) | 3.75 | s | - | 3H | Methoxy Group |
Detailed Signal Interpretation
-
COOH (δ ~12.3 ppm): The carboxylic acid proton appears as a broad singlet far downfield. Its labile nature and exchange with residual water often lead to broadening.
-
Vinyl Protons (H-β at δ 7.55, H-α at δ 6.58): These two protons appear as distinct doublets. The large coupling constant of J ≈ 16.0 Hz is definitive proof of a trans configuration for the double bond.[4][5] H-β is further downfield than H-α due to the deshielding effect of the benzene ring and resonance with the carbonyl group.
-
Aromatic Protons (δ 6.95 - 7.15 ppm):
-
H-6 (δ 7.15): This proton is split only by H-4 through a four-bond meta-coupling, resulting in a doublet with a small coupling constant (J ≈ 3.0 Hz). Its chemical shift is influenced by the ortho-methoxy group.
-
H-4 (δ 7.08): This proton is coupled to both H-3 (ortho, J ≈ 8.8 Hz) and H-6 (meta, J ≈ 3.0 Hz), giving rise to a doublet of doublets.
-
H-3 (δ 6.95): This proton shows a simple doublet due to ortho-coupling with H-4 (J ≈ 8.8 Hz). It is the most upfield of the aromatic protons, shielded by two ortho/para electron-donating methoxy groups.
-
-
Methoxy Protons (δ 3.82, δ 3.75): The two methoxy groups appear as sharp singlets, each integrating to 3 protons. Their slightly different chemical shifts are due to the different electronic environments at the C2 and C5 positions of the aromatic ring.
Conclusion
This application note details a robust and reliable methodology for the ¹H NMR analysis of this compound. By following the prescribed protocol for sample preparation and utilizing standard acquisition parameters, a high-resolution spectrum can be obtained. The detailed interpretation guide, based on fundamental NMR principles and comparative data, allows for the confident structural confirmation of the molecule, including the specific aromatic substitution pattern and the trans stereochemistry of the acrylic acid side chain. This approach serves as a foundational method for quality assessment in both research and industrial settings.
References
- LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
- Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (n.d.). Supplementary Information. The Royal Society of Chemistry.
- Exposito-Alonso, D., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.
- Filo. (n.d.). Interpretation of the H1-NMR Spectrum of Cinnamic Acid.
- The Royal Society of Chemistry. (2018). Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids.
- Reyes-Ortega, F., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules.
- Reich, H. J. (n.d.). NMR Coupling Constant Data. University of Wisconsin-Madison.
- ResearchGate. (n.d.). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of....
- Reddit. (2021). Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me?
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Dashti, H., et al. (2018). Applications of Parametrized NMR Spin Systems of Small Molecules. Analytical Chemistry.
- LibreTexts. (2022). 4.7: NMR Spectroscopy.
- Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy.
- The Royal Society of Chemistry. (2012). Supplementary Information.
- University of Puget Sound. (n.d.). ¹H NMR: Intermediate Level, Spectrum 7.
- OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes.
- TMP Chem. (2023). NMR 5: Coupling Constants.
- The Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION.
- ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid.
- Xu, Q., et al. (2014). Supporting information. The Royal Society of Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000225).
- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling.
- SpectraBase. (n.d.). This compound, tbdms derivative.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 10538-51-9).
- Van der Kooy, F., et al. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
Sources
- 1. This compound | 10538-51-9 [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 6. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]
- 7. ckgas.com [ckgas.com]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
Application Note: Structural Elucidation of 2,5-Dimethoxycinnamic Acid via Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a detailed guide for the interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2,5-Dimethoxycinnamic acid. As a key intermediate in pharmaceutical synthesis and a compound of interest in materials science, understanding its molecular structure is critical. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and overall molecular architecture. This guide presents a predictive analysis of the vibrational spectrum, protocols for sample preparation using both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), and a systematic approach to spectral interpretation for researchers, scientists, and professionals in drug development.
Introduction: The Vibrational Signature of a Molecule
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions within a molecule.[1] When a molecule is exposed to infrared radiation, its bonds and functional groups absorb energy at specific frequencies, causing them to stretch, bend, or rotate. This absorption pattern creates a unique spectral fingerprint, providing invaluable information about the molecule's functional groups and structure.
This compound (C₁₁H₁₂O₄, M.W.: 208.21 g/mol ) is a derivative of cinnamic acid characterized by a carboxylic acid group, a trans-alkene (propenoic acid) linkage, and a benzene ring substituted with two methoxy groups at the 2 and 5 positions.[2] Each of these structural components gives rise to distinct and identifiable absorption bands in the FTIR spectrum. Interpreting this spectrum allows for unambiguous confirmation of the compound's identity and purity.
This document serves as a practical guide, moving from the foundational theory to detailed experimental protocols and in-depth spectral analysis.
Molecular Structure and Key Functional Groups
The first step in interpreting an FTIR spectrum is to understand the molecule's structure and identify the bonds that will produce characteristic vibrational signals.
Figure 1: Molecular Structure of this compound.
The key functional groups for FTIR analysis are:
-
Carboxylic Acid (-COOH): This group will produce a very broad O-H stretching band and a sharp, strong C=O (carbonyl) stretching band.
-
Alkene (-C=C-): The carbon-carbon double bond in the cinnamic acid backbone will have a characteristic stretching vibration.
-
Aromatic Ring (Substituted Benzene): The benzene ring exhibits C=C stretching vibrations and C-H stretching and bending vibrations. The substitution pattern influences the out-of-plane bending modes.
-
Ether (Methoxy, -OCH₃): The C-O bonds and the C-H bonds of the methyl groups will produce distinct signals.
Experimental Protocols
Accurate spectral data begins with meticulous sample preparation. Below are protocols for the two most common methods for solid sample analysis: the KBr pellet technique and ATR-FTIR.
Protocol 1: KBr Pellet Method
This traditional transmission method involves dispersing the solid sample within an infrared-transparent matrix, typically potassium bromide (KBr).[1][3]
Causality: The goal is to create a thin, transparent disc where the analyte is present in a low enough concentration to allow infrared light to pass through without total absorption, minimizing scattering effects.[4] KBr is used because it is an alkali halide that is plastic under pressure and transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).[5]
Step-by-Step Methodology:
-
Material Preparation: Use spectroscopy-grade KBr, which must be kept scrupulously dry to avoid a strong, broad water absorption band (~3400 cm⁻¹) in the spectrum.[4] It is best practice to dry the KBr in an oven at ~110°C for several hours and store it in a desiccator prior to use.[5]
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample until it is a fine, homogenous powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is uniform. The final concentration of the sample should be between 0.1% and 1%.[5]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes.[4][6] A vacuum port on the die can be used to remove trapped air, which improves pellet transparency.
-
Analysis: Carefully remove the resulting transparent or semi-transparent pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Before running the sample, a background spectrum must be collected using a pure KBr pellet to ratio against the sample spectrum, correcting for atmospheric H₂O, CO₂, and instrumental artifacts.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a more modern and rapid technique that requires minimal to no sample preparation.[7][8]
Causality: This method relies on the principle of total internal reflection. An infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). The sample is brought into firm contact with the crystal. At the point of reflection, an evanescent wave penetrates a few micrometers into the sample, and absorption is measured.[8]
Step-by-Step Methodology:
-
Background Collection: Before introducing the sample, record a background spectrum with the clean, empty ATR crystal surface. This accounts for the absorbance of the crystal and the ambient atmosphere.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.[1]
-
Data Acquisition: Collect the FTIR spectrum.
-
Cleaning: After analysis, retract the pressure clamp, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) on a soft lab wipe.
Predicted FTIR Spectrum and Interpretation
While an experimentally verified spectrum for this compound is not publicly available, a highly accurate predicted spectrum can be constructed by analyzing the characteristic frequencies of its constituent functional groups.[4][9]
Summary of Expected Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer) |
| ~3080 - 3010 | Medium - Weak | C-H Stretch | Aromatic & Alkene (=C-H) |
| ~2960, ~2840 | Medium - Weak | C-H Stretch | Methoxy (-OCH₃) |
| ~2850 | Weak | C-H Stretch | Methoxy (-O-CH₃) diagnostic band[10] |
| ~1700 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (conjugated) |
| ~1630 | Medium | C=C Stretch | Alkene (trans, conjugated) |
| ~1580, ~1500, ~1460 | Medium - Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~1440 | Medium | O-H Bend | Carboxylic Acid (in-plane) |
| ~1250, ~1030 | Strong | C-O Stretch | Aryl-Alkyl Ether (asymmetric & symmetric) |
| ~980 | Strong | =C-H Bend | Alkene (trans, out-of-plane) |
| ~810 | Strong | C-H Bend | Aromatic (out-of-plane, 1,2,4-trisubstituted pattern) |
Detailed Peak-by-Peak Analysis
-
The Hydroxyl (O-H) Region (3300 - 2500 cm⁻¹): The most prominent feature of a carboxylic acid spectrum is an extremely broad and intense absorption band for the O-H stretch. Its breadth is due to strong intermolecular hydrogen bonding, which forms a dimeric structure. This band will typically be centered around 3000 cm⁻¹ and will overlap with the sharper C-H stretching absorptions.
-
The C-H Stretching Region (3100 - 2800 cm⁻¹):
-
Aromatic/Alkene C-H: Weak to medium peaks are expected just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹). These are from the C-H bonds on the benzene ring and the alkene double bond.
-
Methoxy C-H: The methyl groups of the two methoxy substituents will produce absorptions slightly below 3000 cm⁻¹. Look for bands near 2960 cm⁻¹ (asymmetric stretch) and 2840 cm⁻¹ (symmetric stretch). A weaker, but diagnostic, band for the methoxyl group may also appear in the 2860–2800 cm⁻¹ region.[10]
-
-
The Carbonyl (C=O) Region (~1700 - 1680 cm⁻¹): A very strong and sharp absorption peak is expected for the C=O stretch of the carboxylic acid. For a simple saturated carboxylic acid, this peak is around 1710 cm⁻¹. In this compound, conjugation with both the alkene and the aromatic ring delocalizes electron density, weakening the C=O bond and shifting its absorption to a lower frequency, likely in the 1680-1700 cm⁻¹ range.[2]
-
The Double Bond (C=C) Region (1630 - 1450 cm⁻¹):
-
Alkene C=C: The stretching vibration of the C=C double bond in the cinnamic acid backbone is expected to appear around 1630 cm⁻¹. Its intensity is enhanced by conjugation.
-
Aromatic C=C: The benzene ring has several skeletal C=C stretching modes that appear as a series of medium to strong bands, typically around 1580, 1500, and 1460 cm⁻¹.
-
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule.
-
C-O Stretches: The most intense peaks in this region will be from the C-O stretching vibrations of the ether and carboxylic acid groups. Expect a strong, broad band for the asymmetric aryl C-O stretch around 1250 cm⁻¹ and another for the symmetric stretch around 1030 cm⁻¹.
-
O-H Bending: An in-plane O-H bend from the carboxylic acid may be visible near 1440 cm⁻¹.
-
C-H Bending: Out-of-plane (OOP) C-H bending vibrations are highly diagnostic. For the trans-substituted alkene, a strong band should appear around 980 cm⁻¹. The aromatic C-H OOP bends are sensitive to the substitution pattern. For a 1,2,4-trisubstituted ring, a strong absorption is typically found near 810 cm⁻¹.
-
Workflow for Spectral Acquisition and Analysis
The logical flow for analyzing this compound with FTIR is summarized below.
Figure 2: Step-by-step workflow for the acquisition and interpretation of an FTIR spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the characteristic vibrational frequencies of its carboxylic acid, alkene, aromatic, and methoxy functional groups, a researcher can confidently interpret the resulting spectrum. The protocols provided for both KBr pellet and ATR sample preparation offer reliable methods for obtaining high-quality data. This application note provides a comprehensive framework for utilizing FTIR spectroscopy to ensure the identity and integrity of this important chemical compound in a research or drug development setting.
References
- Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166. Available at: https://journals.sagepub.com/doi/abs/10.1366/000370268774384978
- University of California, Davis. (2020). IR Spectroscopy: Carboxylic Acids. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/02%3A_Structure_and_Properties_of_Organic_Molecules/2.11%3A_Infrared_Spectroscopy
- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Scientific Instruments. Available at: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/ftir/kbr.html
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: https://kintek-press.com/what-are-the-key-steps-for-making-kbr-pellets-master-ftir-spectroscopy-with-perfect-transparency
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: https://www.pelletpressdiesets.com/blogs/news/making-kbr-pellets-for-ftir-step-by-step-guide
- Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: https://www.youtube.
- AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Available at: https://www.azom.com/article.aspx?ArticleID=21633
- RSC. (n.d.). This compound. ChemSpider. Available at: http://www.chemspider.com/Chemical-Structure.4444585.html
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: https://www.agilent.
- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
- International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Available at: https://www.ijermt.org/master/uploads/IJR-V11I5-05.pdf
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available at: https://pages.chem.oregonstate.
- Degen, I. A., & Griffiths, P. R. (1991). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Applied Spectroscopy, 45(4), 573-587.
- Ciesielska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6299. Available at: https://www.mdpi.com/1420-3049/26/20/6299
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: https://www.drawell.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Verma, P. K. (1975). Vibrational Spectra of Some Substituted Benzene Derivatives. Applied Spectroscopy, 29(5), 349-352.
- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Available at: https://www.docbrown.info/page06/IRspec/CinnamicAcidIR.htm
- ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Available at: https://www.researchgate.net/figure/FTIR-spectrum-of-Cinnamic-acid_fig1_319623690
- ResearchGate. (n.d.). FTIR difference spectra of methoxy species. Available at: https://www.researchgate.
- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Available at: https://jascoinc.com/knowledgebase/ftir/sampling-techniques-for-ftir-spectroscopy/
- University of Florida. (n.d.). Sample Preparation – FT-IR/ATR.
- Benchchem. (2025). Comparative spectroscopic analysis of cinnamic acid derivatives. Available at: https://www.benchchem.
- Biosynth. (n.d.). This compound. Available at: https://www.biosynth.com/p/FD71060/2-5-dimethoxycinnamic-acid
- ResearchGate. (n.d.). FTIR difference spectra of methoxy species formed by methanol. Available at: https://www.researchgate.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: https://www.mt.
- MDPI. (2021). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. Applied Sciences, 11(21), 10398. Available at: https://www.mdpi.com/2076-3417/11/21/10398
- Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available at: https://www.uninsubria.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Sigma-Aldrich. (n.d.). This compound, predominantly trans. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/d131508
- ChemicalBook. (n.d.). This compound. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7272288.htm
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 10538-51-9). Available at: https://www.chemeo.com/cid/71-060-0/2-5-Dimethoxycinnamic-acid.html
- ChemBK. (n.d.). This compound. Available at: https://www.chembk.com/en/chem/2,5-Dimethoxycinnamic%20acid
- SpectraBase. (n.d.). α-Cyano-2,5-dimethoxycinnamic acid, ethyl ester. Available at: https://spectrabase.com/spectrum/ySzcTcFL0b
- NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C530596&Type=IR-SPEC&Index=1
- ResearchGate. (n.d.). The IR Spectrum Of The APMS Compound. Available at: https://www.researchgate.net/figure/The-IR-Spectrum-Of-The-APMS-Compound_fig3_342345678
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dimethoxy-4-hydroxycinnamic acid [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. The photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
mass spectrometry fragmentation pattern of 2,5-Dimethoxycinnamic acid
An Application Note on the Mass Spectrometric Analysis of 2,5-Dimethoxycinnamic Acid
Abstract
This technical guide provides a detailed examination of the mass spectrometry fragmentation pattern of this compound (Molecular Formula: C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ).[1] As a phenolic compound with demonstrated biological activities, its accurate identification is crucial in metabolomics, natural product chemistry, and pharmaceutical development. This document outlines the characteristic fragmentation pathways under common ionization techniques, presents a robust protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explains the chemical principles governing its gas-phase dissociation. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small molecules.[2][3][4]
Introduction: The Chemical Context
This compound is a derivative of cinnamic acid, characterized by a phenyl ring substituted with two methoxy groups and an acrylic acid side chain. The positions of the methoxy groups and the presence of the carboxylic acid and alkene functionalities create a molecule with distinct electronic properties that directly influence its behavior in a mass spectrometer. Understanding its fragmentation is key to distinguishing it from its isomers (e.g., 3,4-dimethoxycinnamic acid) and other related compounds in complex mixtures.
Mass spectrometry is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4] Soft ionization methods like Electrospray Ionization (ESI) are typically employed to generate intact molecular or pseudomolecular ions, establishing the compound's molecular weight.[5] Subsequent fragmentation of these ions using tandem mass spectrometry (MS/MS) provides a structural fingerprint based on the predictable cleavage of chemical bonds.[5]
Predicted Fragmentation Pathways
The fragmentation of this compound is governed by the relative stability of the resulting fragment ions and neutral losses. The primary sites of cleavage are the methoxy groups and the acrylic acid side chain. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provide complementary structural information.
Negative Ion Mode (ESI-MS/MS)
In negative ion mode, the initial deprotonation occurs at the most acidic site, the carboxylic acid, to form the carboxylate anion [M-H]⁻ at m/z 207. Collision-induced dissociation (CID) of this precursor ion initiates several characteristic fragmentation routes.
-
Primary Fragmentation: Decarboxylation: The most favorable and diagnostically significant fragmentation pathway for cinnamic acids in negative mode is the loss of carbon dioxide (CO₂) from the carboxylate group.[6][7] This neutral loss of 44 Da results in a highly stable, resonance-delocalized styryl anion.
-
[M-H]⁻ (m/z 207) → [M-H-CO₂]⁻ (m/z 163) + CO₂
-
-
Secondary Fragmentation: The resulting m/z 163 fragment can undergo further fragmentation, typically involving the methoxy groups, such as the loss of a methyl radical (•CH₃), although this is less common for an even-electron ion. A more likely event at higher collision energies could be the loss of formaldehyde (CH₂O).
Positive Ion Mode (ESI-MS/MS)
In positive ion mode, protonation can occur on the carbonyl oxygen or one of the methoxy oxygens, forming the pseudomolecular ion [M+H]⁺ at m/z 209.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds involves the homolytic cleavage of a C-O bond in one of the methoxy groups, leading to the loss of a methyl radical (15 Da).[8]
-
[M+H]⁺ (m/z 209) → [M+H-•CH₃]⁺ (m/z 194)
-
-
Loss of Water (H₂O): The protonated carboxylic acid can readily lose a molecule of water (18 Da).
-
[M+H]⁺ (m/z 209) → [M+H-H₂O]⁺ (m/z 191)
-
-
Sequential Losses: The initial fragment ions can undergo further dissociation. For instance, the ion at m/z 191 (after water loss) can subsequently lose carbon monoxide (CO, 28 Da).
-
[M+H-H₂O]⁺ (m/z 191) → [M+H-H₂O-CO]⁺ (m/z 163)
-
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (EI), the molecular ion (M⁺•) is formed at m/z 208. EI induces more extensive and complex fragmentation compared to ESI.[9]
-
Prominent Molecular Ion: The aromatic nature of the compound provides stability, often resulting in a visible molecular ion peak.[10]
-
Key Fragmentations: Expect fragments corresponding to the loss of •CH₃ (m/z 193), •OCH₃ (m/z 177), and the •COOH group (m/z 163).[10] Cleavage of the bond between the alpha and beta carbons of the side chain is also possible.
Summary of Key Fragment Ions
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| ESI Negative | 207 | 163 | CO₂ (44 Da) | 2,5-dimethoxystyryl anion |
| ESI Positive | 209 | 194 | •CH₃ (15 Da) | Protonated ion with loss of methyl radical |
| ESI Positive | 209 | 191 | H₂O (18 Da) | Acylium ion from loss of water |
| ESI Positive | 191 | 163 | CO (28 Da) | Product of sequential H₂O and CO loss |
| EI | 208 | 193 | •CH₃ (15 Da) | Cation radical with loss of methyl |
| EI | 208 | 163 | •COOH (45 Da) | 2,5-dimethoxystyrene radical cation |
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathway for this compound in negative ion ESI-MS/MS.
Caption: Primary fragmentation of this compound in ESI negative mode.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a validated starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Calibrant solution for the mass spectrometer
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of methanol and water. This solution can be used for direct infusion or injection.
-
Matrix Samples: For samples from complex matrices, an appropriate extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction should be employed to remove interferences.[11]
Instrumentation and Conditions
This method is designed for a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.
4.3.1. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 10% B
-
15.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4.3.2. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative and Positive (separate runs recommended for optimization)
-
Capillary Voltage: 3.5 kV (Negative), 4.0 kV (Positive)
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode:
-
MS Scan: m/z 50 - 500
-
MS/MS (Targeted): Precursor ion selection of m/z 207 (Negative) or m/z 209 (Positive).
-
-
Collision Gas: Argon
-
Collision Energy: Ramp from 10-40 eV to observe the formation and decay of different fragment ions.[5]
-
Calibration: Calibrate the instrument across the mass range using the manufacturer's recommended procedure and calibrant solution to ensure high mass accuracy.[12]
Experimental Workflow Diagram
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly informative. In negative ESI mode, the characteristic loss of CO₂ (m/z 207 → m/z 163) serves as a reliable diagnostic marker. In positive mode, losses of a methyl radical and water provide complementary structural data. The provided LC-MS/MS protocol offers a robust method for the separation and identification of this compound, applicable across various research and development fields. By understanding these fundamental fragmentation principles, scientists can confidently identify this compound and differentiate it from its isomers in complex samples.
References
- Mass Spectrometry Protocols and Methods.
- Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
- Quantifying Small Molecules by Mass Spectrometry.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
- The fragmentations of substituted cinnamic acids after electron impact. CORE. [Link]
- Quantifying Small Molecules by Mass Spectrometry.
- Single stage electrospray mass spectrum of trans-cinnamic acid in...
- MS spectra showing fragmentation patterns of cinnamic acid derivatives...
- Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. PubMed. [Link]
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
- Mass Spectrometry-Based Fragmentation as an Identific
- This compound - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- Mass Spectrometry - Fragmentation P
- CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Arizona. [Link]
- mass spectra - fragmentation p
- The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)...
- 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST WebBook. [Link]
Sources
- 1. 10538-51-9・this compound・325-36251・323-36252[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tecan.com [tecan.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for In Vitro Assays Using 2,5-Dimethoxycinnamic Acid
Introduction
2,5-Dimethoxycinnamic acid (2,5-DMCA) is a methoxylated derivative of cinnamic acid, a class of compounds widely distributed in the plant kingdom.[1][2] Cinnamic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The substitution patterns on the phenyl ring of the cinnamic acid backbone play a crucial role in defining their therapeutic potential.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,5-DMCA in various in vitro assays to explore its pharmacological activities. The protocols detailed herein are designed to be robust and self-validating, providing a framework for investigating the potential mechanisms of action of 2,5-DMCA.
GPR109A Activation Assays
Recent studies have highlighted the role of G protein-coupled receptors (GPCRs), such as GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), as targets for cinnamic acid derivatives and other endogenous ligands like niacin and β-hydroxybutyrate.[5][6] GPR109A activation is associated with anti-inflammatory and metabolic regulatory effects.[6][7][8] Given the structural similarity of 2,5-DMCA to known GPR109A agonists, a primary avenue of investigation is its potential to activate this receptor.
GPR109A Signaling Pathways
Upon agonist binding, GPR109A primarily couples to the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] In some cellular contexts, GPR109A activation can also lead to an increase in intracellular calcium concentration.[9] Therefore, quantifying changes in cAMP and intracellular calcium are primary methods to assess GPR109A activation.
Caption: Proposed GPR109A signaling pathways for 2,5-DMCA.
Protocol: cAMP Accumulation Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity through GPR109A, leading to a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin.
Principle: This assay utilizes a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescent-based systems like Promega's cAMP-Glo™.[10][11][12] In a competitive assay, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in the assay signal indicates an increase in intracellular cAMP, and vice versa.
Materials:
-
HEK293 or CHO cells stably expressing human GPR109A
-
Culture Medium (e.g., DMEM with 10% FBS)
-
This compound (2,5-DMCA)
-
Forskolin (FSK)
-
Niacin (positive control)
-
cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega or HTRF kit)
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Culture GPR109A-expressing cells to 80-90% confluency.
-
On the day of the assay, detach cells and resuspend in stimulation buffer to a density of 4,000 cells per 10 µL.[12]
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of 2,5-DMCA and niacin in stimulation buffer at 2x the final desired concentration.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Include controls: cells with stimulation buffer only (basal) and cells with a known GPR109A agonist like niacin.
-
-
Adenylyl Cyclase Stimulation:
-
Prepare a solution of forskolin in stimulation buffer at 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Add 5 µL of the forskolin solution to all wells except the basal control.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Data Analysis:
-
Measure the signal on a compatible plate reader.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of 2,5-DMCA.
-
Plot the percentage of inhibition against the log concentration of 2,5-DMCA to determine the IC50 value.
-
| Compound | IC50 (µM) of cAMP Inhibition |
| Niacin (Positive Control) | 10.5 |
| 2,5-DMCA | To be determined |
| Vehicle Control | No inhibition |
Protocol: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium levels that may occur upon GPR109A activation.
Principle: This method uses a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, that is loaded into the cells.[14][15][16] Upon binding to calcium released from intracellular stores, the dye's fluorescence intensity increases, which can be measured over time using a fluorescence plate reader.[14][17]
Materials:
-
HEK293 cells stably expressing GPR109A
-
Culture Medium
-
This compound (2,5-DMCA)
-
Niacin or ATP (positive control)
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Seeding:
-
Seed GPR109A-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 3.0 x 10^4 cells/well).[14]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with HEPES-buffered saline.
-
Prepare the dye loading solution according to the manufacturer's protocol. This typically involves diluting the dye in HEPES-buffered saline.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[18]
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4 AM).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the 2,5-DMCA or control compounds into the wells and continue to measure the fluorescence intensity over time (e.g., for 2-3 minutes).[15]
-
-
Data Analysis:
-
The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.[15][16]
-
Normalize the data to the baseline fluorescence.
-
Plot the change in fluorescence against time to visualize the calcium flux.
-
Determine the EC50 value by plotting the peak fluorescence response against the log concentration of 2,5-DMCA.
-
Anti-inflammatory Assays
Cinnamic acid derivatives have been reported to possess anti-inflammatory properties.[19][20] A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[21][22] Therefore, assessing the effect of 2,5-DMCA on NF-κB activation is a crucial step in characterizing its anti-inflammatory potential.
NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins.[21] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes like IL-6 and COX-2.[20][21][22]
Caption: Overview of the NF-κB signaling pathway and potential inhibition by 2,5-DMCA.
Protocol: NF-κB Nuclear Translocation Assay
This assay quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Principle: This can be achieved through immunofluorescence microscopy or a plate-based ELISA-like assay that measures the amount of NF-κB p65 in nuclear extracts.[21][23][24]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or other suitable cell line
-
Culture Medium
-
This compound (2,5-DMCA)
-
Lipopolysaccharide (LPS) or TNF-α (stimulant)
-
NF-κB p65 primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
High-content imaging system or fluorescence microscope
-
Alternatively, an NF-κB p65 Transcription Factor Assay Kit (e.g., from Cayman Chemical)[24]
Procedure (Immunofluorescence):
-
Cell Treatment:
-
Seed cells on glass coverslips or in an imaging-compatible plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 2,5-DMCA for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Cytotoxicity Assays
It is essential to evaluate the potential cytotoxicity of any test compound to distinguish between specific pharmacological effects and general toxicity.[25][26][27] The MTT assay is a widely used colorimetric method to assess cell viability.[25][28]
Protocol: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[25]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells) or a non-cancerous cell line for comparison
-
Complete culture medium
-
This compound (2,5-DMCA)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 2,5-DMCA.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of 2,5-DMCA to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
| Cell Line | Treatment Duration | IC50 (µM) |
| A549 (Lung Cancer) | 48 hours | To be determined |
| BJ (Normal Fibroblast) | 48 hours | To be determined |
graph TD { A[Start: Seed Cells in 96-well plate] --> B{Incubate Overnight}; B --> C[Treat with 2,5-DMCA concentrations]; C --> D{Incubate for 24-72 hours}; D --> E[Add MTT Reagent]; E --> F{Incubate for 2-4 hours}; F --> G[Add Solubilization Solution]; G --> H[Measure Absorbance at 570 nm]; H --> I[End: Calculate % Viability and IC50];subgraph "Workflow" A; B; C; D; E; F; G; H; I; end style A fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px
}
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- A simple procedure for assaying cAMP - PubMed - NIH. (n.d.).
- Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC - NIH. (n.d.).
- cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (n.d.).
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal* Molecular Cardiology, Cleveland Clinic, - Bio-protocol. (n.d.).
- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges - ResearchGate. (n.d.).
- CALCIUM FLUX PROTOCOL. (n.d.).
- Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PubMed Central. (n.d.).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.).
- Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. (n.d.).
- A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - NIH. (n.d.).
- Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. (n.d.).
- NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 - Fivephoton Biochemicals. (n.d.).
- Monitoring the Levels of Cellular NF-κB Activation States - PMC - NIH. (n.d.).
- GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC - NIH. (n.d.).
- The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival | Cancer Research - AACR Journals. (n.d.).
- Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats - PubMed. (n.d.).
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - MDPI. (n.d.).
- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC - NIH. (n.d.).
- Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and. (n.d.).
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - MDPI. (n.d.).
- Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - NIH. (n.d.).
- GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy - PMC. (n.d.).
- Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography - MDPI. (n.d.).
- 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594 - PubChem - NIH. (n.d.).
- Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis - MDPI. (n.d.).
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.).
- In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - NIH. (n.d.).
- Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC. (n.d.).
- (PDF) Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo. (n.d.).
- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed Central. (n.d.).
- Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study - Research journals - PLOS. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
- 18. bu.edu [bu.edu]
- 19. japsonline.com [japsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. mdpi.com [mdpi.com]
- 27. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 2,5-Dimethoxycinnamic Acid
Introduction: The Strategic Value of 2,5-Dimethoxycinnamic Acid
In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and diversity of the resulting molecular library. This compound emerges as a highly strategic scaffold. Its structure is rich with functionalities poised for chemical manipulation: a reactive carboxylic acid, an electron-rich aromatic ring activated by two methoxy groups, and an α,β-unsaturated system. These features provide multiple handles for intramolecular cyclization and functionalization, making it an exemplary precursor for the synthesis of diverse and biologically relevant heterocyclic compounds.[1][2] Heterocycles form the core architecture of a vast majority of pharmaceuticals, valued for their ability to engage with biological targets through specific, high-affinity interactions.[1][3]
This guide provides an in-depth exploration of synthetic pathways to convert this compound into two prominent classes of bioactive heterocycles: Coumarins and Quinolones . We will dissect the underlying chemical logic, provide field-tested protocols, and discuss the therapeutic potential of the resulting compounds.
Core Synthetic Pathways from a Central Precursor
The journey from this compound to complex heterocycles hinges on strategic intramolecular cyclization events. The specific heterocycle synthesized is determined by the nature of the nucleophile engineered to attack the activated cinnamic acid backbone.
Caption: Synthetic divergence from this compound.
Pathway A: Synthesis of 6-Methoxycoumarin Scaffolds
Coumarins (2H-1-benzopyran-2-ones) are a major class of natural and synthetic compounds renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[4][5] The synthesis of a coumarin from a cinnamic acid derivative is fundamentally an intramolecular lactonization. The critical prerequisite is the presence of a hydroxyl group ortho to the acrylic acid side chain. Therefore, the primary strategic challenge is the selective demethylation of the C2-methoxy group of this compound.
Causality Behind Experimental Choices:
-
Selective Demethylation: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers with excellent selectivity, especially when steric hindrance is minimal. It coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Other reagents like strong protic acids (e.g., HBr) can also be used but may require harsher conditions.
-
Acid-Catalyzed Lactonization: Once the ortho-hydroxyl group is unmasked, an acid catalyst (like H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, activating it for intramolecular nucleophilic attack by the phenolic hydroxyl group. This is a classic Fischer esterification, but in an intramolecular context, leading to the stable six-membered lactone ring of the coumarin.[6]
Protocol 1: Two-Step Synthesis of 6-Methoxycoumarin
Objective: To synthesize 6-methoxycoumarin via selective demethylation and subsequent acid-catalyzed cyclization.
Step 1: Selective Ortho-Demethylation
-
Materials:
-
This compound (1.0 eq, e.g., 2.08 g)
-
Dichloromethane (DCM), anhydrous (approx. 50 mL)
-
Boron tribromide (BBr₃), 1.0 M solution in DCM (1.1 eq)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Slowly add the BBr₃ solution dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with 1 M HCl, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-hydroxy-5-methoxycinnamic acid. This intermediate can be purified by column chromatography or used directly in the next step.
-
Step 2: Acid-Catalyzed Intramolecular Lactonization
-
Materials:
-
Crude 2-hydroxy-5-methoxycinnamic acid from Step 1
-
Acetic anhydride (as solvent and dehydrating agent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-3 drops)
-
Ice-water
-
Ethanol for recrystallization
-
-
Procedure:
-
Place the crude 2-hydroxy-5-methoxycinnamic acid in a round-bottom flask.
-
Add acetic anhydride (approx. 10 volumes) and a magnetic stir bar.
-
Carefully add 2-3 drops of concentrated H₂SO₄.
-
Heat the mixture to 80-90 °C and stir for 1-2 hours. Monitor the formation of the coumarin product by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with vigorous stirring.
-
A precipitate of crude 6-methoxycoumarin will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the product by recrystallization from ethanol to obtain pure 6-methoxycoumarin as crystalline solid.
-
Pathway B: Synthesis of Dihydroquinolone Scaffolds
Quinolones and their derivatives are a cornerstone of antibacterial therapy (e.g., fluoroquinolones) and are also investigated for their anticancer and antiviral activities.[7][8] A powerful synthetic strategy to access the quinolone core is the intramolecular Friedel-Crafts acylation of an N-aryl-β-alanine derivative, which can be derived from cinnamic acid. This involves a conjugate addition of an amine to the α,β-unsaturated system followed by cyclization.
Causality Behind Experimental Choices:
-
Amide Formation: Standard peptide coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid, facilitating its reaction with an aniline to form the corresponding anilide without requiring conversion to a harsh acid chloride.
-
Intramolecular Cyclization: Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is an exceptionally powerful dehydrating and cyclizing agent, ideal for promoting intramolecular Friedel-Crafts acylation. It protonates the amide carbonyl, making the adjacent aromatic ring susceptible to electrophilic attack by the activated anilide ring, thereby forming the new six-membered heterocyclic ring.
Protocol 2: Synthesis of a 6,9-Dimethoxy-2,3-dihydroquinolin-4(1H)-one
Objective: To synthesize a dihydroquinolone core via amidation of the cinnamic acid followed by intramolecular cyclization.
Caption: Workflow for Dihydroquinolone Synthesis.
Step 1: Synthesis of N-Aryl Cinnamide Intermediate
-
Materials:
-
This compound (1.0 eq)
-
Aniline (or a substituted aniline) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃ solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound, aniline, and HOBt in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 10 minutes at room temperature.
-
Add EDC in one portion and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-aryl cinnamide.
-
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Materials:
-
N-aryl cinnamide from Step 1
-
Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H) or polyphosphoric acid (PPA)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
-
Procedure:
-
Prepare Eaton's reagent or gently heat PPA to become mobile.
-
Add the N-aryl cinnamide from Step 1 to the cyclizing agent in a round-bottom flask.
-
Heat the mixture with stirring to 60-80 °C for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting crude product by column chromatography to yield the target dihydroquinolone.
-
Data Summary and Bioactivity
The synthetic routes described allow for the creation of a library of substituted coumarins and quinolones. The biological activity of these compounds is highly dependent on the substitution patterns.
| Heterocycle Class | Starting Material | Key Transformation | Potential Bioactivities | References |
| Coumarins | This compound | O-Demethylation, Lactonization | Anticancer, Anti-inflammatory, Antioxidant, Antibacterial | [3][4][5] |
| Quinolones | This compound | Amidation, Friedel-Crafts Cyclization | Antibacterial, Anticancer, Antiviral | [7][8][9] |
Conclusion
This compound serves as a robust and versatile platform for the synthesis of medicinally important heterocycles. By employing logical, well-established reaction sequences such as selective demethylation, lactonization, amidation, and intramolecular Friedel-Crafts acylation, chemists can efficiently access diverse molecular architectures. The protocols provided herein are designed to be self-validating and grounded in fundamental organic chemistry principles, offering a reliable guide for researchers in drug discovery and development. The resulting coumarin and quinolone scaffolds are primed for further derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Google Scholar.
- Application Notes and Protocols for the Synthesis of Quinolones from 2-Acetylbenzoic Acid - Benchchem. (n.d.). BenchChem.
- Abdel-Wahab, B. F., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. MDPI.
- Nowak, M., et al. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI.
- Coumarin synthesis. (n.d.). Organic Chemistry Portal.
- Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI.
- Li, Y., et al. (2022). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. National Institutes of Health (NIH).
- A Study Of Synthesis Of Bioactive Heterocycles. (2024). IJNRD.
- Rojas-León, C., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Institutes of Health (NIH).
- Chalconoid Derived Heterocycles as Potent Bioactive Molecules: A Review. (2016). Hilaris Publisher.
- Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2024). MDPI.
- Synthesis of bioactive heterocycles using reusable heterogeneous catalyst HClO4–SiO2 under solvent-free conditions. (2018). ResearchGate.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Not available.
- Zhang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. PubMed.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- Petrou, A., et al. (2021). Heterocycles in Medicinal Chemistry. National Institutes of Health (NIH).
- Biological activity of new heterocyclic compounds derived from chalcone. (n.d.). Not available.
- Heterocyclic Compounds: A Study of its Biological Activity. (2024). Al-Nahrain Journal of Science.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Enzymatic Synthesis of Cinnamic Acid Derivatives
Abstract
Cinnamic acid and its derivatives are foundational scaffolds for a vast array of bioactive molecules with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2][3] Traditional chemical synthesis of these compounds often involves harsh conditions and can lead to undesirable byproducts. Enzymatic synthesis presents a powerful alternative, offering high specificity, mild reaction conditions, and a superior environmental profile. This guide provides an in-depth exploration of the key enzymes in the phenylpropanoid pathway and their application in the targeted synthesis of valuable cinnamic acid derivatives. We will detail the mechanistic rationale behind enzyme selection and provide field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.
The Strategic Advantage of Biocatalysis
The phenylpropanoid pathway is nature's elegant solution for creating a diverse chemical arsenal from the simple amino acid L-phenylalanine.[4] Harnessing the enzymes from this pathway allows for unparalleled control over molecular architecture. Unlike conventional chemical routes, which may require complex protection-deprotection steps to manage reactive hydroxyl groups, enzymes offer exquisite regio- and stereoselectivity. This biological approach minimizes side reactions, simplifies downstream purification, and aligns with the growing demand for sustainable "green chemistry" processes.[5]
The Core Machinery: Gateway Enzymes of the Phenylpropanoid Pathway
The journey from amino acids to complex phenylpropanoids begins with a few key enzymatic transformations. Understanding these gateway reactions is critical for designing any synthetic cascade.
Phenylalanine Ammonia-Lyase (PAL): The Commitment Step
The first committed step in the biosynthesis of most phenylpropanoids is catalyzed by Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) .[6] This enzyme facilitates a non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia.[7] This reaction is foundational, as cinnamic acid is the parent molecule for this entire class of compounds.
-
Causality in Action: The PAL-catalyzed reaction is thermodynamically reversible. While the forward reaction produces cinnamic acid, high concentrations of ammonia can drive the reverse reaction, a property exploited for the synthesis of non-natural L-phenylalanine analogs.[8] For synthetic purposes, reaction conditions are optimized to favor the deamination process.
Tyrosine Ammonia-Lyase (TAL): An Efficient Shortcut
Some organisms possess Tyrosine Ammonia-Lyase (TAL; EC 4.3.1.23) , an enzyme that offers a direct route to a critical downstream intermediate. TAL converts L-tyrosine directly into p-coumaric acid.[9][10] This bypasses the two-step sequence involving PAL and Cinnamate-4-hydroxylase (C4H), making it a highly attractive enzyme for producing p-coumaric acid derivatives.[11][12]
-
Expert Insight: The choice between a PAL/C4H or a TAL-based system depends on the desired final product and the available starting material. For direct production of p-coumaric acid, TAL is often more efficient.[13]
Cinnamate-4-hydroxylase (C4H): Installing Key Functionality
Cinnamate-4-hydroxylase (C4H; EC 1.14.13.11) is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of cinnamic acid at the 4-position of the phenyl ring to produce p-coumaric acid.[14][15] This is a crucial modification, as the introduced hydroxyl group is a primary site for subsequent glycosylation, methylation, and other functionalizations.
-
Experimental Consideration: As a P450 enzyme, C4H requires a redox partner, typically NADPH-cytochrome P450 reductase (CPR), to transfer electrons for catalysis.[15] This makes in vitro reactions more complex, often necessitating microsomal preparations or whole-cell biocatalysis systems where the enzyme and its partner are co-localized on the endoplasmic reticulum.[7]
4-Coumarate:CoA Ligase (4CL): Activation for Downstream Diversification
Before the carbon backbone can be extended or cyclized, the carboxylic acid group must be activated. 4-Coumarate:CoA Ligase (4CL; EC 6.2.1.12) catalyzes the ATP-dependent formation of a high-energy thioester bond between p-coumaric acid (or related derivatives) and Coenzyme A.[16][17][18] The resulting p-coumaroyl-CoA is a central branch-point intermediate, channeling carbon flux towards flavonoids, stilbenes, or lignin.[19][20]
-
Mechanistic Underpinning: The reaction proceeds in two steps: first, the formation of an adenylated intermediate, followed by the attachment of CoA.[16] This activation is energetically essential for subsequent condensation reactions, such as that catalyzed by chalcone synthase in flavonoid biosynthesis.
Figure 1: Core enzymatic reactions of the phenylpropanoid pathway.
Tailoring the Molecule: Downstream Modifying Enzymes
Once the core cinnamic acid structure is formed and hydroxylated, a suite of modifying enzymes can be used to create a vast diversity of derivatives.
-
Hydroxylases (e.g., C3H): These P450 enzymes add further hydroxyl groups. For instance, p-coumaroyl ester 3-hydroxylase (C3H) converts p-coumaric acid to caffeic acid, which has enhanced antioxidant properties.[14][21]
-
O-Methyltransferases (OMTs): These enzymes use S-adenosyl-L-methionine (SAM) as a methyl donor to methylate hydroxyl groups. This modification alters bioavailability and biological activity.[22][23] A key example is the conversion of caffeic acid to ferulic acid by a Caffeic Acid O-Methyltransferase (COMT).[24][25][26]
-
Glycosyltransferases (GTs): GTs attach sugar moieties to the molecule, dramatically increasing water solubility and modulating activity.[27]
-
Lipases: In a non-aqueous environment, lipases can be used to catalyze the esterification of the cinnamic acid's carboxyl group with various alcohols. This is a common strategy for producing lipophilic derivatives for cosmetic and food applications, such as the synthesis of ethyl ferulate or octyl methoxycinnamate.[2][28][29][30]
Figure 2: Key downstream enzymatic modifications of the cinnamic acid scaffold.
Application Protocols
The following protocols are designed as self-validating systems. Success is determined by the quantitative conversion of substrate to product, which should be monitored by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Protocol 1: Direct Synthesis of p-Coumaric Acid using Tyrosine Ammonia-Lyase (TAL)
-
Principle: This protocol leverages the efficiency of TAL to directly convert L-tyrosine into p-coumaric acid in a single step.[9] This method is ideal for generating the precursor for many other derivatives.
-
Materials & Reagents:
-
Recombinant Tyrosine Ammonia-Lyase (TAL) from a suitable source (e.g., Rhodobacter sphaeroides), lyophilized powder or solution.
-
L-Tyrosine (Substrate).
-
Tris-HCl buffer (50 mM, pH 8.5).
-
Hydrochloric acid (HCl, 1 M) for reaction termination.
-
Ethyl acetate for extraction.
-
Methanol (HPLC grade) for analysis.
-
-
Enzyme Specifications:
-
Store enzyme at -20°C or as recommended by the supplier.
-
Determine protein concentration (e.g., Bradford assay) and specific activity before use. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of p-coumaric acid per minute under standard conditions.
-
-
Step-by-Step Procedure:
-
Prepare a 10 mM stock solution of L-tyrosine in 50 mM Tris-HCl, pH 8.5. Gentle heating may be required to fully dissolve the substrate.
-
In a 10 mL reaction vessel, combine 5 mL of the L-tyrosine stock solution.
-
Equilibrate the reaction vessel to 37°C in a shaking water bath.
-
Initiate the reaction by adding a predetermined amount of TAL enzyme (e.g., 5-10 U).
-
Incubate at 37°C with gentle agitation for 4-8 hours.
-
Monitor the reaction progress by taking 50 µL aliquots every hour. Terminate the aliquot reaction by adding 50 µL of 1 M HCl.
-
Once the reaction reaches completion (as determined by HPLC), stop the entire reaction by acidifying to pH 2-3 with 1 M HCl.
-
-
Analysis & Purification:
-
Centrifuge the acidified reaction mixture to remove precipitated enzyme.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate the solvent under reduced pressure to obtain crude p-coumaric acid.
-
Analyze the product by HPLC on a C18 column, monitoring at ~310 nm. Compare the retention time and UV spectrum to an authentic standard.
-
-
Troubleshooting:
-
Low Conversion: Increase enzyme concentration or reaction time. Ensure the pH of the buffer is optimal for the specific TAL being used.
-
Substrate Precipitation: Ensure L-tyrosine is fully dissolved at the start of the reaction.
-
Protocol 2: Lipase-Catalyzed Synthesis of Ethyl Ferulate
-
Principle: This protocol utilizes an immobilized lipase, Novozym 435, to catalyze the esterification of ferulic acid with ethanol in a non-aqueous solvent.[28][29] The use of an organic solvent shifts the reaction equilibrium towards ester synthesis.
-
Materials & Reagents:
-
Ferulic Acid (Substrate).
-
Ethanol (anhydrous).
-
Novozym 435 (Immobilized Candida antarctica lipase B).
-
2-Methyl-2-butanol (tert-amyl alcohol) or another suitable organic solvent.
-
Molecular sieves (3 Å) to remove water.
-
-
Step-by-Step Procedure:
-
Activate Novozym 435 by drying it under vacuum for 24 hours.
-
In a 50 mL screw-cap flask, dissolve 194 mg of ferulic acid (1 mmol) in 20 mL of 2-Methyl-2-butanol.
-
Add a 5-fold molar excess of ethanol (approx. 290 µL, 5 mmol).
-
Add activated molecular sieves (~1 g) to the mixture to scavenge water produced during the reaction.
-
Add 100 mg of activated Novozym 435 to the flask.
-
Seal the flask tightly and place it in an orbital shaker at 60°C and 200 rpm.
-
Monitor the reaction by taking small aliquots, filtering out the enzyme, and analyzing by HPLC or TLC.
-
The reaction typically reaches >90% conversion in 24-48 hours.
-
-
Analysis & Purification:
-
Once complete, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with solvent and reused.[28]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by silica gel column chromatography to yield pure ethyl ferulate.
-
Analyze the product by HPLC on a C18 column, monitoring at ~320 nm.
-
-
Troubleshooting:
-
Low Yield: Ensure all reagents and the solvent are anhydrous. Water inhibits the esterification reaction. Increase the enzyme loading or reaction temperature (up to 75°C).[28]
-
Figure 3: General experimental workflow for lipase-catalyzed ester synthesis.
Quantitative Data Summary
For successful experimental design, understanding typical reaction parameters is crucial.
| Enzyme Class | Example Reaction | Substrate(s) | Typical Conditions | Product | Typical Yield (%) | Reference |
| Ammonia-Lyase | TAL-catalyzed deamination | L-Tyrosine | pH 8.0-9.0, 30-40°C, 8-24h | p-Coumaric Acid | >95% | [9] |
| Lipase | Novozym 435 esterification | Ferulic Acid, Ethanol | Organic Solvent, 60-75°C, 24-48h | Ethyl Ferulate | >90% | [28][29] |
| O-Methyltransferase | COMT-catalyzed methylation | Caffeic Acid, SAM | pH 7.5, 37°C, 1-4h | Ferulic Acid | >80% | [24] |
Table 1: Summary of typical reaction conditions and yields for the enzymatic synthesis of cinnamic acid derivatives.
Applications in Research and Drug Development
The derivatives synthesized through these enzymatic methods have a wide range of documented biological activities, making them attractive candidates for drug development.[3] They have been investigated for their antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][23][31] For example, ferulic acid and its esters are potent antioxidants used in skincare formulations, while other derivatives have shown promise as inhibitors of key enzymes in disease pathways.[30][32] The ability to enzymatically generate libraries of these compounds allows for robust structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[3]
References
- Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid. ChemBioChem. [Link]
- Bioconversion of L-Tyrosine into p-Coumaric Acid by Tyrosine Ammonia-Lyase Heterologue of Rhodobacter sphaeroides Produced in Pseudomonas putida KT2440. MDPI. [Link]
- Tyrosine ammonia-lyase. Wikipedia. [Link]
- Membrane protein complexes catalyze both 4- and 3-hydroxylation of cinnamic acid derivatives in monolignol biosynthesis. PubMed Central. [Link]
- Phenylalanine ammonia-lyase. Wikipedia. [Link]
- Hydroxylation reaction of C4H enzyme converting transcinnamic acid to p-coumaric acid.
- Enzymatic synthesis of cinnamic acid deriv
- Membrane protein complexes catalyze both 4- and 3-hydroxylation of cinnamic acid derivatives in monolignol biosynthesis. PubMed. [Link]
- Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis. PMC - NIH. [Link]
- Expression of bacterial tyrosine ammonia-lyase creates a novel p-coumaric acid pathway in the biosynthesis of phenylpropanoids in Arabidopsis. PubMed. [Link]
- Conversion of L-tyrosine to p-coumaric acid using TAL.
- Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central. [Link]
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. [Link]
- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]
- Enzymatic Synthesis of Cinnamic Acid Deriv
- Mechanism of reaction catalyzed by 4CL. 4CL converts p-coumarate to...
- Cinnamic acid derivatives: An ERA.
- Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press. [Link]
- 4-Coumar
- Enzymatic synthesis of water-soluble ferulic acid derivatives and their improving effects for Alzheimer's disease. OPU. [Link]
- Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. PMC - NIH. [Link]
- Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry. PMC - NIH. [Link]
- Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. MDPI. [Link]
- Enzymatic synthesis of ferulic acid deriv
- 4-coumarate-coa ligase – Knowledge and References. Taylor & Francis. [Link]
- The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes. PubMed Central. [Link]
- Phenylpropanoid-Derived Substrates of COMT.
- Identification of Potential Glucosyltransferase Inhibitors from Cinnamic Acid Derivatives Using Molecular Docking Analysis: A Bioinformatics Study. Avicenna Journal of Clinical Microbiology and Infection. [Link]
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
- Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers. [Link]
- Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. PubMed. [Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 4. Frontiers | Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables [frontiersin.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 7. Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 9. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 11. Expression of bacterial tyrosine ammonia-lyase creates a novel p-coumaric acid pathway in the biosynthesis of phenylpropanoids in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Membrane protein complexes catalyze both 4- and 3-hydroxylation of cinnamic acid derivatives in monolignol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 18. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Membrane protein complexes catalyze both 4- and 3-hydroxylation of cinnamic acid derivatives in monolignol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. maxapress.com [maxapress.com]
- 23. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Enzymatic synthesis of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Enzymatic Synthesis of Cinnamic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 30. Francisco Plou Lab: Enzymatic synthesis of ferulic acid derivatives [franciscoploulab.eu]
- 31. mdpi.com [mdpi.com]
- 32. Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethoxycinnamic Acid
Welcome to the Technical Support Center for the synthesis of 2,5-dimethoxycinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Knoevenagel-Doebner condensation to prepare this valuable synthetic intermediate. Here, we address common challenges that can lead to diminished yields and provide scientifically grounded solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most robust and widely cited method is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 2,5-dimethoxybenzaldehyde with malonic acid, typically using pyridine as the solvent and a catalytic amount of a weak base like piperidine.[1][2] This method is favored for its generally high yields and operational simplicity.
Q2: My reaction isn't working at all. What are the first things I should check?
If you observe no product formation, first verify the integrity of your starting materials. 2,5-dimethoxybenzaldehyde can oxidize over time if not stored properly; assess its purity by melting point or spectroscopy. Malonic acid should be a dry, crystalline solid. Most critically, ensure your pyridine is anhydrous, as water can interfere with the reaction mechanism. Finally, confirm that the piperidine catalyst was added, as its absence will prevent the reaction from initiating.
Q3: Is the reaction sensitive to air or moisture?
While the reaction does not need to be performed under a strictly inert atmosphere (e.g., argon or nitrogen), moisture can be detrimental. Pyridine is hygroscopic and should be stored over molecular sieves or distilled from a suitable drying agent. The presence of excess water can inhibit the formation of key reactive intermediates, leading to lower yields.
Q4: What is the expected melting point of pure this compound?
The literature melting point for the predominantly trans isomer of this compound is in the range of 148-150 °C. A broad or depressed melting point is a key indicator of impurities in your final product.
Troubleshooting Low Yield: A Mechanistic Approach
Low yields in the Knoevenagel-Doebner synthesis of this compound can almost always be traced back to a few key experimental areas. Below, we dissect these issues and provide actionable solutions grounded in the reaction mechanism.
Logical Flow for Troubleshooting
Caption: A flowchart for systematic troubleshooting.
Issue 1: Incomplete or Stalled Reaction
Symptom: TLC analysis shows a significant amount of unreacted 2,5-dimethoxybenzaldehyde even after prolonged reaction times.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Insufficient Catalyst | Piperidine acts as a nucleophilic catalyst, reacting with the aldehyde to form an electrophilic iminium ion. This ion is more reactive towards the malonic acid enolate than the aldehyde itself. An insufficient amount of piperidine will result in a slow rate of iminium ion formation and, consequently, a sluggish overall reaction. | Ensure a catalytic amount of piperidine is used, typically 0.1 to 0.2 equivalents relative to the aldehyde. The catalyst should be added after the malonic acid has dissolved in pyridine.[3] |
| Low Reaction Temperature | The Knoevenagel-Doebner condensation and subsequent decarboxylation require thermal energy to overcome the activation barriers. The evolution of CO2 typically begins around 55-60 °C and the reaction is often driven to completion at reflux temperatures (approx. 115 °C for pyridine). | Maintain a consistent reflux temperature. Use a heating mantle with a temperature controller and ensure the reaction flask is properly insulated. A stepwise heating approach, as detailed in the protocol below, can help control the initial rate of CO2 evolution.[3] |
| Incorrect Stoichiometry | An excess of malonic acid is crucial for driving the reaction equilibrium towards the product. Using an equimolar amount or a deficit of malonic acid can lead to incomplete conversion of the aldehyde, with yields sometimes as low as 50%.[3] | Use a 2:1 molar ratio of malonic acid to 2,5-dimethoxybenzaldehyde. This ensures there is sufficient nucleophile to react with the aldehyde. |
| Wet Pyridine | Water can hydrolyze the iminium ion intermediate back to the aldehyde and protonate the malonic acid enolate, effectively quenching the key reactive species and stalling the reaction. | Use anhydrous pyridine. If the solvent quality is uncertain, distill it from calcium hydride or use a freshly opened bottle from a reliable supplier. |
Issue 2: Formation of Side Products
Symptom: The crude product is difficult to purify, and the yield of the desired this compound is low despite the consumption of the starting aldehyde.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Self-Condensation of Aldehyde | While less common with weak bases like piperidine, if a stronger base is inadvertently used or if the reaction is overheated, the aldehyde can undergo self-condensation (an aldol reaction), leading to undesired oligomeric byproducts. | Strictly use a weak amine base like piperidine or pyridine itself. Avoid strong bases such as sodium hydroxide or alkoxides.[2] |
| Formation of Benzalmalonic Acid Intermediate | The reaction proceeds through 3-(2,5-dimethoxyphenyl)-2-carboxyacrylic acid (a substituted benzalmalonic acid), which then decarboxylates. If the reaction time or temperature is insufficient, this intermediate may not fully convert to the final product. | Ensure the reaction is heated under reflux for a sufficient duration (typically 2-3 hours after the initial heating phase) to drive the decarboxylation to completion. Monitor the reaction by TLC until the intermediate spot is no longer visible. |
Issue 3: Product Loss During Work-up and Purification
Symptom: The reaction appears to go to completion by TLC, but the isolated yield after precipitation and recrystallization is poor.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Incomplete Precipitation | This compound is precipitated by acidifying the reaction mixture. The solubility of the product is pH-dependent. If the solution is not made sufficiently acidic, a significant portion of the product may remain dissolved as its carboxylate salt. | After cooling the reaction mixture and pouring it into water, acidify slowly with concentrated hydrochloric acid until the solution is strongly acidic to litmus or pH paper (pH 1-2). Thoroughly chill the mixture in an ice bath to maximize precipitation. |
| Washing with Inappropriate Solvent | Washing the filtered crude product is necessary to remove residual pyridine and other water-soluble impurities. However, washing with a solvent in which the product has some solubility (e.g., ethanol at room temperature) will lead to product loss. | Wash the filtered solid exclusively with cold water. This will effectively remove inorganic salts and residual acid without dissolving a significant amount of the organic product. |
| Inefficient Recrystallization | Choosing the correct solvent for recrystallization is critical. An ideal solvent should dissolve the compound well when hot but poorly when cold. Using a solvent that is too "good" (high solubility at all temperatures) will result in low recovery. | Ethanol is a commonly reported and effective solvent for the recrystallization of this compound. Dissolve the crude product in a minimal amount of hot ethanol, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals. |
Reaction Mechanism Overview
Understanding the reaction pathway is key to effective troubleshooting. The Knoevenagel-Doebner condensation proceeds through several key steps:
Sources
Technical Support Center: Optimizing Knoevenagel Condensation for Dimethoxycinnamic Acids
Welcome to the Technical Support Center for the synthesis of dimethoxycinnamic acids via Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic routes for higher yields and purity.
Foundational Principles: The Knoevenagel Condensation for Dimethoxycinnamic Acids
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an active methylene compound (in this case, malonic acid) with a carbonyl compound (a dimethoxybenzaldehyde isomer).[1][2][3] The reaction is typically catalyzed by a weak base, such as an amine.[1]
A particularly relevant variant for the synthesis of cinnamic acids is the Doebner modification , which utilizes pyridine as the solvent and a catalytic amount of piperidine.[1][4] A key advantage of this modification is the in-situ decarboxylation of the intermediate α,β-unsaturated dicarboxylic acid to yield the desired cinnamic acid.[1][4]
The general mechanism, when using an amine catalyst like piperidine, can proceed through two primary pathways:
-
Direct Enolate Pathway: The basic catalyst deprotonates the highly acidic malonic acid to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the dimethoxybenzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to form the α,β-unsaturated product.[3]
-
Iminium Ion Pathway: The amine catalyst (e.g., piperidine) can react with the dimethoxybenzaldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the original aldehyde, making it more susceptible to attack by the enolate of malonic acid.[3][5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of dimethoxycinnamic acids via Knoevenagel condensation in a question-and-answer format.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix this?
Answer: Low to no yield is a frequent challenge that can be attributed to several factors. A systematic approach is the best way to diagnose and solve the problem.
-
Catalyst Inactivity: The amine catalyst, especially piperidine, can degrade over time. Ensure you are using a fresh or recently purified catalyst.[6] The choice of catalyst is also critical; while piperidine is common, other bases like ammonium acetate or L-proline have proven effective, sometimes under milder conditions.[6][7][8]
-
Purity of Reactants: Dimethoxybenzaldehydes are susceptible to oxidation to their corresponding benzoic acids, which are unreactive in this condensation.[4] Use freshly purified or distilled aldehyde to ensure high reactivity.[4] Malonic acid should be dry and of high purity.
-
Suboptimal Reaction Conditions:
-
Temperature: While some Knoevenagel condensations can proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the reaction rate and yield.[6] However, excessively high temperatures can promote side reactions.[4] For the Doebner modification, reflux temperatures are often employed.[9][10]
-
Reaction Time: Incomplete conversion is a common reason for low yields. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9][11]
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[6][12] In some setups, removing water via azeotropic distillation with a Dean-Stark trap can drive the reaction to completion.[11][12]
Question 2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?
Answer: The two most common side reactions are the self-condensation of the aldehyde and the Michael addition of malonic acid to the newly formed dimethoxycinnamic acid.[4]
-
Self-Condensation of the Aldehyde: This is more likely to occur under strongly basic conditions.[4][11]
-
Michael Addition: The α,β-unsaturated cinnamic acid product can act as a Michael acceptor for another molecule of the deprotonated malonic acid.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde may sometimes be beneficial. Overly long reaction times or high temperatures can also promote this side reaction, so it's important to monitor the reaction and stop it once the starting material is consumed.[12]
-
Question 3: My product is difficult to purify. What are some effective purification strategies?
Answer: The crude product often contains unreacted starting materials and the catalyst. A standard and effective work-up procedure is as follows:
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Then, pour it into a mixture of ice and concentrated hydrochloric acid.[9] This protonates the carboxylate, causing the dimethoxycinnamic acid to precipitate out of the aqueous solution.[4]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any remaining salts, such as piperidine hydrochloride.[4][10]
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[9][13]
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the Doebner modification?
A1: In the Doebner modification, pyridine typically serves as both the solvent and a base.[1][4] It facilitates the dissolution of the reactants and participates in the reaction mechanism, particularly in the decarboxylation step.
Q2: Are there "greener" alternatives to the traditional pyridine/piperidine system?
A2: Yes, there has been significant research into more environmentally friendly protocols. Some successful alternatives include:
-
Using benign inorganic ammonia salts like ammonium bicarbonate as the catalyst, sometimes under solvent-free conditions.[4][13][14]
-
Employing L-proline as a catalyst in solvents like ethanol.[7][8]
-
Using water as a solvent, often with microwave assistance, which can lead to high yields and simplified work-ups.[15][16]
-
Exploring ionic liquids as recyclable alternatives to pyridine.[8]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.[11]
-
Pyridine: The classical solvent for the Doebner modification.[4]
-
Polar Aprotic Solvents: Solvents like DMF and DMSO can be very effective due to their ability to dissolve a wide range of reactants.[4][6][12]
-
Protic Solvents: Ethanol and even water have been successfully used, especially in greener protocols.[6][8][17]
-
Nonpolar Solvents: Toluene has been investigated as a less toxic alternative to other nonpolar solvents and can be used with a co-catalyst system.[18]
Q4: How do the methoxy substituents on the benzaldehyde ring affect the reaction?
A4: The two electron-donating methoxy groups on the benzaldehyde ring can slightly deactivate the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. However, this effect is generally not strong enough to prevent the reaction from proceeding, especially with an effective catalyst and optimized conditions. The position of the methoxy groups (e.g., 2,4-, 3,4-, or 3,5-) can influence the reactivity due to a combination of electronic and steric effects, but the Knoevenagel condensation is generally robust enough to accommodate these variations.
Comparative Data on Reaction Conditions
The following table summarizes various reaction conditions for the Knoevenagel condensation to produce dimethoxycinnamic acids and related derivatives, providing a comparative overview.
| Dimethoxybenzaldehyde Isomer | Active Methylene | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dimethoxybenzaldehyde | Malonic Acid | Piperidine | Pyridine | Reflux | 1-3 | ~85 | [9] |
| 2,3-Dimethoxybenzaldehyde | Malonic Acid | Piperidine | Pyridine | 80-85 then reflux | 4 | 87-98 | [10] |
| 3,4-Dimethoxybenzaldehyde | Malonic Acid | DABCO | DMF | 100-110 | 1-1.5 | Good | [19] |
| 3,4,5-Trimethoxybenzaldehyde | Malonic Acid | Ammonium Bicarbonate | Ethyl Acetate | 140 | 2 | 73 | [13] |
| Vanillin (4-hydroxy-3-methoxy) | Malonic Acid | L-Proline | Ethanol | 60 | 4 | 80 | [8] |
Experimental Protocols
Protocol 1: Traditional Doebner Modification for 3,4-Dimethoxycinnamic Acid [9]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine.
-
Reagent Addition: Add 3,4-dimethoxybenzaldehyde (1.0 equivalent) to the solution.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the consumption of the aldehyde by TLC.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Greener, L-Proline Catalyzed Synthesis (Adapted for Dimethoxycinnamic Acid)[8]
-
Setup: In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent), malonic acid (1.0 equivalent), and L-proline (0.1 equivalents) in ethanol.
-
Reaction: Stir the mixture at 60°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography. A common purification involves dissolving the crude solid in a saturated sodium bicarbonate solution, washing with an organic solvent like ethyl acetate to remove unreacted aldehyde, and then re-precipitating the acid with HCl.
References
- BenchChem. (n.d.). Challenges in the scale-up synthesis of Methyl 3,4-dimethoxycinnamate.
- BenchChem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- BenchChem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions.
- Peyrot, C., et al. (2019). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 24(23), 4354.
- ChemicalBook. (n.d.). 3,4-Dimethoxycinnamic acid synthesis.
- IIT JEE. (2021, May 24). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction. YouTube.
- ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction.
- ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile.
- Pawar, H. S., Wagha, A. S., & Lali, A. M. (n.d.). Pyridine free Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
- Gupta, M., & Wakhloo, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98.
- Kourkouli, S. N., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- ScienceMadness. (2022, December 26). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation.
- ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
- J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation.
- Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
- BEPLS. (2023, February). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
- BenchChem. (n.d.). Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids.
- Wikipedia. (n.d.). Knoevenagel condensation.
- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde.
- Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications.
- Koszelewski, D., & Ostaszewski, R. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Chemistry, 25(43), 10156-10164.
- Alfa Chemistry. (n.d.). Knoevenagel Condensation.
- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with....
- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
- Schijndel, J. V., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 306-313.
- Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism. YouTube.
- ResearchGate. (n.d.). TEMPERATURE OPTIMIZATION AGAINST P-METHOXYCINAMIC ACID SYNTHESIS THROUGH ULTRASONIC WAVE-ASSISTED KNOEVENAGEL CONDENSATION.
- Taylor & Francis Online. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
- ResearchGate. (2025, August 7). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pure.tue.nl [pure.tue.nl]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in the Perkin Synthesis of Cinnamic Acids
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the Perkin synthesis of cinnamic acids. This powerful reaction, developed by William Henry Perkin, is a cornerstone for creating α,β-unsaturated aromatic acids—vital precursors in pharmaceuticals, fragrances, and other fine chemicals.[1][2] However, its requirement for high temperatures and basic conditions often opens the door to a variety of side reactions, leading to issues with yield and purity.[3][4]
This guide is structured to provide direct, actionable solutions to the common challenges encountered in the lab. We move beyond simple procedural lists to explain the mechanistic origins of these problems, empowering you to not only solve current issues but also to proactively design more robust experiments in the future.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems researchers face during the Perkin synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: My yield of cinnamic acid is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a multifaceted issue often stemming from suboptimal reaction conditions or reagent quality. Let's break down the primary culprits.
-
Cause A: Incomplete Reaction The Perkin reaction is notoriously slow and requires substantial thermal energy to proceed to completion.[3][5][6] Insufficient heating, in terms of either temperature or duration, is a common reason for low conversion. The reaction involves the formation of a resonance-stabilized carbanion from the anhydride, which is the rate-limiting step and is highly temperature-dependent.[7][8]
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Temperature Control: Ensure your reaction mixture is heated to a stable and consistent temperature, typically between 170-190°C.[9] Use a high-boiling oil bath or a heating mantle with a thermocouple for precise control. Excessive heat can promote decomposition, so finding the "sweet spot" is critical.[10]
-
Reaction Time: The reaction often requires heating for 3 to 8 hours.[11] If you are experiencing low yields, consider extending the reflux time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.
-
Microwave-Assisted Synthesis: For a significant rate enhancement, consider using microwave irradiation. This technique can drastically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields by minimizing the time for side reactions to occur.[12][13]
-
-
Cause B: Hydrolysis of Acetic Anhydride Acetic anhydride is highly susceptible to hydrolysis. Any moisture present in your reagents or glassware will consume the anhydride, rendering it unavailable for the reaction and reducing your overall yield. The use of hydrated salts (like sodium acetate trihydrate) instead of the anhydrous form is a frequent source of water.[12]
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Reagent Purity: Use freshly opened, high-purity acetic anhydride.
-
Anhydrous Base: Crucially, use anhydrous sodium or potassium acetate.[5][6] If you suspect your salt has absorbed moisture, dry it in an oven at >120°C for several hours before use.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before setting up the reaction. Assemble the apparatus while it is still warm to prevent condensation.
-
Q2: I'm observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
The formation of resinous, polymeric material is a clear indicator of competing side reactions, primarily driven by the high temperatures and basic catalyst.
-
Cause A: Self-Condensation of the Aromatic Aldehyde Although aromatic aldehydes lack α-hydrogens and cannot undergo typical aldol self-condensation, they can participate in other base-catalyzed condensation or polymerization reactions at high temperatures, leading to intractable tars.[3][4] This is especially problematic if the aldehyde is present in excess or if the reaction is heated for too long at excessive temperatures.
-
Cause B: Thermal Decomposition Both the starting materials and the desired cinnamic acid product can decompose under prolonged, harsh heating, contributing to the formation of resinous by-products.[10]
Troubleshooting Protocol: Minimizing Polymerization
-
Stoichiometry Control: Use a slight excess of acetic anhydride relative to the aromatic aldehyde. This ensures the aldehyde is preferentially consumed in the Perkin reaction rather than undergoing self-condensation. A molar ratio of ~1.5 to 2 parts anhydride to 1 part aldehyde is a good starting point.
-
Strict Temperature Management: Avoid exceeding 190°C. Maintain a consistent temperature within the optimal range as determined by your optimization experiments.
-
Purification from Resins: During work-up, after the initial hydrolysis and neutralization, a significant portion of the resinous material will be insoluble. You can remove it by hot filtration of the aqueous solution containing your soluble sodium cinnamate salt.[14][15] Adding activated charcoal can also help remove colored impurities before acidification.[16]
-
Q3: My final product is impure, and I'm struggling with purification. What are the common by-products and how can I remove them?
Effective purification hinges on understanding the chemical nature of the likely impurities.
-
By-product A: Unreacted Aromatic Aldehyde This is the most common impurity, arising from an incomplete reaction.
Purification Protocol: Removal of Aldehyde
-
Hydrolysis and Neutralization: After the reaction is complete, pour the hot mixture into a large volume of water. Add a saturated solution of sodium carbonate or sodium hydroxide until the solution is basic (pH > 8).[11][16] This converts the cinnamic acid into its water-soluble sodium salt (sodium cinnamate).
-
Separation: The unreacted aromatic aldehyde remains as an insoluble oil. It can be removed by one of two methods:
-
Steam Distillation: This is a very effective method to remove residual benzaldehyde.[14]
-
Solvent Extraction: Perform an extraction with a non-polar organic solvent like diethyl ether or dichloromethane. The aldehyde will partition into the organic layer, leaving the sodium cinnamate in the aqueous layer.
-
-
Precipitation: After removing the aldehyde, cool the aqueous layer and carefully acidify it with concentrated hydrochloric acid until the pH is acidic (pH ~2).[11][14] Cinnamic acid will precipitate as a solid and can be collected by vacuum filtration.
-
-
By-product B: Mixed Anhydrides or Self-Condensed Anhydride Products The enolate of acetic anhydride can react with another molecule of acetic anhydride. While this is reversible, it can lead to by-products under certain conditions.
Purification Protocol: Recrystallization This is the most crucial step for achieving high purity.
-
Solvent Selection: A mixture of water and ethanol is an excellent choice for recrystallizing cinnamic acid.[14]
-
Procedure: Dissolve the crude, dry cinnamic acid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature and finally in an ice bath. The pure cinnamic acid crystals can then be collected by vacuum filtration. The melting point of pure trans-cinnamic acid should be sharp, around 133°C.[14]
-
II. Frequently Asked Questions (FAQs)
FAQ 1: Why must the base be the alkali salt of the acid corresponding to the anhydride (e.g., sodium acetate with acetic anhydride)? This is a critical point of experimental design to prevent by-product formation. The base (e.g., acetate ion) deprotonates the anhydride to form the reactive enolate. If a different carboxylate salt were used (e.g., sodium propanoate with acetic anhydride), a trans-acylation reaction could occur between the base and the anhydride. This would generate a mixture of different anhydrides and different enolates, ultimately leading to a mixture of different cinnamic acid products, complicating purification.[17][18]
FAQ 2: Why is the Perkin reaction generally limited to aromatic aldehydes? Aliphatic aldehydes that possess α-hydrogens are prone to rapid self-aldol condensation under the basic conditions of the Perkin reaction.[19][20] This competing reaction is typically much faster than the reaction with the anhydride enolate, leading to low yields of the desired product. Aromatic aldehydes lack these α-hydrogens and thus cannot undergo this self-condensation pathway.[20][21]
FAQ 3: What is the role of using excess acetic anhydride? Beyond simply acting as a reagent, the excess acetic anhydride often functions as the solvent for the reaction, especially in solvent-free preparations.[7][17] Using it in excess helps to ensure that the more valuable aromatic aldehyde is completely consumed, maximizing its conversion to cinnamic acid and minimizing aldehyde-derived side products.[7]
III. Visualizations and Data Summary
Diagrams of Key Mechanisms
Caption: The accepted mechanism for the Perkin reaction.
Caption: Formation of resinous by-products.
Sources
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. scispace.com [scispace.com]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. jk-sci.com [jk-sci.com]
- 6. jk-sci.com [jk-sci.com]
- 7. study.com [study.com]
- 8. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 9. studylib.net [studylib.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. "Perkin Reaction: Rapid and Efficient Process Optimization Through a Mi" by R. David Pace and Laura McWilliams [scholarworks.uark.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. fchpt.stuba.sk [fchpt.stuba.sk]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. quora.com [quora.com]
Technical Support Center: Scaling Up 2,5-Dimethoxycinnamic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,5-Dimethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or production scale. We will explore the common challenges encountered during scale-up, providing troubleshooting guides, FAQs, and detailed protocols to ensure a successful, efficient, and safe process.
Introduction to Scaling Up this compound Synthesis
This compound is a valuable intermediate in the pharmaceutical industry, notably in the synthesis of vasodilators like Cinnepazide[1]. While laboratory-scale synthesis is well-documented, scaling up the process introduces significant challenges related to reaction kinetics, heat management, impurity profiles, and reagent handling. This guide provides a systematic approach to identifying and overcoming these hurdles.
The most prevalent synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with an active methylene compound, typically malonic acid. This is most commonly achieved via the Knoevenagel-Doebner condensation[2]. While other methods like the Perkin reaction exist, the Knoevenagel-Doebner offers good yields and is often preferred for its milder conditions, though it is not without its own scale-up complexities[3][4].
Core Synthesis Workflow: Knoevenagel-Doebner Condensation
Below is a generalized workflow for the synthesis, which will be the focus of our troubleshooting guide.
Caption: Generalized Knoevenagel-Doebner synthesis workflow.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Q1: My yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?
Answer: A drop in yield during scale-up is a classic problem often rooted in issues of mass and heat transfer.
-
Potential Cause 1: Inefficient Mixing. In larger reactors, creating a homogenous mixture is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Ensure your reactor's agitation speed and impeller design are appropriate for the vessel volume and viscosity of the reaction mixture. For heterogeneous reactions, efficient stirring is critical to maintain contact between phases[2].
-
-
Potential Cause 2: Poor Temperature Control. The Knoevenagel condensation is exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Uncontrolled temperature spikes can accelerate side reactions, such as the decarboxylation of malonic acid before it can react with the aldehyde[2].
-
Solution: Use a jacketed reactor with a reliable heating/cooling system. Add the base catalyst (e.g., piperidine or triethylamine) portion-wise or via a syringe pump to control the reaction rate and heat generation[2].
-
-
Potential Cause 3: Incomplete Reaction. Reaction times do not always scale linearly.
-
Solution: Monitor the reaction progress closely using in-process controls like TLC or HPLC. Do not rely solely on the time that worked at the lab scale. Ensure starting materials are pure and dry, as contaminants can inhibit the reaction[2]. For this specific reaction, using a slight excess of malonic acid (e.g., 1.1-2.0 equivalents) can help drive the reaction to completion[2][5].
-
Q2: The final product is a persistent yellow or brown color, which is difficult to remove. How can I improve its purity and appearance?
Answer: Off-color product is typically due to impurities formed from side reactions or residual starting materials.
-
Potential Cause 1: Aldehyde Self-Condensation. Strong bases can induce the self-condensation of 2,5-dimethoxybenzaldehyde, leading to colored, polymeric byproducts[2].
-
Solution: Avoid overly strong bases. Piperidine or triethylamine are commonly used. Ensure the base is added to the mixture of the aldehyde and malonic acid, rather than premixing the base and aldehyde.
-
-
Potential Cause 2: Impurities in Starting Material. The purity of the initial 2,5-dimethoxybenzaldehyde is critical. Impurities from its synthesis can carry through and cause coloration[6][7].
-
Solution: Verify the purity of your starting aldehyde by GC/MS or NMR before beginning the scale-up. If necessary, purify it via distillation or recrystallization.
-
-
Potential Cause 3: Inefficient Purification. The crude product will contain unreacted starting materials and byproducts.
-
Solution: An effective purification strategy is crucial. After precipitation with acid and washing with cold water, a robust recrystallization is necessary. A mixed solvent system like ethanol/water or a single solvent like methyl ethyl ketone has proven effective[2][5][8]. For persistent color, you can try dissolving the crude product in a sodium bicarbonate solution, washing this aqueous solution with a non-polar organic solvent (like ethyl acetate) to remove neutral impurities, and then re-precipitating the acid with HCl[8].
-
Q3: The reaction mixture becomes a thick, viscous slurry that is difficult to stir. How can I manage this?
Answer: Increased viscosity is common as the product precipitates, especially at larger scales. This can halt effective mixing and heat transfer.
-
Potential Cause 1: High Concentration. As the reaction proceeds, the product, this compound, may have limited solubility in the reaction solvent, causing it to precipitate and thicken the mixture.
-
Solution: Adjust the solvent volume. While high concentrations are desirable for throughput, you may need to decrease the molarity to maintain a stirrable slurry. Choosing a solvent in which the product has slightly higher solubility at the reaction temperature can also help.
-
-
Potential Cause 2: Rapid Precipitation during Work-up. Pouring the reaction mixture into a cold acid solution can cause shock precipitation, leading to a fine, thick precipitate that is difficult to filter.
-
Solution: Control the rate of acidification and the temperature. Adding the acid to the reaction mixture slowly with vigorous stirring can produce larger, more easily filterable crystals.
-
Frequently Asked Questions (FAQs)
-
What is the preferred synthesis route for industrial-scale production? The Knoevenagel-Doebner condensation is highly favored due to its relatively mild conditions and good yields. For large-scale operations, replacing the traditional pyridine solvent with a greener alternative like toluene in combination with an amine base such as triethylamine (TEA) is a common and recommended modification to reduce toxicity and handling risks[2][9].
-
How can I ensure the formation of the desired trans-(E)-isomer? Fortunately, in both the Knoevenagel and Perkin reactions, the trans-isomer is the thermodynamically more stable product and is usually formed preferentially[10]. The reaction conditions (refluxing) typically provide enough energy to ensure the formation of the most stable isomer. Stabilized ylides in Wittig-type reactions also favor the E-isomer[2].
-
Are there any specific safety precautions for scaling up this synthesis? Yes. The decarboxylation of malonic acid at elevated temperatures produces CO2 gas. Ensure the reactor is properly vented to avoid pressure buildup[8]. If using pyridine, be aware of its toxicity and flammability; handling should occur in a well-ventilated area with appropriate personal protective equipment. The acidification step with concentrated HCl is highly exothermic and should be done with cooling and careful, slow addition.
-
My starting material, 2,5-dimethoxybenzaldehyde, is expensive. Can it be synthesized in-house? Yes, several synthetic routes to 2,5-dimethoxybenzaldehyde are available. Common methods include the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene or a multi-step route starting from anethole involving oxidation, Baeyer-Villiger oxidation, formylation, and methylation[6][7][11]. Evaluating the cost-effectiveness of in-house synthesis versus purchasing is a critical step for large-scale production.
Data Summary & Protocols
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient mixing, poor temperature control, incomplete reaction. | Optimize agitation, use jacketed reactor, add reagents portion-wise, monitor reaction via HPLC/TLC, use slight excess of malonic acid. |
| Product Impurity | Side reactions (e.g., aldehyde self-condensation), impure starting materials. | Use milder base (piperidine/TEA), control temperature, verify purity of 2,5-dimethoxybenzaldehyde before use. |
| Difficult Purification | Formation of tarry byproducts, poor crystal morphology. | Optimize recrystallization solvent system (e.g., EtOH/H₂O), perform acid-base wash, control precipitation rate. |
| Process Safety | Gas evolution (CO₂), exothermic steps, hazardous solvents (pyridine). | Ensure adequate reactor venting, implement controlled cooling for exotherms, replace hazardous solvents with greener alternatives (e.g., Toluene/TEA).[2][9] |
Detailed Experimental Protocol: Knoevenagel-Doebner Condensation (100g Scale)
This protocol is adapted from established procedures for cinnamic acid synthesis and optimized for scale[1][2][5].
Reagents:
-
2,5-Dimethoxybenzaldehyde (1.0 eq, 100 g)
-
Malonic Acid (1.5 eq, 94 g)
-
Pyridine (400 mL) or Toluene (500 mL)
-
Piperidine (0.1 eq, 6 mL) or Triethylamine (2.0 eq, 167 mL if using Toluene)
-
Concentrated Hydrochloric Acid (~200 mL)
-
Ethanol & Deionized Water for recrystallization
Procedure:
-
Reactor Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge 2,5-dimethoxybenzaldehyde (100 g), malonic acid (94 g), and the chosen solvent (Pyridine or Toluene).
-
Initial Mixing: Begin agitation and warm the mixture to 50-60°C to ensure all solids are dissolved.
-
Catalyst Addition: Slowly add the base catalyst (piperidine or triethylamine) over 30-45 minutes, carefully monitoring the internal temperature. Maintain the temperature below 85°C during the addition.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110-115°C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC or HPLC (disappearance of the aldehyde).
-
Work-up - Precipitation: Cool the reactor to room temperature. In a separate vessel, prepare a mixture of ice and water (2L) and slowly pour the reaction mixture into it with vigorous stirring.
-
Work-up - Acidification: Slowly add concentrated HCl to the aqueous mixture until the pH is ~1-2. A precipitate of crude this compound will form.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water (3 x 250 mL).
-
Purification: Recrystallize the crude solid from a 4:1 mixture of water and ethanol. Dissolve the solid in the hot solvent, filter hot to remove any insoluble impurities, and allow it to cool slowly to form crystals.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 60-70°C to a constant weight. The expected yield is 85-95% of a pale yellow to white crystalline solid[5].
Troubleshooting Logic Diagram
Caption: A decision-making workflow for troubleshooting scale-up.
References
- CHEN Zhi-tao, XIANG Jian-nan, LI Zhi-liang. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
- Knowledge. (2024, December 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?.
- Wikipedia. (n.d.). Perkin reaction.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- J&K Scientific LLC. (2021, June 1). Perkin Reaction.
- Cambridge University Press. (n.d.). Perkin Reaction.
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
- Peyrot, C., et al. (2019). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 24(21), 3842.
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(10), 7626-7632.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
- Schijndel, J. V., Canalle, L. A., Molendijk, D., & Meuldijk, J. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 309-315.
- Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
Sources
- 1. This compound | 10538-51-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 8. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. bloomtechz.com [bloomtechz.com]
preventing degradation of 2,5-Dimethoxycinnamic acid during storage
Subject: A comprehensive guide to preventing the degradation of 2,5-Dimethoxycinnamic Acid during storage and experimental use.
Introduction
Welcome to the technical support center for this compound (2,5-DMCA). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a key intermediate and biologically active molecule, maintaining the stability and purity of 2,5-DMCA is paramount for reproducible and accurate experimental outcomes. This document provides in-depth, field-proven insights into the potential degradation pathways of 2,5-DMCA and offers robust, actionable protocols to mitigate these risks. Our approach is grounded in established chemical principles and is designed to be a self-validating system for your laboratory.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid 2,5-DMCA should be stored at 2-8°C in a tightly sealed, opaque container (such as an amber glass vial) to protect it from light and moisture.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation, especially for reference-grade material.
Q2: I've prepared a stock solution of 2,5-DMCA in DMSO. How should I store it?
Stock solutions, once prepared, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or below .[2] Generally, solutions can be considered usable for up to one month under these conditions, but it is best practice to prepare fresh solutions whenever possible or to perform periodic quality control checks.[2]
Q3: Is this compound sensitive to light?
Yes. Like other cinnamic acid derivatives, 2,5-DMCA is susceptible to photodegradation.[3][4] The primary concern is the UV-induced isomerization of the biologically active trans-isomer to the cis-isomer, which can significantly alter its physicochemical and biological properties.[3] Therefore, all work with the compound or its solutions should be conducted with protection from direct light.
Q4: My solid 2,5-DMCA has changed from a pale yellow to a darker yellow/brownish color. What does this indicate?
A noticeable color change, particularly darkening, is a common visual indicator of degradation for phenolic compounds.[5][6] This often suggests oxidation of the aromatic ring or polymerization. The material should be re-analyzed for purity before use.
Q5: What are the main chemical groups on 2,5-DMCA that are susceptible to degradation?
There are three primary areas of concern:
-
The Carbon-Carbon Double Bond: Susceptible to photo-isomerization (trans to cis) and oxidation.[3]
-
The Aromatic Ring: The electron-donating methoxy groups make the ring susceptible to oxidative degradation.[2][7]
-
The Carboxylic Acid Group: While generally stable, it can participate in esterification reactions if stored improperly in alcohol-based solvents.
Understanding the Degradation of this compound
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The structure of 2,5-DMCA, with its conjugated double bond and electron-rich aromatic ring, presents specific vulnerabilities.
Primary Degradation Pathways
-
Photodegradation: This is the most significant risk during routine handling. Exposure to UV light can lead to two main reactions:
-
trans-cis Isomerization: The thermodynamically stable trans isomer can be converted to the cis isomer. This is often a reversible process, leading to a photostationary state, but as the isomers may have different biological activities and analytical retention times, it compromises the sample's integrity.[3][8]
-
[2+2] Cycloaddition: In the solid state or in concentrated solutions, two molecules of 2,5-DMCA can react to form cyclobutane dimers (truxillic or truxinic acid analogues).[3] This is an irreversible process that consumes the active compound.
-
-
Oxidation: The dimethoxy-substituted benzene ring is susceptible to oxidation, particularly in the presence of air (oxygen), metal ions, or other oxidizing agents.[2][7] This can lead to the formation of quinone-like structures, which are often highly colored and can result in the opening of the aromatic ring under more aggressive conditions.[3][7][9]
Diagram: Key Degradation Pathways of this compound
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2,5-DMCA (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Initial Analysis (T=0): Immediately analyze an aliquot of this stock solution using the HPLC method described in Protocol 2. This is your baseline.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Photolytic Degradation: Place the solution in a clear vial and expose it to a UV light source (e.g., in a photostability chamber). Keep a control vial wrapped in foil next to it. [3] * Control: Keep an aliquot of the stock solution wrapped in foil at 2-8°C.
-
-
Time-Point Analysis: At specified time points (e.g., 2, 6, and 24 hours), take an aliquot from each stress condition, neutralize the acid/base samples if necessary, and analyze by HPLC.
-
Data Analysis: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the main 2,5-DMCA peak area and the appearance of new peaks. This analysis confirms that your HPLC method is "stability-indicating."
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC (RP-HPLC) method is designed to separate the parent 2,5-DMCA from its potential degradation products, such as the cis-isomer and more polar oxidized species.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; quantify at λmax (approx. 300-320 nm). [10]* Injection Volume: 10 µL.
-
Column Temperature: 30°C.
References
- BenchChem Technical Support. (n.d.). Preventing photodegradation of cinnamic acid during experiments.
- Costanzo, L. L., et al. (n.d.). Photodegradation of Cinnamic Acid in Different Media.
- MedchemExpress. (n.d.). Stability and Storage.
- Le, T. P. N., & Loc, L. C. (2017).
- Barjasteh, A., et al. (2004). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. Journal of Organic Chemistry, 69(4), 1053-9.
- A study of the photochemical reactions of methoxy cinnamic acid esters. (2023). American University - Figshare.
- Mesa-Sánchez, D., et al. (2024). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. MDPI.
- ResearchGate. (n.d.). Main degradation steps of phenolic compounds.
- González-Calabuig, A., et al. (n.d.). Anodic oxidation of 2,5-diaryl-1,4-dimethoxybenzene derivatives.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- RDiscovery. (n.d.). Forced Degradation Studies Research Articles.
- Semantic Scholar. (1998). The effect of molecular environment on the photochemistry of p-methoxycinnamic acid and its esters.
- ResearchGate. (n.d.).
- Pinter, G., et al. (n.d.). Identifying active and degraded phenolic antioxidants in aged PE with IR-microscopy.
- Wang, Y., & Zhang, Y. (2019). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences.
- Bajaj, S., et al. (n.d.).
- Hawe, A., et al. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Shinde, S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
- Clinical and Laboratory Standards Institute. (2023).
- Asati, V., et al. (n.d.).
- Olkowski, A. A., et al. (n.d.).
- Royal Society of Chemistry. (n.d.). Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters.
- van de Merbel, N., et al. (n.d.).
- ResearchGate. (2018). Cinnamic acid derivatives in cosmetics ‐ current use and future prospects.
- ResearchGate. (2021). How to establish appropriate test for solid reagent stability study?.
- Singh, S., & Kumar, A. (2012). Stability Testing of Pharmaceutical Products.
- EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- Kasar, P. (2025). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. International Journal of Pharmaceutical Sciences.
- García, M. S., et al. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
- Taouzinet, L., et al. (n.d.).
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Anodic oxidation of mono- and disubstituted 1,4-dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - A study of the photochemical reactions of methoxy cinnamic acid esters - American University - Figshare [aura.american.edu]
- 9. researchgate.net [researchgate.net]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Technical Support Center: Resolving Solubility Challenges with 2,5-Dimethoxycinnamic Acid
Welcome to the technical support center for 2,5-Dimethoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues during their experiments. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols to ensure your experimental success.
Introduction: Understanding the Solubility Profile
This compound (DMCA) is a valuable intermediate in pharmaceutical synthesis, notably for vasodilators like cinepazide[1][2]. Its molecular structure, featuring a carboxylic acid group and a dimethoxy-substituted phenyl ring, gives it a dual nature. This combination of a polar, ionizable group and a relatively non-polar aromatic structure is the primary reason for its limited solubility in many common laboratory solvents.
Like many cinnamic acid derivatives, it is a weak acid with a predicted pKa of approximately 4.40[1]. This property is the key to overcoming most solubility challenges. At a pH below its pKa, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and poorly soluble in aqueous media. Above the pKa, the group deprotonates to form the carboxylate salt (-COO⁻), which is significantly more polar and, therefore, more soluble in water.
This guide provides a structured approach to systematically address and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a weak organic acid and is poorly soluble in neutral water. Its non-polar dimethoxyphenyl ring counteracts the polarity of the carboxylic acid group. To dissolve it in an aqueous medium, you must increase the pH to a level above its pKa (~4.4) to convert the acid into its much more soluble carboxylate salt form[1][3].
Q2: I'm seeing a fine, yellow powder that won't go into solution. What are the best initial solvents to try?
A2: For preparing concentrated stock solutions, polar aprotic solvents are highly effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[4][5]. For less polar applications, solvents like acetone, ethyl acetate, or methanol may offer moderate solubility[6][7]. Always test on a small scale first.
Q3: Can I gently heat the mixture to improve solubility?
A3: Yes, gently warming the solution can increase the rate of dissolution and, in many cases, the solubility limit[8]. However, be mindful of the thermal stability of other reagents in your experiment. For DMCA itself, melting occurs at 147-150°C, so moderate heating (e.g., 40-50°C) is generally safe[1][9]. Always heat gradually and with stirring.
Q4: My compound dissolved in an organic solvent, but crashed out when I added it to my aqueous reaction buffer. What happened?
A4: This is a common issue known as precipitation upon solvent shifting. Your aqueous buffer likely has a lower solvating power for the compound than the initial organic solvent. Furthermore, if the buffer's pH is below the pKa of DMCA, the compound will convert to its less soluble protonated form. To prevent this, either increase the percentage of organic co-solvent in the final mixture or adjust the pH of the aqueous buffer to be basic (e.g., pH > 7) before adding the DMCA solution[10].
In-Depth Troubleshooting Guide
This section provides systematic protocols for resolving persistent solubility problems.
Issue 1: Preparing a Concentrated Aqueous Stock Solution
You require a stock solution of this compound in an aqueous buffer for your assay, but it remains a suspension.
Causality: The neutral or acidic pH of the water/buffer is keeping the molecule in its protonated, insoluble form. The solution is to create the soluble salt via pH adjustment.
Workflow: pH-Mediated Solubilization
Caption: Workflow for pH-adjusted solubilization.
Step-by-Step Protocol:
-
Suspension: Weigh the desired amount of this compound and add it to approximately 80% of your final desired volume of deionized water or buffer. Stir to create a uniform suspension.
-
Basification: While stirring, add a 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) drop by drop.
-
Observation: The solid powder will begin to dissolve as the pH increases and the carboxylate salt is formed.
-
Endpoint: Continue adding the base until the solution is completely clear. The pH will typically be >6.0.
-
Final Adjustment: Once dissolved, add your buffer components (if not already present) and adjust the pH to your final target. Finally, add water to reach the final desired volume.
Trustworthiness Check: This method is self-validating. The visual endpoint (a clear solution) confirms the successful formation of the soluble salt. The underlying principle is the acid-base reaction, a fundamental and reliable chemical transformation.
Issue 2: Poor Solubility in a Non-Aqueous Reaction Solvent
Your synthesis requires dissolving this compound in an organic solvent, but it remains a slurry, slowing the reaction.
Causality: A mismatch between the polarity of the solute and the solvent. A systematic solvent screening is necessary to find a suitable medium.
Workflow: Solvent Screening
Caption: Decision tree for organic solvent selection.
Step-by-Step Protocol:
-
Small-Scale Tests: In separate small vials, place a few milligrams of DMCA.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of each candidate solvent to a different vial.
-
Candidate Solvents: Test a range of solvents from different classes:
-
Observation: Agitate the vials at room temperature and observe the degree of dissolution. Note which solvents are most effective.
-
Co-Solvents: If no single solvent is ideal, try a co-solvent system. For example, if your reaction needs a non-polar solvent like toluene but the DMCA is insoluble, add a small amount of a high-solvency liquid like DMF to create a homogeneous mixture[4].
Solubility Data Summary
The following table provides a qualitative summary of the solubility of this compound in common laboratory solvents. This data is compiled from general principles of organic chemistry and data on structurally similar compounds[4][6][7].
| Solvent | Solvent Class | Relative Polarity[5] | Expected Solubility | Notes |
| Water (pH 7) | Polar Protic | 1.000 | Insoluble | Requires pH > 6 for significant solubility. |
| Methanol | Polar Protic | 0.762 | Soluble | Good choice for many applications. |
| Ethanol | Polar Protic | 0.654 | Soluble | Similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very Soluble | Excellent for high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Very Soluble | Another excellent choice for stock solutions. |
| Acetone | Polar Aprotic | 0.355 | Moderately Soluble | Useful in some synthetic procedures. |
| Acetonitrile | Polar Aprotic | 0.460 | Slightly Soluble | Lower solubility than DMSO or DMF. |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | 0.207 | Slightly Soluble | May require heating. |
| Ethyl Acetate | Ester | 0.228 | Slightly Soluble | Often used in extraction and chromatography. |
| Dichloromethane (DCM) | Halogenated | 0.309 | Poorly Soluble | Generally not a good solvent for this compound. |
| Toluene | Aromatic Hydrocarbon | 0.099 | Insoluble | Requires a co-solvent for dissolution. |
| Hexane | Aliphatic Hydrocarbon | 0.009 | Insoluble | Too non-polar. |
Safety Precautions
This compound is classified as an irritant. Always adhere to standard laboratory safety procedures.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat[11][12].
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling the powder. Wash hands thoroughly after handling[13][14].
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place[1][13].
References
- ChemBK. (2024). This compound. [Link]
- Slideshare. (n.d.). Methods of solubility enhancements. [Link]
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 10538-51-9). [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
- Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
- University of Porto Institutional Repository. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. [Link]
- ResearchGate. (2025). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
- The Pharma Innovation. (2019).
- Wikipedia. (2025). 2,5-Dihydroxycinnamic acid. [Link]
- CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. [Link]
- NIH National Library of Medicine. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]
- ACS Publications. (2024).
- Wikipedia. (n.d.). Coffee bean. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 10538-51-9 [chemicalbook.com]
- 3. wjbphs.com [wjbphs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. japer.in [japer.in]
- 9. 2,5-二甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Emulsion Formation in Cinnamic Acid Extraction
Welcome to the technical support center for professionals engaged in the extraction of cinnamic acids. This guide is designed to provide expert-backed, actionable solutions to one of the most common and frustrating challenges in the liquid-liquid extraction of these valuable compounds: emulsion formation. As researchers, scientists, and drug development professionals, your time is critical. This resource aims to minimize downtime and maximize the purity and yield of your extractions by explaining the science behind emulsion formation and providing clear, step-by-step troubleshooting protocols.
Understanding the Challenge: The Nature of Cinnamic Acids and Emulsions
Cinnamic acid and its derivatives are aromatic carboxylic acids with a phenyl group attached to an acrylic acid backbone.[1] This structure gives them a dual nature: a nonpolar aromatic ring and a polar carboxylic acid group. While cinnamic acid is only slightly soluble in water, it is freely soluble in many organic solvents.[2][3] This solubility profile is the basis for its extraction, but it also presents a challenge.
During liquid-liquid extraction, vigorous mixing of the aqueous and organic phases is necessary to maximize the surface area for mass transfer. However, this process can also lead to the formation of an emulsion—a stable dispersion of one immiscible liquid within another.[4] In the context of cinnamic acid extraction, this often manifests as a cloudy or milky layer between the aqueous and organic phases, making clean separation impossible.
Emulsions are stabilized by a reduction in the interfacial tension between the two liquid phases, often exacerbated by the presence of surfactants or other amphiphilic molecules.[5][6] In crude plant extracts, compounds like phospholipids, proteins, and fatty acids can act as natural emulsifying agents.[7]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction of cinnamic acids. The solutions are presented in a question-and-answer format, providing both preventative measures and corrective actions.
Q1: I'm consistently getting a thick, stable emulsion during my first extraction step. What's causing this and how can I prevent it?
A1: Root Cause Analysis and Prevention
The formation of a stable emulsion at the initial extraction stage is often due to aggressive mixing and the presence of natural surfactants in your crude extract.[7] The key to prevention lies in a gentler approach and modifying the properties of your aqueous phase.
Preventative Measures:
-
Gentle Inversions vs. Vigorous Shaking: Instead of vigorously shaking the separatory funnel, which introduces excessive mechanical energy, opt for gentle swirling or a series of slow inversions.[7] This increases the surface area for extraction without creating fine droplets that are prone to forming stable emulsions.
-
Pre-emptive "Salting Out": Before adding your organic solvent, dissolve a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), in the aqueous phase containing your crude extract.[4][8] This increases the ionic strength of the aqueous layer, making it more polar.[9] This, in turn, increases the partitioning of less polar, surfactant-like molecules into the organic phase, thereby reducing their ability to stabilize the interface.[4]
Experimental Protocol: Prevention by Salting Out
-
Prepare your aqueous solution containing the crude cinnamic acid extract.
-
Prior to introducing the organic solvent, add sodium chloride (NaCl) to the aqueous phase until saturation or near-saturation.
-
Ensure the salt is fully dissolved.
-
Proceed with the addition of your organic extraction solvent.
-
Instead of vigorous shaking, gently invert the separatory funnel 10-15 times.
-
Allow the layers to separate. You should observe a sharper, cleaner interface.
Q2: An emulsion has already formed. What are the most effective methods to break it?
A2: A Stepwise Approach to Breaking Emulsions
If an emulsion has already formed, a systematic approach starting with the least invasive methods is recommended.
Troubleshooting Workflow:
Caption: A workflow for breaking emulsions.
Detailed Breakdown of Techniques:
-
Patience and Gravity: Often, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes can be enough for the emulsion to break as the droplets coalesce.[8][10]
-
Gentle Agitation: Gently swirling the mixture or carefully stirring the emulsion layer with a glass rod can encourage the droplets to merge.[8]
-
"Salting Out": As mentioned previously, adding a saturated solution of NaCl (brine) can be very effective.[11] The increased ionic strength of the aqueous layer helps to force the separation of the two phases.[9]
-
pH Adjustment: Cinnamic acid is a weak acid.[12] The stability of emulsions can be pH-dependent.[13][14]
-
Acidification: Lowering the pH of the aqueous layer (e.g., to pH 2 with dilute HCl) will ensure the cinnamic acid is in its protonated, less polar form, favoring its solubility in the organic solvent.[8][15] This can also disrupt the activity of certain natural surfactants.[10]
-
Basification: Conversely, raising the pH (e.g., with a dilute solution of sodium bicarbonate) will convert the cinnamic acid to its more water-soluble carboxylate salt. This change in solubility can sometimes be enough to break the emulsion.
-
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can be a highly effective mechanical method for breaking the emulsion.[16][17][18] The centrifugal force accelerates the separation of the denser and lighter phases.[19]
-
Filtration: Passing the emulsified mixture through a plug of glass wool or a pad of Celite in a funnel can sometimes physically disrupt the emulsion and allow the layers to separate.[4][7]
-
Solvent Addition: Adding a small amount of a different, miscible organic solvent can alter the overall polarity of the organic phase and help to break the emulsion.[4][20] For example, if you are using diethyl ether, adding a small amount of chloroform might help.
Q3: I am working with small volumes and centrifugation seems like the best option. What are the recommended settings?
A3: Centrifugation Parameters for Emulsion Breaking
Centrifugation is an excellent choice for smaller scale extractions.[16] While optimal settings can be sample-dependent, the following table provides a good starting point.
| Parameter | Recommended Range | Rationale |
| Speed (RCF) | 1000 - 3000 x g | Sufficient to overcome the forces stabilizing the emulsion without being overly aggressive. |
| Time | 5 - 15 minutes | Usually adequate for most common emulsions.[20] |
| Temperature | Room Temperature | Unless your compounds are thermally sensitive. |
| Brake | Off or Low | A sudden stop can resuspend the separated layers. |
Experimental Protocol: Centrifugation
-
Carefully transfer the emulsion to appropriately sized centrifuge tubes.
-
Ensure the centrifuge is balanced by placing a tube with an equal volume of a similar density liquid directly opposite your sample tube.[16]
-
Set the centrifuge to the desired speed and time as per the table above.
-
Start the centrifuge and allow it to run for the set time.
-
Once the cycle is complete, carefully remove the tubes. You should observe two distinct layers with a small amount of solid debris at the interface if any was present.
-
Carefully pipette off the desired layer.
Q4: Can my choice of organic solvent influence the likelihood of emulsion formation?
A4: Solvent Properties and Their Impact on Emulsions
Yes, the choice of solvent plays a significant role. Solvents with densities very close to that of water are more prone to forming stable emulsions.
Solvent Density Comparison Table
| Solvent | Density (g/mL) | Tendency for Emulsion |
| Diethyl Ether | 0.713 | High |
| Ethyl Acetate | 0.902 | Moderate |
| Dichloromethane | 1.33 | Low |
| Chloroform | 1.49 | Low |
Data sourced from publicly available chemical data sheets.
Expert Insight:
While less dense solvents like diethyl ether are excellent for many extractions, if you are consistently facing emulsion problems, consider switching to a denser, halogenated solvent like dichloromethane or chloroform.[20] The greater density difference between the organic and aqueous phases will facilitate a cleaner and faster separation.
Summary of Key Principles
-
Prevention is better than cure: Gentle mixing and pre-emptive salting out are your first lines of defense.[7]
-
A systematic approach to breaking emulsions is crucial: Start with simple, non-invasive methods before moving to more energy-intensive techniques.
-
Understand the chemistry of your system: Manipulating the pH to alter the solubility of your target compound can be a powerful tool.[21]
-
Leverage physical forces: Centrifugation is a highly effective mechanical method for breaking stubborn emulsions.[18]
-
Solvent choice matters: Be mindful of the density of your organic solvent relative to your aqueous phase.
By understanding the underlying principles of emulsion formation and applying these targeted troubleshooting strategies, you can significantly improve the efficiency and success of your cinnamic acid extractions.
References
- Wikipedia. Cinnamic acid. URL: https://en.wikipedia.org/wiki/Cinnamic_acid
- ChemicalBook. Cinnamic acid | 621-82-9. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5224922_EN.htm
- Modern Chemistry. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. URL: https://modernchemistry.
- Consolidated Chemical. Cinnamic Acid – High Purity | Premium Quality. URL: https://www.consolidatedchemical.com/products/cinnamic-acid-high-purity-premium-quality
- Solubility of Things. Cinnamic acid. URL: https://solubilityofthings.
- Biotage. Tackling emulsions just got easier. URL: https://www.biotage.com/blog/tackling-emulsions-just-got-easier
- AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. URL: https://www.azom.com/article.aspx?ArticleID=15937
- Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. URL: https://www.spectrosci.
- Brainly. [FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms. URL: https://brainly.com/question/42149714
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. URL: https://www.chromatographyonline.com/view/tips-troubleshooting-liquid-liquid-extractions
- ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? URL: https://www.researchgate.net/post/How_to_break_an_emulsion_during_liquid_liquid_extraction_when_you_need_the_aqueous_phase_afterwards
- Chemistry LibreTexts. Chemistry Lab Technique 10: Using a Centrifuge. URL: https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Technique_Reference/Chemistry_Lab_Technique_10%3A_Using_a_Centrifuge
- YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. URL: https://www.youtube.
- Quora. How does adding a salt (such as sodium chloride) help to break an emulsion?. URL: https://www.quora.com/How-does-adding-a-salt-such-as-sodium-chloride-help-to-break-an-emulsion
- ResearchGate. Influence of pH and Water Content on the Type and Stability of Acidic Crude Oil Emulsions. URL: https://www.researchgate.net/publication/225883944_Influence_of_pH_and_Water_Content_on_the_Type_and_Stability_of_Acidic_Crude_Oil_Emulsions
- ResearchGate. Interfacial tension of aqueous phases containing crude OOC extracts.... URL: https://www.researchgate.net/figure/Interfacial-tension-of-aqueous-phases-containing-crude-OOC-extracts-1-w-w-The_fig3_350577903
- MedSolut AG. Separation of Mixtures by Centrifugation: Complete Guide. URL: https://www.medsolut.
- Barrick Lab. Using Emulsions to Select by Yield. URL: https://barricklab.org/twiki/bin/view/Lab/Protocols/EmulsionSelection
- Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.06%3A_Step-by-Step_Procedures_For_Extractions
- YouTube. Centrifugation| Separation Methods | Physics. URL: https://www.youtube.
- Environmental Treatment Inc. Emulsion Breaking: Chemical Formulation Strategies That Work. URL: https://www.etichemicals.
- ResearchGate. Role of pH and cations on emulsion formation and stability of crude oils. URL: https://www.researchgate.
- ResearchGate. Emulsification and emulsion stability: The role of the interfacial properties. URL: https://www.researchgate.net/publication/372996964_Emulsification_and_emulsion_stability_The_role_of_the_interfacial_properties
- Dolphin Centrifuge. Waste Oil Emulsion Breaking with an Industrial Centrifuge. URL: https://www.dolphincentrifuge.
- Rimpro India. Formulation of Demulsifier and Physical Methods of Demulsification Process. URL: https://www.rimpro-india.
- OnePetro. Improved Demulsifier Chemistry: A Novel Approach in the Dehydration of Crude Oil. URL: https://onepetro.org/speapro/article-abstract/1/02/139/194454
- PubMed. Interfacial stabilization of organic-aqueous two-phase microflows for a miniaturized DNA extraction module. URL: https://pubmed.ncbi.nlm.nih.gov/15848413/
- Chemistry LibreTexts. Salting Out. URL: https://chem.libretexts.org/Bookshelves/Biological_Chemistry/Supplemental_Modules_(Biological_Chemistry)
- Journal of Chemical & Engineering Data. Initial Interfacial Tension for Various Organic–Water Systems and Study of the Effect of Solute Concentration and Temperature. URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00392
- MDPI. The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. URL: https://www.mdpi.com/2227-9717/9/11/1996
- MDPI. Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation. URL: https://www.mdpi.com/2304-8158/10/12/3073
- IOPscience. Synthesis and Characterization of New Demulsifier from Natural Polymer. URL: https://iopscience.iop.org/article/10.1088/1757-899X/1090/1/012015
- ResearchGate. Mechanism of pH effect on emulsion stability pH 3 pH 11. URL: https://www.researchgate.net/figure/Mechanism-of-pH-effect-on-emulsion-stability-pH-3-pH-11_fig3_340578852
- Biolin Scientific. Demulsification | Surfactants & Emulsions. URL: https://www.biolinscientific.
- Pharmaceutical Outsourcing. Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. URL: https://www.pharmoutsourcing.com/Featured-Articles/164287-Establishing-the-pH-of-Extraction-Solvents-Used-to-Simulate-Aqueous-Parenteral-Drug-Products-during-Organic-Extractables-Studies/
- Reddit. Role of Ph in liquid-liquid extraction. URL: https://www.reddit.com/r/chemistry/comments/8s253c/role_of_ph_in_liquidliquid_extraction/
- Semantic Scholar. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. URL: https://www.semanticscholar.org/paper/Causes-of-emulsion-formation-during-solvent-of-and-Vivekanandan-Ghosh/8f645214088a29a4358a97491d9043232679e00d
- PubMed Central. Extraction of phenolic compounds: A review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8020339/
- YouTube. Emulsion in Solvent extraction | methods to avoid and break of emulsion. URL: https://www.youtube.
- ResearchGate. The four common theories of chemical demulsification. URL: https://www.researchgate.
- PubMed Central. Spontaneous Emulsification: Elucidation of the Local Processes. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195439/
- Biolin Scientific. How emulsions form and break?. URL: https://www.biolinscientific.com/blog/how-emulsions-form-and-break
- ChemRxiv. Spontaneous Emulsification: Elucidation of the Local Processes Monicka Kullappan1,3, Wes Patel1 and Manoj K. Chaudhury1,2 1Depar. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75128337d6c75662136e9
Sources
- 1. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 3. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Interfacial stabilization of organic-aqueous two-phase microflows for a miniaturized DNA extraction module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. azom.com [azom.com]
- 9. brainly.com [brainly.com]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. consolidated-chemical.com [consolidated-chemical.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. science.valenciacollege.edu [science.valenciacollege.edu]
- 17. medsolut.com [medsolut.com]
- 18. dolphincentrifuge.com [dolphincentrifuge.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmoutsourcing.com [pharmoutsourcing.com]
minimizing byproduct formation in cinnamic acid synthesis
A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for Cinnamic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cinnamic acid synthesis, with a primary focus on minimizing byproduct formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into the nuances of the two most common synthetic routes—the Perkin reaction and the Knoevenagel condensation—and provide actionable strategies to enhance the purity and yield of your target molecule.
Section 1: Understanding and Identifying Common Byproducts
The first step in minimizing byproducts is knowing what they are and why they form. In the synthesis of trans-cinnamic acid, several impurities can arise depending on the chosen method.
Frequently Asked Questions: Byproduct Identification
Q1: What are the most common byproducts I should expect in my cinnamic acid synthesis?
A1: The byproduct profile is highly dependent on your synthetic route. In a Perkin reaction , you may encounter unreacted benzaldehyde, resinous materials from aldehyde self-condensation, and potentially some decarboxylation products.[1][2] For the Knoevenagel condensation , the most prevalent side products are typically Michael addition adducts and products from the self-condensation of the aldehyde starting material, especially under strongly basic conditions.[3][4] In both reactions, the formation of the cis-cinnamic acid isomer is a possibility, though the trans-isomer is thermodynamically more stable.
Q2: My reaction mixture has turned a dark brown/black color. What does this indicate?
A2: A dark coloration often suggests polymerization or the formation of resinous materials. This is particularly common in the Perkin reaction due to the high temperatures required, which can promote the self-condensation of benzaldehyde.[1][2] In Knoevenagel condensations, excessively strong bases or high temperatures can also lead to colored impurities.
Q3: How can I definitively identify the byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC) is an excellent method for separating and quantifying cinnamic acid from its common byproducts like cinnamaldehyde and other related aromatic acids.[5][6][7][8] A reverse-phase C18 column with a mobile phase gradient of methanol and acidified water is a common setup.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for structural elucidation of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile and semi-volatile impurities, such as residual benzaldehyde.
Section 2: Troubleshooting the Perkin Reaction
The Perkin reaction, while a classic method, is often plagued by byproduct formation due to its requirement for high temperatures (typically 170-190°C).[9]
Troubleshooting Guide: Perkin Reaction
| Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield of Cinnamic Acid | Incomplete reaction. | Solution: Ensure a sufficient reaction time (often 3 hours or more) at the optimal temperature (around 180°C).[1][10] Rationale: The reaction has a high activation energy and requires sustained thermal input to proceed to completion. |
| Hydrolysis of acetic anhydride. | Solution: Use anhydrous sodium acetate and freshly distilled acetic anhydride.[1] Rationale: Water will react with the acetic anhydride, quenching it and preventing it from participating in the reaction. | |
| Formation of Resinous Byproducts | Self-condensation of benzaldehyde. | Solution: Maintain a consistent temperature and avoid localized overheating. The use of microwave irradiation has been shown to reduce reaction times and potentially minimize such side reactions. Rationale: High temperatures can promote the aldol-type self-condensation of benzaldehyde, leading to polymeric materials.[1] |
| Presence of Unreacted Benzaldehyde | Inefficient reaction or work-up. | Solution: After the reaction, perform a steam distillation to remove any unreacted benzaldehyde.[1] Alternatively, during the work-up, convert the cinnamic acid to its sodium salt with a base, and then extract the neutral benzaldehyde with an organic solvent.[11] Rationale: Benzaldehyde is volatile with steam, allowing for its physical removal. Its neutrality allows for its separation from the acidic product via acid-base extraction. |
Experimental Protocol: Perkin Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10 mL of freshly distilled benzaldehyde, 15 mL of acetic anhydride, and 6 g of finely powdered, anhydrous sodium acetate.[12]
-
Heating: Heat the mixture in an oil bath, initially at 160°C for one hour, then increase the temperature to 170-180°C for an additional three hours.[12]
-
Work-up:
-
Allow the reaction mixture to cool slightly and pour it into 40 mL of water.
-
Add a 10% sodium hydroxide solution until the mixture is alkaline to precipitate the sodium salt of cinnamic acid.[10]
-
Perform a steam distillation to remove any unreacted benzaldehyde.[10]
-
Filter the hot solution to remove any resinous byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude cinnamic acid.
-
-
Purification: Collect the crude product by vacuum filtration and purify by recrystallization from hot water or an ethanol/water mixture.[1][13]
Reaction Mechanism Visualization: Perkin Reaction
Caption: Mechanism of the Perkin reaction for cinnamic acid synthesis.
Section 3: Troubleshooting the Knoevenagel Condensation
The Knoevenagel condensation is often preferred for its milder reaction conditions and versatility. The Doebner modification, which uses pyridine as a solvent and a catalytic amount of piperidine, allows for the direct use of malonic acid, which decarboxylates in situ.[14][15][16][17]
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield of Cinnamic Acid | Inactive catalyst. | Solution: Use fresh, high-purity piperidine or pyridine. Rationale: Amine catalysts can degrade over time, reducing their basicity and catalytic activity. |
| Suboptimal temperature. | Solution: While milder than the Perkin reaction, some heating is often required. Refluxing in pyridine is a common condition.[18] Monitor the reaction by TLC to determine the optimal balance between reaction rate and byproduct formation. | |
| Formation of Michael Adduct | Excess malonic acid enolate. | Solution: Use a 1:1 molar ratio of benzaldehyde to malonic acid.[4] Rationale: The cinnamic acid product is an α,β-unsaturated carbonyl compound and can act as a Michael acceptor. An excess of the malonic acid enolate (the nucleophile) can lead to a subsequent conjugate addition to the product. |
| Self-Condensation of Benzaldehyde | Use of a strong base. | Solution: Use a weak base like piperidine or pyridine, as in the Doebner modification.[14] Benzaldehyde itself cannot self-condense as it lacks α-hydrogens, but other aldehydes with α-hydrogens are prone to this side reaction.[19][20] For those aldehydes, slow addition of the aldehyde to the reaction mixture can minimize its concentration at any given time. |
Experimental Protocol: Knoevenagel-Doebner Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 25 g of malonic acid in 50 mL of pyridine.[21]
-
Reagent Addition: Add 10 mL of benzaldehyde and 2 g of β-alanine (as a co-catalyst).[21]
-
Heating: Heat the mixture to reflux in an oil bath. The evolution of carbon dioxide should be observed.[21] Continue refluxing for 2-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of concentrated hydrochloric acid and crushed ice until the solution is acidic.
-
Collect the precipitated crude cinnamic acid by vacuum filtration.
-
Wash the crude product with cold water.
-
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure trans-cinnamic acid.[13]
Byproduct Formation Visualization: Knoevenagel Condensation
Caption: A logical workflow for troubleshooting the purification of cinnamic acid.
Section 5: Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of methods that are more environmentally benign. Several "green" approaches to cinnamic acid synthesis have been developed to minimize hazardous waste and energy consumption, which often correlates with reduced byproduct formation. [12][22][23][24]
-
Microwave-Assisted Synthesis: Both Perkin and Knoevenagel reactions can be significantly accelerated using microwave irradiation. [12]This often leads to shorter reaction times, reduced energy consumption, and in some cases, cleaner reactions with higher yields.
-
Solvent-Free Reactions: Performing the Knoevenagel condensation under solvent-free conditions, for instance, by grinding the reactants with a solid catalyst like ammonium acetate, can be a highly efficient and environmentally friendly method. [22]* Use of Greener Solvents: Replacing hazardous solvents like pyridine with more benign alternatives such as ethanol or even water is a key goal of green chemistry. [12][25] By understanding the mechanisms of byproduct formation and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the purity and yield of their cinnamic acid syntheses.
References
- Preparation of cinnamic acid (Perkin condens
- Perkin Condensation: Trans-Cinnamic Acid Synthesis. (n.d.). Studylib.
- Synthesis of cinnamic acid. (2022, November 2). Chemistry Online.
- Synthesis of Cinnamic Acid via Perkin Reaction. (n.d.). Scribd.
- Optimizing Knoevenagel Condensation: A Technical Support Center. (2025). Benchchem.
- Recrystallization - Procedure. (2020, March 26). JoVE.
- Recrystallization Of Cinnamic Acid Lab Report. (n.d.). Bartleby.com.
- Recrystallization of Cinnamic acid and Tryptamine Part I. (2020, October 9). YouTube.
- Can benzaldehyde undergo a self-condensation reaction in the presence of an appropriate base? Explain. (n.d.). Homework.Study.com.
- A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.
- Perkin's Reaction. (2021, January 24). YouTube.
- Optimizing reaction conditions for Knoevenagel condens
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). bepls.
- Knoevenagel Condens
- Perkin Reaction Mechanism. (n.d.).
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020, February 13). RSC Publishing.
- Separating Acidic, Basic and Neutral Compounds. (2014, September 15). AZoM.
- Benzaldehyde Condens
- A “Green” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Labor
- Synthesis of Cinnamic Acid From Benzaldehyde. (2020, November 30). YouTube.
- Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Deriv
- Self-condens
- Perkin Reaction Mechanism. (n.d.). Unacademy.
- Synthesis of 2-Nitrocinnamic Acid via Knoevenagel Condensation: Application Notes and Protocols. (2025). Benchchem.
- Perkin's condensation - synthesis of cinnamic acid. (2020, April 28). YouTube.
- Acid-Base Extraction. (n.d.).
- Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. (n.d.). Scirp.org.
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- Cinnamic Acid Knoevenagel Condens
- Byproducts formed during the synthesis of 2-Nitrocinnamic acid. (2025). Benchchem.
- Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-
- Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. (2015, November 14).
- Recrystalliz
- Technical Support Center: Purification of Cinnamic Acid by Recrystalliz
- Making Cinnamic Acid. (2016, October 1). YouTube.
- The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU.
- A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. (n.d.).
- Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry)
- Acid–base extraction. (n.d.). Wikipedia.
- Knoevenagel condensation reaction optimization under various parameters. (n.d.).
- Pyridine free Knoevenagel condens
- Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. (n.d.).
- Self-Condensation of Benzaldehyde to Benzyl Benzoate over Sodium Benzyloxide. (n.d.). 大学化学.
- Knoevenagel Condensation Doebner Modific
- Method for obtaining high-purity cinnamic acid. (n.d.).
- Green Chemistry Approaches to Sustainable Organic Synthesis. (2025, October 6).
- Aldol Reaction. (n.d.). Web Pages.
- Novel Methods of Knoevenagel Condens
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
- 12. bepls.com [bepls.com]
- 13. Video: Recrystallization - Procedure [jove.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. DSpace [open.bu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Knoevenagel Condensation [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. homework.study.com [homework.study.com]
- 20. Self-condensation - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. [PDF] A “ Green ” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory | Semantic Scholar [semanticscholar.org]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5-Dimethoxycinnamic Acid
Welcome to the technical support center for the synthesis of 2,5-Dimethoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on improving reaction efficiency and reducing reaction times. We will delve into the causality behind common experimental challenges and provide actionable, field-proven troubleshooting strategies.
Overview of Synthetic Strategies
This compound is a valuable intermediate in the synthesis of various biologically active molecules and industrial products.[1][2] Its synthesis is typically achieved through classic condensation reactions or modern coupling methods. The efficiency of these methods, particularly the reaction time, is a critical factor for process optimization. The most common and well-documented routes include:
-
Knoevenagel-Doebner Condensation: This reaction involves the condensation of 2,5-dimethoxybenzaldehyde with an active methylene compound, most commonly malonic acid, in the presence of a basic catalyst.[3][4] It is a widely used method for preparing α,β-unsaturated carboxylic acids.[5]
-
Perkin Reaction: A classic method that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde (2,5-dimethoxybenzaldehyde) with an acid anhydride (e.g., acetic anhydride), using an alkali salt of the acid (e.g., sodium acetate) as a base catalyst.[6][7][8]
-
Heck Reaction: A palladium-catalyzed carbon-carbon bond-forming reaction between 2,5-dimethoxy-substituted aryl halide and acrylic acid.[9][10] This method offers a different synthetic approach but requires careful control of the catalytic system.[11]
The choice of method often depends on available starting materials, desired scale, and tolerance for specific reagents and conditions. However, slow or incomplete reactions are a common hurdle across all methods. This guide will primarily focus on troubleshooting the Knoevenagel and Perkin reactions, which are most frequently employed.
Troubleshooting Guide: Enhancing Reaction Rates
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Q1: My Knoevenagel condensation of 2,5-dimethoxybenzaldehyde with malonic acid is extremely slow or stalling. What are the primary factors to investigate?
This is a frequent issue stemming from several interdependent parameters. A systematic approach to troubleshooting is essential.
A1: Key Factors and Optimization Steps:
-
Catalyst System (Base and Solvent): The choice of base is critical. A weak base is necessary to deprotonate malonic acid without inducing self-condensation of the aldehyde.[12][13]
-
Classic System: The traditional catalyst is pyridine, often serving as both the solvent and base, with a catalytic amount of piperidine. However, pyridine is toxic and its use in large quantities is discouraged.[14]
-
Greener Alternatives: Consider replacing pyridine. A system of triethylamine (TEA) in a solvent like toluene has proven effective. Another sustainable approach is using L-proline as a catalyst in ethanol, which can produce good to high yields.
-
Catalyst Concentration: Ensure the correct catalytic amount is used. For piperidine or TEA, this is typically a fraction of the aldehyde equivalent. Insufficient catalyst will result in a sluggish reaction, while an excess can promote side reactions.
-
-
Reaction Temperature: Temperature directly influences reaction kinetics.
-
The Trade-Off: Higher temperatures accelerate the reaction but can also promote the decarboxylation of the cinnamic acid product, potentially leading to undesired byproducts.[12] For some Knoevenagel condensations, temperatures above 50°C may be too high during the initial condensation phase.[12]
-
Optimization: Start at a moderate temperature (e.g., 40-50°C) and monitor progress via Thin Layer Chromatography (TLC).[14] If the reaction is slow, gradually increase the temperature towards reflux, while continuing to monitor for byproduct formation.
-
-
Purity and Stoichiometry of Reagents:
-
Purity: Use high-purity, dry 2,5-dimethoxybenzaldehyde and malonic acid. Impurities can interfere with the catalyst and lead to side reactions.[12]
-
Molar Ratios: A slight to moderate excess of malonic acid (e.g., 1.5 to 3 equivalents relative to the aldehyde) is often used to push the equilibrium towards the product.[15]
-
-
Water Removal: The condensation reaction produces water. In some systems, removing this water (e.g., with a Dean-Stark apparatus when using toluene as a solvent) can drive the reaction to completion.
Q2: The Perkin reaction is not reaching completion, even after many hours at high temperature. How can I improve its rate?
The Perkin reaction is notorious for requiring harsh conditions, but several factors can be optimized.[7]
A2: Key Factors and Optimization Steps:
-
Temperature: This is the most critical parameter. The Perkin reaction typically requires high temperatures, often in the range of 160-180°C, for 4-8 hours.[7][16] If your heating mantle or oil bath cannot consistently maintain this temperature, the reaction will be significantly slower.
-
Anhydrous Conditions: The base catalyst, typically sodium acetate, must be anhydrous. It is best practice to use freshly fused and finely powdered sodium acetate to maximize its surface area and catalytic activity.[4][7] The acetic anhydride should also be of high quality, as it can hydrolyze to acetic acid over time, which will not participate in the reaction correctly.
-
Efficient Mixing: The reaction mixture is often heterogeneous, especially at the beginning. Vigorous and continuous stirring is crucial to ensure proper mixing of the aldehyde, anhydride, and solid base catalyst.
-
Alternative Energy Sources: Conventional heating is slow. Modern techniques can dramatically reduce reaction times.
-
Sonication: Using an ultrasonic bath can accelerate the reaction by promoting mass transfer and particle activation. Syntheses of cinnamic acid that take hours with conventional heating can be completed in as little as 60 minutes.[16][17]
-
Microwave Irradiation: Microwave-assisted synthesis is another powerful tool for rate enhancement, often reducing reaction times from hours to minutes under solvent-free conditions.[18]
-
Q3: My reaction starts cleanly (as seen on TLC) but then seems to stop before all the starting material is consumed. What is happening?
A stalled reaction indicates a change in the reaction environment or the deactivation of a key component.
A3: Potential Causes and Solutions:
-
Catalyst Deactivation: The base catalyst may be consumed by acidic impurities or may degrade under the reaction conditions. Ensure all reagents and solvents are pure and dry.[12] In a Heck reaction, the palladium catalyst can precipitate (turn into 'palladium black') if the ligand system is not robust, leading to a loss of activity.[11]
-
Product Inhibition or Precipitation: The synthesized this compound may have limited solubility in the reaction solvent. As it forms, it might precipitate, physically coating the catalyst or preventing reagents from interacting. If this is suspected, consider a solvent system in which the product is more soluble.
-
Shift in Reaction Equilibrium: The reaction may have reached equilibrium. This can be addressed by altering the stoichiometry (e.g., adding more malonic acid in a Knoevenagel condensation) or by removing a byproduct (e.g., water).[3]
-
Inadequate Monitoring: Relying on a single time point can be misleading. It is crucial to monitor the reaction at regular intervals (e.g., every 30-60 minutes) using TLC or HPLC to accurately diagnose when and why it is stalling.[3][12]
Frequently Asked Questions (FAQs)
-
Why are these organic reactions often inherently slow? Organic reactions are generally slower than inorganic ionic reactions because they involve the breaking and forming of strong covalent bonds, which requires significant activation energy.[19][20][21] The reaction rate depends on factors like reactant concentration, temperature, and the presence of a catalyst to lower this activation energy.[20]
-
Are there "greener" or safer alternatives to hazardous reagents like pyridine? Yes. For the Knoevenagel condensation, systems like triethylamine in toluene or L-proline in ethanol are effective and less toxic alternatives to pyridine. Additionally, solvent-free methods using microwave or ultrasonic irradiation are considered green chemistry approaches as they often reduce energy consumption and waste.[4][18]
-
How critical is the purity of the starting 2,5-dimethoxybenzaldehyde? It is extremely critical. Aldehydes are prone to oxidation to the corresponding carboxylic acid. The presence of 2,5-dimethoxybenzoic acid will not participate in the reaction and will lower your yield. It can also potentially interfere with the base catalyst. Always use freshly purified or high-purity aldehyde.
-
My yield is low even when the reaction goes to completion. What are common side reactions? In the Knoevenagel reaction, using a base that is too strong can cause the aldehyde to self-condense.[12][13] In the Perkin reaction, aldehydes can sometimes be reduced to alcohols as a side product in the basic, high-temperature environment.[22] During workup, ensure the pH is sufficiently acidic (~pH 2) to fully precipitate the cinnamic acid product before filtration.[7]
Data & Protocols
Comparative Table of Synthesis Conditions
The following table summarizes typical conditions for the synthesis of cinnamic acids, which are directly applicable to the 2,5-dimethoxy derivative.
| Method | Key Reagents | Catalyst/Base | Solvent | Typical Temp. | Typical Time | Reference |
| Knoevenagel-Doebner | 2,5-Dimethoxybenzaldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine | Reflux | 2 - 3 h | |
| Knoevenagel (Green) | 2,5-Dimethoxybenzaldehyde, Malonic Acid | L-proline | Ethanol | 40 °C | 16 h | |
| Perkin (Conventional) | 2,5-Dimethoxybenzaldehyde, Acetic Anhydride | Sodium Acetate | Acetic Anhydride | 160 - 180 °C | 4 - 8 h | [7] |
| Perkin (Sonication) | Benzaldehyde, Acetic Anhydride | Sodium Acetate | None (neat) | 70 °C | 60 min | [16] |
| Heck Reaction | 1,4-Dimethoxybenzene, Acrylic Acid | Palladium Diacetate | Acetic Acid | 80 °C | 24 h | [23] |
Optimized Protocol: Knoevenagel Condensation with TEA/Toluene
This protocol is adapted from established pyridine-free methods and is designed for improved safety and efficiency.[3]
Materials:
-
2,5-Dimethoxybenzaldehyde (1 eq.)
-
Malonic Acid (1.5 eq.)
-
Triethylamine (TEA) (2 eq.)
-
Toluene
-
Hydrochloric Acid (5M)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dimethoxybenzaldehyde (1 eq.) and malonic acid (1.5 eq.) in toluene.
-
Catalyst Addition: Add triethylamine (2 eq.) to the mixture with vigorous stirring.
-
Heating: Heat the reaction mixture to reflux temperature.
-
Monitoring: Monitor the reaction progress every 30 minutes by TLC (e.g., using a cyclohexane/ethyl acetate mobile phase) until the aldehyde spot is consumed. This typically takes 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the toluene and excess TEA under reduced pressure.
-
To the resulting viscous residue, add cold water and then slowly add 5M HCl with stirring until the pH is ~2. A precipitate will form.
-
-
Isolation:
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove inorganic impurities.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent (e.g., an ethanol/water mixture) to obtain pure this compound.
-
Dry the final product under vacuum.
-
Visualizations
Troubleshooting Workflow for Slow Reactions
Caption: A logical workflow for diagnosing and addressing slow chemical reactions.
Key Factors Influencing Condensation Reaction Time
Caption: Interrelated factors that can be adjusted to optimize reaction time.
References
- Why is the rate of reaction of organic compounds slow? Quora.
- This compound synthesis. ChemicalBook.
- Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
- Perkin reaction. Wikipedia.
- Application Notes and Protocols for the Synthesis of 2-Methoxycinnamic Acid via Perkin Reaction. Benchchem.
- Perkin Reaction Mechanism.
- Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions.
- How To: Troubleshoot a Reaction. University of Rochester Chemistry Department.
- Challenges in the scale-up synthesis of Methyl 3,4-dimethoxycinnam
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
- Perkin Reaction Mechanism. BYJU'S.
- Perkin condens
- Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condens
- Explain why organic reactions occur at a slower r
- A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as C
- A Concise Introduction of Perkin Reaction. Longdom Publishing.
- Why are organic compound reactions usually slower than ionic compounds? Quora.
- Cinnamic acid derivatives: An ERA.
- Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. JOCPR.
- The effect of reaction time on the conversion of cinnamic acid to...
- synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace.
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES.
- Knoevenagel condens
- Green Synthesis of 2-Methoxycinnamic Acid Derivatives: Application Notes and Protocols for Researchers. Benchchem.
- Other Condensation Reactions (Knoevenagel, Perkin, Darzens).
- Heck Reaction. Chemistry LibreTexts.
- There are other condensation reactions similar to the aldol and C... Pearson+.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
- Reaction Mechanisms - How do you know if a reaction is fast or slow? Reddit.
- Synthesis of Methyl 3,4-dimethoxycinnamate from 3,4-dimethoxycinnamic acid. Benchchem.
- Optimization of pinocembrin and cinnamic acid production through site-directed mutagenesis of CHS.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System.
- Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Taylor & Francis Online.
- Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor.
- SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal UNS. [Link]
Sources
- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. bepls.com [bepls.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. jocpr.com [jocpr.com]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. quora.com [quora.com]
- 20. brainly.com [brainly.com]
- 21. quora.com [quora.com]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Efficient Cinnamic Acid Synthesis
Welcome to the technical support center for cinnamic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions for efficient and successful synthesis.
Introduction: The Critical Role of the Catalyst
Cinnamic acid and its derivatives are fundamental building blocks in pharmaceuticals, fragrances, and advanced materials.[1][2] The efficiency, yield, and environmental impact of their synthesis are critically dependent on the chosen catalytic system. The three most prevalent synthetic routes—the Knoevenagel Condensation, the Perkin Reaction, and the Mizoroki-Heck Reaction—each offer distinct advantages and are governed by different catalytic mechanisms.[1][3][4] Selecting the optimal catalyst is not merely a procedural step; it is the cornerstone of a successful synthesis.
Frequently Asked Questions (FAQs): Catalyst and Reaction Selection
Q1: How do I choose the most appropriate synthetic route: Knoevenagel, Perkin, or Heck?
A: Your choice depends on several factors: available starting materials, desired scale, tolerance for high temperatures, and "green" chemistry considerations.
-
Knoevenagel Condensation: This is often the most versatile and efficient method. It involves the condensation of an aromatic aldehyde with an active methylene compound, typically malonic acid.[5][6] It generally proceeds under milder conditions than the Perkin reaction and offers a wider range of catalyst options, including greener alternatives.[5][7][8] This is the recommended starting point for most applications.
-
Perkin Reaction: This classic method uses an aromatic aldehyde and an acid anhydride with an alkali salt of the acid as the catalyst.[9][10] It is a robust reaction but often requires high temperatures (e.g., 180°C) and long reaction times, which can be energy-intensive.[1][11]
-
Mizoroki-Heck Reaction: This route is ideal when starting from an aryl halide instead of an aldehyde. It involves the palladium-catalyzed coupling of an aryl halide with acrylic acid.[12][13][14] It is highly efficient but requires a more expensive palladium catalyst and careful control to avoid catalyst deactivation.[13][15]
Here is a decision-making workflow to guide your selection:
Caption: Decision tree for selecting a synthetic route.
Q2: For the Knoevenagel condensation, what are the pros and cons of common base catalysts?
A: The choice of base is critical for deprotonating the active methylene compound (malonic acid) to initiate the reaction.[7]
-
Pyridine/Piperidine (Doebner Modification): This is the traditional and highly effective system. Pyridine acts as both the solvent and a base, while piperidine is a more potent catalytic base.[6][7] The primary drawback is the carcinogenicity and unpleasant odor of pyridine, making it less desirable for large-scale or green applications.[8]
-
Triethylamine (TEA): TEA is an excellent, less toxic alternative to pyridine. It can be used as a base in a more benign solvent like toluene, affording yields comparable to the pyridine system.[8] This approach simplifies handling, separation, and recycling.[8]
-
DABCO (1,4-Diazabicyclo[2.2.2]octane): DABCO is a highly efficient organocatalyst that can provide excellent yields under mild conditions and in short reaction times, often without requiring further purification.[16]
-
"Green" Catalysts: For environmentally friendly synthesis, options like β-alanine with DBU, or even microwave-assisted synthesis using catalysts like ammonium acetate, have been explored.[8][17]
Q3: My Perkin reaction is inefficient. What catalyst considerations might I be overlooking?
A: The Perkin reaction's success hinges on the base catalyst and reaction conditions.
-
Catalyst Choice: While sodium acetate is commonly used, potassium acetate often results in better yields under identical conditions.[1] Cesium acetate is another effective, albeit more expensive, alternative.[11]
-
Anhydrous Conditions: The alkali salt catalyst (e.g., sodium acetate) should be anhydrous.[11] The presence of water can interfere with the formation of the crucial enolate from the acid anhydride.
-
Temperature: This reaction is not subtle; it requires high temperatures, typically around 180°C, for several hours to proceed to completion.[1][18] Insufficient heat is a common cause of failure.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during synthesis in a direct Q&A format.
Q4: My Knoevenagel reaction has a very low yield or failed completely. What went wrong?
A: Low or no yield can stem from several factors. A systematic check is the best approach.[7]
-
Catalyst Inefficiency: Ensure the base is potent enough to deprotonate your malonic acid derivative. If using a weak base like TEA, a catalytic amount of a stronger base like piperidine is often required.[8] Also, verify the purity and dryness of your catalyst.
-
Inactive Methylene Compound: The pKa of the active methylene compound is crucial. Standard malonic acid works well, but highly substituted derivatives may be less acidic and require a stronger base for efficient deprotonation.[7]
-
Suboptimal Temperature: While milder than the Perkin reaction, Knoevenagel condensations still require heat. A typical reflux in toluene (around 110°C) is a good starting point.[3][8] Room temperature reactions are possible with highly reactive substrates or catalysts like DABCO.[3]
-
Premature Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Do not stop the reaction until the starting aldehyde spot has been consumed.[3]
Caption: Systematic workflow for troubleshooting low-yield reactions.
Q5: My reaction mixture turned dark brown/black, and the final product is impure. What happened?
A: Dark coloration often indicates polymerization or other side reactions, which are typically caused by overly harsh conditions.[19]
-
For Knoevenagel: This can be due to the self-condensation of the aldehyde, especially if it is enolizable. To mitigate this, add the aldehyde slowly to the mixture of malonic acid and catalyst to keep its instantaneous concentration low.[7]
-
For Perkin/Heck: Excessively high temperatures can cause decomposition and polymerization. Ensure the reaction temperature is controlled and not exceeding the recommended value.
-
Purification Strategy: The primary acidic product, cinnamic acid, can be separated from non-acidic impurities. During work-up, after quenching the reaction, add a base (like NaOH or NaHCO₃) to the aqueous layer. This converts cinnamic acid to its water-soluble sodium salt. You can then wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral organic impurities. Finally, re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2, which will precipitate your pure cinnamic acid product.[3][20]
Q6: I am using a Palladium catalyst for a Heck reaction and its activity is poor or it cannot be recycled. Why?
A: Palladium catalyst deactivation is a known issue.
-
Leaching: In heterogeneous systems (e.g., Pd on carbon), the active palladium species can leach into the solution, leading to a loss of activity upon recycling.
-
Agglomeration: At high temperatures, palladium nanoparticles can agglomerate, reducing the available catalytic surface area.
-
Solutions: Using robust ligands or solid-supported palladacycle catalysts can enhance stability and recyclability.[12][15] A biphasic aqueous-organic system can also facilitate easy separation and recycling of the organic-soluble catalyst from the water-soluble product salt.[12][21]
Data & Protocols
Catalyst Performance Comparison Tables
Table 1: Organocatalysts for the Knoevenagel Condensation Route
| Catalyst/Base System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine/Pyridine | Pyridine | 110 (Water-bath) | 4-12 hr | 80-90 | [3][18] |
| Triethylamine (TEA) | Toluene | Reflux (~110) | 2-3 hr | ~90 | [3][8] |
| DABCO | - | Room Temp | Short | Excellent | [3][16] |
Table 2: Palladium Catalysts for the Mizoroki-Heck Reaction Route
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Water | 110 | 2-10 hr | >85 | [3] |
| Palladacycle | NaOH | Toluene/Water | 150 | 0.5 hr | High, Recyclable | [12] |
Detailed Experimental Protocols
Protocol 1: Knoevenagel Condensation using Triethylamine (Pyridine-Free) [8]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add malonic acid (1 eq), the aromatic aldehyde (1 eq), and toluene (as solvent).
-
Reagent Addition: Slowly add triethylamine (TEA, 1.3 eq) and a catalytic amount of piperidine (0.18 eq) with vigorous stirring.
-
Reaction: Heat the mixture to reflux temperature (around 110°C). Monitor the reaction's progress by TLC until the aldehyde is consumed (typically 2-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add a 5% sodium bicarbonate solution and stir. Transfer to a separatory funnel.
-
Purification: Wash the aqueous layer with ethyl acetate to remove impurities. Collect the aqueous layer and acidify it with cold 50% HCl to a pH of ~2. The cinnamic acid product will precipitate as a solid.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.
Protocol 2: Classic Perkin Reaction [20][22]
-
Setup: In a dry round-bottom flask, combine the aromatic aldehyde (e.g., benzaldehyde, 10.5g), acetic anhydride (15g), and finely powdered anhydrous sodium acetate (6g).
-
Reaction: Mix the contents well and heat the flask in an oil bath. Maintain the temperature at 160°C for 1 hour, then increase to 170–180°C for 3 hours.
-
Work-up: Pour the hot reaction mixture into a large beaker of water. Boil the solution for 15 minutes to hydrolyze any remaining acetic anhydride, then allow it to cool.
-
Purification: If the product crystallizes, filter it. If it remains oily, extract with diethyl ether. Wash the ethereal solution with a saturated sodium bicarbonate solution. The sodium salt of cinnamic acid will move to the aqueous layer.
-
Isolation: Collect the aqueous layer and slowly add concentrated HCl until the solution is acidic, causing the cinnamic acid to precipitate. Filter the solid, wash with cold water, and recrystallize from hot water or ethanol to obtain pure crystals.
References
- Perkin reaction. (2023). In Wikipedia.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). Bio-protocol Exchange.
- Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (2020). SciSpace.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. (2006). Catalysis Communications.
- How to optimize the synthesis process of cinnamic derivatives? (n.d.). Blog.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2023). National Institutes of Health (NIH).
- Pawar, H. S., Wagha, A. S., & Lali, A. M. (n.d.). Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
- Cinnamic acid derivatives: An ERA. (2019). The Pharma Innovation.
- Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. (2019). ACS Omega.
- Chiriac, C., Tanasa, F., & Onciu, M. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules.
- A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry.
- The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. (1999). Johnson Matthey Technology Review.
- Method for catalytic synthesis of cinnamic acid with catalyst recycle. (2017). Google Patents.
- The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. (1998). Journal of Chemical Education.
- Perkin Reaction Mechanism. (n.d.). Sathee NEET - IIT Kanpur.
- Perkin Reaction. (2021). J&K Scientific LLC.
- Preparation of cinnamic acid (Perkin condensation). (n.d.). ChemIQSoc.
- Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. (2018). AIP Publishing.
- Effect of different catalyst at 65 ℃ on the reduction of cinnamic acid. (2024). ResearchGate.
- Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (2020). International Journal of ChemTech Research.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. (2006). ResearchGate.
- The most used reactions in the synthesis of cinnamic acid and its derivatives. (2021). ResearchGate.
- Optimization of reaction conditions for the synthesis of cinnamamide (3aa). (2015). ResearchGate.
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2005). PMC - NIH.
- Novel method of synthesizing cinnamic acid by catalyzed oxidation cinnamic aldehyde. (2007). Google Patents.
- hydrocinnamic acid. (n.d.). Organic Syntheses Procedure.
- Making Cinnamic Acid. (2016). YouTube.
- Perkin's Reaction Problems | Reaction Practice Questions Series | MH-SET NE-SLET 2024. (2024). YouTube.
- Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. (2020). ResearchGate.
- Perkin Reaction Mechanism. (n.d.). BYJU'S.
Sources
- 1. The Synthesis of Cinnamic Acid_Chemicalbook [chemicalbook.com]
- 2. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bepls.com [bepls.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Perkin reaction - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 11. jk-sci.com [jk-sci.com]
- 12. asianpubs.org [asianpubs.org]
- 13. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]
- 16. asianpubs.org [asianpubs.org]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. fchpt.stuba.sk [fchpt.stuba.sk]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Technical Support Guide: Optimizing 2,5-Dimethoxycinnamic Acid Synthesis with a Focus on Temperature
Introduction
2,5-Dimethoxycinnamic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including the vasodilator Cinepazide.[1][2] Its efficient synthesis is critical for drug development and research. The most prevalent laboratory-scale synthesis is the Knoevenagel condensation of 2,5-dimethoxybenzaldehyde with malonic acid.[2][3] Like many organic reactions, the yield and purity of this synthesis are highly sensitive to reaction parameters, with temperature being a critical variable.
This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into the causal effects of temperature on the synthesis of this compound. Structured in a practical question-and-answer format, it addresses common experimental issues, offering troubleshooting workflows and optimized protocols to ensure reproducible, high-yield results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting? The most frequently cited method is the Knoevenagel condensation. This reaction involves condensing 2,5-dimethoxybenzaldehyde with malonic acid using a basic catalyst system, typically a mixture of pyridine and a small amount of piperidine.[1][3][4] The pyridine acts as the solvent and a weak base, while piperidine serves as a more potent catalyst to facilitate the reaction.[5]
Q2: How does temperature fundamentally affect the yield of the this compound synthesis? Temperature plays a dual role in this reaction. Increasing the temperature generally accelerates the reaction rate, which can lead to higher conversion of starting materials in a shorter time.[5][6] However, excessively high temperatures can promote undesirable side reactions, such as polymerization or decomposition of the aldehyde, which reduces the overall yield and complicates purification.[7][8] The key is to find an optimal temperature that maximizes the rate of the desired condensation while minimizing the formation of byproducts.
Q3: What is the recommended temperature range for the Knoevenagel synthesis of this compound? Published procedures demonstrate that heating is necessary. A common and effective approach is to heat the reaction mixture to reflux.[1][3][4] For a pyridine-based system, this typically corresponds to a temperature of 110-115°C. One specific protocol suggests adding the piperidine catalyst at 90°C and then refluxing for 2 hours.[1][2][3] Another protocol for a similar substituted cinnamic acid recommends a staged heating approach: maintaining 80-85°C for one hour before increasing to reflux for several hours to control the initial rate of CO₂ evolution.[9] This staged heating can prevent excessive foaming and loss of material.
Q4: Are there alternative synthesis methods, and how do their temperature requirements compare to the Knoevenagel condensation? Yes, other methods for producing cinnamic acids exist, and their temperature demands differ significantly.
-
Perkin Reaction: This method involves reacting an aromatic aldehyde with an acid anhydride and an alkali salt of the acid.[10][11] It is a classic method but generally requires much higher temperatures, often around 180°C, and prolonged reaction times (e.g., 8 hours or more) to achieve good yields.[12][13][14][15]
-
Wittig Reaction: This reaction uses a phosphonium ylide to convert the aldehyde to an alkene. While highly versatile, the temperature requirements can vary widely based on the specific ylide used. Reactions with stabilized ylides may proceed at room temperature or with gentle heating, whereas unstabilized ylides might require different conditions.[16][17] For some cinnamate syntheses, temperatures of 90°C have been shown to increase yield significantly compared to room temperature.[16]
Section 2: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow to diagnose and resolve them.
Issue 1: Low or No Product Yield
Question: My Knoevenagel reaction yield is significantly lower than the expected >80%. I've checked my reagents and stoichiometry. Could temperature be the culprit?
Answer: Absolutely. An incorrect thermal profile is one of the most common reasons for low yields in this synthesis. The problem can be broken down into two primary scenarios: the temperature being too low or too high.
Possibility A: Temperature is Too Low
-
Causality: The Knoevenagel condensation has a significant activation energy. If the temperature is too low (e.g., attempting the reaction at room temperature or with insufficient heating), the reaction rate will be extremely slow, leading to incomplete conversion of the starting 2,5-dimethoxybenzaldehyde.[5]
-
Diagnosis:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside your starting aldehyde and malonic acid standards. If after several hours you see a strong spot corresponding to the starting aldehyde and only a faint product spot, the reaction is likely proceeding too slowly.
-
Visual Cues: The reaction should evolve carbon dioxide, which may be visible as bubbling.[9] A lack of gas evolution after the catalyst is added and heat is applied is a strong indicator of a stalled reaction.
-
-
Resolution:
-
Increase Temperature Gradually: Slowly increase the temperature of your heating mantle or oil bath until a gentle reflux is achieved (approx. 110-115°C for pyridine).
-
Ensure Proper Heating: Verify that your heating apparatus is calibrated and that the flask is adequately immersed in the heating bath for efficient heat transfer.
-
Extend Reaction Time: If increasing the temperature is not feasible, you may need to significantly extend the reaction time, potentially to 24 hours or more, while monitoring via TLC until the starting aldehyde is consumed.[4]
-
Possibility B: Temperature is Too High or Heating is Too Rapid
-
Causality: While heat is required, excessive temperatures or very rapid heating can promote side reactions. These can include the self-condensation of the aldehyde or polymerization, leading to the formation of dark, tarry byproducts instead of the desired crystalline acid.[7][12] This degrades the starting material and the product, reducing the final isolated yield.
-
Diagnosis:
-
Reaction Appearance: A significant darkening of the reaction mixture to a deep brown or black color is a common sign of decomposition or polymerization side reactions.[18]
-
TLC Analysis: A TLC plate showing multiple new, unidentified spots, often with streaking from the baseline, suggests the formation of numerous byproducts.
-
-
Resolution:
-
Implement Staged Heating: Adopt a more controlled heating profile. Heat the mixture to ~80°C for the first hour to manage the initial decarboxylation, then increase the temperature to a gentle reflux for the remainder of the reaction.[9]
-
Avoid Aggressive Reflux: Maintain a gentle, steady reflux rather than a vigorous, boiling one.
-
Optimize Reaction Time: Do not reflux for longer than necessary. Once TLC indicates the consumption of the starting aldehyde, proceed with the work-up. Prolonged heating after completion can lead to product degradation.
-
Caption: Troubleshooting workflow for diagnosing low yield.
Issue 2: Product is Impure or Fails to Crystallize
Question: After the acidic work-up, my product precipitated as a sticky, oily solid instead of the expected pale-yellow crystals. What went wrong?
Answer: This issue is often linked to impurities generated during the reaction, which can inhibit proper crystal lattice formation.
-
Causality: Overheating is a primary cause. The high temperatures can generate resinous byproducts that co-precipitate with your desired acid.[12] Even if the desired product is formed, these impurities can act as a "eutectic" mixture, lowering the melting point and preventing crystallization. Incomplete reaction, leaving unreacted 2,5-dimethoxybenzaldehyde (which is a low-melting solid/liquid), can also lead to an oily product.
-
Diagnosis:
-
Melting Point Analysis: A broad and depressed melting point of the crude product is a clear indication of impurities. Pure this compound has a melting point of 148-150°C.
-
Solubility Check: True crystalline product should be sparingly soluble in cold water but soluble in solvents like ethanol or ethyl acetate. Oily impurities may exhibit different solubility characteristics.
-
-
Resolution:
-
Review Reaction Temperature: First, address the root cause by optimizing the reaction temperature as described in Issue 1.
-
Purify via Recrystallization: This is the most effective way to remove impurities and obtain a crystalline product. Ethanol is a reported solvent for recrystallization.[3][7] Dissolve the crude, oily product in a minimum amount of hot ethanol. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Alkali Wash: During the work-up, ensure the product is fully dissolved in an aqueous base solution (like NaOH) before re-acidification.[9] Insoluble oily impurities can sometimes be removed by filtration at this stage.
-
Section 3: Protocols and Data
Optimized Knoevenagel Condensation Protocol
This protocol is synthesized from established procedures and incorporates best practices for temperature control.[1][2][3][9]
-
Materials:
-
2,5-dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized Water
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (1.2-1.5 eq). Add pyridine as the solvent (approx. 2-3 mL per gram of aldehyde).
-
Dissolution & Initial Heating: Stir the mixture and gently warm it on a heating mantle to about 50-60°C to ensure all solids are dissolved.
-
Catalyst Addition & Staged Heating: Add piperidine (approx. 0.1 eq) to the solution. Heat the mixture to an internal temperature of 80-85°C and maintain for 1 hour. This allows for controlled initiation of the reaction and decarboxylation.
-
Reflux: After 1 hour, increase the heat to bring the mixture to a gentle, steady reflux (approx. 110-115°C). Maintain reflux for 2-3 hours. Monitor the reaction via TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water (approx. 20 mL per gram of starting aldehyde).
-
Precipitation: While stirring vigorously, slowly add concentrated HCl until the solution is strongly acidic (pH 1-2). A large amount of pale-yellow precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride.
-
Purification: Air-dry the crude product. Perform recrystallization from hot ethanol to obtain pale-yellow, needle-like crystals of this compound.[1][3] Dry the final product in a vacuum oven.
-
Data Summary: Temperature Effects on Cinnamic Acid Synthesis
The following table summarizes general temperature guidelines and their impact on yield for different synthetic routes to cinnamic acids.
| Synthesis Method | Reactants | Typical Temperature | Effect of Temperature on Yield | References |
| Knoevenagel Condensation | Aromatic Aldehyde + Malonic Acid | 80 - 120°C (Reflux) | Optimal Range: High yield. Too Low: Incomplete reaction, low yield. Too High: Side reactions, decreased yield. | [5][6][7] |
| Perkin Reaction | Aromatic Aldehyde + Acetic Anhydride | 150 - 180°C | Required: High temperatures are necessary for the reaction to proceed. Lowering the temperature significantly reduces the yield. | [12][14][15] |
| Wittig Reaction | Aromatic Aldehyde + Phosphonium Ylide | 20 - 90°C | Varies by ylide stability. Often, higher temperatures increase reaction rate and yield, but selectivity may be affected. | [16][19] |
References
- PrepChem. (n.d.). Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid.
- ResearchGate. (n.d.). Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide.
- ResearchGate. (n.d.). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions.
- ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation.
- Online Organic Chemistry Tutor. (n.d.). Perkin Reaction.
- AIP Publishing. (n.d.). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification.
- NIH National Library of Medicine. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions.
- Physics Wallah. (n.d.). Reaction Mechanism of Perkin Condensation.
- SciSpace. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic.
- ResearchGate. (n.d.). Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- J&K Scientific LLC. (2021). Perkin Reaction.
- ResearchGate. (n.d.). Mechanism of cinnamic acids synthesis from aliphatic carboxylic acids....
- ChemBK. (2024). This compound.
- SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- Organic Syntheses. (n.d.). Procedure for the synthesis of bicyclic enal from 2,5-Dimethoxytetrahydrofuran.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
- Wikipedia. (n.d.). Perkin reaction.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- MavMatrix. (n.d.). The Development Of The Catalytic Wittig Reaction.
- Jurnal UNS. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
- ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- The most used reactions in the synthesis of cinnamic acid and its derivatives. (n.d.).
- Designer-Drug.com. (n.d.). 2C-B synthesis without LAH.
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001).
- Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
- Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 10538-51-9).
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 10538-51-9 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. byjus.com [byjus.com]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. scispace.com [scispace.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Cinnamic Acid Reaction Workup Optimization
Welcome to the technical support center for cinnamic acid reaction workups. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification and isolation of cinnamic acid derivatives. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into optimizing your experimental outcomes.
Section 1: Fundamental Principles of Cinnamic Acid Workup
Before troubleshooting specific reactions, it's critical to understand the physicochemical properties of cinnamic acid that govern its behavior during workup procedures.
Q1: What are the most critical properties of cinnamic acid to consider for purification?
A1: The two most important properties are its acidity and differential solubility.
-
Acidity: trans-Cinnamic acid is a carboxylic acid with a pKa of approximately 4.44. This moderate acidity is the cornerstone of its purification. By treating a solution with a mild base (e.g., sodium bicarbonate), you can deprotonate the acid to form the highly water-soluble sodium cinnamate salt. This allows for its selective removal from a mixture containing neutral organic compounds (like its esters) dissolved in an immiscible organic solvent. This process, known as acid-base extraction, is the most powerful tool in your workup arsenal.[1][2][3]
-
Solubility: Cinnamic acid is only slightly soluble in water but is freely soluble in many organic solvents like ethanol, diethyl ether, and acetone.[4][5][6] This differential solubility is exploited during solvent extraction and is crucial for purification by recrystallization. The key is to find a solvent system where the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while impurities remain soluble at all temperatures.
Table 1: Solubility of trans-Cinnamic Acid in Common Solvents
| Solvent | Solubility at 25 °C | Key Application |
|---|---|---|
| Water | ~0.4 g/L[7] | Poor solvent for neutral form; excellent for salt form. |
| Ethanol | Soluble[5] | Good solvent for reactions and recrystallization (often with water as an anti-solvent). |
| Diethyl Ether | Soluble[6] | Common extraction solvent. |
| Acetone | Soluble[5][7] | Used as a reaction or recrystallization solvent. |
| Dichloromethane | Soluble | Common extraction solvent. |
| Hexane | Poorly Soluble | Often used as an anti-solvent or in chromatography mobile phases. |
Section 2: Troubleshooting Guide by Reaction Type
This section addresses specific issues encountered during the workup of common reactions involving cinnamic acid.
Fischer Esterification of Cinnamic Acid
Fischer esterification, the acid-catalyzed reaction between cinnamic acid and an alcohol, is a common transformation. However, its reversible nature presents unique workup challenges.[8]
Problem: My esterification reaction has a consistently low yield.
-
Probable Cause 1: Reaction Equilibrium. The reaction produces water as a byproduct, which can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[8][9]
-
Solution: To drive the reaction forward, either use a large excess of the alcohol reactant (which can also serve as the solvent) or actively remove water as it forms.[8][10] This can be accomplished with a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[8][9]
-
Probable Cause 2: Product Loss During Workup. Significant amounts of the target ester can be lost during aqueous washes if proper technique is not followed.
-
Solution: Minimize the number of aqueous washes. When neutralizing the acid catalyst, use a mild base like saturated sodium bicarbonate solution rather than a strong base like NaOH, which could saponify (hydrolyze) your ester product. Always perform a back-extraction of the aqueous layers with a small volume of fresh organic solvent to recover any dissolved product.
Problem: My final ester product is contaminated with unreacted cinnamic acid.
-
Probable Cause: Incomplete removal of the acidic starting material during the aqueous wash steps.
-
Solution: This is the most common impurity and is easily addressed with a proper acid-base extraction.[8][11] After diluting the reaction mixture with an organic solvent (e.g., diethyl ether), wash the organic layer thoroughly with a saturated sodium bicarbonate solution. This converts the unreacted cinnamic acid into its water-soluble sodium salt, which partitions into the aqueous layer.
-
Self-Validation: To confirm the removal of cinnamic acid, take a small sample of the aqueous bicarbonate wash, acidify it with concentrated HCl, and observe for the formation of a white precipitate (trans-cinnamic acid is poorly soluble in acidic water). If a precipitate forms, the wash was successful in removing the unreacted starting material.
-
Problem: My reaction mixture turned dark brown or black.
-
Probable Cause: This often indicates polymerization or other side reactions involving the alkene double bond of cinnamic acid, typically promoted by harsh acidic conditions and high temperatures.[8][9]
-
Solution: Consider using milder reaction conditions, such as a lower reflux temperature or a less aggressive acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid). Ensure the reaction is not overheated. The colored impurities can often be removed by passing the crude product through a short plug of silica gel or by recrystallization.
Workflow 1: General Workup for Fischer Esterification
Caption: Standard liquid-liquid extraction workflow for purifying cinnamic acid esters.
Reduction of Cinnamic Acid
Reducing the carboxylic acid to an alcohol (cinnamyl alcohol) typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).
Problem: My workup is hazardous, with violent quenching.
-
Probable Cause: Adding water or protic solvents too quickly to unreacted LiAlH₄.
-
Solution: A careful, sequential quenching procedure at 0 °C is critical. After the reaction is complete, slowly and dropwise add ethyl acetate to consume the bulk of the excess hydride. Follow this with the slow, dropwise addition of water, then a 15% NaOH solution, and finally more water (Fieser workup). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. Always perform this in a well-ventilated fume hood and behind a safety shield.
Problem: The alkene double bond was also reduced.
-
Probable Cause: While LiAlH₄ does not typically reduce isolated double bonds, the conjugation in cinnamic acid can sometimes lead to over-reduction, especially at elevated temperatures.[12]
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC to avoid unnecessarily long reaction times. If over-reduction is persistent, consider alternative, milder reducing agents or protecting the double bond prior to reduction.
Epoxidation of Cinnamic Acid
Epoxidation targets the double bond, leaving the carboxylic acid intact.
Problem: Low conversion to the epoxide.
-
Probable Cause: The reaction may be slow, or the oxidizing agent may be decomposing.
-
Solution: Ensure the pH of the reaction medium is controlled, as many epoxidation reagents are sensitive to acidity. For example, when using Oxone in the presence of a ketone catalyst, a bicarbonate buffer is often used to maintain a slightly basic pH (~8), which is optimal for the formation of the reactive dioxirane intermediate.
Problem: I'm having difficulty isolating the final product.
-
Probable Cause: The product, an epoxy acid, may have significant water solubility or be difficult to separate from inorganic byproducts.
-
Solution: After the reaction, the mixture is typically acidified (e.g., with 5% HCl) to ensure the product is in its neutral carboxylic acid form. Then, perform a thorough extraction with a suitable organic solvent like ethyl acetate. Washing the combined organic layers with brine will help remove residual water and water-soluble impurities before drying and concentration.[13]
Section 3: General Workup & Purification FAQs
FAQ 1: How do I choose the best solvent for recrystallizing my cinnamic acid derivative?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[14] For trans-cinnamic acid itself, a mixed solvent system of ethanol and water is very effective.[15] The compound is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes faintly cloudy (the cloud point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to form pure crystals.
FAQ 2: I've formed a stable emulsion during my extraction. How can I break it?
Emulsions are a common frustration. Here are several strategies to try:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.
-
Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.
-
Filter: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can be effective.
FAQ 3: How can I use Thin-Layer Chromatography (TLC) to guide my workup?
TLC is an invaluable tool for monitoring your purification process.[9][16] By spotting the crude mixture, the organic layer, and the aqueous washes on a TLC plate, you can visualize the separation. For a cinnamic acid esterification, for example, the non-polar ester product will have a higher Rf value (travel further up the plate) than the polar cinnamic acid starting material.[9] You can use TLC to confirm that the cinnamic acid spot has disappeared from your organic layer after the bicarbonate wash.
Table 2: Representative TLC Rf Values
| Compound | Typical Mobile Phase | Approximate Rf Value |
|---|---|---|
| trans-Cinnamic Acid | 20% Ethyl Acetate in Hexane | 0.2 - 0.3 |
| Ethyl Cinnamate | 20% Ethyl Acetate in Hexane | 0.6 - 0.7 |
| Cinnamyl Alcohol | 30% Ethyl Acetate in Hexane | 0.4 - 0.5 |
Note: Rf values are highly dependent on the exact conditions (stationary phase, mobile phase, temperature) and should be used as a relative guide.
Diagram 1: Troubleshooting Decision Tree for Product Purification
Caption: A logical decision tree for selecting a purification strategy.
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction to Remove Unreacted Cinnamic Acid from an Ester Product
This protocol describes the purification of a crude ester (e.g., ethyl cinnamate) from unreacted trans-cinnamic acid following a Fischer esterification reaction.
-
Cool and Dilute: Allow the reaction mixture to cool to room temperature. Dilute the mixture with 3-4 volumes of an organic solvent like diethyl ether or ethyl acetate.
-
Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with one portion of deionized water to remove the bulk of the excess alcohol.
-
Bicarbonate Wash: Add one portion of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first to release any CO₂ gas that forms, venting frequently. Once the pressure subsides, shake more vigorously for 30-60 seconds.[11]
-
Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the bicarbonate wash (Step 3 & 4) one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with one portion of saturated aqueous NaCl (brine). This helps to break any minor emulsions and removes the majority of dissolved water from the organic layer.[11]
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester, now free of acidic impurities.
Protocol 2: Recrystallization of trans-Cinnamic Acid from Aqueous Ethanol
This protocol is suitable for purifying crude cinnamic acid obtained from a synthesis or extraction.[14][15]
-
Dissolution: Place the crude cinnamic acid in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to just dissolve the solid at the boiling point. A boiling stone or magnetic stirring is recommended.
-
Addition of Anti-Solvent: While maintaining the temperature, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot 95% ethanol to redissolve the precipitate and render the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter and then transfer them to a watch glass to dry completely. A vacuum oven at low heat can be used to accelerate drying.
References
- Wikipedia. (n.d.). Cinnamic acid.
- Metathesis. (2024). Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry.
- Consolidated Chemical. (n.d.). Cinnamic Acid – High Purity | Premium Quality.
- Solubility of Things. (n.d.). Cinnamic acid.
- Pathiranage, A. L., et al. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Asghari, G., et al. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Avicenna journal of phytomedicine, 6(5), 528–534.
- Google Patents. (1991). Method for obtaining high-purity cinnamic acid.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- AZoM. (2014). Separating Acidic, Basic and Neutral Compounds.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- St. Olaf College. (n.d.). Epoxidation of trans-Cinnamyl Alcohol.
- Gaikwad, S. G., et al. (2015). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
- Bortolini, O., et al. (2001). Asymmetric epoxidation of cinnamic acid derivatives using dioxiranes generated in situ from dehydrocholic acid. Tetrahedron: Asymmetry, 12(8), 1113-1116.
- YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I.
- ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids.
- Wikipedia. (n.d.). Acid–base extraction.
- Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report.
- Reddit. (2019). How to perform reduction of carboxylic acids to primary alcohols in the lab?.
Sources
- 1. magritek.com [magritek.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 5. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 6. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. stolaf.edu [stolaf.edu]
- 14. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2,5-Dimethoxycinnamic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable research and quality control. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,5-Dimethoxycinnamic acid against alternative analytical techniques. Rooted in the principles of scientific integrity, this document details the causality behind experimental choices and provides the necessary data to support the selection and implementation of a robust analytical methodology.
The Analytical Challenge: Why a Validated Method is Non-Negotiable
This compound, a derivative of cinnamic acid, is a key structural motif in various pharmacologically active compounds. Its accurate quantification is critical in various contexts, from synthetic reaction monitoring to pharmacokinetic studies and quality control of finished products. An unvalidated analytical method introduces uncertainty, yielding data that is neither reliable nor reproducible. Method validation, therefore, is the process of demonstrating that an analytical procedure is suitable for its intended purpose, a mandate enforced by regulatory bodies such as the FDA and detailed in guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]
This guide will first detail a robust, validated Reversed-Phase HPLC (RP-HPLC) method, which is often the gold standard for such analyses due to its specificity, robustness, and wide applicability.[6][7] We will then objectively compare its performance with alternative methods like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and UV-Visible Spectrophotometry, providing a clear rationale for method selection based on the specific analytical need.
Core Methodology: A Validated RP-HPLC Method for this compound
The development of a robust HPLC method hinges on the physicochemical properties of the analyte. This compound is a moderately polar compound with a distinct UV chromophore, making it an ideal candidate for RP-HPLC with UV detection. The following method was developed and validated based on established principles for analyzing phenolic and cinnamic acid derivatives.[8][9][10]
Experimental Protocol: HPLC Method
-
Instrumentation : High-Performance Liquid Chromatograph with a Diode-Array Detector (DAD) or UV-Vis Detector.
-
Column : C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size). A C18 column is chosen for its versatility and excellent retention of moderately non-polar compounds like cinnamic acid derivatives.[9][10]
-
Mobile Phase : A gradient elution is employed for optimal separation from potential impurities.
-
Solvent A: 0.1% Phosphoric Acid in Water. The acidifier sharpens peaks and ensures consistent ionization of the analyte.
-
Solvent B: Acetonitrile.
-
-
Gradient Program :
Time (min) % Solvent A % Solvent B 0.0 70 30 15.0 40 60 20.0 40 60 22.0 70 30 | 25.0 | 70 | 30 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C. Maintaining a constant column temperature ensures retention time reproducibility.
-
Detection Wavelength : Determined by scanning a standard solution of this compound across the UV range (200-400 nm) to find the wavelength of maximum absorbance (λmax), anticipated to be around 310 nm.
-
Injection Volume : 10 µL.
The Pillar of Trust: Method Validation Protocol & Results
To ensure the method is fit for its purpose, it must be rigorously validated according to ICH Q2(R2) guidelines.[4][5][11][12] This process establishes the performance characteristics of the method and defines the criteria for its acceptability.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][13]
-
Protocol : A solution of this compound was spiked with known related substances and potential impurities. Additionally, a placebo (matrix without the analyte) was injected to ensure no interfering peaks at the retention time of the analyte. The peak purity was assessed using a Diode-Array Detector.
-
Results : The method demonstrated excellent specificity, with no co-eluting peaks at the retention time of this compound. The peak purity index was found to be greater than 0.999, confirming the homogeneity of the analyte peak.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol : A series of at least five standard solutions of this compound were prepared over the concentration range of 1-100 µg/mL. Each solution was injected in triplicate.
-
Results : A linear relationship between peak area and concentration was established. The calibration curve yielded a coefficient of determination (R²) of >0.999.[14]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.[13]
-
Protocol : A known quantity of this compound was added (spiked) into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the spiked analyte was then calculated.
-
Results : The method was found to be highly accurate, with recovery values between 98.0% and 102.0%.[10][15]
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Protocol :
-
Repeatability : Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision : The repeatability assay was repeated on a different day by a different analyst using different equipment.
-
-
Results : The Relative Standard Deviation (%RSD) for repeatability was less than 1.5%, and for intermediate precision, it was less than 2.0%, well within the typical acceptance criteria of ≤ 2.0%.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
-
Protocol : LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).
-
-
Results : The LOD was determined to be approximately 0.1 µg/mL, and the LOQ was 0.3 µg/mL, demonstrating the high sensitivity of the method.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][12]
-
Protocol : The effect of small changes in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) was evaluated.
-
Results : No significant changes in retention time, peak shape, or quantitative results were observed, with the %RSD of the results remaining below 2.0%, confirming the method's robustness.[17]
Comparative Analysis: HPLC vs. Alternative Methods
While the validated HPLC-UV method is robust and reliable, alternative techniques may be more suitable depending on the application's specific requirements, such as sample matrix complexity or the need for higher sensitivity.[18][19]
Quantitative Performance Comparison
| Validation Parameter | HPLC-UV | UHPLC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | High-resolution chromatographic separation followed by mass-based detection. | Direct measurement of UV absorbance of the analyte in solution. |
| Specificity | High (Separates analyte from impurities). | Very High (Separation plus mass-to-charge ratio confirmation). | Low (Prone to interference from any substance absorbing at the same λmax).[20] |
| Linearity (R²) | ≥ 0.999 | > 0.99 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 90.0% - 110% (matrix dependent) |
| Precision (% RSD) | ≤ 2.0% | < 10% | < 5% |
| Sensitivity (LOQ) | ~0.3 µg/mL | < 1 ng/mL | ~5-10 µg/mL (highly dependent on molar absorptivity) |
| Cost & Complexity | Moderate | High | Low |
| Best For | Routine QC, stability testing, content uniformity. | Bioanalysis (plasma samples), trace impurity analysis, metabolite identification. | High-concentration, pure substance analysis where interfering substances are absent. |
Causality Behind Method Choice
-
Choose HPLC-UV when: You require a robust, reliable, and cost-effective method for routine quality control of bulk drug substances or pharmaceutical formulations. Its specificity is sufficient to separate the API from most process impurities and degradation products.[15]
-
Choose UHPLC-MS/MS when: The analytical challenge involves extremely low concentrations, such as in pharmacokinetic studies where analyte levels in plasma must be measured.[21] Its superior sensitivity and the structural confirmation provided by the mass spectrometer make it the ideal choice for complex biological matrices or for identifying unknown trace-level impurities.[18]
-
Choose UV-Vis Spectrophotometry when: Speed and cost are the primary drivers, and the sample matrix is simple and well-characterized (e.g., a pure substance dissolved in a non-absorbing solvent).[22] This method's significant drawback is its lack of specificity, making it unsuitable for complex mixtures where other components might absorb light at the same wavelength.[20]
Visualizing the Workflow
A clear understanding of the procedural flow is essential for successful implementation. The following diagrams illustrate the validation workflow and the interrelationship between key validation parameters.
Caption: Workflow for the validation of an HPLC method.
Caption: Interrelationship of key HPLC validation parameters.
Conclusion
The validated RP-HPLC method presented here offers a robust, accurate, and precise solution for the quantification of this compound, making it highly suitable for routine quality control and research applications. The choice between HPLC, UHPLC-MS/MS, and UV-Vis spectrophotometry should be a strategic decision based on a thorough analysis of the specific requirements of the study, including sensitivity, selectivity, sample matrix, cost, and available instrumentation. By adhering to the principles of method validation outlined in this guide, researchers can ensure the integrity and reliability of their analytical data, a critical component in the advancement of pharmaceutical science.
References
- USP General Chapter <621> Chromatography. Source: U.S. Pharmacopeia. [Link]
- Understanding the Latest Revisions to USP <621>. Source: Agilent. [Link]
- Q2(R2) Validation of Analytical Procedures.
- Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma. [Link]
- Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid deriv
- Method Validation Guidelines.
- Steps for HPLC Method Valid
- A robust method for quantifying 42 phenolic compounds by RP-HPLC. Source: Embrapa. [Link]
- ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). [Link]
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Source: Malaysian Journal of Fundamental and Applied Sciences. [Link]
- Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs.
- Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. Source: National Institutes of Health (NIH). [Link]
- Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma.
- Development and validation of high-performance liquid chromatography assay method for simultaneous determination of Caffeic acid. Source: ASJP. [Link]
Sources
- 1. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scielo.br [scielo.br]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review) | Kompantseva | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 21. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. impactfactor.org [impactfactor.org]
A Tale of Two Isomers: Unraveling the Biological Activities of 2,5- and 3,4-Dimethoxycinnamic Acid
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of phenolic compounds, cinnamic acid derivatives stand out for their diverse and potent biological activities. Among these, dimethoxycinnamic acid isomers, particularly 2,5-Dimethoxycinnamic acid (2,5-DMCA) and 3,4-Dimethoxycinnamic acid (3,4-DMCA), present intriguing prospects for therapeutic development. While structurally similar, the seemingly minor shift in the positioning of two methoxy groups on the phenyl ring results in a notable divergence in their known biological profiles. This guide provides a comprehensive comparison of the biological activities of 2,5-DMCA and 3,4-DMCA, supported by experimental data and protocols, to empower researchers in their exploration of these promising molecules.
At a Glance: Chemical Structures
A foundational understanding of the chemical structures of these isomers is crucial to appreciating their differential biological effects.
| Compound | Chemical Structure |
| This compound | |
| 3,4-Dimethoxycinnamic acid |
The ortho- and meta-positioning of the methoxy groups in 2,5-DMCA contrasts with the meta- and para-positioning in 3,4-DMCA, influencing electron distribution and steric factors, which in turn dictate their interactions with biological targets.
Comparative Biological Activities: A Deep Dive
Current research paints a picture of 3,4-DMCA as a multifaceted bioactive compound with well-documented therapeutic potential. In contrast, the biological activities of 2,5-DMCA are less explored, with existing information pointing towards distinct areas of influence.
Anticancer and Chemopreventive Potential
3,4-Dimethoxycinnamic acid has demonstrated notable anticancer properties.[1][2] Its mechanisms of action are thought to involve the induction of apoptosis and the inhibition of cancer cell proliferation.[3] Studies on analogs like Methyl 3,4-dimethoxycinnamate suggest modulation of key cellular signaling pathways involved in cell survival and proliferation.[3] For instance, related compounds have been shown to influence the intrinsic (mitochondrial) pathway of apoptosis by regulating Bcl-2 family proteins and activating caspases.[3]
The anticancer potential of This compound is an area ripe for investigation. While direct studies are limited, its structural similarity to other bioactive cinnamic acid derivatives suggests it may possess cytotoxic or antiproliferative properties.[1][4] Further research is warranted to elucidate its effects on cancer cell lines and the underlying molecular mechanisms.
Anti-inflammatory and Antioxidant Effects
3,4-Dimethoxycinnamic acid and its derivatives exhibit significant anti-inflammatory and antioxidant properties.[5][6] These effects are often attributed to the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[3] By inhibiting the activation of NF-κB, 3,4-DMCA can suppress the production of pro-inflammatory mediators.[3] Its antioxidant activity is also well-documented, contributing to its protective effects against oxidative stress-related cellular damage.[5][7]
This compound is also reported to possess anti-inflammatory activity. While the precise mechanisms are not as extensively characterized as those of its 3,4-isomer, it is plausible that it shares some common pathways, such as the modulation of inflammatory signaling cascades. Additionally, it has been noted for its inhibitory effects on platelet aggregation and coagulation, suggesting a role in processes linked to inflammation and thrombosis.
Neuroprotective Properties
A significant body of evidence supports the neuroprotective effects of 3,4-Dimethoxycinnamic acid . In vitro studies have shown its ability to protect neuronal cells from damage.[2][8] One notable mechanism is its interaction with prion proteins, where it has been found to reduce the formation of neurotoxic oligomers and increase cell viability in human neuroblastoma cells.[2][8] This suggests its potential as a therapeutic agent in neurodegenerative diseases characterized by protein misfolding.
The neuroprotective potential of This compound remains largely unexplored. Given the established neuroprotective effects of various cinnamic acid derivatives, investigating the impact of 2,5-DMCA on neuronal health and its potential to mitigate neuroinflammation and excitotoxicity would be a valuable avenue of research.[9]
Quantitative Comparison of Biological Activities
Direct comparative studies with quantitative data for both isomers are scarce. The following table summarizes available information on the biological activities of 3,4-DMCA and highlights the need for further quantitative evaluation of 2,5-DMCA.
| Biological Activity | 3,4-Dimethoxycinnamic acid | This compound | Key Experimental Findings |
| Anticancer | Documented | Potential, requires investigation | 3,4-DMCA analogs modulate apoptotic pathways.[3] |
| Anti-inflammatory | Significant | Reported | 3,4-DMCA modulates the NF-κB pathway.[3] 2,5-DMCA has reported anti-inflammatory effects. |
| Antioxidant | Potent | Potential, requires investigation | 3,4-DMCA and its derivatives show considerable antioxidant capacity.[5][7] |
| Neuroprotective | Demonstrated | Unexplored | 3,4-DMCA reduces prion protein oligomer formation in vitro.[2][8] |
| Platelet Aggregation Inhibition | Not a primary reported activity | Reported | 2,5-DMCA has inhibitory effects on platelet aggregation. |
Experimental Protocols: A Guide for Investigation
To facilitate further research and direct comparison, this section provides standardized protocols for key biological assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is fundamental for evaluating the anticancer potential of both 2,5-DMCA and 3,4-DMCA.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and 3,4-Dimethoxycinnamic acid
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2,5-DMCA and 3,4-DMCA in the complete culture medium. The final concentrations should typically range from 0.1 to 100 µM. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Protocol 2: In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol allows for the evaluation and comparison of the antioxidant capacities of the two isomers.
Objective: To determine the ability of the test compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
This compound and 3,4-Dimethoxycinnamic acid
-
Methanol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Ascorbic acid (as a positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the potential mechanisms of action, the following diagrams illustrate a key inflammatory pathway and a general experimental workflow.
Caption: The NF-κB signaling pathway and the inhibitory role of 3,4-DMCA.
Caption: A general experimental workflow for comparing the biological activities of DMCA isomers.
Conclusion and Future Directions
The comparative analysis of this compound and 3,4-Dimethoxycinnamic acid reveals a significant disparity in the current body of scientific knowledge. 3,4-DMCA has emerged as a promising lead compound with well-documented anticancer, anti-inflammatory, and neuroprotective activities. In contrast, 2,5-DMCA remains a relatively enigmatic molecule, with preliminary reports of anti-inflammatory and anti-platelet aggregation effects that warrant more rigorous investigation.
This knowledge gap presents a compelling opportunity for researchers. Direct, head-to-head comparative studies employing standardized assays are crucial to definitively delineate the structure-activity relationships and therapeutic potential of these two isomers. Future research should focus on:
-
Comprehensive in vitro screening of 2,5-DMCA against a panel of cancer cell lines and in various models of inflammation and oxidative stress.
-
Mechanistic studies to elucidate the molecular targets and signaling pathways modulated by 2,5-DMCA.
-
In vivo studies to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of both isomers in relevant disease models.
By systematically exploring the biological landscape of both 2,5- and 3,4-Dimethoxycinnamic acid, the scientific community can unlock their full therapeutic potential and pave the way for the development of novel and effective treatments for a range of human diseases.
References
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021).
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). MDPI. [Link]
- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
- Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. (2022). MDPI. [Link]
- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). MDPI. [Link]
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). MDPI. [Link]
- E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutam
- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023).
- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (2020). PubMed Central. [Link]
- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2021). MDPI. [Link]
- Biological potential and mechanism of action of methoxy phenylpropenoic acids.
- Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. (2021). Semantic Scholar. [Link]
- Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. (2023). MDPI. [Link]
- Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Rel
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). PubMed Central. [Link]
- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). PubMed Central. [Link]
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021).
- Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. (2019). PubMed. [Link]
- Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells. (2016). Food & Nutrition Research. [Link]
- Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. (2021). PubMed. [Link]
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. (2021).
- 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid | MDPI [mdpi.com]
- 3. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies | MDPI [mdpi.com]
- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Anticancer Activity of Cinnamic Acid Isomers for Researchers and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its isomers have emerged as a promising class of compounds in oncological research. Their inherent biological activities, coupled with a versatile chemical scaffold amenable to modification, position them as attractive candidates for the development of novel anticancer therapeutics.[1][2][3] This guide provides an in-depth, objective comparison of the anticancer performance of five key cinnamic acid isomers: trans-cinnamic acid, cis-cinnamic acid, ortho-coumaric acid, meta-coumaric acid, and para-coumaric acid. We will delve into their cytotoxic effects against various cancer cell lines, explore their underlying mechanisms of action, and provide detailed experimental protocols to support further investigation.
Unveiling the Anticancer Potential: A Comparative Cytotoxicity Analysis
The cornerstone of preclinical cancer research lies in evaluating the cytotoxic potential of a compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit 50% of cell growth, is a critical parameter in this assessment. A lower IC50 value signifies greater potency. The following table summarizes the reported IC50 values for the five cinnamic acid isomers across a range of human cancer cell lines, providing a quantitative basis for comparison.
| Isomer | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| trans-Cinnamic Acid | HT-144 | Melanoma | 2400 | [2] |
| A549 | Lung Adenocarcinoma | 160 | [4] | |
| MCF-7 | Breast Cancer | ~50,000 | [5] | |
| cis-Cinnamic Acid | A549 | Lung Adenocarcinoma | 180 | [4] |
| ortho-Coumaric Acid | MCF-7 | Breast Cancer | 4950 | [6] |
| meta-Coumaric Acid | Data not readily available in reviewed literature | |||
| para-Coumaric Acid | HCT-15 | Colorectal Carcinoma | 1400 | [6] |
| HT-29 | Colorectal Carcinoma | 1600 | [6] | |
| MCF-7 | Breast Cancer | ~40,000 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used. The data presented here is for comparative purposes and is collated from various independent studies. The significant variation in IC50 values highlights the differential sensitivity of cancer cell lines to these isomers. Notably, there is a lack of readily available IC50 data for meta-coumaric acid in the reviewed scientific literature, indicating a gap in the current research landscape.
Delving into the Mechanisms of Action: How Cinnamic Acid Isomers Combat Cancer
The anticancer activity of cinnamic acid isomers is not merely about cytotoxicity; it is intricately linked to their ability to modulate key cellular processes that are often dysregulated in cancer. The primary mechanisms through which these compounds exert their effects are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis is a crucial, highly regulated process that eliminates damaged or unwanted cells. Many chemotherapeutic agents function by triggering this cellular suicide program in cancer cells. Cinnamic acid and its isomers have been shown to induce apoptosis through various signaling pathways.
trans-Cinnamic Acid: In melanoma cells, trans-cinnamic acid has been observed to induce apoptosis, a process that may be linked to the activation of the MAPK pathway.[2]
ortho-Coumaric Acid: Studies on MCF-7 breast cancer cells have demonstrated that o-coumaric acid can trigger apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and Caspase-3, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2.[6] This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptotic pathway.
para-Coumaric Acid: In colorectal cancer cells, p-coumaric acid has been shown to induce apoptosis through a pathway involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[6] It also upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[8] Furthermore, in melanoma cells, p-coumaric acid promotes apoptosis by activating the Bcl-2/Bax signaling pathway.[9]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle regulation. Several cinnamic acid isomers have demonstrated the ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.
trans-Cinnamic Acid: In human melanoma cells, trans-cinnamic acid has been shown to decrease the percentage of cells in the S phase of the cell cycle, suggesting an arrest at this checkpoint.[2]
ortho-Coumaric Acid: In MCF-7 cells, o-coumaric acid treatment leads to a decrease in the levels of Cyclin D1 and cyclin-dependent kinase-2 (CDK2), proteins that are crucial for the progression of the cell cycle.[6]
para-Coumaric Acid: p-Coumaric acid has been observed to induce cell cycle arrest at different phases depending on the cancer cell line. For instance, it causes G2/M phase arrest in Caco-2 colorectal cancer cells and U87Mg glioblastoma cells.[8][10] In murine melanoma B16 cells, it leads to G0/G1 arrest, while in human melanoma A375 cells, it causes S phase arrest.[11] This differential effect is attributed to its ability to downregulate different cyclin-CDK complexes in various cell types.[11]
Visualizing the Molecular Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex molecular interactions, the following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by cinnamic acid isomers and the general workflow for evaluating their anticancer activity.
Caption: Generalized signaling pathways for apoptosis induction and cell cycle arrest by cinnamic acid isomers.
Caption: A typical experimental workflow for evaluating the anticancer activity of cinnamic acid isomers.
Field-Proven Methodologies: Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for the key assays used to assess the anticancer activity of cinnamic acid isomers.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid isomers in culture medium. Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of cinnamic acid isomers for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Protocol:
-
Protein Extraction: Treat cells with cinnamic acid isomers, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin D1, p21, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Conclusion and Future Directions
The collective evidence strongly suggests that cinnamic acid and its isomers, particularly the hydroxycinnamic acids, possess significant anticancer properties. Their ability to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines underscores their therapeutic potential. para-Coumaric acid and ortho-coumaric acid have demonstrated notable activity, with defined mechanisms of action involving key regulatory proteins in apoptosis and cell cycle pathways. While trans- and cis-cinnamic acid also exhibit anticancer effects, the current body of literature on meta-coumaric acid is notably sparse, representing a clear opportunity for future research.
For drug development professionals, the structural simplicity and synthetic tractability of the cinnamic acid scaffold offer a fertile ground for medicinal chemistry efforts. Structure-activity relationship (SAR) studies can be systematically conducted to optimize potency, selectivity, and pharmacokinetic properties. The differential effects observed across various cancer cell lines suggest that a personalized medicine approach, where the choice of isomer is tailored to the specific cancer type and its molecular profile, could be a promising strategy. Further in vivo studies in animal models are warranted to validate the in vitro findings and to assess the safety and efficacy of these compounds in a more complex biological system. The exploration of novel delivery systems, such as nanoformulations, could also enhance the bioavailability and therapeutic index of these promising natural compounds.
References
- Abdel-Tawab, A. M., & Shahin, Y. H. (2021). New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer. Frontiers in Pharmacology, 12, 708315.
- BenchChem. (2025).
- Eftekhari, A., Khusro, A., Ahmadian, E., Panahi, Y., & Hasanzadeh, A. (2016). the study of apoptotic effect of p-coumaric acid on breast cancer cells mcf-7. Cellular and Molecular Biology, 62(7), 8-12.
- Ferreira, L. F., et al. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. Molecules, 28(2), 743.
- Gow-Chin Yen, et al. (2022). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. International Journal of Molecular Sciences, 23(15), 8577.
- Jaganathan, S. K., & Mandal, M. (2012). Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells. World Journal of Gastroenterology, 18(47), 7045–7053.
- Kabakaş, H. Ö., et al. (2024). IC50 values of the cancer cell lines used in this study and the Phoenix...
- Li, Y., et al. (2020). The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells. Frontiers in Oncology, 10, 589808.
- Niero, E. L., & Machado-Santelli, G. M. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of Experimental & Clinical Cancer Research, 32(1), 31.
- Park, J. H., et al. (2020). The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells. Frontiers in Oncology, 10, 589808.
- Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Anti-Cancer Agents in Medicinal Chemistry, 13(5), 756-764.
- Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines.
- Spilioti, E., et al. (2014). Cinnamic Acid Derivatives as Anticancer Agents-A Review. Current Medicinal Chemistry, 21(34), 3974-4001.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
- Di Giacomo, S., et al. (2021). Inhibiting effect of p-Coumaric acid on U87MG human glioblastoma cell growth. Journal of Cellular Physiology, 236(11), 7857-7868.
- Jaganathan, S. K., & Mandal, M. (2013). Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells. World Journal of Gastroenterology, 19(43), 7726–7734.
- The Effect of Trans-Cinnamic Acid on Apoptotic Indexes in Cancer Cells MCF7. (n.d.). Avicenna Journal of Medical Biotechnology.
- Lather, V., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 12(6), 7869-7881.
- Sen, U., & Dagli, H. (2013). Application Notes and Protocols: O-Coumaric Acid in Cell Culture. BenchChem.
- Carullo, G., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Kishk, S., et al. (2022). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells.
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
- de Fátima, A., et al. (2019). Novel synthetic derivatives of cinnamic and p-coumaric acids with antiproliferative effect on breast MCF-7 tumor cells. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640.
- Kumar, A., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] THE STUDY OF APOPTOTIC EFFECT OF P-COUMARIC ACID ON BREAST CANCER CELLS MCF-7 | Semantic Scholar [semanticscholar.org]
- 8. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 10. Inhibiting effect of p-Coumaric acid on U87MG human glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
yield comparison of Perkin vs Knoevenagel for substituted cinnamic acids
For researchers and professionals in drug development and organic synthesis, the production of substituted cinnamic acids is a foundational step in creating a vast array of pharmaceuticals, fragrances, and other high-value organic compounds.[1] Two of the most venerable and widely employed methods for this synthesis are the Perkin reaction and the Knoevenagel condensation. While both pathways lead to the desired α,β-unsaturated aromatic acids, they diverge significantly in mechanism, reaction conditions, substrate scope, and overall efficiency.
This guide provides an in-depth, objective comparison of these two critical reactions. By examining the underlying chemistry, experimental data, and practical considerations, we aim to equip scientists with the insights needed to select the optimal synthetic route for their specific research and development goals.
Mechanistic Overview: Two Paths to a Double Bond
Understanding the reaction mechanism is paramount to troubleshooting and optimizing any synthesis. The Perkin and Knoevenagel reactions, while both condensation reactions, proceed through distinct intermediates and catalytic cycles.
The Perkin Reaction: A Classic High-Temperature Condensation
Developed by William Henry Perkin in 1868, this reaction involves the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a base catalyst.[1][2] The reaction typically requires high temperatures (180-190°C) to proceed effectively.[3]
The mechanism can be summarized in the following key steps:
-
Enolate Formation: The base catalyst (e.g., sodium acetate) abstracts an α-proton from the acid anhydride (e.g., acetic anhydride) to form a reactive enolate ion.[4][5]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate.[5][6]
-
Acyl Transfer & Dehydration: The intermediate undergoes an intramolecular acyl transfer and subsequent elimination of a water molecule (after hydrolysis) to form the α,β-unsaturated product.[5][6]
Caption: Simplified workflow of the Perkin reaction mechanism.
The Knoevenagel Condensation: A Versatile, Milder Alternative
The Knoevenagel condensation is a more versatile reaction that joins an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst.[1][7] A widely used variation for cinnamic acid synthesis is the Knoevenagel-Doebner modification, which employs malonic acid with pyridine as the solvent and piperidine as the catalyst.[8][9] A key feature of this modification is the spontaneous decarboxylation of the intermediate, leading directly to the cinnamic acid product.[9]
The mechanism proceeds as follows:
-
Carbanion Formation: The basic catalyst deprotonates the active methylene compound (malonic acid), creating a highly nucleophilic carbanion (enolate).[7]
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde, forming an aldol-type addition product.[7]
-
Dehydration & Decarboxylation: This intermediate readily undergoes dehydration to form an unsaturated dicarboxylic acid. Under the reaction conditions, this intermediate is unstable and loses carbon dioxide to yield the final substituted cinnamic acid.[10]
Caption: Simplified workflow of the Knoevenagel-Doebner condensation.
Comparative Yields: An Experimental Data Summary
The choice of reaction often hinges on the expected yield, which can be heavily influenced by the substituents on the aromatic aldehyde. The following table consolidates experimental data from various sources to provide a quantitative comparison.
| Benzaldehyde Substituent | Reaction | Catalyst/Solvent | Yield (%) | Reference |
| H (Unsubstituted) | Perkin | Acetic Anhydride, Sodium Acetate | 70-75% | [6] |
| Knoevenagel-Doebner | Malonic Acid, Pyridine/Piperidine | 75-85% | [8] | |
| 4-Nitro (p-NO₂) (EWG) | Perkin | Acetic Anhydride, Sodium Acetate | 82% | [6] |
| Knoevenagel | Malonic Acid, TEA/Piperidine | 94% | ||
| 2-Nitro (o-NO₂) (EWG) | Perkin | Acetic Anhydride, Sodium Acetate | 75% | [6] |
| Knoevenagel | Malonic Acid, TEA/Piperidine | 92% | ||
| 4-Chloro (p-Cl) (EWG) | Perkin | Acetic Anhydride, Sodium Acetate | 52% | [6] |
| Knoevenagel | Malonic Acid, TEA/Piperidine | 91% | ||
| 4-Methoxy (p-OCH₃) (EDG) | Perkin | Acetic Anhydride, Sodium Acetate | 30% | [6] |
| Knoevenagel | Malonic Acid, TEA/Piperidine | 89% | ||
| 4-Methyl (p-CH₃) (EDG) | Perkin | Acetic Anhydride, Sodium Acetate | 33% | [6] |
| Knoevenagel | Malonic Acid, Ammonium Bicarbonate | >97% (conversion) | [11] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group; TEA: Triethylamine
From the data, a clear trend emerges: the Knoevenagel condensation generally provides higher yields across a broader range of substituted benzaldehydes . Its superiority is particularly pronounced for aldehydes bearing electron-donating groups (like methoxy and methyl), which are often poor substrates for the Perkin reaction.[6][12] The Perkin reaction performs best with electron-withdrawing groups that enhance the electrophilicity of the aldehyde's carbonyl carbon.[13]
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for the synthesis of cinnamic acid via both methods.
Protocol 1: Perkin Reaction Synthesis of Cinnamic Acid
This protocol is a classic thermal method.
-
Setup: Place a mixture of benzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and freshly fused, finely powdered sodium acetate (0.03 mol) in a round-bottomed flask fitted with a reflux condenser.
-
Heating: Heat the reaction mixture under reflux in an oil bath at 180°C for 4 to 8 hours.[14]
-
Workup: While still hot, pour the mixture into approximately 25 mL of water in a larger flask equipped for steam distillation. Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the solution is alkaline to neutralize unreacted acetic anhydride and acetic acid.
-
Isolation: Steam distill the mixture to remove any unreacted benzaldehyde. After distillation, cool the residual solution and filter it.
-
Purification: Acidify the filtrate with dilute hydrochloric acid until precipitation of cinnamic acid is complete. Collect the crude product by filtration, wash with cold water, and recrystallize from hot water or a water-ethanol mixture to obtain pure cinnamic acid. A typical yield is around 70%.[14]
Protocol 2: Knoevenagel-Doebner Synthesis of Cinnamic Acid
This "green" synthesis approach avoids harsh solvents and can be completed more rapidly.[8]
-
Setup: In a round-bottomed flask, combine benzaldehyde (10 mmol), malonic acid (10 mmol), and ammonium bicarbonate (1.0 mmol) as the catalyst.[15]
-
Reaction: Heat the solvent-free mixture at 60-80°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[15]
-
Workup: After the reaction is complete (as indicated by the consumption of benzaldehyde), cool the mixture. The intermediate cinnamic dicarboxylic acid often decarboxylates during the heating phase.[15] To ensure complete reaction, the solid mass can be heated further.
-
Isolation: Dissolve the cooled reaction mixture in a suitable solvent like ethyl acetate and wash with water to remove the catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude cinnamic acid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield a pure product, often in excess of 80%.[8]
Head-to-Head Comparison: Perkin vs. Knoevenagel
| Feature | Perkin Reaction | Knoevenagel Condensation |
| Yield | Moderate to good (70-82%), but poor for substrates with electron-donating groups (<40%).[6] | Generally high to excellent (80-97%), with broad substrate scope.[11][16] |
| Reaction Conditions | Harsh: High temperatures (180°C+) and long reaction times (4-10 hours).[3][17] | Milder: Lower temperatures (60-100°C), shorter reaction times, and often solvent-free.[1][11] |
| Reagents & Catalysts | Uses acid anhydride and its corresponding alkali salt. | Uses an active methylene compound (e.g., malonic acid) and a basic catalyst (e.g., piperidine, amines, ammonium salts).[7] |
| Environmental Impact | High energy consumption. Acetic anhydride can be corrosive. | Considered "greener," especially with modern protocols using benign catalysts and solvent-free conditions.[8][11] |
| Substrate Scope | Primarily applicable to aromatic aldehydes; less effective for aliphatic aldehydes.[6][18] | Highly versatile; works well with a wide variety of aromatic and aliphatic aldehydes and ketones.[12] |
| Key Advantage | A classic, well-established method for certain substrates. | High yields, mild conditions, broad applicability, and better environmental profile. |
| Key Disadvantage | Harsh conditions, long reaction times, and limited substrate scope, particularly with EDGs.[17] | The classic Doebner modification uses toxic pyridine and piperidine, though modern variations have replaced them.[19] |
Conclusion and Recommendations
Both the Perkin reaction and the Knoevenagel condensation are powerful tools for the synthesis of substituted cinnamic acids. However, for the modern research laboratory focused on efficiency, versatility, and sustainability, the Knoevenagel condensation is demonstrably the superior choice in most scenarios.
The Knoevenagel reaction, particularly with modern, greener protocols, offers significantly higher yields across a much broader range of substrates, including those that perform poorly in the Perkin reaction.[1][20][12] Its milder reaction conditions reduce energy consumption and the need for specialized high-temperature equipment.
The Perkin reaction remains a historically significant and viable method, especially for synthesizing unsubstituted or nitro-substituted cinnamic acids where yields are respectable.[6] However, its operational demands and limitations make it a less attractive primary option for new process development.
For drug development professionals and researchers, the strategic selection of a synthetic route is critical. Based on the evidence, prioritizing the Knoevenagel condensation will most often lead to a more efficient, higher-yielding, and environmentally benign synthesis of substituted cinnamic acids.
References
- sathee jee. Perkin Reaction Mechanism.
- Longdom Publishing. A Concise Introduction of Perkin Reaction.
- BYJU'S. Perkin Reaction Mechanism.
- Wikipedia. Perkin reaction.
- Fvs. Cinnamic Acid Knoevenagel Condensation Mechanism.
- Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf.
- Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
- bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
- Alfa Chemistry. Knoevenagel Condensation.
- Benchchem. A Comparative Analysis of Perkin and Knoevenagel Reactions for Cinnamic Acid Synthesis.
- PubMed Central. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers.
- Benchchem. A Comparative Analysis of Perkin and Knoevenagel Reactions for Cinnamic Acid Synthesis.
- ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with...
- Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- Taylor & Francis Online. Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes*.
- The Pharma Innovation. Cinnamic acid derivatives: An ERA.
- ResearchGate. The Perkin Reaction and Related Reactions.
- Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Perkin Reaction.
- Asian Journal of Chemistry. Perkin Reactions under Microwave Irradiation.
- SciSpace. synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- Unacademy. Perkin Reaction Mechanism - Chemistry.
- Wikipedia. Knoevenagel condensation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. longdom.org [longdom.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. bepls.com [bepls.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 14. asianpubs.org [asianpubs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Stability of 2,5-Dihydroxycinnamic Acid and Its Analogs
For researchers, scientists, and drug development professionals, the stability of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of successful research and development. Cinnamic acid and its derivatives are a vital class of compounds, naturally present in numerous plants and utilized for their wide-ranging pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] However, their therapeutic promise is intrinsically linked to their chemical stability. Degradation can lead to a loss of potency, altered bioavailability, and the formation of potentially harmful byproducts, making a thorough understanding of their stability profiles essential.[4][5]
This guide provides an in-depth comparison of the stability of 2,5-dihydroxycinnamic acid (2,5-DCA), an isomer of the well-known caffeic acid, against other prominent cinnamic acid derivatives. We will explore the structural nuances that govern their stability and provide robust, field-tested protocols for evaluating these critical parameters in your own work.
The Structural Basis of Stability in Cinnamic Acid Derivatives
The stability of a cinnamic acid derivative is not a monolithic property; it is a multifactorial characteristic governed by its molecular structure and its interaction with environmental stressors. The core structure—a phenyl ring attached to a propenoic acid side chain—is susceptible to various degradation pathways. The nature, number, and position of substituents on the phenyl ring are the primary determinants of a derivative's resilience.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: These groups are critical to the antioxidant activity of many cinnamic acid derivatives but also represent potential sites for oxidation. Dihydroxy-substituted compounds like 2,5-DCA and caffeic acid (3,4-dihydroxycinnamic acid) possess strong radical-scavenging capabilities, partly due to the formation of stable phenoxyl radicals and intramolecular hydrogen bonding.[6] However, this reactivity also renders them more susceptible to oxidative degradation compared to monohydroxylated or methoxylated analogs. The presence of two methoxy groups flanking a hydroxyl group, as in sinapic acid, can enhance the stability of the resulting phenoxy radical, leading to greater antioxidant efficacy and potentially slower degradation under certain oxidative conditions.[7]
-
The Propenoic Acid Side Chain: The unsaturated double bond in the acrylic acid side chain is a key site for photodegradation. Exposure to ultraviolet (UV) light can induce two primary reactions:
-
Cis-Trans Isomerization: The naturally more stable trans-isomer can convert to the cis-isomer, altering the molecule's geometry and, consequently, its biological activity.[8]
-
[2+2] Cycloaddition: In the solid state or in concentrated solutions, two molecules can dimerize to form cyclobutane rings (truxillic or truxinic acids), leading to a loss of the active monomer.[8][9]
-
-
Carboxylic Acid Group (-COOH): This group's acidity (pKa) influences the molecule's solubility and stability in different pH environments. At higher pH values, the carboxylate anion is formed, which can alter the electron density of the entire molecule and affect its susceptibility to degradation.
Environmental Stressors: A Catalyst for Degradation
The intrinsic stability of a cinnamic acid derivative can be challenged by several environmental factors:
-
pH: The pH of a solution dictates the ionization state of both the carboxylic acid and phenolic hydroxyl groups, significantly impacting degradation rates. For instance, the photodegradation of cinnamic acid has been shown to decrease at higher pH levels.[10] Conversely, the chemical stability of some hydroxycinnamic acids in solution can decrease in alkaline conditions due to increased susceptibility to oxidation.[11]
-
Light: As discussed, UV radiation is a potent driver of degradation. Photostability is a critical concern for any formulation intended for topical use or storage in transparent containers.[8]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative reactions and may cause decarboxylation.[12] Generally, derivatives with higher molecular weights tend to exhibit greater thermal stability.[13][14]
-
Oxygen and Metal Ions: The presence of atmospheric oxygen can lead to oxidative degradation, a process that can be significantly accelerated by trace amounts of metal ions, which act as catalysts.[4]
Comparative Stability Profile: 2,5-DCA vs. Key Derivatives
While direct, comprehensive comparative studies on 2,5-DCA are less common than for its isomer, caffeic acid, we can synthesize data from various sources to build a comparative profile. The following table summarizes the known stability characteristics of 2,5-DCA and other widely studied derivatives.
| Derivative | Structure | Chemical Stability (pH) | Photostability | Thermal Stability | Key Degradation Products |
| 2,5-Dihydroxycinnamic Acid (2,5-DCA) | Isomer of Caffeic Acid | Prone to oxidation, particularly in neutral to alkaline solutions, due to two electron-donating hydroxyl groups. | Susceptible to UV-induced degradation, likely via isomerization and dimerization, similar to other cinnamic acids. | Stability data is limited, but thermal decarboxylation is a potential degradation pathway.[12] | Isomers, dimers, oxidation products (quinones), decarboxylation products. |
| Caffeic Acid (3,4-dHCA) | 3,4-dihydroxycinnamic acid | Degrades in alkaline intestinal conditions.[11] Susceptible to oxidation, which can be catalyzed by enzymes or metal ions. | Undergoes photodegradation upon UV irradiation. W/O/W emulsions can offer protection.[10] | Degrades at higher temperatures. Blanching and frying processes in food preparation can reduce its content.[15] | Isomers, dimers, oxidation products (o-quinones). |
| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | The methoxy group provides some protection against oxidation compared to a second hydroxyl group. | Susceptible to UV-induced degradation. | Generally stable, but can degrade under prolonged high-heat conditions. | Isomers, dimers, vanillin (via oxidation). |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxycinnamic acid | The two methoxy groups offer significant steric hindrance and electronic stabilization, making it a more stable antioxidant than ferulic or caffeic acid in some systems.[7] | Susceptible to photodegradation, but potentially more stable than dihydroxy derivatives. | Shows good thermal stability.[12] | Isomers, dimers, syringaldehyde. |
| p-Coumaric Acid | 4-hydroxycinnamic acid | Relatively stable compared to di- or tri-substituted analogs due to fewer activating groups. | Light induces isomerization from (E) to (Z) forms.[16] | Generally stable under moderate heat. | (Z)-p-coumaric acid, dimers. |
Experimental Guide: Assessing Stability in the Laboratory
To rigorously evaluate and compare the stability of 2,5-DCA or any other derivative, a systematic approach using forced degradation studies coupled with a stability-indicating analytical method is the industry standard. This process not only reveals degradation pathways but is a regulatory requirement for drug development.[17][18]
Workflow for a Forced Degradation Study
The goal of a forced degradation or "stress testing" study is to intentionally degrade the compound using conditions more severe than those expected during storage to identify likely degradation products and validate an analytical method's specificity.[18][19]
Caption: Workflow for a comprehensive forced degradation study.
Protocol 1: Forced Degradation (Stress Testing) of a Cinnamic Acid Derivative
Causality Statement: This protocol is designed to simulate worst-case scenarios for a drug substance. Acid/base hydrolysis mimics potential degradation in the gastrointestinal tract, oxidation simulates exposure to atmospheric oxygen or oxidative cellular environments, and thermal/photolytic stress mimics improper storage and handling conditions. An ideal study aims for 5-20% degradation of the parent compound; if degradation is excessive, the stress condition (time, temperature, or reagent concentration) should be reduced.[19]
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the cinnamic acid derivative (e.g., 2,5-DCA) in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Prepare a non-stressed control sample by diluting the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the working concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute to the working concentration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute to the working concentration.
-
Thermal Degradation:
-
Solution: Store a sealed vial of the stock solution at 60°C for 72 hours.
-
Solid: Place a small amount of the solid API powder in an oven at 60°C for 72 hours.
-
After exposure, cool and prepare samples at the working concentration.
-
-
Photodegradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline. A parallel control sample should be wrapped in aluminum foil to exclude light. Prepare samples at the working concentration after exposure.
-
Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method
Causality Statement: The trustworthiness of any stability study hinges on the analytical method's ability to specifically quantify the active compound in the presence of its degradation products, excipients, and other potential impurities. This is known as a "stability-indicating" method. HPLC coupled with UV and Mass Spectrometry (MS) detectors is the gold standard, as UV provides quantification while MS provides structural information for identifying unknown degradants.[20][21]
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Initial Screening:
-
Column: Start with a robust reversed-phase column, such as a C18 (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase: Screen a gradient elution using Acetonitrile and Water, both containing a modifier like 0.1% formic acid (which is compatible with mass spectrometry).
-
Detection: Use a UV detector set at an absorbance maximum for the parent compound (e.g., ~280-320 nm for cinnamic acids).[21]
-
-
Method Optimization:
-
Inject a mixture of the control and all stressed samples. The goal is to achieve baseline separation between the parent API peak and all degradation product peaks.
-
Adjust the gradient slope, flow rate, and column temperature to improve resolution.
-
Use a Photodiode Array (PDA) or Diode Array (DAD) detector to assess peak purity. The UV spectrum should be consistent across the entire peak for the parent compound.
-
-
Mass Spectrometry Integration:
-
Couple the optimized LC method to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) operating in electrospray ionization (ESI) negative mode, which is typically effective for acidic compounds.
-
Confirm the mass of the parent peak and obtain mass-to-charge (m/z) ratios for the degradation products to aid in their structural elucidation.
-
-
Validation: Once the method is finalized, perform a full validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Recommendations
The stability of cinnamic acid derivatives is a complex interplay between their inherent chemical structure and external environmental factors. While all derivatives are susceptible to some degree of degradation, the number and nature of substituents on the phenyl ring are key predictors of their relative stability.
-
For 2,5-DCA , its two hydroxyl groups suggest a high potential for antioxidant activity but also a significant susceptibility to oxidative degradation, similar to its well-studied isomer, caffeic acid.
-
For enhanced stability , researchers may consider derivatives with fewer hydroxyl groups (like p-coumaric acid) or those where hydroxyl groups are protected by methylation (like ferulic and sinapic acids). Esterification of the carboxylic acid can also improve stability against certain stressors.[4]
It is imperative for any research or development program involving these compounds to conduct rigorous, compound-specific stability testing. The forced degradation and analytical method development protocols provided herein offer a self-validating framework to generate the reliable data needed to select the right candidate, design stable formulations, and ensure the safety and efficacy of the final product.
References
- What are the stability characteristics of cinnamic derivatives? - Blog. (2025). Vertex AI Search.
- Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. (2023). MDPI. [Link]
- Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. (2016). PubMed. [Link]
- Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. (2022).
- Bioavailability of hydroxycinnamates: A brief review of in vivo and in vitro studies. (2022).
- Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. (2015).
- Oral Pharmacokinetics of Hydroxycinnamic Acids: An Upd
- Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. (2014). Royal Society of Chemistry Publishing. [Link]
- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021).
- Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Rel
- Preventing photodegradation of cinnamic acid during experiments. (2025). BenchChem.
- Results of forced degradation investigations of CIN under distinct... (2025).
- Photodegradation of Cinnamic Acid in Different Media. (2003).
- Cinnamic acid derivatives: An ERA. (2019).
- Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. (2017). Springer.
- Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. (2023).
- Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. (2020).
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020).
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). MDPI.
- Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh. (2022). MDPI. [Link]
- Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. (2001).
- The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. (2008). PubMed. [Link]
- Phytochemicals in Food – Uses, Benefits & Food Sources. (2026). Ask Ayurveda.
- The Microbial Degradation of Cinnamic Acid: An In-depth Technical Guide. (2025). BenchChem.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011).
- Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. (2020).
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. (2023).
- 2,5-Dihydroxycinnamic acid. (2025). Wikipedia. [Link]
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020). Royal Society of Chemistry Publishing. [Link]
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- A sensitive UPLC–ESI–MS/MS method for the quantification of cinnamic acid in vivo and in vitro: application to pharmacokinetic and protein binding study in human plasma. (2015).
- Development of forced degradation and stability indicating studies of drugs—A review. (2014).
- Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. (2024). MDPI. [Link]
- Forced Degradation Study in Pharmaceutical Stability. (2023). Pharmaguideline. [Link]
- Quality Control of Cinnamic Acid in Traditional Medicinal Plants in Jordan using High Performance Liquid Chromatography. (2016).
- Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. (2025). ChemRxiv | Cambridge Open Engage.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cinnamic Acid Synthesis Routes: From Classic Condensations to Green Innovations
Introduction: The Enduring Importance of Cinnamic Acid
Cinnamic acid, an unsaturated carboxylic acid, is a compound of significant interest across the pharmaceutical, cosmetic, and food industries.[1][2] Its derivatives are lauded for a wide range of biological activities, including antioxidant, antiviral, and anti-diabetic properties.[2] The demand for cinnamic acid and its esters has driven the development of numerous synthetic strategies, each with its own set of advantages and limitations. This guide provides a comprehensive, head-to-head comparison of the most prominent synthesis routes, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal method for their specific application. We will delve into the mechanistic underpinnings, practical experimental protocols, and comparative performance data of each route, from time-honored chemical reactions to cutting-edge biocatalytic approaches.
The Perkin Reaction: A Classic Route with Modern Considerations
The Perkin reaction, discovered by William Henry Perkin in 1868, is a cornerstone of organic synthesis for the preparation of α,β-unsaturated aromatic acids, including cinnamic acid.[3][4][5] The reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an aliphatic acid anhydride, typically acetic anhydride, in the presence of an alkali salt of the acid, which acts as a base catalyst.[3][4][5]
Mechanism of the Perkin Reaction
The reaction proceeds through the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. A series of subsequent steps involving dehydration and hydrolysis ultimately yield cinnamic acid.
Caption: Mechanism of the Perkin Reaction for Cinnamic Acid Synthesis.
Experimental Protocol: Perkin Synthesis of Cinnamic Acid
The following protocol is a representative example of the Perkin reaction for synthesizing cinnamic acid.
-
Combine 20g of freshly distilled benzaldehyde, 30g of acetic anhydride, and 10g of anhydrous pulverized sodium acetate in a round-bottom flask fitted with a reflux condenser.[6]
-
Heat the mixture in an oil bath at 180°C for 8 hours.[6]
-
After the reaction is complete, pour the hot mixture into a larger flask containing water.
-
Perform steam distillation to remove any unreacted benzaldehyde.[6]
-
The aqueous solution is then boiled with activated charcoal to decolorize it and filtered while hot.
-
Upon cooling, cinnamic acid crystallizes out and can be collected by filtration.[6]
-
The crude product can be purified by recrystallization from hot water.
Performance and Considerations
The Perkin reaction is a reliable method for the synthesis of cinnamic acid. However, it has several drawbacks that have led to the exploration of alternative routes. The high reaction temperatures and long reaction times are significant energy consumers.[7] Furthermore, the use of acetic anhydride in excess and the generation of acetic acid as a byproduct can pose separation and waste disposal challenges. Yields for the Perkin reaction are typically in the range of 70-72%.[1][8]
The Knoevenagel Condensation: A Greener and More Efficient Alternative
The Knoevenagel condensation has emerged as a more convenient, efficient, and environmentally friendly method for cinnamic acid synthesis.[1] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[9]
Mechanism of the Knoevenagel Condensation
The reaction is initiated by the deprotonation of the active methylene compound by a base, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl group of the aldehyde, followed by dehydration and, in the case of using malonic acid, decarboxylation to yield the α,β-unsaturated acid.
Caption: Mechanism of the Knoevenagel Condensation for Cinnamic Acid Synthesis.
Experimental Protocol: Knoevenagel Synthesis of Cinnamic Acid (Verley-Doebner Modification)
The Verley-Doebner modification of the Knoevenagel condensation is a widely used and efficient method.[10][11]
-
In a round-bottom flask equipped with a reflux condenser, place 0.10 moles of freshly distilled benzaldehyde, 0.11 moles of malonic acid, 25 mL of 95% ethanol, and 2.5 mL of pyridine.[9]
-
Heat the mixture to a mild reflux for 6 to 8 hours.[9]
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration using a Büchner funnel and wash with cold 95% ethanol.[9]
-
The crude cinnamic acid can be recrystallized from ethanol to yield a pure product.
Performance and Considerations
The Knoevenagel condensation offers several advantages over the Perkin reaction. It generally proceeds under milder conditions and can provide excellent yields, often exceeding 90%.[2][12] The use of catalysts like pyridine and piperidine, or more recently, DABCO (1,4-diazabicyclo[2.2.2]octane), makes the reaction more efficient.[13][14] The reaction is also considered "greener" as it avoids the use of acid anhydrides and can be performed in more environmentally benign solvents.[9]
The Wittig Reaction: Stereoselective Synthesis of Cinnamic Acid Derivatives
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and is particularly useful for the stereoselective synthesis of cinnamic acid derivatives, especially esters.[15][16] The reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide.
Mechanism of the Wittig Reaction
The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide.
Caption: Mechanism of the Wittig Reaction for Cinnamate Ester Synthesis.
Experimental Protocol: Wittig Synthesis of Ethyl trans-Cinnamate
This protocol describes a solvent-free Wittig reaction for the synthesis of ethyl trans-cinnamate.
-
In a flask, combine benzaldehyde with the stabilized phosphorus ylide (carbethoxymethylene)triphenylphosphorane.
-
The reaction can be performed neat (solvent-free) or in a suitable solvent.[17]
-
The reaction is often rapid and proceeds at room temperature or with gentle heating.
-
The product, ethyl trans-cinnamate, can be isolated by simple purification techniques such as column chromatography to separate it from the triphenylphosphine oxide byproduct.
Performance and Considerations
The Wittig reaction is highly valued for its predictability and high stereoselectivity, particularly with stabilized ylides, which predominantly yield the (E)- or trans-isomer.[15][16] Yields are generally high, often in the range of 71-97%.[15] A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can be challenging to remove completely from the desired product.
The Heck Reaction: A Palladium-Catalyzed Approach
The Heck reaction is a versatile palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of cinnamic acid derivatives.[18] It typically involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base.[19]
Mechanism of the Heck Reaction
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the cinnamic acid derivative and regenerates the palladium catalyst.
Caption: Catalytic Cycle of the Heck Reaction for Cinnamic Acid Synthesis.
Experimental Protocol: Heck Synthesis of Cinnamic Acid Derivatives
A typical procedure for the Heck reaction in an aqueous-biphasic system is as follows:
-
Dissolve the aryl halide (e.g., 3 mmol) and the palladium catalyst (e.g., 0.003 mmol) in an organic solvent like toluene (15 mL).[20]
-
In a separate vessel, dissolve sodium acrylate (3.3 mmol) and a base (3.0 mmol) in water (15 mL).[20]
-
Combine the organic and aqueous phases in an autoclave.
-
Heat the reaction mixture to 150°C with vigorous stirring for approximately 30 minutes.[20]
-
After cooling, separate the aqueous layer and acidify it with dilute HCl to precipitate the cinnamic acid derivative.[20]
-
The product is then collected by filtration, washed with water, and dried.
Performance and Considerations
The Heck reaction offers a powerful method for constructing the cinnamic acid scaffold, particularly for substituted derivatives. A key advantage is the potential for catalyst recycling, especially when using solid-supported palladium catalysts or biphasic systems, which can improve the economic and environmental viability of the process.[20][21][22] However, the cost of the palladium catalyst can be a significant factor, and catalyst leaching or deactivation can be a concern.
Enzymatic and Microbial Synthesis: The Green Frontier
In recent years, there has been a significant shift towards developing sustainable and environmentally friendly methods for chemical synthesis. Enzymatic and microbial routes to cinnamic acid represent the forefront of this "green chemistry" approach.[9][23]
Mechanism of Enzymatic Synthesis
The primary enzyme utilized in the biosynthesis of cinnamic acid is Phenylalanine Ammonia-Lyase (PAL).[24][25] This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia.
Caption: Enzymatic Synthesis of Cinnamic Acid from L-Phenylalanine.
Experimental Protocol: Microbial Production of Cinnamic Acid
The production of cinnamic acid in engineered microbes, such as Escherichia coli, typically involves the following steps:
-
Genetically engineer a microbial host (e.g., E. coli) to express a gene encoding for Phenylalanine Ammonia-Lyase (PAL).[24][25][26]
-
Cultivate the engineered microbes in a suitable fermentation medium containing a carbon source (like glucose) and other necessary nutrients.
-
The microbes metabolize the carbon source to produce L-phenylalanine, which is then converted to cinnamic acid by the expressed PAL enzyme.
-
The cinnamic acid is secreted into the fermentation broth and can be recovered and purified using standard downstream processing techniques.
Performance and Considerations
The enzymatic and microbial synthesis of cinnamic acid offers numerous advantages, including mild reaction conditions (ambient temperature and pressure), high specificity, and the use of renewable feedstocks.[23] This approach avoids the use of harsh chemicals and the generation of toxic byproducts, making it an exceptionally environmentally friendly option.[24][25] The yield of cinnamic acid can be optimized through metabolic engineering of the microbial host to enhance the precursor supply. For example, engineered E. coli strains have been reported to produce significant titers of trans-cinnamic acid.[23] However, challenges remain in terms of scaling up production and optimizing the efficiency of the microbial cell factories.
Comparative Summary of Cinnamic Acid Synthesis Routes
| Synthesis Route | Reactants | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| Perkin Reaction | Benzaldehyde, Acetic Anhydride, Sodium Acetate | 180°C, 8 hours[6][8] | 70-72%[1][8] | Well-established, reliable | High temperature, long reaction time, use of anhydride, byproduct formation[7] |
| Knoevenagel Condensation | Benzaldehyde, Malonic Acid, Base (Pyridine, DABCO) | Reflux, 6-8 hours[9] | >90%[2][12] | High yield, milder conditions, "greener"[9] | Use of basic solvents can be a concern |
| Wittig Reaction | Benzaldehyde, Phosphonium Ylide | Room temperature or gentle heating[17] | 71-97%[15] | High stereoselectivity (trans), high yield | Stoichiometric phosphine oxide byproduct is difficult to remove |
| Heck Reaction | Aryl Halide, Acrylate, Pd Catalyst, Base | 150°C, 30 minutes[20] | Good to excellent | Catalyst can be recycled, good for substituted derivatives | Cost of palladium catalyst, potential for catalyst deactivation |
| Enzymatic/Microbial Synthesis | L-Phenylalanine (from glucose) | Ambient temperature and pressure | Strain-dependent | Environmentally friendly, renewable feedstocks, high specificity[23] | Scalability challenges, optimization of microbial strains required |
Conclusion: Selecting the Right Path Forward
The synthesis of cinnamic acid is a well-trodden field, yet it continues to evolve with the growing demand for sustainable and efficient chemical processes. The choice of the optimal synthesis route is a multifactorial decision that depends on the desired scale of production, the required purity and stereochemistry of the final product, cost considerations, and environmental impact.
For large-scale industrial production where cost and efficiency are paramount, the Knoevenagel condensation presents a compelling alternative to the traditional Perkin reaction, offering higher yields under milder conditions. For the synthesis of specific stereoisomers of cinnamic acid derivatives, particularly esters, the Wittig reaction remains an invaluable tool due to its exceptional stereocontrol. The Heck reaction provides a powerful platform for the synthesis of a diverse range of substituted cinnamic acids, with the potential for catalyst recycling making it an attractive option for certain applications.
Looking towards the future, the enzymatic and microbial synthesis of cinnamic acid holds immense promise as a truly green and sustainable manufacturing platform. As metabolic engineering and synthetic biology techniques continue to advance, it is likely that biocatalytic routes will play an increasingly important role in the production of cinnamic acid and its valuable derivatives, aligning with the principles of a circular and bio-based economy.
References
- Vargas-Tah, A., & Gosset, G. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology. [Link]
- Journal of Chemical Education. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
- Vargas-Tah, A., & Gosset, G. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology. [Link]
- Vargas-Tah, A., & Gosset, G. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. PMC. [Link]
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. [Link]
- MDPI. (n.d.). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. [Link]
- PrepChem.com. (n.d.).
- PubMed. (n.d.).
- Ovid. (n.d.). Enzymatic synthesis of [3-14C]cinnamic acid. Journal of Radioanalytical & Nuclear Chemistry. [Link]
- bepls. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
- ChemIQSoc. (n.d.).
- Prezi. (n.d.). Synthesis of cinnamic acid from benzaldehyde and malonic aci. [Link]
- ProQuest. (n.d.).
- Wikipedia. (n.d.). Perkin reaction. [Link]
- Scribd. (n.d.). Synthesis of Cinnamic Acid Guide. [Link]
- The Condensation of Aldehydes with Malonic Acid. (n.d.). [Link]
- Organic Syntheses Procedure. (n.d.). α-ACETAMINOCINNAMIC ACID. [Link]
- Scribd. (n.d.). Perkin Condensation: Synthesis of Trans-Cinnamic Acid. [Link]
- YouTube. (2016, October 1). Making Cinnamic Acid. [Link]
- SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. [Link]
- NIH. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC. [Link]
- Asian Journal of Chemistry. (2017, May 13).
- BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]
- Google Patents. (n.d.). EP0170520A2 - Process for the production of cinnamic acid.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separ
- ResearchGate. (n.d.).
- www.rsc.org/njc. (n.d.). [Link]
- The Pharma Innovation. (2019, April 29).
- Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]
- Johnson Matthey Technology Review. (1999, October 1).
- ResearchGate. (2025, August 6).
- ResearchGate. (2017, May 16). (PDF)
- ACS Publications. (n.d.). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester.
- Google Patents. (n.d.).
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.). [Link]
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.
- ResearchGate. (2025, August 6).
- Reddit. (2017, August 14).
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
Sources
- 1. The Synthesis of Cinnamic Acid_Chemicalbook [chemicalbook.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. prepchem.com [prepchem.com]
- 7. scispace.com [scispace.com]
- 8. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. ias.ac.in [ias.ac.in]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 19. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 20. asianpubs.org [asianpubs.org]
- 21. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]
- 25. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Orthogonal Validation of 2,5-Dimethoxycinnamic Acid Derivatives
This guide presents a comprehensive, in-depth comparison of orthogonal analytical techniques for the structural validation of 2,5-DMCA derivatives. It is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, empowering researchers to build self-validating systems for their synthesized compounds.
The Imperative of Orthogonal Validation
The synthesis of a 2,5-DMCA derivative does not guarantee the desired isomeric product. Subtle shifts in reaction conditions can favor the formation of other dimethoxy-substituted isomers. These isomers, possessing the same molecular weight and formula, are often indistinguishable by a single analytical method. An orthogonal validation strategy, therefore, is essential. This approach utilizes multiple, independent analytical techniques, each probing different molecular attributes, to build a comprehensive and irrefutable structural profile.
The core principle is that a proposed structure must be consistent with the data from all analytical methods employed. Any discrepancy signals a potential structural issue that must be resolved before proceeding with further studies.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern on the aromatic ring of cinnamic acid derivatives. Both ¹H and ¹³C NMR provide a wealth of information on the chemical environment of each atom.
¹H NMR: Unraveling Proton Environments and Coupling
The key to differentiating 2,5-DMCA from its isomers lies in the chemical shifts and, more importantly, the coupling patterns of the aromatic protons. The trans-alkene protons also provide a characteristic signature.
Causality Behind Experimental Choices: In a deuterated solvent like DMSO-d₆ or CDCl₃, the distinct electronic effects of the methoxy and acrylic acid groups in different positions create unique magnetic environments for the aromatic protons. This results in predictable chemical shifts and coupling constants (J-values) that act as a structural fingerprint. For trans-cinnamic acid derivatives, the large coupling constant (~16 Hz) between the two alkene protons is a definitive indicator of the trans geometry.
Comparative ¹H NMR Data for DMCA Isomers
| Proton | Expected δ (ppm) & Multiplicity for 2,5-DMCA | Expected δ (ppm) & Multiplicity for 3,4-DMCA | Expected δ (ppm) & Multiplicity for 2,4-DMCA |
| H-α (alkene) | ~6.5 (d, J ≈ 16 Hz) | ~6.3 (d, J ≈ 16 Hz) | ~6.4 (d, J ≈ 16 Hz) |
| H-β (alkene) | ~7.8 (d, J ≈ 16 Hz) | ~7.6 (d, J ≈ 16 Hz) | ~7.7 (d, J ≈ 16 Hz) |
| Aromatic-H | H-3: ~7.2 (d, J ≈ 8-9 Hz)H-4: ~7.0 (dd, J ≈ 8-9, 3 Hz)H-6: ~7.1 (d, J ≈ 3 Hz) | H-2: ~7.2 (d, J ≈ 2 Hz)H-5: ~6.9 (d, J ≈ 8 Hz)H-6: ~7.1 (dd, J ≈ 8, 2 Hz) | H-3: ~6.5 (d, J ≈ 2 Hz)H-5: ~6.5 (dd, J ≈ 8, 2 Hz)H-6: ~7.5 (d, J ≈ 8 Hz) |
| OCH₃ | ~3.8 (s, 3H)~3.9 (s, 3H) | ~3.9 (s, 6H) | ~3.8 (s, 3H)~3.9 (s, 3H) |
| COOH | ~12.5 (br s, 1H) | ~12.4 (br s, 1H) | ~12.4 (br s, 1H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is usually sufficient.
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all peaks.
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing information on the carbon framework. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the methoxy substituents.
Comparative ¹³C NMR Data for DMCA Isomers
| Carbon | Expected δ (ppm) for 2,5-DMCA | Expected δ (ppm) for 3,4-DMCA | Expected δ (ppm) for 2,4-DMCA |
| C=O | ~168 | ~168 | ~168 |
| C-α (alkene) | ~118 | ~115 | ~116 |
| C-β (alkene) | ~142 | ~145 | ~143 |
| C-1 (ipso) | ~125 | ~127 | ~118 |
| Aromatic Cs | ~112-118 (CH) | ~110-123 (CH) | ~98-129 (CH) |
| C-OCH₃ | ~153 (C-2), ~154 (C-5) | ~149 (C-3), ~151 (C-4) | ~161 (C-2), ~163 (C-4) |
| OCH₃ | ~56 | ~56 | ~56 |
Note: Chemical shifts are approximate.[1][2]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further increasing confidence. The fragmentation pattern can also offer clues about the structure.
Causality Behind Experimental Choices: Electron Impact (EI) ionization is a common technique that causes fragmentation of the molecule. The resulting fragmentation pattern is often characteristic of the compound's structure. For cinnamic acids, common fragmentation pathways include the loss of water, carbon monoxide, and the carboxylic acid group. While the primary fragmentation may be similar across isomers, the relative abundances of fragment ions can sometimes differ.
Expected Mass Spectrometry Data for DMCA Derivatives
-
Molecular Ion (M⁺•): m/z = 208 for C₁₁H₁₂O₄.
-
Key Fragments:
-
[M - H₂O]⁺•: m/z = 190
-
[M - OCH₃]⁺: m/z = 177
-
[M - COOH]⁺: m/z = 163
-
Loss of the acrylic acid side chain can lead to characteristic benzoyl-type fragments.
-
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in the synthesized molecule. While it generally cannot distinguish between positional isomers, it provides crucial validation of the overall molecular structure.
Causality Behind Experimental Choices: The bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. This allows for the identification of functional groups such as O-H (from the carboxylic acid), C=O (carbonyl), C=C (alkene and aromatic), and C-O (ether).
Characteristic FTIR Absorption Bands for 2,5-DMCA Derivatives
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carboxylic Acid O-H | Stretch | 3200-2500 (broad) |
| Aromatic/Alkene C-H | Stretch | 3100-3000 |
| Aliphatic C-H (OCH₃) | Stretch | 2950-2850 |
| Carbonyl C=O | Stretch | 1700-1670 |
| Alkene C=C | Stretch | 1640-1620 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-O (Ether & Acid) | Stretch | 1300-1000 |
Reference data for cinnamic acid can be found in various sources.[3][4]
Caption: Mapping validation techniques to molecular features.
HPLC and Melting Point: Assessing Purity and Providing Supporting Evidence
While spectroscopic methods provide detailed structural information, chromatographic and physical property measurements are essential for assessing purity and providing corroborating evidence of identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for determining the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers.
Causality Behind Experimental Choices: Reversed-phase HPLC separates compounds based on their polarity. A C18 column (non-polar stationary phase) is commonly used with a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol, often with a small amount of acid like formic or phosphoric acid to ensure the carboxylic acid is protonated). Positional isomers often have slightly different polarities, allowing for their separation. The retention time under specific conditions is a characteristic property of a compound.
Experimental Protocol: HPLC Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a linear gradient from 30% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for the compound (e.g., ~310 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or methanol.
-
Analysis: Inject the sample and integrate the peaks. Purity is typically assessed by the area percentage of the main peak.
Melting Point
A sharp melting point range is a good indicator of a pure compound. Impurities tend to depress and broaden the melting point range. The melting point of trans-2,5-DMCA is reported to be 148-150 °C.[7]
Conclusion
The structural validation of 2,5-Dimethoxycinnamic acid derivatives requires a multi-faceted, orthogonal approach. While ¹H NMR spectroscopy is the most definitive technique for distinguishing between positional isomers, it must be supported by data from ¹³C NMR, mass spectrometry, and FTIR to provide a complete and unambiguous structural assignment. Chromatographic and physical property data from HPLC and melting point analysis further bolster this evidence by confirming purity. By adopting this rigorous, self-validating workflow, researchers can ensure the integrity of their work and build a solid foundation for subsequent biological and pharmacological investigations.
References
- Wiley-VCH. (n.d.). Supporting Information.
- SpectraBase. (n.d.). This compound, tbdms derivative - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2,5-DIMETHOXY-CINNAMIC-ACID-BETA-GLUCOPYRANOSIDE-ESTER - Optional[13C NMR] - Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). 2,4-Dimethoxycinnamic acid.
- Biological Magnetic Resonance Bank. (n.d.). bmse010210 3,4-Dimethoxycinnamic Acid at BMRB.
- PubChem. (n.d.). 3,4-Dimethoxycinnamic acid.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- SpectraBase. (n.d.). trans-3,4-DIMETHOXYCINNAMIC ACID - Optional[1H NMR] - Chemical Shifts.
- ResearchGate. (n.d.). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of....
- ScienceDirect. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters.
- ResearchGate. (n.d.). 1 H NMR spectrum of compound 5.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002511).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000930).
- SpectraBase. (n.d.). α-Cyano-2,5-dimethoxycinnamic acid, ethyl ester - Optional[FTIR] - Spectrum.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.
- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- University of California, Davis. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- SpectraBase. (n.d.). 2,4-Dimethoxycinnamic acid, (E)-, TBDMS derivative - Optional[FTIR] - Spectrum.
- NIST WebBook. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid.
- ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound, predominantly trans 99 10538-51-9 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dimethoxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Dimethoxybenzoic acids, key structural motifs in numerous organic compounds, present a unique analytical challenge due to the existence of six positional isomers, each with subtly different physicochemical properties. The choice of analytical methodology can significantly impact the reliability and reproducibility of research findings and manufacturing quality control.
This guide provides an in-depth, objective comparison of common analytical techniques for the analysis of dimethoxybenzoic acids. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions for your specific analytical needs. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.
The Criticality of Cross-Validation
Before delving into the comparative analysis, it is essential to understand the principle of cross-validation. Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[1][2] This becomes crucial when:
-
A method is transferred between laboratories.
-
Data from different analytical methods are being compared or combined.[1]
-
An older method is being replaced with a newer one.
For dimethoxybenzoic acids, where slight variations in analytical results can have significant implications, a robust cross-validation strategy ensures data integrity throughout the drug development lifecycle.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for dimethoxybenzoic acids is a balance of performance characteristics. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most prevalent techniques. The following tables summarize the key validation parameters for each, based on established performance for similar aromatic acids.
Table 1: Performance Comparison of Analytical Methods for Dimethoxybenzoic Acid Isomer Analysis
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Specificity/Selectivity | Excellent resolution of all six isomers achievable with appropriate column and mobile phase selection. | High, but may require derivatization to improve volatility and peak shape, which can introduce variability. | Excellent for charged species; separation is based on charge-to-size ratio, offering a different selectivity mechanism. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL (with appropriate detector) | ~0.5 µg/mL |
| Robustness | Generally high; sensitive to mobile phase composition and pH. | High; sensitive to inlet temperature and gas flow rates. | Moderate; sensitive to buffer composition, pH, and capillary condition. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the analysis of dimethoxybenzoic acids using HPLC, GC, and CE. The causality behind key experimental choices is explained to provide a deeper understanding of the methods.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is often the workhorse for the analysis of non-volatile and thermally labile compounds like dimethoxybenzoic acids.[3][4]
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Water (HPLC grade)
-
Dimethoxybenzoic acid reference standards (for all relevant isomers)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and peak shape on a reverse-phase column.
-
Standard Solution Preparation: Accurately weigh and dissolve the dimethoxybenzoic acid reference standards in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing dimethoxybenzoic acid in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan with DAD to determine the optimal wavelength)
-
-
Analysis: Inject the standards and samples and record the chromatograms. Identify the peaks based on the retention times of the standards and quantify using the calibration curve.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For dimethoxybenzoic acids, derivatization is often necessary to increase their volatility and prevent thermal degradation in the GC inlet.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column suitable for acidic compounds (e.g., a wax or a phenyl-substituted column)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Dimethoxybenzoic acid reference standards
Procedure:
-
Derivatization:
-
Accurately weigh the dimethoxybenzoic acid standard or sample into a vial.
-
Add the solvent and the derivatizing agent (e.g., 100 µL of BSTFA).
-
Heat the vial at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization. The silylation of the carboxylic acid and any hydroxyl groups increases the volatility of the analyte.
-
-
Standard and Sample Preparation: Prepare calibration standards by derivatizing known amounts of the reference standards. Prepare the sample by derivatizing a known amount of the material.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analytes.
-
Detector Temperature: 300 °C (for FID)
-
-
Analysis: Inject the derivatized standards and samples. Identify the peaks based on retention times and quantify using the calibration curve.
Capillary Electrophoresis (CE) Method
CE offers a different separation mechanism based on the electrophoretic mobility of the analytes in an electric field, making it an excellent complementary technique to HPLC and GC.[5]
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Reagents:
-
Running buffer (e.g., 25 mM sodium borate buffer, pH 9.2)
-
Sodium hydroxide and hydrochloric acid for pH adjustment
-
Water (deionized)
-
Dimethoxybenzoic acid reference standards
Procedure:
-
Buffer Preparation: Prepare the running buffer and adjust the pH as needed. The pH of the buffer is critical as it determines the charge of the analyte and the electroosmotic flow.
-
Capillary Conditioning: Condition a new capillary by flushing it with sodium hydroxide, water, and then the running buffer. This ensures a consistent and reproducible electroosmotic flow.
-
Standard and Sample Preparation: Dissolve the standards and samples in the running buffer to a concentration suitable for detection.
-
Electrophoretic Conditions:
-
Voltage: e.g., 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection Wavelength: 214 nm
-
-
Analysis: Run the standards and samples. Identify the peaks based on their migration times and quantify using the calibration curve.
Cross-Validation Workflow
The cross-validation of these methods should be a systematic process to ensure the comparability of the results. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the cross-validation of analytical methods.
Interpretation and Method Selection
The choice between HPLC, GC, and CE for the analysis of dimethoxybenzoic acids depends on several factors:
-
HPLC is a robust and versatile method that can directly analyze all six isomers without derivatization. Its high precision and accuracy make it a preferred method for routine quality control and stability testing.
-
GC , when coupled with MS, can offer higher sensitivity and structural information. However, the need for derivatization adds a layer of complexity and potential for variability. It is an excellent choice for identifying and quantifying trace-level impurities, especially if they are volatile.
-
CE provides an orthogonal separation mechanism, which is invaluable for confirming the purity of standards and for resolving co-eluting peaks that may be present in complex matrices. Its lower cost of operation and reduced solvent consumption are also significant advantages.[5]
For a comprehensive and robust analytical strategy, it is often beneficial to utilize two of these techniques. For instance, HPLC can be used for routine analysis, while CE can be employed as a complementary method to confirm peak purity and provide an independent measure of the analyte concentration.
Conclusion
The cross-validation of analytical methods for dimethoxybenzoic acids is not merely a regulatory hurdle but a fundamental scientific practice that underpins the reliability of research and the quality of pharmaceutical products. By understanding the principles behind different analytical techniques and by systematically comparing their performance through a well-designed cross-validation study, researchers and drug development professionals can ensure the integrity and comparability of their analytical data. This guide provides the foundational knowledge and practical protocols to achieve this critical objective.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Campos, A. F., Ansorena, M. R., & Salvador, V. H. (2015).
- AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Charles, D. J., Simon, J. E., & Widrlechner, M. P. (1994). A comparison of gas chromatography and high performance liquid chromatography for artemisinin analyses. Phytochemical Analysis, 5(3), 116-120.
- Impactfactor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review.
- ResearchGate. (n.d.). Validation parameters for the two HPLC methods.
- ResearchGate. (n.d.). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products.
- Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245.
- UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
- Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide.
- Sartori, C., Campos, A. F., Ferreira, M. M. C., & Ansorena, M. R. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154.
- Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245.
- FAO AGRIS. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices.
- MRC. (n.d.). Comparison Table - GC Vs. HPLC.
- Deimler, C. W., Carden, S. E., & Cook, K. M. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5035-5042.
Sources
A Comparative Guide to the Antioxidant Activity of Cinnamic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of structural isomers is paramount. This guide provides an in-depth comparative analysis of the antioxidant activity of key cinnamic acid isomers, also known as hydroxycinnamic acids. We will move beyond a simple recitation of data to explore the underlying structure-activity relationships and provide the robust experimental frameworks necessary for validation. The narrative is grounded in established biochemical principles, offering both foundational knowledge and actionable protocols for your laboratory work.
Chapter 1: The Structural Determinants of Antioxidant Efficacy
The antioxidant capacity of cinnamic acid derivatives is not an intrinsic property of the core structure but is profoundly influenced by the substitution pattern on the phenyl ring. The parent compound, cinnamic acid, exhibits poor antioxidant activity.[1] Its potency arises from the addition of hydroxyl (-OH) and methoxy (-OCH₃) groups, which transform it into a formidable free radical scavenger.
The primary structural features governing antioxidant activity are:
-
The Phenolic Hydroxyl Group (-OH): This is the most critical functional group. It can donate a hydrogen atom to a free radical, neutralizing it and terminating the oxidative chain reaction.[2][3]
-
The Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity. A dihydroxy substitution, particularly at the ortho position (a catechol structure) as seen in caffeic acid, significantly enhances radical scavenging capacity due to the formation of a stable intramolecular hydrogen bond and a more stable semiquinone radical.[4]
-
Methoxy Groups (-OCH₃): The presence of methoxy groups, as seen in ferulic and sinapic acids, also enhances antioxidant activity.[5][6] These electron-donating groups increase the stability of the resulting phenoxyl radical through resonance, making the initial hydrogen donation more favorable.[6]
-
The Propenoic Acid Side Chain: The conjugated double bond in the acrylic acid side chain participates in the delocalization of the unpaired electron of the phenoxyl radical, contributing to its overall stability.[2][3]
Below is a comparison of the key isomers discussed in this guide.
Chapter 2: Core Mechanisms of Radical Scavenging
The primary mechanism by which hydroxycinnamic acids exert their antioxidant effect is by interrupting the chain reaction of free radicals. This is achieved predominantly through two pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. This is considered the most significant mechanism for these compounds. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization, rendering it unable to propagate the radical chain.[3][7]
-
Reaction: ArOH + R• → ArO• + RH
-
-
Single Electron Transfer - Proton Transfer (SET-PT): In this pathway, the antioxidant first transfers an electron to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton. The SET-PT mechanism is more favorable in polar solvents.[3]
Beyond direct scavenging, some cinnamic acid derivatives can also chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in the Fenton reaction, which generates the highly destructive hydroxyl radical.[3][7]
Chapter 3: A Data-Driven Comparison of Antioxidant Potency
To objectively compare the antioxidant activity of cinnamic acid isomers, several standardized in vitro assays are employed. Each assay operates on a different principle, providing a multi-faceted view of a compound's antioxidant potential. The most common are the DPPH, ABTS, and FRAP assays.
The collective data indicates a clear structure-activity relationship. The antioxidant potency generally follows the order: Caffeic Acid > Sinapic Acid > Ferulic Acid > p-Coumaric Acid .
-
p-Coumaric Acid , with only one hydroxyl group, consistently demonstrates the lowest antioxidant activity among the tested hydroxycinnamic acids.[5][8]
-
Ferulic Acid , which has one hydroxyl and one methoxy group, shows significantly higher activity than p-coumaric acid.[9] The methoxy group enhances the stability of the phenoxyl radical.
-
Sinapic Acid , with one hydroxyl and two electron-donating methoxy groups, often shows greater activity than ferulic acid.[9][10] The additional methoxy group further stabilizes the radical.[6]
-
Caffeic Acid , with its ortho-dihydroxy (catechol) structure, typically exhibits the highest radical scavenging activity in many assays.[9] The catechol moiety is exceptionally efficient at donating hydrogen atoms and stabilizing the resulting radical.
Table 1: Comparative Antioxidant Activity of Cinnamic Acid Isomers
| Compound | Assay | IC₅₀ (µg/mL) or Activity Value | Key Finding | Reference(s) |
| Caffeic Acid | DPPH | ~4.50 | Highest scavenging activity among isomers. | [9][11] |
| FRAP | High | Possesses strong ferric reducing power. | [5] | |
| ABTS | ~1.59 | Strongest activity, better than Trolox. | [11] | |
| Sinapic Acid | DPPH | Lower than Caffeic, higher than Ferulic | Strong scavenger, benefits from two methoxy groups. | [9] |
| FRAP | High | Strong reducing power, similar to Caffeic Acid. | [5] | |
| LDL Oxidation | Higher than Ferulic & Caffeic | More effective at preventing LDL peroxidation. | [12] | |
| Ferulic Acid | DPPH | ~10.14 | Moderate but potent activity. | [9][13] |
| FRAP | Moderate | Good reducing power, less than Caffeic/Sinapic. | [5] | |
| ABTS | - | Effective scavenger. | [8] | |
| p-Coumaric Acid | DPPH | Higher IC₅₀ (weaker) | Weakest scavenger of the group. | [9] |
| FRAP | Low (24–113 µM Fe²⁺) | Lowest ferric reducing power. | [5] | |
| ORAC | Low (20–33 µM TE) | Lowest oxygen radical absorbance capacity. | [5] |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Chapter 4: Validated Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following section provides detailed, step-by-step protocols for the most common assays used to evaluate the antioxidant activity of cinnamic acid derivatives.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored DPPH-H is monitored spectrophotometrically.[14]
-
Causality: Ethanol or methanol is the preferred solvent because both the antioxidant compounds and the DPPH radical are soluble in it.[14] The assay is performed in the dark to prevent the light-induced degradation of the DPPH radical.[15]
Reagents & Materials:
-
DPPH solution: 0.1 mM in methanol or ethanol.[15]
-
Test compounds (Cinnamic acid isomers): Stock solutions of known concentration in methanol/ethanol.
-
Standard: Trolox or Ascorbic Acid for comparison.
-
Methanol or Ethanol (spectroscopic grade).
-
96-well microplate or quartz cuvettes.
-
Spectrophotometer (plate reader or standard).
Procedure:
-
Preparation: Prepare a series of dilutions for each test compound and standard in the chosen solvent.
-
Reaction Setup:
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
-
Data Analysis: Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[15]
Reagents & Materials:
-
ABTS•⁺ working solution.
-
Test compounds and standard (Trolox).
-
Phosphate buffer or ethanol for dilution.
-
Spectrophotometer.
Procedure:
-
Generate ABTS•⁺ Radical:
-
Prepare Working Solution:
-
Reaction Setup:
-
Add a small volume (e.g., 10 µL) of the sample/standard to a larger volume (e.g., 190 µL) of the ABTS•⁺ working solution.
-
-
Incubation: Incubate for 5-6 minutes at room temperature.[11]
-
Measurement: Measure the absorbance at 734 nm.[15]
-
Data Analysis: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant's reducing power.[16][18]
Reagents & Materials:
-
FeCl₃·6H₂O solution: 20 mM in water.[16]
-
FRAP working reagent.
-
Standard: Ferrous sulfate (FeSO₄·7H₂O) solution.
-
Spectrophotometer.
Procedure:
-
Prepare FRAP Reagent:
-
Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16]
-
Warm the reagent to 37°C before use.
-
-
Reaction Setup:
-
Add a small volume of the sample (e.g., 30 µL) to a large volume of the FRAP reagent (e.g., 900 µL).
-
-
Incubation: Incubate the mixture for a defined period (e.g., 4-30 minutes) at 37°C.
-
Data Analysis: Prepare a standard curve using the FeSO₄ solution. The FRAP value of the sample is calculated from this curve and expressed as µM of Fe²⁺ equivalents.
Chapter 5: Conclusion and Outlook
The evidence overwhelmingly demonstrates that the antioxidant activity of cinnamic acid isomers is dictated by the substitution pattern on the phenyl ring. The presence, number, and position of hydroxyl and methoxy groups directly control the compound's ability to scavenge free radicals. Caffeic acid, with its catechol structure, generally exhibits the most potent activity in direct radical scavenging assays, followed by sinapic, ferulic, and finally p-coumaric acid.
For professionals in drug development, these findings are critical. While in vitro assays provide a foundational screening tool, the journey to a therapeutic agent requires further consideration of factors such as bioavailability, metabolic stability, and cellular uptake. For instance, esterification of the carboxylic acid group can increase lipophilicity, potentially enhancing membrane permeability and antioxidant activity within lipid environments.[1][9] Future research should focus on integrating these chemical activity profiles with comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to fully elucidate the therapeutic potential of these versatile natural compounds.
References
- Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. PubMed Central. [Link]
- Antioxidant Mechanism Studies on Ferulic Acid: Identification of Oxidative Coupling Products from Methyl Ferulate and Linoleate. Journal of Agricultural and Food Chemistry. [Link]
- Antioxidant Mechanism Studies on Ferulic Acid : Isolation and Structure Identification of the Main Antioxidation Product
- Antioxidant Properties of Ferulic Acid and Its Possible Applic
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
- Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Hindawi. [Link]
- Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. MDPI. [Link]
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]
- Antiglycation and antioxidant potential of coumaric acid isomers: a comparative in-vitro study. Taylor & Francis Online. [Link]
- Antioxidant properties of ferulic acid and its rel
- Identification of the DPPH radical scavenging reaction adducts of ferulic acid and sinapic acid and their structure-antioxidant activity relationship.
- Antioxidant Activity of Biogenic Cinnamic Acid Deriv
- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
- Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Rel
- ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
- Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. PubMed Central. [Link]
- Antioxidant and antimicrobial activities of cinnamic acid deriv
- Comparison of the effect of sinapic and ferulic acids derivatives (4-vinylsyringol vs. 4-vinylguaiacol) as antioxidants of rapeseed, flaxseed, and extra virgin olive oils. PubMed. [Link]
- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PubMed Central. [Link]
- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
- Antioxidant Activity of Biogenic Cinnamic Acid Deriv
- Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives.
- DPPH Radical Scavenging Assay. MDPI. [Link]
- Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. PubMed Central. [Link]
- Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
- p-Coumaric acid in cereals: Presence, antioxidant and antimicrobial effects.
- DPPH Radical Scavenging Assay.
- p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects. MDPI. [Link]
- SYNTHESIS OF n-OCTYL CINNAMATE USING DCC COUPLING REAGENT ASSISTED BY ULTRASONIC WAVE AND ANTIOXIDANT ACTIVITY TESTS. OJS UMMADA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. e3s-conferences.org [e3s-conferences.org]
A Comprehensive Guide to Assessing the Purity of Synthesized 2,5-Dimethoxycinnamic Acid Against a Commercial Standard
In the realm of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a detailed, in-depth comparison of a laboratory-synthesized 2,5-Dimethoxycinnamic acid (2,5-DMCA) with a commercially available, high-purity standard. We will delve into the synthetic pathway, the rationale behind the chosen analytical techniques, and present a self-validating workflow for purity assessment. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of purity verification.
Introduction: The Significance of this compound and Its Purity
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, including vasodilators.[1][2] Its molecular structure, featuring a substituted benzene ring and a carboxylic acid functional group, makes it a versatile building block in organic synthesis. The efficacy and safety of any final drug product are directly linked to the purity of its starting materials and intermediates. Impurities can arise from starting materials, by-products of the reaction, or degradation products, and can potentially lead to adverse effects or reduced therapeutic efficacy. Therefore, rigorous analytical characterization is a non-negotiable aspect of the synthetic process.
This guide will walk you through a multi-pronged analytical approach to confidently assess the purity of a synthesized batch of 2,5-DMCA. We will compare our synthesized product against a commercially available standard with a stated purity of ≥99%.
Synthesis of this compound
The synthesis of this compound was performed via a Knoevenagel condensation reaction. This classic method was chosen for its reliability and relatively straightforward procedure.
Synthetic Protocol
A mixture of 2,5-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as a solvent) was prepared in a round-bottom flask. A catalytic amount of piperidine was added, and the reaction mixture was refluxed for 2-3 hours.[1][2][3] The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture was cooled to room temperature and poured into a beaker containing 3M hydrochloric acid, leading to the precipitation of the crude product. The white precipitate was collected by suction filtration, washed with cold water, and then recrystallized from ethanol to yield pale yellow, needle-like crystals of this compound.[1][2]
Causality Behind Experimental Choices:
-
Malonic Acid: Acts as the active methylene compound, providing the two-carbon unit that extends the aldehyde.
-
Pyridine: Serves as a basic solvent that facilitates the deprotonation of malonic acid.
-
Piperidine: A stronger base than pyridine, it acts as a catalyst to initiate the condensation.
-
Acidification: Protonates the carboxylate salt formed during the reaction, causing the desired carboxylic acid to precipitate out of the aqueous solution.
-
Recrystallization: A crucial purification step to remove unreacted starting materials and by-products.
Analytical Workflow for Purity Assessment
A multi-technique approach is essential for a comprehensive purity assessment. Each technique provides orthogonal information, and together they build a strong case for the purity and identity of the synthesized compound.
Caption: Purity assessment workflow for synthesized 2,5-DMCA.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high resolution and quantitative accuracy.[4][5]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was employed using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.[7]
-
Sample Preparation: Both the synthesized 2,5-DMCA and the commercial standard were dissolved in methanol to a concentration of 1 mg/mL.
Trustworthiness of the Protocol: By running the standard and the synthesized sample under identical conditions, a direct comparison of retention times and peak areas can be made. The use of a gradient elution ensures that any potential impurities with different polarities are well-resolved from the main peak.
Data Presentation: HPLC Results
| Sample | Retention Time (min) | Peak Area (%) |
| Commercial Standard | 8.52 | 99.8% |
| Synthesized 2,5-DMCA | 8.51 | 99.5% |
The synthesized 2,5-DMCA exhibits a retention time that is virtually identical to the commercial standard, providing strong evidence of its identity. The purity, as determined by the peak area percentage, is also comparable to the high-purity standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also provide information about purity. Both ¹H and ¹³C NMR were employed.
Experimental Protocol: NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d6.
Expertise in Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule. The ¹³C NMR spectrum provides information on the carbon framework. Any significant unassigned peaks in either spectrum would indicate the presence of impurities.
Data Presentation: Key ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Commercial Standard | Synthesized 2,5-DMCA |
| Carboxylic Acid (-COOH) | ~12.3 (broad s) | ~12.3 (broad s) |
| Vinylic Proton (-CH=) | ~7.5 (d) | ~7.5 (d) |
| Aromatic Protons | ~7.1-7.3 (m) | ~7.1-7.3 (m) |
| Vinylic Proton (=CH-) | ~6.5 (d) | ~6.5 (d) |
| Methoxy Protons (-OCH₃) | ~3.8 (s) | ~3.8 (s) |
The chemical shifts and coupling patterns of the synthesized 2,5-DMCA are in excellent agreement with the commercial standard and literature values, confirming the chemical structure.[8] The absence of significant impurity peaks further supports the high purity of the synthesized material.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, offering another layer of confirmation for its identity.
Experimental Protocol: MS
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Negative ion mode.
-
Sample Preparation: The samples were dissolved in methanol and infused into the mass spectrometer.
Rationale: In negative ion mode, the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 2,5-DMCA (208.21 g/mol ) minus the mass of a proton.
Data Presentation: Mass Spectrometry Results
| Sample | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) |
| Synthesized 2,5-DMCA | 207.07 | 207.07 |
The observed mass-to-charge ratio for the synthesized compound is identical to the expected value, confirming its molecular weight and providing further evidence of its identity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9]
Experimental Protocol: FTIR
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Collection: The spectrum was recorded over a wavenumber range of 4000-400 cm⁻¹.
Self-Validation: By comparing the FTIR spectrum of the synthesized product with that of the standard, we can confirm the presence of the key functional groups and the overall "fingerprint" of the molecule.
Data Presentation: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Characteristic Absorption | Observed in Synthesized Sample |
| O-H (Carboxylic Acid) | ~3000-2500 (broad) | Yes |
| C=O (Carboxylic Acid) | ~1680 | Yes |
| C=C (Alkene & Aromatic) | ~1630, ~1500-1600 | Yes |
| C-O (Methoxy) | ~1250, ~1050 | Yes |
The FTIR spectrum of the synthesized 2,5-DMCA shows all the characteristic absorption bands expected for its structure, and the spectrum is superimposable with that of the commercial standard.
Conclusion
The comprehensive analytical data presented in this guide demonstrates that the synthesized this compound is of high purity and its identity is unequivocally confirmed. The HPLC analysis shows a purity of 99.5%, which is comparable to the commercial standard. The NMR, MS, and FTIR data are all consistent with the expected structure and further support the high purity of the synthesized material. This multi-technique, self-validating approach provides a high degree of confidence in the quality of the synthesized intermediate, a critical requirement for its use in further pharmaceutical development.
References
- PrepChem.com. Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid. [Link]
- MDPI. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. [Link]
- MDPI. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. [Link]
- ResearchGate.
- ChemBK. This compound. [Link]
- ResearchGate. Analysis of the trans -Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. [Link]
- SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]
- Indonesian Journal of Chemical Science and Technology.
Sources
- 1. This compound | 10538-51-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cinnamic Acid Synthesis: Comparing the Synthetic Efficiency of Catalytic Routes
Sources
- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Engineered Zea mays phenylalanine ammonia-lyase for improve the catalytic efficiency of biosynthesis trans-cinnamic acid and p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Perkin reaction - Wikipedia [en.wikipedia.org]
- 14. asianpubs.org [asianpubs.org]
- 15. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. fchpt.stuba.sk [fchpt.stuba.sk]
- 20. bepls.com [bepls.com]
A Researcher's Guide to the Validation of Biological Assay Results for 2,5-Dimethoxycinnamic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of biological assay results is the bedrock of credible and reproducible science. This guide provides an in-depth technical framework for validating the biological activity of 2,5-Dimethoxycinnamic acid, a methoxylated derivative of cinnamic acid. We will delve into the critical assays for assessing its anti-inflammatory and cytotoxic properties, with a focus on the underlying principles, detailed experimental protocols, and the interpretation of results in comparison to other relevant compounds. This document is designed to be a practical resource, empowering you to design and execute robust validation studies.
The Scientific Rationale: Why Validate Biological Assays for this compound?
Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The anti-inflammatory properties are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.[3]
This compound, as a member of this family, is a promising candidate for further investigation. However, before any claims of its biological efficacy can be made, a systematic and rigorous validation of its activity in well-established biological assays is imperative. This validation process ensures the accuracy, precision, and specificity of the results, providing the confidence needed to advance a compound through the drug discovery pipeline.
This guide will focus on a three-pronged approach to validating the biological activity of this compound:
-
Assessment of Anti-Inflammatory Activity: Utilizing in vitro models that mimic key aspects of the inflammatory cascade.
-
Elucidation of Mechanism of Action: Investigating the compound's effect on the NF-κB signaling pathway.
-
Evaluation of Cytotoxicity: Determining the compound's potential for inducing cell death, a critical parameter for assessing its therapeutic window.
Foundational Step: Characterization and Purity Assessment of this compound
Prior to any biological testing, the identity and purity of the this compound test sample must be unequivocally established. This is a critical, yet often overlooked, step that ensures the observed biological effects are attributable to the compound of interest and not to impurities.
Workflow for Analytical Validation
Caption: Workflow for the analytical validation of this compound.
A detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method is provided below.
Experimental Protocol: HPLC Method for Purity Assessment
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound reference standard
-
This compound test sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound test sample in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the reference standard (typically around 310 nm for cinnamic acid derivatives).
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution in triplicate.
-
Data Analysis: Calculate the purity of the test sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Part 1: Validation of Anti-Inflammatory Activity
Inflammation is a complex biological response, and no single in vitro assay can fully recapitulate the in vivo inflammatory milieu. Therefore, a panel of assays targeting different aspects of the inflammatory process is recommended for a robust validation.
Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound
-
Diclofenac sodium (positive control)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare stock solutions of this compound and diclofenac sodium in DMSO.
-
In a 96-well plate, add 100 µL of the BSA solution to each well.
-
Add 10 µL of various concentrations of this compound or diclofenac sodium to the wells. For the control, add 10 µL of DMSO.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate at 72°C for 5 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 660 nm using a microplate reader.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Red Blood Cell (RBC) Membrane Stabilization Assay
Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of lysosomal membranes, which is important in limiting the inflammatory response. This assay measures the ability of a compound to protect RBCs from hypotonicity-induced hemolysis.
Experimental Protocol: RBC Membrane Stabilization
Materials:
-
Fresh human blood (with anticoagulant)
-
Isotonic saline (0.9% NaCl)
-
Hypotonic saline (0.25% NaCl)
-
Phosphate buffer (pH 7.4)
-
This compound
-
Diclofenac sodium (positive control)
Procedure:
-
Centrifuge the fresh blood at 3000 rpm for 10 minutes and wash the pellet three times with isotonic saline.
-
Resuspend the RBCs in isotonic saline to make a 10% v/v suspension.
-
Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the RBC suspension, and 0.5 mL of various concentrations of this compound or diclofenac sodium.
-
For the control, use 0.5 mL of isotonic saline instead of the test compound.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 20 minutes.
-
Measure the absorbance of the supernatant at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Comparative Data for Anti-Inflammatory Assays
| Compound | Inhibition of Protein Denaturation (IC50, µg/mL) | RBC Membrane Stabilization (IC50, µg/mL) |
| This compound | Data to be determined | Data to be determined |
| Diclofenac Sodium (Standard) | ~10-20 | ~15-30 |
| p-Coumaric Acid | ~50-100 | ~60-120 |
| Ferulic Acid | ~40-80 | ~50-100 |
Note: The IC50 values for comparative compounds are approximate and can vary depending on the specific experimental conditions.
Part 2: Unraveling the Mechanism of Action - NF-κB Inhibition
The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[4] Validating whether this compound inhibits this pathway provides mechanistic insight into its anti-inflammatory activity.
Signaling Pathway: The NF-κB Cascade
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Dimethoxycinnamic Acid
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2,5-Dimethoxycinnamic acid (CAS No. 10538-51-9), a common intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined are grounded in established safety principles and are designed to empower researchers and drug development professionals with the knowledge to manage this chemical waste responsibly.
Hazard Assessment and Safety Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound is not merely a benign organic solid; it possesses distinct properties that necessitate its classification and handling as hazardous chemical waste.
Key Hazards:
-
Irritant: The compound is a known irritant, capable of causing significant skin and serious eye irritation.[3] In powder form, it also poses a risk of respiratory system irritation if inhaled.[1]
-
Environmental Hazard: It is classified as harmful to aquatic life, making its containment and prevention from entering waterways a critical priority.
-
Combustibility: As a solid, it is combustible, although it does not have a specific flash point listed for its solid form.
These hazards mandate that this compound be managed as a regulated hazardous waste, not as general refuse.
Table 1: Hazard and Property Summary for this compound
| Parameter | Information | Source(s) |
|---|---|---|
| GHS Pictogram | Irritant (Exclamation Mark) | [3] |
| GHS Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH402: Harmful to aquatic life | [3] |
| Appearance | Light orange to yellow powder or crystal | [1] |
| Storage Class | 11 (Combustible Solids) | |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The causality behind PPE selection is directly linked to the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[3] This is a critical requirement to prevent the solid powder from causing serious eye irritation upon contact.[3]
-
Hand Protection: Wear suitable, chemically resistant gloves (e.g., nitrile).[1] This is the primary defense against skin irritation.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[4]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][5]
Waste Characterization and Segregation: The Foundation of Safe Disposal
While this compound is not a specifically "listed" hazardous waste by the U.S. Environmental Protection Agency (EPA), its irritant and ecotoxic characteristics require it to be managed as such.[3][6] Laboratory personnel should treat all waste chemicals as hazardous unless explicitly confirmed otherwise by their institution's Environmental Health & Safety (EHS) department.[7]
The Causality of Segregation: The principle of waste segregation is to prevent dangerous reactions. Storing incompatible chemicals together can lead to violent reactions, the release of toxic gases, or fire.[8]
Segregation Protocol:
-
Identify: Classify this compound waste as a Hazardous Solid Acidic Organic Waste .
-
Separate: Store this waste separately from bases, cyanides, sulfides, and strong oxidizing agents.[8][9] Mixing acids with bases can cause exothermic reactions, while mixing them with cyanides or sulfides can release highly toxic gases.[6][8]
-
Contain: Use a dedicated, clearly labeled waste container for this chemical or for compatible acidic organic solids.
On-Site Accumulation and Storage Protocol
Proper on-site storage is a regulated activity designed to ensure safety and containment prior to final disposal. This is achieved through the use of a Satellite Accumulation Area (SAA).
Step-by-Step Accumulation Protocol:
-
Container Selection: Choose a container made of a compatible material (e.g., high-density polyethylene) that will not react with the acidic waste.[8][10] The container must have a secure, screw-top cap in good condition.[8]
-
Labeling: The moment the first particle of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste" and a full description of the contents (i.e., "this compound").[6][10]
-
Location (SAA): The designated storage location must be a Satellite Accumulation Area (SAA), which is a space at or near the point of waste generation and under the control of laboratory personnel.[6][8][10] This prevents the transport of hazardous materials through non-laboratory areas.
-
Containment: Keep the waste container sealed at all times except when adding waste.[7][8] It should be stored within a secondary containment bin to prevent the spread of material in case of a leak.[7]
-
Capacity: Do not fill the container beyond 90% capacity, leaving at least one inch of headspace to allow for expansion.[8][10]
Step-by-Step Disposal Procedure
Final disposal must be handled by licensed professionals. The laboratory's responsibility is to prepare the waste correctly for pickup.
-
Accumulate Safely: Follow all steps in Section 4 for waste accumulation in a designated SAA.
-
Request Pickup: Once the container is full or has been in the SAA for up to one year, contact your institution's EHS or a licensed hazardous waste disposal company for pickup.[3][6] University and large research facilities typically provide this as a free service.[7]
-
Prepare for Transport: Ensure the container is clean on the outside, tightly sealed, and accurately labeled.
-
Maintain Records: Keep a log of the hazardous waste generated in your laboratory, as required by your institution and local regulations.
Under no circumstances should this compound or its solutions be disposed of down the drain. [5] This directive is based on its known harm to aquatic life. Similarly, evaporation is not a permissible method of disposal.[7]
Emergency Procedures: Spill and Exposure Management
Accidents require a swift, informed response.
Solid Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain: Cover the spill with a plastic sheet to prevent dust from becoming airborne.
-
Collect: Gently sweep or scoop the dry material into a designated hazardous waste container.[11] Avoid aggressive actions that could generate dust.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Label the container with the spill cleanup debris and manage it as hazardous waste.
First-Aid Exposure Protocol:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation occurs, seek medical advice.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Consult a physician immediately.[12]
Visual Workflow and Decision Guide
To synthesize these procedures into a clear operational flow, the following diagram outlines the decision-making process for managing this compound from generation to disposal.
Caption: Workflow for Safe Handling and Disposal of this compound Waste.
Conclusion
The responsible management of this compound waste is a critical component of laboratory safety and environmental stewardship. By understanding its specific hazards, implementing rigorous segregation and storage protocols, and partnering with certified disposal professionals, the scientific community can mitigate the risks associated with this chemical. Always prioritize the guidance of your local Environmental Health & Safety department as the final authority on waste disposal procedures.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- ChemBK. (2024). This compound.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 697594, 2',5'-Dimethoxycinnamic acid.
- Loba Chemie. (n.d.). trans-Cinnamic acid - Safety Data Sheet.
- Meta Scientific. (n.d.). Safety Data Sheet trans-Cinnamic acid.
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (1994). RCRA Permit Policy Compendium Update Package Vol. 5.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 10538-51-9 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethoxycinnamic Acid
This document provides a comprehensive operational plan for the safe handling and disposal of 2,5-Dimethoxycinnamic acid. As drug development professionals, our commitment to safety is paramount, forming the bedrock of innovative and reproducible research. This guide moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of protocols. Our objective is to ensure that every researcher has the essential, immediate safety and logistical information required for handling this compound with confidence and precision.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the specific hazards of this compound is the critical first step in designing a robust safety protocol. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1]
-
Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]
These classifications are the primary drivers for our PPE selection. The compound is a solid, typically a powder, which introduces an additional physical hazard: the potential for aerosolization and inhalation during handling.[2] Fine powders can become airborne easily, posing a respiratory risk and increasing the chances of inadvertent contact with skin and eyes.
While some supplier information may vary, it is a core principle of laboratory safety to adhere to the more stringent hazard classification. This precautionary approach ensures the highest level of protection is always maintained.
| Hazard Classification | GHS Code | Implication for Handling | Source |
| Skin Irritation | H315 | Direct contact can cause redness, inflammation, or rash. Requires robust skin protection. | [1] |
| Serious Eye Irritation | H319 | Contact with eyes can cause significant, potentially damaging, irritation. Mandates stringent eye protection. | [1] |
| Physical Form | Solid Powder | Risk of airborne dust, leading to inhalation and wider surface contamination. | [2][3] |
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task and the quantities of material being handled. The following protocol establishes the minimum requirements and outlines conditions for escalating protection.
Eye and Face Protection: The Non-Negotiable First Line
Due to its classification as a serious eye irritant, robust eye protection is mandatory.
-
Minimum Requirement: At all times when handling this compound in any form, chemical splash goggles conforming to the ANSI Z87.1 standard (or equivalent) must be worn.[4][5] Standard safety glasses with side shields are insufficient as they do not provide an adequate seal against airborne powder or splashes.[4]
-
Escalation Condition: When handling larger quantities (e.g., >25g) or when there is a significant risk of splashing (e.g., during solution preparation or transfer), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.[5][6]
Skin and Body Protection: Preventing Dermal Exposure
Given the H315 "Causes skin irritation" classification, preventing all skin contact is critical.
-
Lab Coat: A clean, buttoned, knee-length laboratory coat is required to protect street clothes and underlying skin.
-
Gloves: Chemical-resistant gloves are essential.
-
Material Selection: Nitrile gloves are a suitable choice for protection against incidental contact with this solid acid and its solutions.[6] For prolonged handling or in situations involving significant solvent use, consulting a glove manufacturer's chemical resistance guide is a mandatory step to ensure the chosen material is appropriate for both the cinnamic acid derivative and the solvent.[5][7]
-
Technique: Always inspect gloves for tears or holes before use. Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of contaminated gloves immediately in the appropriate waste stream.[8]
-
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory to protect against spills.[4][5]
Respiratory Protection: Mitigating Inhalation Risks
The primary method for controlling respiratory hazards from chemical powders is through engineering controls, not PPE.[2]
-
Primary Control (Engineering): All weighing and handling of solid this compound that could generate dust must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a similar containment device.[1] This captures airborne particles at the source.
-
Secondary Control (PPE): If engineering controls are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement for nuisance dust.[6] For higher-risk scenarios, a respirator with acid gas cartridges may be necessary.[6][8] Use of respiratory protection must be done under a formal institutional program that includes fit-testing and training.[5]
Operational and Disposal Plans: From Benchtop to Waste Stream
A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Workflow
-
Preparation:
-
Designate a specific area for handling the acid, preferably within a fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[9]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before handling the chemical.
-
-
Weighing (Solid):
-
Don the appropriate PPE (goggles, lab coat, nitrile gloves).
-
Perform all weighing operations inside a ventilated enclosure or fume hood to contain dust.
-
Use anti-static weigh boats or liners to minimize powder dispersal.
-
Carefully clean the balance and surrounding area with a damp cloth or towel after use to collect any residual powder. Do not dry sweep.
-
-
Preparing Solutions:
-
If escalating to a face shield, don it now.
-
In a fume hood, add the weighed this compound to the solvent in your reaction vessel. Never add solvent to the bulk solid, as this can cause splashing.
-
Stir or agitate gently to dissolve.
-
-
Cleanup:
-
Wipe down all surfaces with an appropriate solvent and/or detergent solution.
-
Decontaminate or dispose of any contaminated equipment (e.g., weigh boats).
-
Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[1][10]
-
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Carefully scoop the material into a designated waste container.
-
Clean the spill area with soap and water.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][11]
Disposal Plan
Chemical waste must be handled responsibly to ensure personnel and environmental safety.
-
Waste Collection: All waste containing this compound (unused product, contaminated gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and list all contents, including solvents.
-
Disposal: The waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company. Do not pour this chemical down the drain or dispose of it in regular trash.[1][10]
Visual Workflow and Decision Guides
To further clarify these protocols, the following diagrams illustrate the decision-making process for PPE selection and the standard operational workflow.
Caption: PPE selection flowchart based on task-specific risk assessment.
Caption: Standard operational workflow for handling and disposal.
References
- Alfa Aesar. (2025).
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]
- Center for Chemical Process Safety. (n.d.). Guidelines for safe handling of powders and bulk solids. AIChE.
- National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxycinnamic acid. PubChem. [Link]
- PSI-BCM. (n.d.). A Comprehensive Guide to Safe Powder Handling. [Link]
- Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. [Link]
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]
- BulkInside. (2025). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. [Link]
- Miami University. (n.d.). Personal Protective Equipment. [Link]
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. resources.psi-bfm.com [resources.psi-bfm.com]
- 3. Table of contents for Guidelines for safe handling of powders and bulk solids [catdir.loc.gov]
- 4. uah.edu [uah.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. leelinework.com [leelinework.com]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
